Chroman-6-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCJJOLJSBCUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568554 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5614-78-8 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Chroman-6-ol
Introduction: The Architectural Core of Potent Antioxidants
Chroman-6-ol, a bicyclic heterocycle, represents a cornerstone in the architecture of potent lipid-soluble antioxidants. While a simple molecule in its own right, its true significance in chemical and biological research lies in its role as the fundamental scaffold for the entire family of vitamin E compounds (tocopherols and tocotrienols) and their synthetic analogs, such as Trolox.[1][2] The defining feature of this structure is the hydroxyl (-OH) group at the 6-position of the chroman ring, which is the epicenter of its remarkable free-radical scavenging activity.[3] This guide provides an in-depth exploration of the core physicochemical properties of the this compound moiety, explains the causality behind its antioxidant function, and details the standardized protocols for quantifying this activity.
Core Molecular Structure and Physicochemical Properties
The this compound structure consists of a dihydropyran ring fused to a benzene ring, with a hydroxyl substituent. This arrangement is chemically known as 3,4-dihydro-2H-1-benzopyran-6-ol.[4] The various derivatives, such as the vitamin E vitamers, differ in the methylation pattern on the chromanol ring and the nature of the side chain at the C2 position.[5][6] For instance, 2,2,5,7,8-Pentamethyl-6-chromanol is a well-studied model compound for α-tocopherol.[7]
Key Physicochemical Data
The properties of this compound and its key derivatives are critical for their application in research and drug development, influencing factors like solubility, membrane permeability, and reactivity.
| Property | This compound | 2,2,5,7,8-Pentamethyl-6-chromanol | Trolox |
| Molecular Formula | C₉H₁₀O₂[8] | C₁₄H₂₀O₂ | C₁₄H₁₈O₄[9] |
| Molecular Weight | 150.17 g/mol [8] | 220.31 g/mol | 250.29 g/mol [9] |
| Appearance | Not specified | White to off-white solid[10] | White to off-white powder |
| Melting Point | Not available | 89-91 °C | ~190 °C (decomposes) |
| Boiling Point | Not available | 344.3 °C (Predicted)[10] | Not available |
| Solubility | Soluble in organic solvents | Soluble in DMSO (250 mg/mL)[10] | Water-soluble (up to 10 mM)[9] |
| pKa | Not available | 11.41 (Predicted)[10] | Not available |
Note: Data for the parent this compound is limited as its derivatives are more commonly studied. Trolox's water solubility is a key feature, engineered by adding a carboxylic acid group, making it an ideal standard for aqueous antioxidant assays.[9]
The Mechanism of Antioxidant Action: A Tale of Hydrogen Donation
The primary role of this compound derivatives as antioxidants is rooted in their ability to act as radical scavengers. This function is almost exclusively attributed to the phenolic hydroxyl group on the chroman ring. It readily donates its hydrogen atom (H•) to neutralize highly reactive free radicals, such as peroxyl radicals (ROO•), thereby terminating the damaging chain reactions of lipid peroxidation.[3]
Upon donating the hydrogen atom, the this compound is converted into a relatively stable chromanoxyl radical. The stability of this radical is crucial; it is resonance-stabilized by the aromatic ring system, which delocalizes the unpaired electron, making it far less reactive than the initial free radical. This prevents it from propagating new radical chains. In biological systems, this chromanoxyl radical can be recycled back to its active antioxidant form by other cellular antioxidants like Vitamin C.[3]
Caption: Radical scavenging mechanism of this compound.
Quantifying Antioxidant Capacity: Standardized Assays
To evaluate and compare the antioxidant potential of various compounds, a suite of standardized in vitro assays has been developed. These assays rely on monitoring the interaction between the antioxidant and a stable, colored radical species. Trolox, a water-soluble this compound derivative, is universally used as the standard, allowing results to be expressed in Trolox Equivalent Antioxidant Capacity (TEAC) units.[11]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
Principle of Causality: The DPPH assay is based on the reduction of the stable DPPH free radical.[12] In its radical form, DPPH has a deep violet color with a strong absorbance maximum around 517 nm. When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is directly proportional to the radical-scavenging activity of the sample.[12][13]
Caption: Standard workflow for the DPPH antioxidant assay.[12]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at 517 nm.[13]
-
Sample Preparation: Prepare serial dilutions of the test compound and a Trolox standard in the same solvent.
-
Reaction Setup: In a 96-well microplate, add 20 µL of each sample or standard dilution to respective wells. Add solvent to control wells.[14]
-
Initiate Reaction: Add 200 µL of the DPPH working solution to all wells.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[12][14]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.[12] Plot % inhibition against concentration to determine the IC₅₀ (concentration required to scavenge 50% of DPPH radicals) or compare the sample's activity to the Trolox standard curve to determine the TEAC value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle of Causality: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore, through the oxidation of ABTS with potassium persulfate.[15] The pre-formed radical has a characteristic absorbance spectrum, with the maximum at 734 nm being the most common for measurement.[16] Antioxidants in the sample reduce the ABTS•+, causing the solution to decolorize. The extent of color reduction is proportional to the antioxidant concentration.[15] This assay is versatile as it can measure the activity of both hydrophilic and lipophilic compounds.[15]
Caption: Standard workflow for the ABTS antioxidant assay.[16]
Step-by-Step Protocol:
-
Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[15]
-
Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compound and a Trolox standard.
-
Reaction Setup: Add a small volume of the sample or standard (e.g., 5-10 µL) to a 96-well plate.[17]
-
Initiate Reaction: Add a larger volume of the diluted ABTS•+ working solution (e.g., 190-200 µL) to each well.[16][17]
-
Incubation: Mix and incubate at room temperature for a defined period (typically 5-6 minutes).[17]
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage inhibition of absorbance relative to a control and plot against the concentrations of the Trolox standards to generate a standard curve. Use this curve to determine the TEAC of the test samples.[15]
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle of Causality: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a source of peroxyl radicals, usually generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18] In the absence of an antioxidant, the radicals quench the fluorescence of the probe over time. In the presence of an antioxidant, the fluorescent probe is protected, and the decay of fluorescence is inhibited. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC) and comparing it to that of a Trolox standard.[18][19]
Caption: Standard workflow for the ORAC antioxidant assay.[20]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare working solutions of fluorescein, AAPH, and Trolox standards in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4). All solutions should be freshly prepared.[19]
-
Reaction Setup: In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.[20]
-
Sample Addition: Add 25 µL of the test sample, Trolox standard, or buffer (for blank) to the appropriate wells.[20]
-
Incubation: Mix and incubate the plate at 37°C for at least 30 minutes to allow for thermal equilibration.[18][20]
-
Initiate Reaction: Place the plate in a fluorescence microplate reader pre-set to 37°C. Using an automated injector or a multichannel pipette, add 25 µL of the AAPH solution to initiate the reaction.[19]
-
Measurement: Immediately begin recording the fluorescence (Excitation: ~485 nm, Emission: ~520 nm) every 1 to 5 minutes for 60-90 minutes.[20]
-
Calculation: Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank. Plot the net AUC of the Trolox standards against their concentrations to create a standard curve. Determine the ORAC value of the samples, expressed as TEAC, from this curve.
Conclusion and Future Directions
This compound is more than just a chemical compound; it is the functional heart of a class of vital antioxidants that protect biological systems from oxidative damage. Its simple yet elegant structure, centered on a reactive hydroxyl group, provides a powerful lesson in structure-activity relationships. The standardized assays discussed herein—DPPH, ABTS, and ORAC—provide researchers and drug developers with robust, self-validating systems to quantify this activity, each offering distinct advantages in terms of solvent compatibility and radical source. Understanding these core physicochemical properties and analytical methodologies is fundamental for anyone working to harness the therapeutic potential of chroman-based antioxidants in mitigating oxidative stress-related pathologies.
References
- Vitamin E - Wikipedia.
- DPPH Assay for Measuring Antioxidant Activity in Beverages - Benchchem.
- ABTS Assay for Determining Antioxidant Capacity - Benchchem.
- ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io.
- Vitamin E: Structure, Properties and Functions - Books.
- Trolox - Grokipedia.
- Vitamin E: Structure, Properties and Functions: Chemistry and Nutritional Benefits - ResearchG
- Oxygen-radical absorbance capacity assay for antioxidants - PubMed - NIH.
- A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - MDPI.
- Trolox | C14H18O4 | CID 40634 - PubChem - NIH.
- OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Cell Biolabs, Inc.
- DPPH Antioxidant Assay Kit D678 manual | DOJINDO.
- Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Kamiya Biomedical Company.
- DPPH Antioxidant Assay, C
- Vitamin E Vitamers: Structure & Stereoisomers | PDF - Scribd.
- ABTS Antioxidant Capacity Assay - G-Biosciences.
- ABTS Antioxidant Capacity Assay Kit Manual - Cosmo Bio USA.
- Antioxidant potential using ORAC assay - BMG Labtech.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- 2,2,5,7,8-PENTAMETHYL-6-CHROMANOL CAS - ChemicalBook.
- 2,2,5,7,8-Pentamethyl-6-chromanol | C14H20O2 | CID 99479 - PubChem.
- 2,2,5,7,8-Pentamethyl-6-chromanol 97 950-99-2 - Sigma-Aldrich.
- Trolox | Vitamin chemical | CAS 53188-07-1 | Selleck.
- The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PubMed Central.
- Vitamin E - Health Professional Fact Sheet.
- DPPH Radical Scavenging Assay - MDPI.
- Trolox | CAS 53188-07-1 | Antioxidant vitamin E deriv
- Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implic
- Trolox - Wikipedia.
- Antioxidant activity of 5-alkoxymethyl-6-chromanols - PubMed.
- 5614-78-8 | this compound - ChemScene.
- 3,4-Dihydro-2H-1-benzopyran-6-ol - PubChem.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin E - Wikipedia [en.wikipedia.org]
- 4. 3,4-Dihydro-2H-1-benzopyran-6-ol | C9H10O2 | CID 15122338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of 5-alkoxymethyl-6-chromanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. grokipedia.com [grokipedia.com]
- 10. 2,2,5,7,8-PENTAMETHYL-6-CHROMANOL CAS#: 950-99-2 [amp.chemicalbook.com]
- 11. Trolox - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. mdpi.com [mdpi.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. cellbiolabs.com [cellbiolabs.com]
An In-Depth Technical Guide to the Synthesis of 2,2,5,7,8-pentamethylchroman-6-ol
Introduction
2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH), a methylated chromanol, is a significant compound in the fields of organic chemistry and drug development. It is structurally related to the antioxidant moiety of vitamin E (α-tocopherol) and is recognized for its antioxidant properties and its role as a key intermediate in the synthesis of various biologically active molecules.[1] This guide provides a comprehensive overview of the primary synthetic protocols for PMC-OH, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these syntheses, offer detailed experimental procedures, and present comparative data to inform laboratory practice.
Core Synthetic Strategies: Building the Chroman Ring
The synthesis of 2,2,5,7,8-pentamethylthis compound fundamentally involves the construction of the chroman ring system onto a substituted aromatic precursor. The most prevalent and effective methods achieve this through the reaction of a trimethylhydroquinone or a trimethylphenol derivative with a suitable C4 or C5 building block, typically an isoprenoid alcohol or diene, under acidic conditions. This guide will focus on two principal and field-proven synthetic routes.
Protocol 1: Synthesis from 2,3,6-Trimethylhydroquinone and 3-Methyl-2-buten-1-ol
This method represents a robust and widely cited approach for the synthesis of 2,2,5,7,8-pentamethylthis compound. The reaction proceeds via a Lewis acid-catalyzed Friedel-Crafts alkylation followed by an intramolecular cyclization to form the chroman ring.
Mechanistic Rationale
The choice of anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst is critical. AlCl₃ coordinates with the hydroxyl group of 3-methyl-2-buten-1-ol, facilitating its departure and the formation of a resonance-stabilized allylic carbocation. This electrophilic carbocation then attacks the electron-rich aromatic ring of 2,3,6-trimethylhydroquinone. The subsequent intramolecular cyclization, involving one of the hydroxyl groups of the hydroquinone and the newly introduced alkyl chain, forms the heterocyclic chroman ring. The reaction is typically conducted at a low temperature initially to control the exothermic nature of the Lewis acid coordination and the alkylation reaction, and then allowed to proceed at room temperature to ensure completion.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of PMC-OH from 2,3,6-trimethylhydroquinone.
Detailed Step-by-Step Protocol[2]
-
Reaction Setup: In a suitable reaction vessel, suspend 248 g (1.86 mol) of anhydrous aluminum chloride in 850 ml of dry dichloromethane. Cool the suspension to 5°C using an ice bath.
-
Addition of Hydroquinone: To the cooled suspension, add 257 g (1.69 mol) of 2,3,6-trimethylhydroquinone. Stir the mixture for 30 minutes at 5°C.
-
Addition of Alcohol: Add 160 g (1.86 mol) of 3-methyl-2-buten-1-ol dropwise to the reaction mixture, maintaining the temperature between 5°C and 10°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Quenching and Extraction: Pour the reaction mixture into a beaker containing ice-water. Filter off any precipitate that forms. The filtrate should be transferred to a separatory funnel and extracted with dichloromethane.
-
Washing and Drying: Wash the combined organic phases with water until neutral. Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by distillation at 140°C and 0.4 mbar. The main fraction can be further purified by recrystallization from heptane to yield the final product.
Quantitative Data
| Parameter | Value |
| Yield | 153.3 g |
| Melting Point | 85-88°C |
Protocol 2: Synthesis from 2,3,5-Trimethylphenol and Isoprene
This alternative route utilizes a different starting material, 2,3,5-trimethylphenol, and a different C5 unit, isoprene. The reaction is catalyzed by fused zinc chloride in acetic acid, presenting a different set of reaction conditions and work-up procedures.
Mechanistic Rationale
In this protocol, zinc chloride (ZnCl₂) in acetic acid acts as a milder Lewis acid catalyst compared to AlCl₃. The acidic medium protonates isoprene, leading to the formation of a tertiary carbocation. This electrophile then undergoes a Friedel-Crafts alkylation with the electron-rich 2,3,5-trimethylphenol. The subsequent cyclization is facilitated by heating (refluxing), which provides the necessary activation energy for the intramolecular reaction between the phenolic hydroxyl group and the double bond of the newly attached isoprenyl side chain, forming the chroman ring.
Reaction Pathway Diagram
Caption: Reaction pathway for PMC-OH synthesis from 2,3,5-trimethylphenol.
Detailed Step-by-Step Protocol[3]
-
Reaction Setup: In a reaction flask, combine 50.03 g (0.367 moles) of 2,3,5-trimethylphenol, 25.09 g (0.368 moles) of isoprene, 5.94 g (0.044 moles) of fused zinc chloride, and 47 ml of anhydrous acetic acid.
-
Initial Reaction: Stir the cloudy, red-colored mixture for 14 hours at room temperature.
-
Heating: Gradually heat the mixture. It should become clear upon heating.
-
Reflux: Bring the reaction mixture to a reflux and maintain for 8 hours. The mixture will turn black.
-
Cooling and Quenching: Cool the reaction to room temperature and pour it into 250 ml of water, which will cause a black oil to separate.
-
Extraction: Extract the aqueous layer with pentane (3 x 200 ml).
-
Washing: Wash the combined organic phases with Claisen's alkali (2 x 150 ml), followed by water (3 x 250 ml), and finally brine (2 x 200 ml).
-
Drying and Solvent Removal: Dry the organic phase over anhydrous calcium chloride and evaporate the solvent under reduced pressure to obtain a brown oil.
-
Purification: Distill the crude product at 0.48 mBar to afford the product as a pale yellow liquid.
Quantitative and Characterization Data[3]
| Parameter | Value |
| Yield | 36.90 g (49%) |
| Boiling Point | 82-96°C at 0.48 mBar |
| Purity (GC) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ=1.30 (6H, s, 2×CH₃), 1.78 (2H, t, J=7 Hz, CH₂), 2.07 (3H, s, CH₃), 2.15 (3H, s, CH₃), 2.19 (3H, s, CH₃), 2.59 (2H, t, J=7 Hz, CH₂) |
| ¹³C NMR (CDCl₃, 400 MHz) | δ=11.42 (CH₃), 18.91 (CH₃), 19.84 (CH₃), 20.49 (CH₂), 26.97 (2×CH₃), 32.79 (CH₃), 73.10 (C(CH₃)₂), 116.67 (Ar-C), 122.03 (Ar-C), 122.29 (Ar-C), 133.44 (Ar-C), 134.70 (Ar-C), 151.72 (Ar-C) |
| MS (GC/MS) | m/z = 204 (100), 189 (14), 149 (91) |
Synthesis of Key Starting Material: 2,3,5-Trimethylhydroquinone
A reliable supply of high-purity starting materials is paramount. 2,3,5-trimethylhydroquinone is a crucial precursor for the synthesis of PMC-OH as well as for Vitamin E.[2] It is typically synthesized from 2,3,6-trimethylphenol or 1,2,4-trimethylbenzene. A common laboratory and industrial method involves a two-step process from the corresponding trimethylphenol: oxidation to the benzoquinone followed by reduction.[3]
Synthetic Pathway Overview
-
Oxidation: 2,3,6-trimethylphenol is oxidized to 2,3,5-trimethyl-1,4-benzoquinone. This can be achieved using various oxidizing agents, including hydrogen peroxide in the presence of a catalyst.[4]
-
Reduction: The resulting 2,3,5-trimethyl-1,4-benzoquinone is then reduced to 2,3,5-trimethylhydroquinone, often through catalytic hydrogenation.[3]
Conclusion and Best Practices
The synthesis of 2,2,5,7,8-pentamethylthis compound can be reliably achieved through several well-established protocols. The choice between the two primary methods detailed in this guide will depend on the availability of starting materials, desired scale, and laboratory equipment. The AlCl₃-catalyzed reaction of 2,3,6-trimethylhydroquinone with 3-methyl-2-buten-1-ol generally offers a high yield and a straightforward purification process. The ZnCl₂-catalyzed reaction of 2,3,5-trimethylphenol with isoprene provides a viable alternative with different handling and work-up considerations.
For all protocols, the use of anhydrous solvents and reagents is crucial, particularly when working with Lewis acids like AlCl₃ and ZnCl₂. Careful temperature control during exothermic steps is essential for both safety and maximizing yield. Finally, proper characterization of the final product using techniques such as NMR and mass spectrometry is a mandatory step to confirm its identity and purity.
References
- PrepChem. (n.d.). Synthesis of 2,2,5,7,8-pentamethylthis compound.
- Aidic. (2020). Clean Production of 2,3,5-Trimethylhydroquinone using Peroxidase-Based Catalyst. The Italian Association of Chemical Engineering. URL: [Link]
Sources
An In-Depth Technical Guide to the Natural Sources and Isolation of 6-Hydroxy-Chromanols
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the natural origins and isolation methodologies for 6-hydroxy-chromanols. This class of compounds, which includes the vital vitamin E family (tocopherols and tocotrienols), exhibits significant antioxidant properties and holds immense potential for therapeutic applications. This document delves into the primary natural reservoirs of these molecules and presents detailed, field-proven protocols for their extraction and purification, emphasizing the scientific rationale behind the experimental choices.
Introduction: The Significance of 6-Hydroxy-Chromanols
6-Hydroxy-chromanols are a class of bicyclic heterocyclic compounds characterized by a 6-hydroxy-chromanol core. Their unique chemical structure, particularly the hydroxyl group on the chromanol ring, endows them with potent antioxidant capabilities, allowing them to effectively quench reactive oxygen species (ROS) and inhibit lipid peroxidation.[1] The most prominent members of this family are the tocopherols and tocotrienols, collectively known as vitamin E. These lipophilic molecules are essential for human health, playing crucial roles in cellular signaling, immune function, and protecting against oxidative stress-related diseases.[1]
The growing interest in natural-source-derived active pharmaceutical ingredients has propelled research into the diverse natural origins of 6-hydroxy-chromanols and the development of efficient, scalable, and green isolation techniques. This guide aims to provide a detailed technical roadmap for scientists working in this exciting field.
Natural Sources of 6-Hydroxy-Chromanols
The biosynthesis of the chromanol ring system is predominantly carried out by photosynthetic organisms.[1][2] Consequently, the primary natural sources of 6-hydroxy-chromanols are plants, algae, and cyanobacteria.[1][2] Fungi and certain marine organisms are also known to produce these valuable compounds.[1][2]
Plant-Based Sources
Plants are the most abundant and widely utilized source of 6-hydroxy-chromanols, particularly tocopherols and tocotrienols. These compounds are typically concentrated in the non-photosynthetic parts of higher plants, such as seeds and fruits.[3]
-
Vegetable Oils: This is the most significant commercial source of vitamin E.[3]
-
Palm Oil: A particularly rich source of tocotrienols, especially gamma- and alpha-tocotrienol.[4] Palm fatty acid distillate (PFAD), a byproduct of palm oil refining, is a valuable starting material for concentrating tocotrienols.[4]
-
Rice Bran Oil: Contains substantial amounts of tocotrienols.[5]
-
Soybean Oil: A primary source of tocopherols, with gamma-tocopherol being the most abundant.[6][7] Soybean oil deodorizer distillate (SODD), a byproduct of refining, is a concentrated source of tocopherols.[6][7]
-
Wheat Germ Oil: Recognized as one of the richest natural sources of alpha-tocopherol.[1][3]
-
Other Oils: Rapeseed, linseed, sunflower, and corn oils also contain significant levels of various tocopherols.[1][5]
-
-
Nuts and Seeds: Many nuts and seeds are excellent dietary sources of vitamin E. Examples include almonds, sunflower seeds, and hazelnuts.[7]
-
Grains: Whole grains like wheat, barley, and rye contain tocotrienols.[5]
-
Other Plant Sources:
Marine Sources
Marine organisms, particularly algae, represent a diverse and promising source of unique 6-hydroxy-chromanols.
-
Brown Algae (Phaeophyceae): Species of the genus Sargassum are known to produce a class of chromanols called sargachromenols, which exhibit interesting biological activities.[2]
Fungal Sources
Certain fungi have been identified as producers of 6-hydroxy-chromanols, although they are a less common source compared to plants.[1] For instance, some species of Aspergillus and Penicillium have been reported to synthesize chromanol derivatives.[9][10]
Isolation and Purification Methodologies
The isolation of 6-hydroxy-chromanols from their natural matrices is a multi-step process that typically involves extraction, purification, and quantification. The choice of methodology depends on the source material, the target compound(s), and the desired scale and purity of the final product.
Supercritical Fluid Extraction (SFE) with CO₂: A Green Approach
Supercritical fluid extraction, particularly with carbon dioxide (SFE-CO₂), has emerged as a superior alternative to conventional solvent extraction.[1][11] This technique is environmentally friendly, non-toxic, and allows for selective extraction by tuning the temperature and pressure.
Principle of Operation: Carbon dioxide above its critical point (31.1 °C and 73.8 bar) exhibits properties of both a liquid and a gas. This supercritical fluid has high diffusivity and low viscosity, enabling efficient penetration into the plant matrix and dissolution of lipophilic compounds like 6-hydroxy-chromanols. The solvating power of supercritical CO₂ can be precisely controlled by altering the pressure and temperature, allowing for the selective extraction of target molecules.
This protocol details the extraction of vitamin E (primarily α-tocopherol) from wheat germ using SFE-CO₂.
1. Material Pre-treatment:
- Grind wheat germ to a particle size of approximately 30 mesh.
- Adjust the moisture content of the ground wheat germ to around 5.1%. This is a critical step as optimal moisture content facilitates the diffusion of supercritical CO₂ into the plant matrix.
2. SFE System Setup:
- Load the pre-treated wheat germ into the extraction vessel of the SFE apparatus.
- Set the extraction parameters:
- Pressure: 4000-5000 psi
- Temperature: 40-45 °C
- CO₂ Flow Rate: 2.0 mL/min
- Extraction Time: 90 minutes
3. Extraction and Collection:
- Pump liquid CO₂ into the system, where it is heated and pressurized to supercritical conditions.
- The supercritical CO₂ flows through the extraction vessel, dissolving the vitamin E.
- The solute-laden supercritical fluid then passes through a pressure reduction valve into a collection vessel.
- As the pressure drops, the CO₂ returns to its gaseous state, losing its solvating power and precipitating the extracted vitamin E in the collection vessel.
- The gaseous CO₂ can be recycled.
4. Quantification:
- Dissolve the collected extract in a suitable solvent (e.g., hexane).
- Analyze the concentration of vitamin E isomers using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.
Causality Behind Experimental Choices:
-
Particle Size: A smaller particle size increases the surface area available for extraction, leading to higher efficiency.
-
Moisture Content: Optimal moisture content is crucial. Too low, and the material may be too dense for efficient penetration; too high, and water can interfere with the extraction of lipophilic compounds.
-
Pressure and Temperature: These parameters are optimized to maximize the solubility of vitamin E in supercritical CO₂ while minimizing the co-extraction of undesirable compounds. Higher pressures generally increase the density and solvating power of the fluid.
Diagram of the Supercritical Fluid Extraction Workflow:
Caption: Workflow for Vitamin E extraction using SFE-CO₂.
Saponification-Based Isolation
Saponification is a classical chemical method used to concentrate 6-hydroxy-chromanols from fatty matrices like vegetable oil deodorizer distillates.[7][12][13] This process involves the hydrolysis of triglycerides and free fatty acids into glycerol and fatty acid salts (soaps), which are water-soluble. The unsaponifiable matter, which includes tocopherols, tocotrienols, and sterols, remains in the organic phase and can be easily separated.
Principle of Operation: The ester linkages in triglycerides and the carboxylic acid groups of free fatty acids react with a strong base (e.g., potassium hydroxide or sodium hydroxide) in an alcoholic solution to form water-soluble soaps. The lipophilic 6-hydroxy-chromanols, being non-saponifiable, are then extracted with an organic solvent.
This protocol describes a two-step method involving modified soxhlet extraction followed by cold saponification for high-purity isolation.
Step 1: Modified Soxhlet Extraction (Fractionation)
-
Set up a modified Soxhlet extraction system.
-
Extract the SODD with hexane for approximately 12 hours. This separates the SODD into a non-polar fraction (containing triglycerides) and a polar fraction (enriched in tocopherols, free fatty acids, and mono- and di-glycerides).
-
The polar fraction is used for the subsequent saponification step.
Step 2: Cold Saponification
-
To 2 grams of the polar fraction, add 10 mL of ethanolic potassium hydroxide (KOH) solution and 0.1 g of ascorbic acid (as an antioxidant to prevent tocopherol degradation).
-
Stir the mixture at 40°C for 2 hours. This "cold" saponification minimizes the thermal degradation of tocopherols compared to traditional high-temperature methods.
-
After the reaction, transfer the mixture to a separatory funnel.
-
Add distilled water and an organic solvent (e.g., hexane or diethyl ether).
-
Shake vigorously and allow the layers to separate. The upper organic layer contains the unsaponifiable matter (including tocopherols), while the lower aqueous layer contains the soaps.
-
Collect the organic layer and wash it several times with water to remove any residual soap.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a tocopherol-rich concentrate.
Causality Behind Experimental Choices:
-
Modified Soxhlet Extraction: This initial fractionation step removes a significant portion of the neutral lipids (triglycerides), thereby enriching the starting material for saponification and improving the efficiency of the process.
-
Cold Saponification: The use of a lower temperature (40°C) is a critical choice to preserve the integrity of the heat-sensitive tocopherols, leading to higher recovery of the active compounds.[12]
-
Ascorbic Acid: The addition of an antioxidant is essential to prevent the oxidation of the hydroxyl group on the chromanol ring during the saponification process, which is carried out in an alkaline environment that can promote oxidation.
Diagram of the Saponification-Based Isolation Workflow:
Caption: Workflow for tocopherol isolation via saponification.
Chromatographic Purification
Chromatography is an indispensable tool for the high-resolution separation and purification of individual 6-hydroxy-chromanol isomers.[14] Both normal-phase and reverse-phase high-performance liquid chromatography (HPLC) are widely used.
Principle of Operation: Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
-
Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol). In this mode, separation is based on the polarity of the chromanol ring, with less polar isomers eluting first.[14]
-
Reverse-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/acetonitrile). Separation is primarily based on the hydrophobicity of the side chain, with tocotrienols (having unsaturated side chains) generally eluting before their corresponding tocopherols.[14]
This protocol is suitable for isolating high-purity δ-tocotrienol from a concentrated extract obtained from sources like palm oil or annatto.
1. Sample Preparation:
- Dissolve the tocotrienol-rich concentrate in the mobile phase.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
- Column: Reverse-phase C18 semi-preparative column.
- Mobile Phase: Isocratic elution with 100% HPLC-grade acetonitrile.
- Flow Rate: Appropriate for the semi-preparative column dimensions (e.g., 5-20 mL/min).
- Detection: UV-DAD detector set at a wavelength suitable for tocotrienols (e.g., 295 nm).
- Injection Volume: Scaled up from analytical methods, depending on the column capacity and sample concentration.
3. Fraction Collection:
- Monitor the chromatogram in real-time.
- Collect the fraction corresponding to the elution time of δ-tocotrienol.
- Multiple injections may be required to process the entire sample batch.
4. Post-Purification:
- Combine the collected fractions.
- Evaporate the acetonitrile under reduced pressure to obtain the purified δ-tocotrienol.
- Assess the purity of the isolated compound using analytical HPLC, GC-MS, and NMR. Purity above 98% can be achieved with this method.[5]
Causality Behind Experimental Choices:
-
Reverse-Phase C18 Column: This stationary phase provides excellent separation of the different tocotrienol and tocopherol isomers based on their hydrophobicity.
-
Acetonitrile as Mobile Phase: Acetonitrile is a common solvent in reverse-phase HPLC that provides good resolution for lipophilic compounds like tocotrienols. An isocratic elution (constant mobile phase composition) simplifies the method and is suitable when the target compound is well-resolved from other components.
-
UV-DAD Detection: A Diode Array Detector allows for the monitoring of absorbance at multiple wavelengths, which is useful for identifying and confirming the purity of the collected fractions by examining their UV spectra.
Diagram of the HPLC Purification Workflow:
Caption: Workflow for the semi-preparative HPLC purification of δ-tocotrienol.
Quantitative Data Summary
The efficiency of different isolation methods can be compared based on the yield and purity of the final product. The following tables summarize representative data from the literature.
Table 1: Comparison of Extraction Methods for Vitamin E from Plant Sources
| Natural Source | Method | Key Parameters | Yield/Concentration | Reference |
| Wheat Germ | SFE-CO₂ | 4000-5000 psi, 40-45°C | Higher yield than solvent extraction | [1][2][11] |
| Soybean Oil Deodorizer Distillate (SODD) | Modified Soxhlet & Cold Saponification | Hexane extraction, 40°C saponification | Final product: 38.08% tocopherols | [7][12] |
| Palm Fatty Acid Distillate (PFAD) | Hydrolysis, Neutralization, Adsorption Chromatography | Enzymatic hydrolysis, silica chromatography | Final concentration: 15.2% Vitamin E | [15][16] |
| Annatto Seeds | SFE-CO₂ | 250 bar, 60°C | 307.8 mg δ-tocotrienol/g extract | [10] |
| Maqui Berries | SFE-CO₂ | 274 bar, 60°C | 735 mg α-tocopherol/kg oil | [8][17] |
Table 2: Purity and Recovery Data for Selected Isolation Protocols
| Target Compound | Source | Method | Purity | Recovery | Reference |
| Tocopherols & Phytosterols | SODD | Modified Soxhlet & Cold Saponification | 38.08% Tocopherols, 55.51% Phytosterols | 94% | [7][12] |
| δ-Tocotrienol | Palm Oil / Annatto | Semi-preparative HPLC | >98% | Not specified | [5] |
| Vitamin E | PFAD | Hydrolysis, Neutralization, Adsorption Chromatography | 15.2% | >90% | [15][16] |
Conclusion
The natural world, particularly the plant kingdom, offers a rich and diverse repository of 6-hydroxy-chromanols. The selection of an appropriate isolation and purification strategy is paramount for obtaining these valuable compounds in high yield and purity for research and development. Modern techniques like supercritical fluid extraction provide an environmentally benign and highly efficient method for initial extraction. For complex matrices rich in fatty acids, saponification remains a robust, albeit chemically intensive, method for initial concentration. Finally, chromatographic techniques, especially preparative HPLC, are indispensable for the isolation of individual isomers with the high degree of purity required for pharmaceutical and nutraceutical applications. This guide provides a foundational framework and detailed protocols to aid scientists in the successful isolation of 6-hydroxy-chromanols from their natural sources.
References
- Ge, Y., et al. (2002). Extraction of Natural Vitamin E from Wheat Germ by Supercritical Carbon Dioxide. Journal of Agricultural and Food Chemistry, 50(4), 685-689.
- Birringer, M., et al. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. RSC Advances, 8(9), 4803-4841.
- Frank, J. (2022). Vitamin E synthesis and response in plants. Frontiers in Plant Science.
- Ge, Y., et al. (2002). Extraction of natural vitamin E from wheat germ by supercritical carbon dioxide. PubMed.
- Liu, Y., et al. (2019). Extraction of Tocopherol from Soybean Oil Deodorizer Distillate by Deep Eutectic Solvents. Journal of Oleo Science, 68(10), 951-958.
- Study on the Methods of Extracting Vitamin E from the Wheat Germ. (2011). i-rep.emu.edu.tr.
- Liu, Y., et al. (2019). Extraction of Tocopherol from Soybean Oil Deodorizer Distillate by Deep Eutectic Solvents. PubMed.
- Kasim, N. S., et al. (2010). A Simple Two-Step Method for Simultaneous Isolation of Tocopherols and Free Phytosterols from Soybean Oil Deodorizer Distillate with High Purity and Recovery. ResearchGate.
- Bar-Magen, M., et al. (2018). Semi-preparative HPLC purification of δ-tocotrienol (δ-T3) from Elaeis guineensis Jacq. and Bixa orellana L. and evaluation of its in vitro anticancer activity in human A375 melanoma cells. Natural Product Research, 32(10), 1130-1135.
- Posada, D., et al. (2008). Separating Tocotrienols from Palm Oil by Molecular Distillation. R Discovery.
- Kasim, N. S., et al. (2010). A Simple Two-Step Method for Simultaneous Isolation of Tocopherols and Free Phytosterols from Soybean Oil Deodorizer Distillate with High Purity and Recovery. Taylor & Francis Online.
- Wan, J., et al. (2008). Design of High‐Productivity Mixed Tocopherol Purification from Deodorized Distillates by Tandem Reverse Phase Chromatography. ResearchGate.
- Yang, Y., et al. (2019). A convenient ultrasound-assisted saponification for the simultaneous determination of vitamin E isomers in vegetable oil by HPLC with fluorescence detection. PubMed.
- Chlebek, E., & Młynarz, P. (2006). Microbial transformations of flavanone and 6-hydroxyflavanone by Aspergillus niger strains. ScienceDirect.
- de Medeiros, P. M., et al. (2021). Optimization of Supercritical-CO2 Process for Extraction of Tocopherol-Rich Oil from Canola Seeds. ResearchGate.
- Chu, B.S., et al. (2003). Separation of tocopherols and tocotrienols from palm fatty acid distillate using hydrolysis-neutralization-adsorption chromatography method. UPM Institutional Repository.
- Chu, B. S., et al. (2003). Separation of tocopherols and tocotrienols from palm fatty acid distillate using hydrolysis-neutralization-adsorption chromatography method. Abertay University Research Portal.
- Robert, P., et al. (2024). Optimization of Oil and Tocopherol Extraction from Maqui (Aristotelia chilensis (Mol.) Stuntz) by Supercritical CO2 Procedure. PubMed.
- McMurray, C. H., & Blanchflower, W. J. (1979). Simplified saponification procedure for the routine determination of total vitamin E in dairy products, foods and tissues by high-performance liquid chromatography. RSC Publishing.
- N.A. (1982). Isolation and purification of tocopherols and sterols from distillates of soy oil deodorization. agris.fao.org.
- Kumar, P., et al. (2022). Separation of tocol (tocopherol & tocotrienol) and phytosterols from palm fatty acid distillate by saponification and purification by low temperature solvent crystallization. SpringerLink.
- Kamal-Eldin, A. (2006). Chromatographic analysis of a-tocopherol and related compounds in various matrices. CEU Institutional Repository.
- N.A. (2020). Recovery of Vitamin E from Edible Oil – A Review. IJERT.
- Psomiadou, E., & Tsimidou, M. (1998). Solid phase extraction of squalene and tocopherols in olive oil. ResearchGate.
- Yang, Y., et al. (2019). A convenient ultrasound-assisted saponification for the simultaneous determination of vitamin E isomers in vegetable oil by HPLC with fluorescence detection. ResearchGate.
- Posada, D., et al. (2008). Separating Tocotrienols from Palm Oil by Molecular Distillation. ResearchGate.
- Tan, B., & Brzuskiewicz, L. (1989). Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography. Analytical Biochemistry, 180(2), 368-373.
- Robert, P., et al. (2024). Optimization of Oil and Tocopherol Extraction from Maqui (Aristotelia chilensis (Mol.) Stuntz) by Supercritical CO2 Procedure. MDPI.
- N.A. (2021). Optimized Supercritical CO2 Extraction Enhances the Recovery of Valuable Lipophilic Antioxidants and Other Constituents from Dua. Semantic Scholar.
- Ryynänen, M., et al. (2004). Analysis of Tocopherols and Tocotrienols by HPLC. American Oil Chemists' Society.
- N.A. (2024). Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. MDPI.
- Giuffrida, F., et al. (2007). Separation and determination of tocopherols in vegetable oils by solid phase extraction on porous polymers SPE cartridges and capillary gas chromatography analysis. ResearchGate.
- N.A. (2021). Vitamin E Extraction from Magnesium Salts of Palm Fatty Acid Distillates. ITB Journal.
- N.A. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent.
- Tsochatzis, E. D., & Blahov, P. (2014). Validated RP-HPLC Method for Simultaneous Determination of Tocopherols and Tocotrienols in Whole Grain Barley Using Matrix Solid-Phase Dispersion. ResearchGate.
- N.A. (2020). A validated reverse-phase high performance liquid chromatography (RP-HPLC) method for the quantification of gamma-tocotrienol in tocotrienol rich fractions of crude palm oil. Monash University.
- N.A. (2015). Analysis of Tocotrienols in Different Sample Matrixes by HPLC. Springer.
- N.A. (2021). Global Chemical Characterization of Sargassum spp. Seaweeds from Different Locations on Caribbean Islands: A Screening of Organic Compounds and Heavy Metals Contents. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Extraction of natural vitamin E from wheat germ by supercritical carbon dioxide. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Semi-preparative HPLC purification of δ-tocotrienol (δ-T3) from Elaeis guineensis Jacq. and Bixa orellana L. and evaluation of its in vitro anticancer activity in human A375 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Oil and Tocopherol Extraction from Maqui (Aristotelia chilensis (Mol.) Stuntz) by Supercritical CO2 Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Extraction of natural vitamin E from wheat germ by supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Separation of tocol (tocopherol & tocotrienol) and phytosterols from palm fatty acid distillate by saponification and purification by low temperature solvent crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of tocopherols and tocotrienols from palm fatty acid distillate using hydrolysis-neutralization-adsorption chromatography method - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 16. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 17. mdpi.com [mdpi.com]
The Diverse World of Natural Chromanols and Chromenols: A Technical Guide for Researchers
Introduction
Natural chromanols and chromenols represent a vast and structurally diverse class of bicyclic heterocyclic compounds.[1][2][3][4] At their core, chromanols are based on a 2-methyl-3,4-dihydro-2H-chromen-6-ol structure, while chromenols are derived from a 2-methyl-2H-chromen-6-ol scaffold.[1][2][5] This fundamental difference, the saturation of the pyran ring in chromanols, is the starting point for a remarkable array of natural products with significant biological activities.[6] Found in a wide range of organisms, from photosynthetic plants and algae to fungi and marine invertebrates, these compounds have garnered substantial interest in the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2][7] This guide provides an in-depth exploration of the structural diversity, biosynthesis, and analysis of natural chromanols and chromenols, offering a technical resource for researchers, scientists, and professionals in drug development.
Part 1: The Structural Landscape of Chromanols and Chromenols
The remarkable diversity of this class of compounds arises from variations in the substitution patterns on both the chromane/chromene ring and the appended side chain.[5][7]
Core Structures and Classification
The fundamental distinction lies between the chromanol and chromenol core structures.
-
Chromanols : Characterized by a saturated dihydropyran ring fused to a benzene ring. The most prominent examples are the tocopherols and tocotrienols , collectively known as vitamin E.[1][2][8][9]
-
Chromenols : Feature an unsaturated 2H-pyran ring. This unsaturation imparts different conformational and electronic properties compared to chromanols.[1][2]
The classification is further refined by the methylation pattern on the chromanol or chromenol ring, leading to α-, β-, γ-, and δ-forms.[1][2][9] Additionally, the nature of the side chain at the C2 position is a major determinant of structural variety.[5][7]
Tocopherols and Tocotrienols: The Vitamin E Family
The most well-known chromanols are the tocopherols and tocotrienols.[8][9] Their primary structural difference lies in the saturation of the C16 isoprenoid side chain.[6][8][9]
-
Tocopherols possess a saturated phytyl tail.[8]
-
Tocotrienols have an unsaturated farnesyl tail with three double bonds.[6][8][9]
This seemingly minor difference has significant implications for their biological activity, with tocotrienols exhibiting greater mobility within cell membranes.[6]
Other Notable Derivatives
Beyond the vitamin E family, nature provides a plethora of other chromanol and chromenol derivatives. For instance, plastochromanol-8 is a γ-tocochromanol with a longer, eight-isoprenoid unit side chain.[7] Sargachromenols , isolated from brown algae, represent a class of chromenols with diverse side-chain modifications.[2]
Part 2: Biosynthesis - Nature's Synthetic Strategy
The biosynthesis of chromanols and chromenols is primarily carried out by photosynthetic organisms.[5][7] The core chromanol ring is formed through the cyclization of substituted 1,4-benzoquinones.[1][2]
The biosynthetic pathway for tocochromanols, the precursors to vitamin E, is well-established and involves the condensation of homogentisic acid (HGA) with a prenyl diphosphate (phytyl diphosphate for tocopherols and geranylgeranyl diphosphate for tocotrienols).[8] Subsequent cyclization and methylation steps, catalyzed by enzymes like tocopherol cyclase, lead to the various forms of tocopherols and tocotrienols.[7][9] The methylation pattern is determined by the sequence of cyclization and methylation reactions.[7]
Part 3: Biological Activities and Therapeutic Potential
Natural chromanols and chromenols exhibit a wide spectrum of biological activities, making them attractive lead structures for drug discovery.[1][3][10][11] Their functions are often linked to their antioxidant properties, but they also modulate various signaling pathways.[7][12]
Key biological activities include:
-
Anti-inflammatory effects : Many chromanols and chromenols can interfere with inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][13]
-
Anticancer properties : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis (programmed cell death).[1][3][10]
-
Neuroprotective effects : Tocotrienols, in particular, have shown promise in protecting neurons from degeneration.[8]
-
Antimicrobial and antiprotozoal activities : Some chromane and chromene derivatives have been found to be effective against various microbes and protozoa.[10][14]
The diverse biological activities are often dependent on the specific structure of the compound, including the methylation pattern and the nature of the side chain.[1][2]
Part 4: Experimental Protocols for Researchers
This section provides a guide to the key experimental methodologies for the isolation, purification, and structural elucidation of natural chromanols and chromenols, as well as for the evaluation of their biological activities.
Isolation and Purification
The extraction and purification of these compounds from natural sources is a critical first step in their study.
4.1.1. Extraction from Plant Material (e.g., Tocopherols from Plant Oil)
-
Sample Preparation : The plant material (e.g., seeds, leaves) is dried and ground to a fine powder.
-
Solvent Extraction : The powdered material is extracted with a suitable organic solvent. Hexane is commonly used for the extraction of tocopherols from oils.[3] The choice of solvent depends on the polarity of the target compounds.[3][15]
-
Saponification (Optional) : For samples where chromanols may be esterified, a saponification step using ethanolic potassium hydroxide can be employed to hydrolyze the esters and release the free chromanols.[16]
-
Liquid-Liquid Partitioning : The crude extract is then partitioned between two immiscible solvents (e.g., hexane and aqueous ethanol) to remove more polar impurities.
4.1.2. Purification by Chromatography
-
Column Chromatography : This is a primary technique for the initial purification of the crude extract.[17][18][19]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is used for the final purification and quantification of the isolated compounds.[3][20][21]
Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous determination of the structure of a novel chromanol or chromenol.[22][23][24][25]
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[22]
-
¹H NMR : Provides information about the number, environment, and connectivity of protons.
-
¹³C NMR : Reveals the number and types of carbon atoms.
-
2D NMR Experiments :
-
COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the same spin system.[4]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons.[4][26]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.[4][26]
-
4.2.2. Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a compound.[22] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula. Tandem MS (MS/MS) experiments reveal fragmentation patterns that can provide structural clues.[5][6][14][22]
Common Fragmentation Patterns:
-
Loss of the side chain : A common fragmentation pathway involves the cleavage of the side chain from the chromanol/chromenol ring.
-
Retro-Diels-Alder (RDA) reaction : In the case of chromenols, RDA fragmentation of the pyran ring can occur.[6]
4.2.3. Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
-
IR Spectroscopy : Identifies the presence of key functional groups, such as the hydroxyl (-OH) group (broad peak around 3200-3600 cm⁻¹) and aromatic C=C bonds.[9][25][27][28]
-
UV-Vis Spectroscopy : Provides information about the conjugated system within the molecule. The chromanol/chromenol ring system typically shows characteristic absorption maxima in the UV region.[9][27][28][29]
Evaluation of Biological Activity
4.3.1. Assessment of Anticancer Activity
-
MTT Assay : A colorimetric assay to assess cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) of a compound.[1][8]
-
Apoptosis Assays :
Step-by-Step Protocol for Annexin V/PI Staining:
-
Treat cancer cells with the test compound at various concentrations for a specified time.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
4.3.2. Assessment of Anti-inflammatory Activity
-
NF-κB Pathway Analysis :
-
Western Blotting : To measure the levels of key proteins in the NF-κB pathway, such as p65 and IκBα, in both the cytoplasm and nucleus.[11]
-
Reporter Gene Assays : To quantify the transcriptional activity of NF-κB.
-
Part 5: Data Presentation and Summary
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: Spectroscopic Data for a Hypothetical Novel Chromanol
| Spectroscopic Technique | Key Observations and Interpretations |
| HRMS | m/z [M+H]⁺ : 431.3456 (Calculated for C₂₈H₄₇O₃: 431.3474, Δ = -4.2 ppm). Suggests the molecular formula is C₂₈H₄₇O₃. |
| ¹H NMR (500 MHz, CDCl₃) | δ 6.5-7.0 : Signals corresponding to aromatic protons on the chromanol ring. δ 4.15 (t, J = 6.5 Hz, 1H) : Proton on the carbon bearing the hydroxyl group. δ 0.8-1.6 : Complex signals in the aliphatic region, corresponding to the isoprenoid side chain. |
| ¹³C NMR (125 MHz, CDCl₃) | δ 140-150 : Quaternary carbons of the aromatic ring. δ 110-125 : Protonated carbons of the aromatic ring. δ 75.8 : Carbon attached to the hydroxyl group. δ 20-40 : Carbons of the phytyl side chain. |
| IR (KBr, cm⁻¹) | 3400 (broad) : O-H stretching vibration. 2925, 2855 : C-H stretching of aliphatic groups. 1610, 1460 : C=C stretching of the aromatic ring. 1210 : C-O stretching. |
| UV-Vis (MeOH, nm) | λₘₐₓ : 295 nm. Consistent with a substituted chromanol ring system. |
Table 2: Biological Activity of a Hypothetical Chromenol Derivative
| Assay | Cell Line | IC₅₀ (µM) | Mechanism of Action |
| MTT Assay | MCF-7 (Breast Cancer) | 15.2 ± 1.8 | Cytotoxic |
| Annexin V/PI Staining | MCF-7 (Breast Cancer) | N/A | Induction of apoptosis |
| NF-κB Reporter Assay | RAW 264.7 (Macrophage) | 25.8 ± 2.5 | Inhibition of NF-κB activation |
Conclusion
The structural diversity of natural chromanols and chromenols provides a rich source of inspiration for the development of new therapeutic agents. Their varied biological activities, coupled with well-established methods for their isolation and characterization, make them a compelling area of research. This guide has provided a comprehensive overview of the key aspects of this fascinating class of natural products, from their fundamental chemistry to practical experimental protocols. It is hoped that this resource will serve as a valuable tool for scientists working to unlock the full therapeutic potential of these remarkable molecules.
References
- Wallert, M., Kluge, S., Schubert, J., Koeberle, A., Werz, O., Birringer, M., & Lorkowski, S. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers in Pharmacology, 11, 584. [Link]
- Wallert, M., Kluge, S., Schubert, J., Koeberle, A., Werz, O., Birringer, M., & Lorkowski, S. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. PubMed Central. [Link]
- Analysis of Tocopherols and Tocotrienols by HPLC. (2019). American Oil Chemists' Society. [Link]
- Birringer, M., Siems, K., Frank, J., & Lorkowski, S. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. RSC Advances, 8(9), 4803–4841. [Link]
- Separation of tocol (tocopherol & tocotrienol) and phytosterols from palm fatty acid distillate by saponification and purification by low temperature solvent crystallization. (2022).
- Butts, C. P., & Jones, C. R. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(27), 4934-4948. [Link]
- Li, Y., Wang, Y., Zhang, T., & Li, H. (2023). Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Archives of Pharmacal Research, 46(1), 1-20. [Link]
- A Simple Two-Step Method for Simultaneous Isolation of Tocopherols and Free Phytosterols from Soybean Oil Deodorizer Distillate with High Purity and Recovery. (2018).
- Shahidi, F., & de Camargo, A. C. (2022). Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. Molecules, 27(19), 6524. [Link]
- Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB P
- Christie, W. W. (n.d.). TOCOPHEROLS AND TOCOTRIENOLS. SkinIdent. [Link]
- Zingg, J. M. (2010). An Update on Vitamin E, Tocopherol and Tocotrienol—Perspectives. Journal of Clinical Biochemistry and Nutrition, 46(2), 85-95. [Link]
- Column chromatography. (n.d.). University of Arizona. [Link]
- Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway. (2023). Frontiers in Immunology. [Link]
- Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins. (2020). Anticancer Research. [Link]
- Schmidt, T. J., et al. (2012). Natural product derived antiprotozoal agents: synthesis, biological evaluation, and structure-activity relationships of novel chromene and chromane derivatives. Journal of medicinal chemistry, 55(1), 226-36. [Link]
- Tocopherols vs. Tocotrienols: What's the Difference?. (2020). A.C. Grace Company. [Link]
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2015). Omics Online. [Link]
- Cytotoxicity and Anti-inflammatory Activity of Flavonoid Derivatives Targeting NF-kappaB. (2019).
- UV-Vis & IR Spectroscopy Theory, Instrumentation and Applic
- Birringer, M., Siems, K., Frank, J., & Lorkowski, S. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. RSC Advances, 8(9), 4803–4841. [Link]
- ULTRAVIOLET AND VISIBLE SPECTROSCOPY. (2006). eGyanKosh. [Link]
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
- Structural elucidation based on the NMR study. (2021).
- Structural elucidation exercise, NMR, MS, natural products. (n.d.). Herbal Analysis Services. [Link]
- Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.. [Link]
- Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube. [Link]
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Massachusetts Lowell. [Link]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2016). PubMed Central. [Link]
- 1H and 13C NMR spectral assignments of novel chromenylchalcones. (2012). PubMed. [Link]
- High performance liquid chromatography (HPLC) Protocol. (2019). Conduct Science. [Link]
- Column chromatography. (n.d.). Columbia University. [Link]
- column chromatography & purification of organic compounds. (2021). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aocs.org [aocs.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. WO2015050655A1 - Methods for the separation or purification of vitamin e, tocopherols and tocotrienols from lipid mixtures - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Separation of tocol (tocopherol & tocotrienol) and phytosterols from palm fatty acid distillate by saponification and purification by low temperature solvent crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway [frontiersin.org]
- 14. whitman.edu [whitman.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. web.uvic.ca [web.uvic.ca]
- 18. chromtech.com [chromtech.com]
- 19. youtube.com [youtube.com]
- 20. conductscience.com [conductscience.com]
- 21. columbia.edu [columbia.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. herbalanalysis.co.uk [herbalanalysis.co.uk]
- 25. lehigh.edu [lehigh.edu]
- 26. omicsonline.org [omicsonline.org]
- 27. youtube.com [youtube.com]
- 28. uobabylon.edu.iq [uobabylon.edu.iq]
- 29. imgroupofresearchers.com [imgroupofresearchers.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Chroman-6-ol: The Bioactive Core of Vitamin E
Abstract
Vitamin E, an essential lipid-soluble nutrient, is not a single molecule but a family of eight distinct isoforms, all built upon a common foundational scaffold: Chroman-6-ol . This guide provides a detailed technical exploration of this core structure, moving from its fundamental chemical architecture to its pivotal role in defining the antioxidant mechanism, structure-activity relationships, and therapeutic potential of the entire vitamin E family. We will dissect the causality behind its free-radical scavenging capabilities, compare the functional nuances between its natural derivatives—tocopherols and tocotrienols—and provide a validated experimental protocol for its analytical quantification. This document serves as a comprehensive resource for professionals seeking to understand and leverage the unique biochemistry of the this compound core in research and development.
The Architectural Foundation: Understanding the this compound Scaffold
The biological activity of all vitamin E compounds originates from their shared chemical backbone. This core is a bicyclic heterocyclic system known as this compound, or more formally, 2-methyl-3,4-dihydro-2H-chromen-6-ol[1][2][3]. This structure consists of a chromane double ring with a hydroxyl (-OH) group attached at the 6th position, which is the epicenter of its antioxidant function[4][5]. It is this phenolic hydroxyl group that allows the molecule to donate a hydrogen atom to neutralize free radicals[4].
The vitamin E family is broadly divided into two main classes, differentiated by the nature of the hydrophobic side chain attached at the C2 position of the chromane ring:
-
Tocopherols: Possess a saturated phytyl isoprenoid side chain.
-
Tocotrienols: Feature an unsaturated farnesyl isoprenoid side chain with three double bonds[6][7].
Within each class, there are four isoforms—alpha (α), beta (β), gamma (γ), and delta (δ)—distinguished by the number and position of methyl groups on the chromanol ring[1][4]. These seemingly minor structural variations have profound implications for the molecule's biological activity, bioavailability, and metabolic fate.
Table 1: Structural Comparison of Vitamin E Isoforms
| Isoform | R1 (Position 5) | R2 (Position 7) | R3 (Position 8) | Side Chain Type |
| α-Tocopherol/Tocotrienol | CH₃ | CH₃ | CH₃ | Saturated/Unsaturated |
| β-Tocopherol/Tocotrienol | CH₃ | H | CH₃ | Saturated/Unsaturated |
| γ-Tocopherol/Tocotrienol | H | CH₃ | CH₃ | Saturated/Unsaturated |
| δ-Tocopherol/Tocotrienol | H | H | CH₃ | Saturated/Unsaturated |
The Antioxidant Engine: Mechanism of Free Radical Scavenging
The primary and most well-understood function of vitamin E is its role as a potent chain-breaking antioxidant, which is a direct consequence of the this compound core[8][9]. In biological systems, lipids within cell membranes are highly susceptible to attack by reactive oxygen species (ROS), initiating a damaging chain reaction called lipid peroxidation.
The intervention of vitamin E is a textbook example of chemical expertise in a biological system:
-
Initiation: A free radical, typically a lipid peroxyl radical (LOO•), attacks a lipid molecule (LH), stealing a hydrogen atom and starting the chain reaction.
-
Intervention by this compound: A vitamin E molecule (TOH) intercepts the peroxyl radical. The phenolic hydroxyl group on the chromanol ring donates its hydrogen atom to the radical[4]. The O-H bond in tocopherols is approximately 10% weaker than in most other phenols, making this donation energetically favorable[4].
-
Termination: The lipid peroxyl radical is neutralized into a stable lipid hydroperoxide (LOOH), and the vitamin E molecule is converted into a resonance-stabilized tocopheroxyl radical (TO•)[10][11]. This radical is relatively unreactive and does not propagate the oxidative chain, effectively breaking the cycle.
-
Regeneration: The tocopheroxyl radical can be recycled back to its active, reduced form by other antioxidants, most notably vitamin C (ascorbate), which in turn is regenerated by the glutathione system[9]. This antioxidant network demonstrates the synergistic nature of cellular defense.
Diagram 1: The Free Radical Scavenging Cycle of Vitamin E
Caption: The antioxidant mechanism of Vitamin E, initiated by the this compound core.
Structure-Activity Relationship (SAR) and Therapeutic Horizons
While all vitamers share the same fundamental antioxidant mechanism, their in-vivo efficacy and broader biological functions vary significantly. This is where an understanding of structure-activity relationships becomes critical for drug development.
3.1. The Tale of Two Tails: Tocopherols vs. Tocotrienols
For decades, research focused almost exclusively on α-tocopherol. However, emerging evidence demonstrates that tocotrienols possess superior biological activity in many contexts[6]. The key is their unsaturated side chain, which provides two distinct advantages:
-
Increased Mobility: The flexible, unsaturated tail allows tocotrienols to move more freely and rapidly within the cell membrane, enabling them to cover a larger surface area and intercept free radicals more efficiently than the more rigid tocopherols[12][13].
-
Enhanced Tissue Penetration: The unsaturated structure facilitates better penetration into tissues with saturated fatty layers, such as the brain and liver[12][].
Table 2: Comparative Biological Activities of Vitamin E Isoforms
| Property | α-Tocopherol | γ-Tocopherol | δ-Tocotrienol |
| Relative Antioxidant Activity | High | Moderate-High | Highest |
| Neuroprotection | Moderate | Moderate | Potent[6] |
| Anti-inflammatory Action | Low | High | High |
| Cholesterol Lowering | Negligible | Negligible | Significant[] |
| Anti-cancer Activity | Low/Controversial | Moderate | Potent[15] |
3.2. Beyond Antioxidant Activity: New Therapeutic Frontiers
The this compound scaffold is a privileged structure that imparts functions beyond simple radical scavenging. Certain vitamin E isoforms and their synthetic analogs exhibit potent anti-inflammatory, immunomodulatory, and anti-neoplastic properties[8][16][17].
-
Anti-inflammatory Effects: γ-Tocopherol and δ-tocotrienol have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, a property not strongly associated with α-tocopherol[1].
-
Anti-cancer Potential: Tocotrienols and synthetic analogs like α-tocopheryl succinate (α-TOS) can induce apoptosis (programmed cell death) in cancer cells without affecting normal cells[15][18]. This activity is independent of their antioxidant function and highlights the potential of the chroman core as a scaffold for developing novel anti-cancer agents[17][18].
A Practical Guide to this compound Analysis
Accurate quantification of this compound derivatives is essential for research, clinical trials, and quality control. High-Performance Liquid Chromatography (HPLC) is the gold-standard methodology for separating and quantifying the different vitamin E isoforms in complex matrices[19][20].
Experimental Protocol: Quantification of Tocopherols via HPLC
This protocol provides a self-validating system for the analysis of tocopherols in a sample like vegetable oil or a lipid extract from tissue. The causality for each step is explained to ensure trustworthiness and reproducibility.
Objective: To separate and quantify α-, β-, γ-, and δ-tocopherol using Normal-Phase HPLC with an internal standard.
Materials & Reagents:
-
HPLC system with a fluorescence or UV detector (UV detection at ~295 nm).
-
Normal-phase silica column (e.g., Shodex SIL-5B, 4.6 mm I.D. × 250 mm)[21].
-
Hexane and Isopropanol (HPLC grade).
-
Tocopherol standards (α, β, γ, δ).
-
Internal Standard (IS): 2,2,5,7,8-pentamethyl-6-hydroxychroman[21].
-
Sample matrix (e.g., soybean oil).
Methodology:
-
Preparation of Standard Solutions:
-
Step 1.1: Accurately weigh ~25 mg of each tocopherol standard and the internal standard into separate volumetric flasks. Dissolve and dilute to volume with n-hexane to create stock solutions.
-
Causality: Precise stock solutions are the foundation of accurate calibration. Using n-hexane as the solvent is compatible with the normal-phase mobile phase.
-
Step 1.2: Create a series of calibration standards by diluting the stock solutions. Each standard should contain a known concentration of all four tocopherols and a fixed concentration of the internal standard.
-
Causality: A multi-point calibration curve establishes the linear response range of the detector, ensuring accurate quantification across different concentration levels. The internal standard corrects for variations in injection volume and system drift.
-
-
Sample Preparation:
-
Step 2.1: Accurately weigh ~0.2 g of the oil sample into a glass vial.
-
Step 2.2: Add a precise volume of the internal standard stock solution.
-
Step 2.3: Dilute with n-hexane to a final volume of 10 mL.
-
Step 2.4: Filter the solution through a 0.45 μm PTFE syringe filter into an HPLC vial[21].
-
Causality: Direct dilution is sufficient for clear oils. For tissues, a saponification and liquid-liquid extraction step would be required here to remove interfering lipids and liberate the tocopherols[22]. Filtering prevents particulates from damaging the HPLC column.
-
-
Chromatographic Analysis:
-
Step 3.1: Set up the HPLC system with the following conditions:
-
Mobile Phase: n-hexane:isopropanol (e.g., 99:1 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 295 nm.
-
Injection Volume: 20 µL.
-
-
Causality: Normal-phase chromatography separates the isoforms based on the polarity of the chromanol head. The less-polar α-tocopherol elutes before the more-polar δ-tocopherol. Fluorescence detection offers higher sensitivity and specificity if available.
-
-
Data Analysis & Quantification:
-
Step 4.1: Inject the calibration standards and construct a calibration curve by plotting the peak area ratio (Tocopherol Area / IS Area) against the concentration ratio (Tocopherol Conc. / IS Conc.)[21].
-
Step 4.2: Inject the prepared sample.
-
Step 4.3: Calculate the peak area ratio for each tocopherol in the sample.
-
Step 4.4: Determine the concentration of each tocopherol in the sample using the calibration curve and the initial sample weight.
-
Diagram 2: Workflow for HPLC Analysis of Vitamin E
Caption: A streamlined workflow for the quantitative analysis of this compound derivatives.
Conclusion and Future Perspectives
The this compound structure is far more than a passive scaffold; it is the active engine driving the diverse biological functions of the vitamin E family. Its phenolic hydroxyl group provides the chemical basis for potent antioxidant activity, while subtle modifications to the ring and side chain dictate isoform-specific roles in anti-inflammatory, neuroprotective, and anti-cancer pathways. As research moves beyond a monolithic view of "vitamin E," a deeper appreciation for the unique properties of each chromanol derivative is emerging. For drug development professionals, the this compound core represents a versatile and biologically validated starting point for designing novel therapeutics that can modulate key pathological processes, promising a future where its potential is leveraged far beyond its role as a simple vitamin.
References
- J-Stage. (n.d.). Vitamin E: Mechanism of Its Antioxidant Activity.
- J-Stage. (n.d.). Vitamin E: Mechanism of Its Antioxidant Activity.
- Wikipedia. (n.d.). Vitamin E.
- Rizzo, G. (2020). The Role of Vitamin E in Human Health and Some Diseases. Sultan Qaboos University Medical Journal, 20(2), e157–e165.
- A.C. Grace Company. (2020, September 11). Tocopherols vs. Tocotrienols: What's the Difference?
- Linus Pauling Institute, Oregon State University. (n.d.). Vitamin E.
- Morgan, N. R., et al. (2024). Delineating the Immunotherapeutic Potential of Vitamin E and Its Analogues in Cancer: A Comprehensive Narrative Review. BioMed Research International, 2024, 8831013.
- Niki, E., & Abe, K. (2010). An Update on Vitamin E, Tocopherol and Tocotrienol—Perspectives. Journal of Clinical Biochemistry and Nutrition, 46(2), 85-91.
- Morgan, N. R., et al. (2024). Delineating the Immunotherapeutic Potential of Vitamin E and Its Analogues in Cancer: A Comprehensive Narrative Review. PubMed.
- Kunnumakkara, A. B., et al. (2021). Tocotrienols, the Promising Analogues of Vitamin E for Cancer Therapeutics. Pharmacological Research, 169, 105635.
- Tan, B. (2017, October 17). Vitamin E: A Closer Look at Tocotrienols. Nutritional Outlook.
- Azzi, A. (2021). Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt?. Molecules, 26(12), 3573.
- Neuzil, J., et al. (2002). Vitamin E analogs: a new class of multiple action agents with anti-neoplastic and anti-atherogenic activity. Apoptosis, 7(2), 179-87.
- Birringer, M., et al. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. RSC Advances, 8(9), 4803-4841.
- Schmölz, L., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers in Pharmacology, 11, 583.
- Neuzil, J., et al. (2001). Vitamin E analogues as inducers of apoptosis: implications for their potential antineoplastic role. British Journal of Cancer, 85(Suppl 1), S24-S30.
- UW Soil and Forage LAB. (n.d.). Vitamin E Analysis (Meat).
- PubChem. (n.d.). 3,4-Dihydro-2H-1-benzopyran-6-ol.
- Indigo Instruments. (n.d.). Vitamin E Complex/Alpha Tocopherol Structure.
- Ohta, H., et al. (2006). Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship. Journal of Medicinal Chemistry, 49(14), 4205-4217.
- Pharmaguideline. (2012, March 21). Method of Analysis for Vitamin E or Tocopheryl Acetate.
- Japan Customs. (n.d.). 107 Quantitative Analysis of Vitamin E in Vegetable Oils.
- ResearchGate. (n.d.). Structures of d-α-tocopherol (1), this compound (2) and Trolox C (2a).
- Eagle Biosciences. (n.d.). Vitamin A and Vitamin E HPLC Assay (Retinol and Tocopherol HPLC Assay).
Sources
- 1. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2H-1-benzopyran-6-ol | C9H10O2 | CID 15122338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vitamin E - Wikipedia [en.wikipedia.org]
- 5. Fat soluble vitamins models kit (4 models) from Indigo [indigoinstruments.com]
- 6. An Update on Vitamin E, Tocopherol and Tocotrienol—Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Vitamin E in Human Health and Some Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin E | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 10. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 11. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 12. acgrace.com [acgrace.com]
- 13. nutritionaloutlook.com [nutritionaloutlook.com]
- 15. researchgate.net [researchgate.net]
- 16. Delineating the Immunotherapeutic Potential of Vitamin E and Its Analogues in Cancer: A Comprehensive Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vitamin E analogs: a new class of multiple action agents with anti-neoplastic and anti-atherogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vitamin E analogues as inducers of apoptosis: implications for their potential antineoplastic role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HPLC Determination of Vitamin A and E [sigmaaldrich.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. customs.go.jp [customs.go.jp]
- 22. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
Introduction: The Foundational Role of the Chroman-6-ol Scaffold
An In-depth Technical Guide to the Chemical Structure and IUPAC Nomenclature of Chroman-6-ol
The this compound moiety, a deceptively simple heterocyclic structure, represents a cornerstone in the fields of antioxidant chemistry, natural product synthesis, and medicinal chemistry. At its core, it is a bicyclic system composed of a dihydropyran ring fused to a benzene ring, with a critical hydroxyl group at the 6-position.[1][2] This arrangement is not a mere chemical curiosity; it is the very engine of the potent antioxidant activity exhibited by the entire vitamin E family, including tocopherols and tocotrienols.[3][4][5] The unique electronic properties conferred by the phenolic hydroxyl group and the ether oxygen within the heterocyclic ring allow it to efficiently scavenge and neutralize damaging free radicals, a mechanism of profound biological significance.
For researchers and drug development professionals, a deep understanding of the this compound scaffold—from its precise chemical structure and stereochemical nuances to its systematic IUPAC nomenclature—is paramount. This scaffold serves as a "privileged structure," a recurring motif in a multitude of biologically active compounds, making it a fertile starting point for the design of novel therapeutics targeting conditions ranging from neurodegenerative diseases to cancer.[6][7][8][9] This guide provides a comprehensive technical overview of this compound, elucidating its structural features, nomenclature, spectroscopic identity, and its pivotal role as a pharmacophore.
Part 1: Elucidation of the Core Chemical Structure
The parent compound of this family is chromane, a benzodihydropyran.[10] Its systematic name is 3,4-dihydro-2H-1-benzopyran, which precisely describes a benzene ring fused to a six-membered pyran ring that is saturated at the 3 and 4 positions.[11]
This compound is a derivative where a hydroxyl (-OH) group substitutes the hydrogen atom at the 6-position of the chromane ring.[1][2] The numbering of this bicyclic system begins at the oxygen atom of the heterocycle (position 1) and proceeds around the ring, as illustrated below.
Caption: IUPAC numbering of the core this compound scaffold.
Stereochemistry: The Significance of the C2 Position
In many of its most important natural derivatives, such as the tocopherols (Vitamin E), the C2 position is a stereocenter. This chiral center arises from substitution, typically with a methyl group and a long phytyl tail. For instance, the natural form of α-tocopherol possesses an R-configuration at the C2 position, along with R-configurations at the 4' and 8' positions of the phytyl tail.[12] This specific stereochemistry is crucial for its biological recognition and activity, particularly its binding to the α-tocopherol transfer protein in the liver.[4] Synthetic variants may be a racemic mixture of all possible stereoisomers, which often exhibit lower biological potency.
Part 2: Systematic IUPAC Nomenclature
Adherence to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is essential for unambiguous scientific communication.
-
Parent Structure: The unsubstituted core is named 3,4-dihydro-2H-chromen-6-ol .[1] The term "this compound" is a widely accepted and used semi-systematic name.
-
Substituent Numbering: All substituents on the bicyclic ring are numbered according to the scheme shown in the diagram above.
The power of this systematic approach becomes evident when naming complex derivatives that are central to research and drug development.
| Common Name | Derivative Structure | Systematic IUPAC Name | Reference |
| This compound | Unsubstituted core | 3,4-dihydro-2H-chromen-6-ol | [1] |
| α-Tocopherol | 2,5,7,8-tetramethyl, 2-(4,8,12-trimethyltridecyl) | (2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]this compound | [13] |
| β-Tocopherol | 2,5,8-trimethyl, 2-(4,8,12-trimethyltridecyl) | (2R)-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]this compound | [12][14] |
| Trolox | 2,5,7,8-tetramethyl, 2-carboxylic acid | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | [15][16] |
Part 3: Physicochemical and Spectroscopic Profile
The identity and purity of this compound and its derivatives are confirmed through a combination of physicochemical data and spectroscopic analysis.
Key Physicochemical Properties (this compound)
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [1][17] |
| Molecular Weight | 150.17 g/mol | [1][17] |
| logP | 1.7172 | [17] |
| Hydrogen Bond Donors | 1 | [17] |
| Hydrogen Bond Acceptors | 2 | [17] |
Spectroscopic Signature
A robust understanding of the spectroscopic data is critical for structural confirmation during synthesis or isolation.
-
¹H NMR Spectroscopy:
-
Phenolic Proton (6-OH): A broad singlet, typically in the range of 4-5 ppm, which is exchangeable with D₂O.
-
Aromatic Protons (H5, H7, H8): Signals in the aromatic region (~6.5-7.0 ppm). The specific splitting pattern depends on the substitution pattern of the benzene ring. For the unsubstituted this compound, these protons would appear as a complex multiplet.
-
Dihydropyran Protons: Protons at C2, C3, and C4 appear in the aliphatic region. The C2 methylene protons (benzylic ether) are typically around 4.1-4.3 ppm (triplet), the C4 methylene protons (benzylic) are around 2.7-2.9 ppm (triplet), and the C3 methylene protons are around 1.9-2.1 ppm (multiplet).[18]
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Six signals are expected in the ~115-150 ppm range. The carbon bearing the hydroxyl group (C6) and the carbon attached to the ether oxygen (C8a) are shifted downfield.
-
Aliphatic Carbons: C2 (~65-70 ppm), C3 (~22-25 ppm), and C4 (~28-32 ppm).
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is the most characteristic feature, indicative of the phenolic hydroxyl group.[19][20]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C-O Stretches: Strong absorptions in the 1200-1300 cm⁻¹ region corresponding to the aryl-OH and aryl-ether bonds.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): For the parent this compound, the molecular ion peak would be observed at m/z = 150.
-
Fragmentation: A key fragmentation pathway is the retro-Diels-Alder reaction of the dihydropyran ring, leading to characteristic fragment ions.
-
Part 4: The this compound Moiety in Nature and Technology
The significance of this scaffold is best understood through its role as the active core of Vitamin E and its application as a versatile tool in antioxidant research.
The Antioxidant Mechanism of Vitamin E
The primary function of Vitamin E is to act as a chain-breaking antioxidant, protecting polyunsaturated fatty acids in cell membranes from lipid peroxidation. This process is mediated by the this compound core.
-
Radical Scavenging: The phenolic hydroxyl group donates its hydrogen atom to a lipid peroxyl radical (LOO•), neutralizing this highly reactive species and preventing it from propagating the oxidative chain reaction.[21]
-
Formation of the Chromanoxyl Radical: This donation results in the formation of a relatively stable chromanoxyl radical (TO•).[21][22] The stability of this radical is key to the antioxidant's efficacy; it is resonance-stabilized by the aromatic ring and the lone pair of electrons on the heterocyclic oxygen atom.
-
Termination: The chromanoxyl radical is a poor initiator of new oxidation chains. It can be recycled back to its active form by other antioxidants like Vitamin C or can react with another peroxyl radical to form non-radical products.[22]
Caption: Antioxidant mechanism of the this compound scaffold.
Trolox: The Gold Standard for Antioxidant Assays
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of Vitamin E.[16][23] Its this compound core provides the same radical-scavenging capability, while the carboxylic acid group imparts aqueous solubility. This unique combination has made Trolox the universal standard for measuring antioxidant capacity in various assays, such as the TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC (Oxygen Radical Absorbance Capacity) assays.[16] The antioxidant strength of a sample is expressed in "Trolox Equivalents," providing a standardized benchmark for comparison across different studies and substances.[16]
Part 5: Experimental Protocol: TEAC Assay
To demonstrate the functional assessment of compounds containing the this compound moiety, the following self-validating protocol for the Trolox Equivalent Antioxidant Capacity (TEAC) assay is provided. This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+.
Principle
The blue-green ABTS•+ radical is generated by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with a strong oxidizing agent like potassium persulfate. In the presence of a hydrogen-donating antioxidant (such as a this compound derivative), the ABTS•+ is reduced back to the colorless ABTS, a change that can be measured spectrophotometrically. The extent of decolorization is proportional to the antioxidant concentration.
Methodology
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM solution of ABTS in water.
-
Potassium Persulfate Solution: Prepare a 2.45 mM solution of K₂S₂O₈ in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark.
-
Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Trolox Standard Solutions: Prepare a series of Trolox standards in the assay buffer (e.g., 0, 100, 250, 500, 1000, 1500 µM).
-
Test Compound Solution: Prepare the this compound derivative to be tested at a suitable concentration in the assay buffer.
-
-
Experimental Workflow:
Caption: Workflow for the TEAC (ABTS) antioxidant assay.
-
Procedure:
-
Dilute the ABTS•+ working solution with the assay buffer to obtain an absorbance of 0.70 (± 0.02) at 734 nm.
-
Pipette 1.0 mL of the diluted ABTS•+ solution into a cuvette.
-
Add 10 µL of the Trolox standard or the test compound to the cuvette and mix thoroughly.
-
Allow the reaction to proceed for exactly 6 minutes at room temperature.
-
Measure the absorbance at 734 nm against a buffer blank.
-
-
Calculation:
-
Calculate the percentage inhibition of absorbance for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 (where Abs_control is the absorbance of the ABTS•+ solution without any antioxidant).
-
Plot a standard curve of % Inhibition versus the concentration of the Trolox standards.
-
From the linear regression of the standard curve, determine the concentration of Trolox that would give the same % Inhibition as the test compound.
-
The TEAC value is expressed as the ratio of the slope of the dose-response curve for the test compound to the slope of the curve for Trolox.
-
Conclusion
The this compound structure is a quintessential example of nature's efficiency, providing a robust and recyclable scaffold for potent antioxidant activity. Its prevalence in the Vitamin E family underscores its biological importance in protecting cellular integrity against oxidative stress. For scientists in drug discovery and development, a thorough grasp of its structure, nomenclature, and functional properties is not merely academic; it is foundational. This knowledge enables the precise identification and characterization of these molecules and empowers the rational design of novel therapeutics that leverage the proven biological benefits of this privileged pharmacophore. The continued exploration of this compound derivatives promises to yield new and effective agents for a wide range of human diseases.
References
- Frank, J., et al. (2020).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 40634, Trolox. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 15122338, 3,4-Dihydro-2H-1-benzopyran-6-ol. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8989, (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)this compound. [Link]
- Wikipedia. Trolox. [Link]
- Niki, E. (1996). Vitamin E: Mechanism of Its Antioxidant Activity. Journal of the Japan Oil Chemists' Society. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10574579, (2R)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chromen-6-ol. [Link]
- Cabrini, L., et al. (1991). Antioxidant activity of 5-alkoxymethyl-6-chromanols. Free Radical Biology and Medicine. [Link]
- Gregor, W., et al. (2004). Antioxidant properties of chromanols derived from vitamin E and ubiquinone. Annals of the New York Academy of Sciences. [Link]
- Al-Malaika, S., et al. (2024). α-Tocopherol and Trolox as Effective Natural Additives for Polyurethane Foams: A DFT and Experimental Study. Polymers. [Link]
- Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy. [Link]
- Burton, G. W., et al. (1983). Antioxidant activity of vitamin E and related phenols. Importance of stereoelectronic factors. Journal of the American Chemical Society. [Link]
- Nishio, K., et al. (2024). The Metabolite of γ-Tocopherol, 2,7,8-Trimethyl-2-(2′-Carboxyethyl)-6-Hydroxychroman, Exerts Intracellular Antioxidant Activity via Up-Regulation of Heme Oxygenase-1 in Hepatocytes. International Journal of Molecular Sciences. [Link]
- Li, Y., et al. (2021). Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. Journal of Medicinal Chemistry. [Link]
- da Silva, A. F. S., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters. [Link]
- Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy. [Link]
- Schmölz, L., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers in Pharmacology. [Link]
- Wałejko, P., et al. (2022).
- Behrens, C., et al. (2002). Convenient Preparation of 2,7,8-Trimethyl-6-hydroxychroman-2-carboxylic Acid (γ-Trolox).
- Wałejko, P., et al. (2025). A Combined Experimental and Theoretical Study of this compound α- and β-O-Glucosides. ChemPlusChem. [Link]
- Zingg, J. M. (2022). Vitamin E beyond Its Antioxidant Label. Antioxidants. [Link]
- Schmölz, L., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers in Pharmacology. [Link]
- European Bioinformatics Institute. This compound (CHEBI:78631). [Link]
- Niki, E. (1996). Vitamin E: Mechanism of Its Antioxidant Activity.
- Aukrust, I. R., et al. (1993). The Synthesis of Some Novel Polycyclic Chromans. Acta Chemica Scandinavica. [Link]
- Amaral, M., et al. (2023).
- Organic Chemistry Portal. Synthesis of chromans and flavanes. [Link]
- Gregor, W., et al. (2004). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives.
- ChemBK. 2,5,7,8-Tetramethyl-2-[(4R,8R)
- Molecular Info.
- Wikipedia. Chromane. [Link]
- Esselman, B. J., et al. (2023). Spectroscopy Data for Undergraduate Teaching.
- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 136319, Chroman. [Link]
- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
- ChemComplete. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. [Link]
Sources
- 1. 3,4-Dihydro-2H-1-benzopyran-6-ol | C9H10O2 | CID 15122338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CHEBI:78631) [ebi.ac.uk]
- 3. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Metabolite of γ-Tocopherol, 2,7,8-Trimethyl-2-(2′-Carboxyethyl)-6-Hydroxychroman, Exerts Intracellular Antioxidant Activity via Up-Regulation of Heme Oxygenase-1 in Hepatocytes [mdpi.com]
- 5. Frontiers | Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents [frontiersin.org]
- 6. dovepress.com [dovepress.com]
- 7. dspace.uevora.pt [dspace.uevora.pt]
- 8. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chromane - Wikipedia [en.wikipedia.org]
- 11. Chroman | C9H10O | CID 136319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)this compound | C28H48O2 | CID 8989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (2R)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chromen-6-ol | C29H48O2 | CID 10574579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. molecularinfo.com [molecularinfo.com]
- 15. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Trolox - Wikipedia [en.wikipedia.org]
- 17. chemscene.com [chemscene.com]
- 18. mdpi.com [mdpi.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 22. researchgate.net [researchgate.net]
- 23. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Biosynthetic Pathways of Tocochromanols in Photosynthetic Organisms
Foreword
Tocochromanols, the family of lipid-soluble antioxidants collectively known as vitamin E, represent a critical nexus of plant metabolism, stress response, and human nutrition.[1][2][3] Synthesized exclusively by photosynthetic organisms, these molecules are indispensable for protecting cellular membranes from oxidative damage and are essential micronutrients in the human diet.[1][4][5][6] This guide provides a detailed exploration of the biosynthetic pathways that generate the diverse forms of tocochromanols—tocopherols, tocotrienols, and plastochromanol-8—within plants and other photosynthetic life. We will dissect the enzymatic steps, subcellular compartmentalization, and key regulatory points of these pathways. Furthermore, this document offers practical, field-proven methodologies for the extraction, analysis, and functional characterization of these vital compounds, designed for researchers and drug development professionals seeking to understand and manipulate vitamin E biosynthesis.
The Architectural Blueprint: Core Precursors of Tocochromanol Synthesis
All tocochromanols share a common architecture: a polar chromanol head group attached to a hydrophobic isoprenoid tail.[2][3][7][8] The variation in methylation of the chromanol ring and the saturation of the tail gives rise to the different forms (α, β, γ, δ) of tocopherols and tocotrienols. The biosynthesis is a convergent pathway, relying on two distinct primary metabolic routes to supply these core building blocks.
The Aromatic Head Group: Synthesis of Homogentisate (HGA)
The chromanol ring of all tocochromanols is derived from homogentisate (HGA). This precursor originates from the shikimate pathway, a central hub in plant metabolism for producing aromatic amino acids.
The synthesis of HGA is a two-step process initiated from L-tyrosine:
-
Transamination: L-tyrosine is converted to p-hydroxyphenylpyruvate (HPP).
-
Oxidative Decarboxylation: The key enzymatic step is the conversion of HPP to HGA, catalyzed by the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) .[3][9][10][11]
A crucial aspect of this pathway is its subcellular compartmentalization. While the final assembly of tocochromanols occurs within the plastid, evidence from Arabidopsis and soybean indicates that HGA is synthesized in the cytoplasm.[7][12] This spatial separation necessitates the transport of HGA across the plastid envelope, a process for which the specific transporters are still being elucidated but which represents a critical control point for the entire pathway.[12]
Caption: Synthesis of the homogentisate (HGA) head group in the cytoplasm.
The Isoprenoid Tail: Phytyl Diphosphate and Geranylgeranyl Diphosphate
The hydrophobic tail is supplied by the plastid-localized 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway , which generates all isoprenoid precursors in this organelle.[2][3] The specific tail used determines whether a tocopherol or a tocotrienol is synthesized.
-
For Tocotrienols: The precursor is geranylgeranyl diphosphate (GGDP) , a direct C20 intermediate of the MEP pathway.[9][13]
-
For Tocopherols: The precursor is the saturated phytyl diphosphate (PDP) . PDP is generated via two primary routes:
-
De Novo Synthesis: GGDP is reduced to PDP by the enzyme geranylgeranyl reductase (GGR) .[11][14]
-
Phytol Recycling: Free phytol, liberated from the degradation of chlorophyll during senescence or stress, is salvaged and phosphorylated in a two-step reaction catalyzed sequentially by phytol kinase (VTE5) and phytyl-phosphate kinase (VTE6) .[7][11] This recycling pathway is a profound example of metabolic efficiency, linking chlorophyll turnover directly to the synthesis of protective antioxidants.
-
Caption: Plastidial synthesis of isoprenoid tail precursors for tocochromanols.
The Assembly Line: Core Tocochromanol Biosynthetic Pathway
Within the inner envelope of the plastid, the aromatic head and isoprenoid tail are condensed and modified through a series of four core enzymatic reactions to produce the final tocochromanol molecules.
-
Condensation: This is the committed step and the primary branch point between tocopherol and tocotrienol synthesis.
-
Tocopherols: Homogentisate phytyltransferase (HPT/VTE2) catalyzes the condensation of HGA with PDP to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ).[9][10][15]
-
Tocotrienols: Homogentisate geranylgeranyl transferase (HGGT) condenses HGA with GGDP to yield 2-methyl-6-geranylgeranyl-1,4-benzoquinol (MGGBQ).[16][17][18] It is noteworthy that under conditions of high GGDP availability, HPT has been shown to atypically use GGDP as a substrate, creating an alternative route to tocotrienols.[16]
-
-
Ring Methylation: The intermediate benzoquinol is methylated by MPBQ/MSBQ methyltransferase (VTE3) .[9][10][15][19] This adds a second methyl group to the aromatic ring, converting MPBQ to 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ) for the tocopherol pathway.
-
Cyclization: Tocopherol cyclase (TC/VTE1) is a crucial enzyme that catalyzes the formation of the chromanol ring.[7][9][10][15][19] It acts on both the unmethylated and dimethylated precursors:
-
MPBQ is cyclized to form δ-tocopherol .
-
DMPBQ is cyclized to form γ-tocopherol .
-
-
Final Methylation: The final step is catalyzed by γ-tocopherol methyltransferase (γ-TMT/VTE4) , which adds a third methyl group to the ring.[7][9][11][19] This enzyme has broad specificity and is responsible for the final conversion to the most biologically active forms:
-
γ-tocopherol is methylated to produce α-tocopherol .
-
δ-tocopherol is methylated to produce β-tocopherol .
-
The same VTE1, VTE3, and VTE4 enzymes are utilized for the parallel synthesis of tocotrienols from their respective geranylgeranylated precursors.
Caption: Convergent biosynthetic pathways of tocopherols and tocotrienols.
A Specialized Derivative: Plastochromanol-8 (PC-8) Biosynthesis
Plastochromanol-8 (PC-8) is a unique tocochromanol, structurally similar to γ-tocotrienol but possessing a much longer C40 isoprenoid tail.[20][21] It is not synthesized from the core HGA pathway but rather from a pre-existing component of the photosynthetic machinery.
The direct precursor to PC-8 is plastoquinol-9 (PQH2-9) , the reduced form of plastoquinone-9, which functions as a mobile electron carrier in the photosynthetic electron transport chain.[15][21] In a remarkable act of metabolic repurposing, tocopherol cyclase (VTE1) , the same enzyme involved in tocopherol synthesis, catalyzes the cyclization of the benzoquinol head of PQH2-9 to form the chromanol ring of PC-8.[20][21][22] This synthesis is thought to occur primarily in plastoglobules, lipid-rich microdomains within the chloroplast that are associated with isoprenoid metabolism.[20][21]
Caption: Biosynthesis of Plastochromanol-8 from Plastoquinol-9.
Methodologies for Pathway Elucidation and Analysis
Investigating tocochromanol biosynthesis requires robust analytical protocols and molecular tools. The choice of methodology is dictated by the research question, whether it is quantification, enzyme characterization, or gene function analysis.
Extraction and Quantification of Tocochromanols
The lipophilic nature of tocochromanols necessitates their extraction from complex plant matrices. The gold-standard approach involves saponification to hydrolyze ester linkages and release the compounds, followed by liquid-liquid extraction.
Experimental Protocol: Saponification and Solvent Extraction [23]
-
Sample Preparation: Lyophilize and grind 0.1 g of plant tissue (e.g., leaves, seeds) to a fine powder. Place in a 15 mL glass tube with a screw cap.
-
Antioxidant Addition: Add ~0.05 g of pyrogallol or ascorbic acid to the tube.
-
Causality: This step is critical to prevent the oxidation of the target tocochromanols during the high-temperature saponification step, ensuring accurate quantification.
-
-
Saponification: Add 2 mL of ethanol and 0.5 mL of 60% (w/v) aqueous potassium hydroxide (KOH). Vortex thoroughly.
-
Incubation: Incubate the mixture in a water bath at 70°C for 30 minutes with intermittent vortexing.
-
Causality: Saponification breaks down lipids and chlorophyll, releasing tocochromanols that may be sequestered within the matrix, thereby maximizing extraction efficiency.[23]
-
-
Extraction: Cool the tubes to room temperature. Add 2 mL of deionized water and 4 mL of an n-hexane:ethyl acetate (9:1, v/v) mixture. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Collection: Carefully transfer the upper organic phase to a new tube. Repeat the extraction (steps 5-7) two more times, pooling the organic phases.
-
Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas. Reconstitute the lipid residue in 1 mL of mobile phase (e.g., hexane or methanol) for analysis.
Analytical Workflow: HPLC-FLD
The most common and reliable method for quantifying tocochromanols is Reverse-Phase High-Performance Liquid Chromatography with Fluorescence Detection (RP-HPLC-FLD) .[23][24]
-
Principle: The chromanol ring of tocochromanols is naturally fluorescent. This property allows for highly sensitive and selective detection, minimizing interference from other lipid-soluble molecules that do not fluoresce.[24]
-
Typical Conditions:
-
Column: C18 or C30 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with methanol, acetonitrile, and/or water mixtures.
-
Detection: Fluorescence detector set to an excitation wavelength of ~295 nm and an emission wavelength of ~330 nm.[24]
-
Caption: Standard workflow for tocochromanol extraction and analysis.
Table 1: Representative Tocochromanol Content in Photosynthetic Tissues
| Tissue Type | Predominant Form(s) | Typical Concentration Range (µg/g FW) | Key References |
| Leaves (Arabidopsis) | α-tocopherol | 20 - 50 | [1][25] |
| Seeds (Soybean) | γ- and δ-tocopherol | 150 - 250 (total) | [19][26] |
| Seeds (Cereals) | Tocotrienols, α-tocopherol | 50 - 100 (total) | [17][27] |
| Fruits (Tomato) | α- and γ-tocopherol | 5 - 15 | [7][14] |
In Vitro Enzyme Assays
To validate the function of a specific enzyme in the pathway, in vitro assays using purified recombinant protein are indispensable. This approach provides a self-validating system to confirm catalytic activity.
Experimental Protocol: General Assay for a Tocochromanol Methyltransferase (e.g., γ-TMT/VTE4)
-
Protein Expression & Purification:
-
Clone the full-length cDNA of the target gene (e.g., VTE4) into an expression vector (e.g., pET vector with a His-tag).
-
Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).
-
-
Assay Reaction Setup: In a microcentrifuge tube, combine:
-
Purified γ-TMT enzyme (5-10 µg).
-
Substrate 1: γ-tocopherol (e.g., 50 µM, dissolved in ethanol).
-
Substrate 2 (methyl donor): S-adenosyl-L-methionine (SAM) (e.g., 200 µM).
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 5 mM DTT).
-
Total volume adjusted to 200 µL.
-
Self-Validation Control: Set up parallel reactions lacking the enzyme, γ-tocopherol, or SAM to ensure product formation is dependent on all components.
-
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Reaction Termination & Extraction: Stop the reaction by adding 200 µL of methanol. Extract the lipids by adding 400 µL of hexane, vortexing, and collecting the upper hexane phase.
-
Analysis: Analyze the hexane extract via HPLC-FLD to quantify the formation of the product, α-tocopherol.
Genetic Approaches for In Vivo Functional Analysis
-
Mutant Characterization: The use of T-DNA insertional mutants, particularly in model organisms like Arabidopsis thaliana, has been foundational to dissecting the pathway. For instance, an Arabidopsis vte1 mutant is deficient in all tocopherols and PC-8 and accumulates the upstream precursor DMPBQ, unequivocally demonstrating VTE1's role as the tocopherol cyclase.[2][22]
-
Overexpression Studies: Overexpressing pathway genes can reveal rate-limiting steps and is a key strategy for biofortification. The overexpression of VTE4 (γ-TMT) in soybean successfully converts the naturally abundant γ-tocopherol into the more nutritionally valuable α-tocopherol, demonstrating that the final methylation step is a key metabolic bottleneck.[3][4][28]
-
Genome-Wide Association Studies (GWAS): This powerful approach screens natural populations for correlations between genetic variations (SNPs) and tocochromanol levels. GWAS has been instrumental in identifying not only the core biosynthetic genes but also novel regulatory factors that control vitamin E accumulation in crops like maize.[7][28][29]
Conclusion and Future Perspectives
The biosynthetic pathways of tocochromanols are a highly integrated and elegantly regulated network central to the fitness of photosynthetic organisms. From the cytoplasmic synthesis of HGA to the plastidial assembly lines for tocopherols and tocotrienols, each step presents a potential target for metabolic engineering. The elucidation of these pathways has been a triumph of combined biochemical, genetic, and analytical approaches.
Looking forward, major research frontiers remain. The identification of the plastidial transporters for HGA and potentially for cytosolic isoprenoid precursors is a critical missing link.[12] Unraveling the complex transcriptional and post-translational regulation that governs pathway flux in response to developmental cues and environmental stress will be key to fully harnessing these pathways. The insights gained will continue to drive innovative biofortification strategies, aiming to enhance the vitamin E content of staple crops and thereby improve global human and animal health.[3][9]
References
- Munné-Bosch, S. (2005). Tocochromanol functions in plants: antioxidation and beyond. Journal of Experimental Botany, 56(416), 1579-1588. [Link]
- Mène-Saffrané, L., & DellaPenna, D. (2010). Biosynthesis, regulation and functions of tocochromanols in plants. Plant Physiology and Biochemistry, 48(5), 301-309. [Link]
- Szymańska, R., & Kruk, J. (2014). Plastochromanol-8: fifty years of research. Phytochemistry, 108, 9-18. [Link]
- Li, Y., et al. (2019). Identification of quantitative trait loci for increased α-tocopherol biosynthesis in wild soybean using a high-density genetic map. Scientific Reports, 9(1), 1-12. [Link]
- Karunanandaa, B., et al. (2013). Genetic and biochemical basis for alternative routes of tocotrienol biosynthesis for enhanced vitamin E antioxidant production. The Plant Journal, 73(4), 627-637. [Link]
- Gallicchio, G., et al. (2022). Tocopherols and tocotrienols in plants and their products: A review on methods of extraction, chromatographic separation, and detection. Molecules, 27(19), 6560. [Link]
- Tiwari, S., et al. (2021). Comparative Analysis of Tocopherol Biosynthesis Genes and Its Transcriptional Regulation in Soybean Seeds. Journal of Agricultural and Food Chemistry, 69(1), 441-452. [Link]
- Wu, T., & Li, L. (2022). Vitamin E synthesis and response in plants. Frontiers in Plant Science, 13, 991807. [Link]
- Munné-Bosch, S. (2005). Tocochromanol functions in plants: antioxidation and beyond. Journal of Experimental Botany, 56(417), 1579-1588. [Link]
- Dörmann, P. (2007). Functional diversity of tocochromanols in plants. Planta, 225(2), 269-276. [Link]
- Wang, X., et al. (2024). Vitamin E in Plants: Biosynthesis Pathways, Biofortification Strategies, and Regulatory Dynamics. International Journal of Molecular Sciences, 25(3), 1731. [Link]
- Mène-Saffrané, L., & Pellaud, S. (2017). Metabolic Origins and Transport of Vitamin E Biosynthetic Precursors. Frontiers in Plant Science, 8, 1997. [Link]
- Cahoon, E. B. (n.d.). Biochemical Analysis of Alternative Routes of Tocotrienol Biosynthesis. NIFA Reporting Portal. [Link]
- DellaPenna, D. (2006). Genetic basis for natural variation in seed vitamin E levels in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 103(49), 18834-18841. [Link]
- Cahoon, E. B., et al. (2003). Metabolic redesign of vitamin E biosynthesis in plants for tocotrienol production and increased antioxidant content. Nature Biotechnology, 21(9), 1082-1087. [Link]
- Fritsche, S., et al. (2017). Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops. Molecular Breeding, 37(12), 147. [Link]
- Sattler, S. E., et al. (2010). Plastochromanol-8 and tocopherols are essential lipid-soluble antioxidants during seed desiccation and quiescence in Arabidopsis. Proceedings of the National Academy of Sciences, 107(39), 17050-17055. [Link]
- Szymańska, R., & Kruk, J. (2014). Plastochromanol-8: Fifty years of research.
- Tocotrienol.org. (n.d.). Biosynthesis. Tocotrienol.org. [Link]
- Munné-Bosch, S. (2005). Tocochromanol functions in plants: antioxidation and beyond. Oxford Academic. [Link]
- Fritsche, S., et al. (2017). Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops. Molecules, 22(12), 2098. [Link]
- Mène-Saffrané, L., & DellaPenna, D. (2009). Biosynthesis, regulation and functions of tocochromanols in plants.
- Kruk, J., & Szymańska, R. (2022). Tocochromanols in nature: presence and their determination.
- Kruk, J., & Szymańska, R. (2012). Synthesis of tocopherols, plastoquinone and plastochromanol-8 in higher plants.
- Mène-Saffrané, L. (2018). Vitamin E Biosynthesis and Its Regulation in Plants. Antioxidants, 7(1), 2. [Link]
- Llorente, B., et al. (2023). Nutritional Enrichment of Plant Leaves by Combining Genes Promoting Tocopherol Biosynthesis and Storage. International Journal of Molecular Sciences, 24(3), 2548. [Link]
- Rodríguez-Concepción, M., et al. (2021). Redox signaling and stress tolerance in plants: A focus on vitamin E.
- Hershberger, C. E., et al. (2022). Genome-wide association identifies a missing hydrolase for tocopherol synthesis in plants. Proceedings of the National Academy of Sciences, 119(23), e2122243119. [Link]
- Kumar, A., et al. (2022). Identification and characterization of genes involved in tocochromanol biosynthesis pathway through genomics and transcriptomics approaches in wheat (Triticum aestivum L.). Physiology and Molecular Biology of Plants, 28(1), 127-142. [Link]
- Diepenbrock, C. H., et al. (2017). Genome-Wide Association Study and Pathway-Level Analysis of Tocochromanol Levels in Maize Grain. G3: Genes, Genomes, Genetics, 7(10), 3345-3356. [Link]
- Kamal-Eldin, A., & Aparicio, J. (2004). Chromatographic analysis of α-tocopherol and related compounds in various matrices.
- Szymańska, R., et al. (2021). Tocochromanols in the Leaves of Plants in the Hypericum and Clusia Genera. Plants, 10(2), 393. [Link]
- Cela, J., et al. (2011). Regulation of tocopherol (vitamin E) biosynthesis by abscisic acid-dependent and -independent pathways during abiotic stress in Arabidopsis. Planta, 234(5), 1021-1030. [Link]
- Diepenbrock, C. H., et al. (2017). Genetic Association Results for Tocochromanol Traits.
- Nimalaratne, C., & Lopes, N. (2019). Analysis of Tocopherols and Tocotrienols by HPLC. American Oil Chemists' Society. [Link]
- Akond, M., et al. (2022). Soybean tocopherols: Biosynthesis, factors affecting seed content, qtl mapping, and candidate genes.
- Gramegna, G., et al. (2019). Model for tocopherol biosynthesis regulation during ripening.
- Ahmad, E., et al. (2022). Tocopherol as plant protector: an overview of Tocopherol biosynthesis enzymes and their role as antioxidant and signaling molecules.
- San Diego State University. (n.d.). Enzyme Assay Protocol. [Link]
- Georg-August-Universität Göttingen. (2016). Protocol for Extracellular Enzyme Assays. [Link]
Sources
- 1. Tocochromanol functions in plants: antioxidation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis, regulation and functions of tocochromanols in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin E Biosynthesis and Its Regulation in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Vitamin E synthesis and response in plants [frontiersin.org]
- 8. Functional diversity of tocochromanols in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Metabolic Origins and Transport of Vitamin E Biosynthetic Precursors [frontiersin.org]
- 13. isgpb.org [isgpb.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Genetic and biochemical basis for alternative routes of tocotrienol biosynthesis for enhanced vitamin E antioxidant production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biosynthesis - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Plastochromanol-8: fifty years of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pnas.org [pnas.org]
- 23. Tocochromanols in the Leaves of Plants in the Hypericum and Clusia Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aocs.org [aocs.org]
- 25. academic.oup.com [academic.oup.com]
- 26. "Soybean tocopherols: Biosynthesis, factors affecting seed content, qtl" by Moulay Abdelmajid Kassem [digitalcommons.uncfsu.edu]
- 27. Biochemical Analysis of Alternative Routes of Tocotrienol Biosynthesis - DONALD DANFORTH PLANT SCIENCE CENTER [portal.nifa.usda.gov]
- 28. Genome-Wide Association Study and Pathway-Level Analysis of Tocochromanol Levels in Maize Grain - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
The Chroman Scaffold: A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chroman scaffold, a heterocyclic motif consisting of a benzene ring fused to a dihydropyran ring, has emerged as a "privileged structure" in medicinal chemistry. Its prevalence in a vast array of natural products and FDA-approved drugs underscores its remarkable ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. This technical guide provides a comprehensive exploration of the chroman core, from its fundamental properties and synthesis to its role in modern drug discovery, with a detailed case study on chroman-4-one derivatives as selective Sirtuin 2 (SIRT2) inhibitors.
The Chroman Scaffold: Physicochemical Properties and Significance
The chroman framework provides a rigid, three-dimensional architecture that allows for the precise spatial orientation of substituents, a critical feature for effective receptor binding. Its physicochemical properties can be readily modulated through substitution on both the aromatic and pyran rings, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic profiles.
| Property | Typical Range/Value | Significance in Drug Design |
| Molecular Weight | 134.18 g/mol (unsubstituted) | Provides a solid foundation for building more complex molecules without excessive molecular weight gain. |
| LogP | ~2.5 (unsubstituted) | Indicates good lipophilicity, which can be tailored for optimal membrane permeability and target engagement. |
| Hydrogen Bond Donors/Acceptors | 0/1 (unsubstituted) | The ether oxygen acts as a hydrogen bond acceptor, a key interaction in many biological recognition events. Substituents can introduce additional hydrogen bonding capabilities. |
| Rotatable Bonds | 1 (unsubstituted) | The rigid bicyclic system limits conformational flexibility, which can lead to higher binding affinity and selectivity. |
| Polar Surface Area | 9.23 Ų (unsubstituted) | Contributes to favorable oral bioavailability and cell permeability. |
Table 1: General Physicochemical Properties of the Unsubstituted Chroman Scaffold.
The significance of the chroman scaffold is evident in its widespread occurrence in nature and medicine.
Natural Products:
-
Vitamin E (α-tocopherol): A potent antioxidant where the chroman ring is crucial for its free-radical scavenging activity.
-
Flavonoids (e.g., Naringenin, Eriodictyol): A large class of plant secondary metabolites with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
FDA-Approved Drugs:
-
Cromoglicic acid and Pranlukast: Used in the treatment of asthma.[1]
-
Ormeloxifene: A selective estrogen receptor modulator (SERM).
Synthesis of the Chroman Scaffold: Versatile Methodologies
A variety of synthetic strategies have been developed to construct the chroman ring system, offering access to a wide range of derivatives.
Annulation of Phenols with α,β-Unsaturated Carbonyl Compounds
One of the most common and versatile methods involves the reaction of a phenol with an α,β-unsaturated carbonyl compound, often under acidic or basic conditions. This can proceed through a Michael addition followed by an intramolecular cyclization.
Experimental Protocol 1: Synthesis of a Chroman-4-one via Aldol Condensation
This protocol describes a general one-step procedure for the synthesis of substituted chroman-4-ones using a base-mediated aldol condensation with microwave irradiation.[2][3]
Materials:
-
Appropriate 2'-hydroxyacetophenone
-
Corresponding aldehyde
-
Diisopropylamine (DIPA)
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous sodium hydroxide (NaOH)
-
1 M aqueous hydrochloric acid (HCl)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Microwave reactor
Procedure:
-
To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).
-
Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic phase sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and finally brine.
-
Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
Palladium-Catalyzed Intramolecular Cyclization
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of chromans, offering high efficiency and stereoselectivity. For instance, the intramolecular carboetherification of 2-(but-3-en-1-yl)phenols with aryl or alkenyl halides provides a direct route to 2-substituted and 2,2-disubstituted chromans.[4]
Enantioselective Synthesis
The development of enantioselective methods to synthesize chiral chromans is of great importance, as the stereochemistry often plays a critical role in biological activity. Organocatalytic cascade reactions, such as the oxa-Michael-Michael cascade, have been successfully employed to produce highly substituted chiral chromans with excellent enantioselectivities.[5]
Case Study: Chroman-4-ones as Selective SIRT2 Inhibitors
Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase, has garnered significant attention as a therapeutic target for neurodegenerative diseases and cancer. The development of selective SIRT2 inhibitors is a key area of research, and chroman-4-one derivatives have emerged as a promising class of compounds.
Synthesis of a Potent Chroman-4-one SIRT2 Inhibitor
A series of substituted chroman-4-one derivatives have been synthesized and identified as potent and selective SIRT2 inhibitors.[2][3][6] The general synthetic protocol outlined in Experimental Protocol 1 can be adapted to produce these compounds. For example, the reaction of 3,5-dibromo-2'-hydroxyacetophenone with hexanal would yield 6,8-dibromo-2-pentylchroman-4-one, a potent SIRT2 inhibitor.
Mechanism of Action and Signaling Pathway
SIRT2 is primarily a cytoplasmic enzyme that deacetylates a variety of protein substrates, most notably α-tubulin. The deacetylation of α-tubulin by SIRT2 is involved in the regulation of microtubule dynamics and cell cycle progression. Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule function, leading to cell cycle arrest and apoptosis.[7]
In the context of cancer, SIRT2 has been shown to have both tumor-suppressive and oncogenic roles depending on the cellular context. In some cancers, elevated SIRT2 levels are observed, and its inhibition can be a viable therapeutic strategy.
Biological Activity and Quantitative Data
The inhibitory activity of a series of substituted chroman-4-one derivatives against SIRT2 has been evaluated, demonstrating low micromolar potency and high selectivity over other sirtuin isoforms.
| Compound ID | R¹ | R² | R³ | SIRT2 IC₅₀ (µM) | SIRT1 Inhibition (%) at 200 µM | SIRT3 Inhibition (%) at 200 µM |
| 1a | H | H | n-propyl | >200 | <10 | <10 |
| 1g | H | H | n-pentyl | 15 | <10 | <10 |
| 1m | Br | Br | n-pentyl | 1.5 | <10 | 16 |
| 1n | Cl | Cl | n-pentyl | 2.5 | <10 | <10 |
Table 2: In vitro inhibitory activity of selected chroman-4-one derivatives against SIRT1, SIRT2, and SIRT3. Data sourced from[2][3][6].
The anticancer activity of chroman derivatives has also been investigated. For instance, a series of chroman derivatives were evaluated for their inhibitory effects on the human breast cancer cell line MCF-7.
| Compound ID | Structure | GI₅₀ (µM) |
| 6i | (Structure not shown) | 34.7 |
Table 3: In vitro anticancer activity of a chroman derivative against the MCF-7 cell line. Data sourced from[8].
Experimental Protocols for Biological Evaluation
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT2.
Experimental Protocol 2: Fluorometric SIRT2 Deacetylase Assay
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore/quencher pair)
-
NAD⁺
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease to cleave the deacetylated peptide)
-
Test compounds (chroman-4-one derivatives) dissolved in DMSO
-
96-well black microplates
-
Fluorometer
Procedure:
-
In a 96-well plate, prepare the reaction mixture containing assay buffer, a fixed concentration of the fluorogenic substrate, and the desired concentrations of the test compound.
-
Add the recombinant SIRT2 enzyme to each well, except for the no-enzyme control wells.
-
Initiate the reaction by adding NAD⁺ to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Experimental Protocol 3: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Test compounds (chroman-4-one derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a blank control (medium only).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the GI₅₀ (concentration for 50% inhibition of cell growth) value.
Conclusion
The chroman scaffold has proven to be an exceptionally versatile and valuable framework in the field of medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and presence in a multitude of bioactive molecules have solidified its status as a privileged structure. The successful development of chroman-4-one derivatives as potent and selective SIRT2 inhibitors serves as a compelling example of the scaffold's potential for generating novel therapeutic agents. As our understanding of complex diseases continues to evolve, the chroman scaffold will undoubtedly remain a cornerstone for the design and discovery of the next generation of innovative medicines.
References
- Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
- Saha, P., et al. (2013). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry. [Link]
- Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
- Springer Nature. (n.d.). MTT Assay Protocol. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
- Taylor, D. M., et al. (2010). SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis.
- Li, X., et al. (2021). Inhibition of Sirt2 Alleviates Fibroblasts Activation and Pulmonary Fibrosis via Smad2/3 Pathway. Frontiers in Pharmacology. [Link]
- Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Ward, A. F., et al. (2012). Synthesis of chromans via Pd-catalyzed alkene carboetherification reactions.
- Exploring Chroman-4-one: Properties, Applications, and Manufacturing Insights. (n.d.). LinkedIn. [Link]
- Sharma, V., et al. (2024).
- ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF-7 cell line. [Link]
- Wang, Y., et al. (2019). Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction. International Journal of Molecular Sciences. [Link]
- Semantics Scholar. (n.d.). Current developments in the synthesis of 4-chromanone-derived compounds. [Link]
- Al-Suwaidan, I. A., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities.
- ResearchGate. (n.d.). IC 50 values (µM) of coumarin derivatives (18 compounds) on MCF-7 and.... [Link]
- ResearchGate. (n.d.). IC 50 values of ligand and metal complexes against the MCF-7 cell line. [Link]
- Emami, S., et al. (2015). Recent advances of chroman-4-one derivatives. European Journal of Medicinal Chemistry. [Link]
- da Silva, G. N., et al. (2023).
- Alipour, M., et al. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of Chromane-6-Sulfonamide Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of chromane-6-sulfonamide derivatives. We will delve into the strategic considerations, core synthetic pathways, and detailed experimental protocols, grounding our discussion in the mechanistic rationale behind each step. The chromane scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and pharmaceuticals.[1] When functionalized with a sulfonamide group at the 6-position, these derivatives exhibit a wide range of pharmacological activities, including potential as RORγt inverse agonists for autoimmune diseases, antidiabetic agents, and carbonic anhydrase inhibitors.[2][3][4][5]
Our exploration will follow a logical progression from retrosynthetic analysis to the forward synthesis of the target compounds, ensuring that each protocol is presented as a self-validating system, complete with characterization checkpoints.
Retrosynthetic Strategy and Core Disconnections
A robust synthetic plan begins with a logical retrosynthetic analysis. The target chromane-6-sulfonamide molecule can be disconnected at the sulfonamide bond, revealing two primary synthons: the electrophilic chromane-6-sulfonyl chloride and a nucleophilic primary or secondary amine. The chromane-6-sulfonyl chloride itself is derived from the parent chromane ring via electrophilic aromatic substitution. This deconstruction provides a clear and modular roadmap for the synthesis.
Caption: Retrosynthetic analysis of chromane-6-sulfonamide derivatives.
Synthesis of the Chromane Core: Foundational Strategies
The construction of the chromane (3,4-dihydro-2H-1-benzopyran) ring system is the initial critical phase. The choice of method depends on the availability of starting materials and the desired substitution pattern.
Triflimide-Catalyzed Annulation of o-Hydroxy Benzylic Alcohols
A convergent and highly efficient method involves the Brønsted acid-catalyzed annulation of an o-hydroxy benzylic alcohol with an alkene.[6][7] This reaction proceeds under mild conditions and tolerates a variety of functional groups on the aromatic ring.
-
Mechanism Insight: The reaction is initiated by the triflimide-catalyzed formation of a benzylic carbocation from the alcohol. This electrophilic intermediate is then trapped by the alkene (e.g., methallyltrimethylsilane) in a Friedel-Crafts type alkylation, followed by an intramolecular cyclization of the phenolic oxygen onto the newly formed carbocation to close the dihydropyran ring. The use of dichloromethane as a solvent facilitates an easier workup compared to other options like nitromethane.[7]
Palladium-Catalyzed Cyclative C-H/C-H Coupling
For a more modern and atom-economical approach, a palladium-catalyzed cyclative C(sp³)-H/C(sp²)-H coupling of free aliphatic acids can be employed.[8] This method circumvents the need for pre-functionalized starting materials, directly forming the chromane ring from a suitably substituted phenoxy-aliphatic acid. This advanced technique is particularly valuable in complex molecule synthesis, offering a streamlined path to the core structure.
Functionalization: Introduction of the Sulfonamide Moiety
With the chromane core in hand, the next phase focuses on installing the sulfonamide group at the C-6 position. This is a two-step process involving chlorosulfonation followed by amination.
Caption: General workflow for the synthesis of chromane-6-sulfonamides.
Step 1: Electrophilic Chlorosulfonation of Chromane
The direct introduction of a sulfonyl chloride group onto the chromane ring is achieved via electrophilic aromatic substitution. The benzene ring of the chromane system is activated towards electrophiles, and the substitution pattern is directed by the ether oxygen.
-
Causality Behind Experimental Choices:
-
Reagent: Chlorosulfonic acid (ClSO₃H) is the reagent of choice. It serves as both the source of the electrophile (SO₂Cl⁺) and a strong acid to promote the reaction.
-
Regioselectivity: The ether oxygen at the 1-position is an ortho-, para-director. The C-6 position (para to the oxygen) is sterically more accessible and electronically favored over the C-8 position, leading to high regioselectivity for the desired chromane-6-sulfonyl chloride.[9]
-
Conditions: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the high reactivity of chlorosulfonic acid and prevent side reactions such as polysulfonation or degradation of the substrate. Anhydrous conditions are critical as chlorosulfonic acid reacts violently with water.
-
Step 2: Amination of Chromane-6-sulfonyl Chloride
The reaction between the synthesized chromane-6-sulfonyl chloride and a primary or secondary amine is the final key step to form the sulfonamide bond.[10] This is a classic nucleophilic substitution reaction at the sulfur center.[11]
-
Trustworthiness Through Self-Validation:
-
Mechanism: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion.[11]
-
Role of Base: The reaction generates one equivalent of hydrogen chloride (HCl). A base (e.g., pyridine or triethylamine) is required to neutralize this acid, preventing the protonation of the starting amine, which would render it non-nucleophilic.[11][12] An excess of the reactant amine can sometimes be used to serve this purpose.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent hydrolysis of the reactive sulfonyl chloride.
-
| Parameter | Condition | Rationale |
| Amine | Primary or Secondary | Tertiary amines do not react as they lack an N-H proton.[12] |
| Equivalents | 1.0 - 1.2 eq. Amine | A slight excess of the amine can drive the reaction to completion. |
| Base | 1.5 eq. Pyridine or TEA | Neutralizes the HCl byproduct to maintain amine nucleophilicity.[11] |
| Solvent | Anhydrous DCM, THF | Aprotic solvent prevents hydrolysis of the sulfonyl chloride. |
| Temperature | 0 °C to Room Temp. | Allows for controlled reaction; exothermic nature is managed. |
| Reaction Time | 6 - 18 hours | Monitored by TLC until completion of the starting material. |
Detailed Experimental Protocols
The following protocols are representative and should be adapted based on the specific substrate and scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 4.1: Synthesis of Chromane-6-sulfonyl Chloride
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chromane (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add chlorosulfonic acid (3.0 eq) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold hexanes.
-
Purification: Dry the crude solid under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from a suitable solvent system like ethyl acetate/hexanes if necessary.
Protocol 4.2: General Synthesis of N-Substituted Chromane-6-sulfonamides
-
Preparation: To a solution of the desired primary or secondary amine (1.1 eq) in anhydrous DCM, add pyridine (1.5 eq) in a round-bottom flask under a nitrogen atmosphere.[11]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve chromane-6-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 15-20 minutes.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure chromane-6-sulfonamide derivative.[11]
Structural Characterization
Validation of the final product's identity and purity is paramount. A combination of spectroscopic techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of protons on the chromane scaffold and the specific substituent from the amine. The N-H proton of a secondary sulfonamide typically appears as a broad singlet. ¹³C NMR will confirm the carbon skeleton.[11]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.[11]
-
Infrared (IR) Spectroscopy: Shows characteristic S=O stretching bands for the sulfonyl group, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[11]
Conclusion and Future Perspectives
The synthesis of chromane-6-sulfonamide derivatives is a well-established yet highly relevant field in medicinal chemistry. The modular nature of the synthesis, primarily involving the construction of a chromane core followed by a reliable two-step sulfonylamidation, allows for the creation of diverse chemical libraries. This diversity is crucial for structure-activity relationship (SAR) studies aimed at optimizing the pharmacological profiles of these compounds.[2] Future work may focus on developing more convergent one-pot syntheses or employing novel catalytic methods to further enhance the efficiency and environmental sustainability of these synthetic routes.[13] The continued exploration of this chemical space promises to yield novel therapeutic agents for a range of diseases.
References
- Wang, L., et al. (2015). Synthesis of functional 4H-chromenes from phenols and acetophenones under solvent- and metal-free conditions. RSC Advances. [Link]
- Du, D., et al. (2018). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry. [Link]
- JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. Journal of Visualized Experiments. [Link]
- Various Authors. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Guo, J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University. [Link]
- Check, C. T., & Thomson, R. J. (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. [Link]
- Check, C. T., & Thomson, R. J. (2018). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. ChemRxiv. [Link]
- Wang, Y., et al. (2021). Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. PubMed. [Link]
- Guo, J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
- Wang, Y., et al. (2021). Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. Journal of Medicinal Chemistry. [Link]
- El-Gazzar, M. G., et al. (2024).
- Pieber, B., et al. (2019). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide)
- Ali, D., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]
- Dudutienė, V., et al. (2019). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Molecules. [Link]
- Siddiqui, H. L., et al. (2013). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry. [Link]
- Wikipedia. (n.d.). Chromane.
- He, J., et al. (2021). Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F. Journal of the American Chemical Society. [Link]
Sources
- 1. Chromane - Wikipedia [en.wikipedia.org]
- 2. Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. frontiersrj.com [frontiersrj.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
Discovery of Novel Chromane Derivatives for Drug Development: A Technical Guide
Executive Summary: The chromane scaffold is a privileged heterocyclic system renowned in medicinal chemistry for its presence in a multitude of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][5][6][7][8] This guide provides an in-depth, technically-focused framework for research scientists and drug development professionals on the systematic discovery and preclinical development of novel chromane-based therapeutic agents. We will explore strategic approaches for target identification, synthesis and library development, robust screening methodologies, and the iterative process of lead optimization, grounded in field-proven insights and validated protocols.
The Chromane Scaffold: A Privileged Structure in Medicinal Chemistry
The chromane ring system, a fusion of a benzene ring and a dihydropyran ring, is a structural motif found in numerous natural products, such as tocopherols (Vitamin E), flavonoids, and anthocyanins.[1][9] This natural prevalence is a strong indicator of its inherent biological compatibility and drug-like properties. The structural rigidity of the chromane nucleus, combined with its capacity for diverse functionalization at multiple positions, makes it an ideal scaffold for designing targeted therapies. Structure-activity relationship (SAR) studies have consistently shown that modifications to the chromane core can significantly enhance bioactivity, allowing for the fine-tuning of potency and selectivity toward specific biological targets.[6][10][11][12][13]
Strategic Approaches for Target Identification and Validation
The successful development of a novel chromane derivative hinges on the selection of a relevant and "druggable" biological target. The initial phase of any drug discovery program should be a rigorous target identification and validation process.
Causality behind Target Selection: Rather than a scattergun approach, target selection should be hypothesis-driven. For instance, given the known antioxidant properties of many chromane derivatives, targets involved in oxidative stress pathways, such as Keap1-Nrf2, are logical starting points.[7] Similarly, their documented anti-inflammatory effects suggest exploring targets like cyclooxygenase (COX) enzymes or key kinases in inflammatory signaling cascades.[5]
Field-Proven Insights:
-
"Compound-centric" screening: An alternative to the traditional "target-centric" approach is to screen a small, diverse library of chromane derivatives against a broad panel of biological targets, such as a kinome panel.[14] This can uncover unexpected activities and novel therapeutic opportunities.[14]
-
Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models of a disease to identify molecules that produce a desired phenotypic change, without a priori knowledge of the specific target. This can be particularly useful for complex multifactorial diseases.
Synthesis and Library Development: Building the Chemical Foundation
The ability to rapidly and efficiently synthesize a diverse library of chromane derivatives is critical for a successful drug discovery campaign. Several robust synthetic strategies have been developed to access the chromane core and its analogues.
One of the most efficient methods for generating 2-alkyl-substituted chroman-4-ones involves a base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[15] Microwave-assisted synthesis has been shown to significantly accelerate this reaction, providing moderate to high yields in a short amount of time.[15][16][17][18]
Detailed Protocol: Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chroman-4-ones[15][16]
This protocol describes a general procedure for the one-step synthesis of a chroman-4-one library, a key intermediate for further derivatization.
Materials:
-
Appropriate 2'-hydroxyacetophenone (1.0 equiv)
-
Appropriate aldehyde (1.1 equiv)
-
Diisopropylamine (DIPA) (1.1 equiv)
-
Ethanol (EtOH), anhydrous
-
Dichloromethane (CH2Cl2)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Microwave reactor vials
-
Silica gel for column chromatography
Procedure:
-
To a microwave reactor vial, add a 0.4 M solution of the 2'-hydroxyacetophenone in EtOH.
-
Add the corresponding aldehyde (1.1 equiv) followed by DIPA (1.1 equiv).[15][16]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 160–170 °C for 1 hour with magnetic stirring.[17][18]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with CH2Cl2.
-
Transfer the mixture to a separatory funnel and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.[15][16]
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chroman-4-one derivative.
-
Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.
Self-Validation: The success of this protocol is validated by the isolation of the desired product with the correct spectral data (NMR, MS) and in a reasonable yield. The purity is confirmed by chromatography and spectroscopic analysis.
High-Throughput Screening (HTS) and Hit Identification Workflow
Once a diverse library of chromane derivatives has been synthesized, the next step is to screen them for biological activity against the chosen target. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds.[19][20][21][22]
Expertise in Assay Selection: The choice of HTS assay is critical. For enzyme targets like kinases, fluorescence-based assays that detect ADP production are often simple, cost-effective, and robust.[20] For receptor targets, cell-based reporter gene assays or binding assays are commonly employed. The assay must be optimized for sensitivity, specificity, and reproducibility in a high-throughput format (e.g., 384- or 1536-well plates).
Below is a diagram illustrating a typical HTS workflow for identifying novel kinase inhibitors.
Caption: High-Throughput Screening (HTS) workflow for hit identification.
Lead Optimization: The Path from Hit to Candidate
The "hits" identified from the HTS campaign are rarely ready for clinical development.[23] They often require significant chemical modification to improve their potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This iterative process is known as lead optimization.[24][25][26][27]
The Iterative Cycle of Optimization: Lead optimization is a cyclical process involving medicinal chemists, biologists, and pharmacologists.[25] The core of this process is the systematic exploration of the structure-activity relationship (SAR).[24] By making small, deliberate changes to the hit molecule's structure and observing the effect on its biological activity and properties, researchers can gradually refine the compound into a preclinical drug candidate.[25]
Caption: The iterative cycle of lead optimization in drug discovery.
Key Strategies in Lead Optimization:
-
Structure-Activity Relationship (SAR) Analysis: Systematically modifying functional groups to identify which parts of the molecule are essential for activity.[24]
-
Bioisosteric Replacement: Swapping one functional group for another with similar physical or chemical properties to improve ADME characteristics without losing potency.[24]
-
Scaffold Hopping: Replacing the chromane core with a different chemical scaffold while retaining key binding interactions, potentially leading to novel intellectual property.[24]
-
Computational Modeling: Using techniques like molecular docking and QSAR to predict how structural changes will affect target binding and properties, thereby prioritizing synthetic efforts.[24]
In Vitro and In Vivo Evaluation: Establishing a Preclinical Proof-of-Concept
As lead compounds are optimized, they undergo a battery of in vitro and in vivo tests to build a comprehensive preclinical data package. This phase aims to demonstrate both efficacy and safety.
In Vitro Assays: These are conducted in a controlled laboratory setting, typically using isolated proteins or cells. A common and important assay for chromane derivatives, given their known antioxidant potential, is the DPPH radical scavenging assay.[7]
Detailed Protocol: DPPH Radical Scavenging Assay[28][29][30][31][32]
This protocol provides a method to evaluate the antioxidant capacity of chromane derivatives by measuring their ability to quench the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (chromane derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color. Protect from light.
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compounds, positive control, or blank solvent (methanol) to the wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.[28]
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution with the blank solvent and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
-
Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Data Presentation: The results of these experiments are best presented in a clear, tabular format to facilitate comparison between different derivatives.
| Compound ID | R1 Group | R2 Group | Antioxidant Activity (DPPH) IC50 (µM) |
| CD-01 | -H | -OCH3 | 15.2 ± 1.3 |
| CD-02 | -Cl | -OCH3 | 12.8 ± 0.9 |
| CD-03 | -H | -OH | 5.4 ± 0.5 |
| CD-04 | -Cl | -OH | 3.1 ± 0.3 |
| Ascorbic Acid | - | - | 8.7 ± 0.7 |
In Vivo Models: Once a compound shows promising in vitro activity and acceptable ADME properties, it is advanced to in vivo testing in animal models of the target disease. These studies are crucial for evaluating the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.[23][27]
Case Study: Targeting the PI3K/Akt Pathway in Oncology with Chromane Derivatives
The PI3K/Akt/mTOR signaling pathway is one of the most frequently over-activated pathways in human cancers, playing a critical role in cell proliferation, survival, and growth.[29][30][31][32] Its dysregulation makes it a prime target for cancer therapeutics.[29][33]
Mechanism of Action: Chromane derivatives can be designed to act as inhibitors of key kinases within this pathway, such as PI3K or Akt. Upon binding of a growth factor to its receptor tyrosine kinase (RTK), PI3K is activated and phosphorylates PIP2 to PIP3.[33] This recruits Akt to the cell membrane, where it is activated by PDK1 and mTORC2.[32][33] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[29] A chromane-based inhibitor could competitively bind to the ATP-binding pocket of PI3K or Akt, preventing downstream signaling.
Caption: Inhibition of the PI3K/Akt signaling pathway by a chromane derivative.
Conclusion and Future Directions
References
- High-throughput screening for kinase inhibitors. Chembiochem.
- PI3K/Akt signalling p
- PI3K/AKT/mTOR p
- What are the methods of lead optimization in drug discovery?
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.
- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Upd
- PI3K / Akt Signaling. Cell Signaling Technology.
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- Lead Optimization in Drug Discovery: Process, Str
- Lead Optimization in Drug Discovery. Danaher Life Sciences.
- Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Archives of Pharmacal Research.
- High-Throughput Screening for Kinase Inhibitors. Semantic Scholar.
- High-Throughput Screening for Kinase Inhibitors. R Discovery.
- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry.
- Antioxidant activity by DPPH assay: in vitro protocol.
- Structure, biological activity, and biosynthesis of n
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central.
- The Role of Lead Optimiz
- Lead Optimization and Preclinical Development.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- A Comparative Guide to the Structure-Activity Relationship of Fluorinated Chroman Deriv
- Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. PubMed.
- DPPH Antioxidant Assay. G-Biosciences.
- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Dove Medical Press.
- The Discovery and Synthesis of Novel Chroman Compounds: A Technical Guide. Benchchem.
- Antioxidant activity by DPPH assay: in vitro protocol. Scribd.
- DPPH Radical Scavenging Assay. MDPI.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH.
- Structure activity relationship (SAR) analysis of anti-inflammatory activity of some substituted chromones.
- Synthesis of Chroman Deriv
- Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. PubMed.
- Synthesis, Structure-Activity Relationship (SAR) Studies on some 4-Aryl-4H-chromenes and Relationship between Lipophilicity and Antitumor Activity.
- Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dspace.uevora.pt [dspace.uevora.pt]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 7. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
- 24. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 25. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 26. lifesciences.danaher.com [lifesciences.danaher.com]
- 27. Lead Optimization and Preclinical Development - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 28. mdpi.com [mdpi.com]
- 29. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 31. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 33. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Chemical properties of pentamethyl-6-chromanol
An In-Depth Technical Guide to the Chemical Properties of 2,2,5,7,8-Pentamethyl-6-chromanol
Introduction: Beyond a Vitamin E Analog
2,2,5,7,8-Pentamethyl-6-chromanol (PMC), a synthetic derivative of α-tocopherol (Vitamin E), represents a cornerstone molecule for research into antioxidant mechanisms and androgen-dependent cellular pathways. While it shares the core chromanol ring responsible for the antioxidant activity of Vitamin E, the absence of the lipophilic phytyl chain grants it distinct solubility properties, making it an invaluable tool for in vitro studies.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of PMC's chemical properties, synthesis, stability, and application, grounding technical data with field-proven insights to facilitate its effective use in a laboratory setting. We will explore not only its function as a potent antioxidant but also its emerging role as a modulator of the androgen receptor (AR), highlighting its dual-mechanism potential in therapeutic research, particularly in oncology.[2][3]
Section 1: Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is paramount for its successful application. PMC is a solid, crystalline substance at room temperature, characterized by the key structural features detailed below.[4] The strategic placement of five methyl groups on the chromanol ring enhances its antioxidant capacity compared to similar structures.[5]
Structural and Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | 2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol | [5] |
| CAS Number | 950-99-2 | [5] |
| Molecular Formula | C₁₄H₂₀O₂ | [3][5] |
| Molecular Weight | 220.31 g/mol | [3][4] |
| Exact Mass | 220.14633 Da | [4][5] |
| Appearance | Solid | [4][6] |
| Melting Point | 89-91 °C | [7] |
Solubility Profile: A Critical Parameter for Experimental Design
The solubility of PMC is a defining characteristic that dictates its utility, particularly in biological assays. Its high solubility in organic solvents like dimethyl sulfoxide (DMSO) contrasts sharply with its insolubility in aqueous media.[5][8] This necessitates the preparation of concentrated stock solutions in DMSO for subsequent dilution into aqueous buffers or cell culture media for experiments.
-
Expert Insight: The choice of DMSO as the primary solvent is a direct consequence of its ability to dissolve PMC at high concentrations, allowing for the creation of stock solutions that minimize the final solvent concentration in an assay, thereby reducing potential solvent-induced artifacts.
| Solvent | Solubility | Molar Concentration (Max) | Source(s) |
| DMSO | 250 mg/mL | 1134.76 mM | [3][8] |
| Water | Insoluble | Not Applicable | [5][8] |
| In Vivo Formulation | 5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 22.7 mM | [3] |
Section 2: Synthesis and Purification Workflow
The synthesis of 2,2,5,7,8-pentamethyl-6-chromanol is typically achieved through established organic chemistry reactions, with purification being critical to remove side products and ensure high purity for experimental use.
Synthetic Pathway
A common synthetic route involves a Friedel-Crafts alkylation reaction.[9] This process is effective but can lead to side reactions such as the formation of isomers or polyalkylation, making the subsequent purification steps essential.[9]
Purification Strategy
Purification is a multi-step process designed to isolate PMC with high purity. The typical workflow involves an aqueous workup to remove the catalyst, followed by column chromatography and finally recrystallization to yield the pure compound.[9]
-
Expert Insight: The choice of silica gel for column chromatography is based on the moderate polarity of the chromanol, which allows for effective separation from less polar hydrocarbon byproducts and more polar impurities. Recrystallization from a non-polar solvent like heptane is the final polishing step, leveraging differences in solubility between the product and trace impurities at different temperatures to achieve high crystalline purity.[9]
Caption: General workflow for the synthesis and purification of PMC.
Section 3: Spectroscopic and Structural Characterization
Structural elucidation and confirmation of purity are routinely performed using a combination of spectroscopic techniques.[10][11] While specific spectra for PMC are not publicly cataloged, its structure allows for the prediction of key features in ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS).
-
¹H NMR (Proton NMR): The spectrum should reveal distinct signals corresponding to the different types of protons. Key expected signals include singlets for the aromatic methyl groups and the phenolic hydroxyl group, as well as signals for the methylene protons in the heterocyclic ring and the gem-dimethyl groups.
-
¹³C NMR (Carbon NMR): The carbon spectrum will show signals for each unique carbon atom. One would expect to see peaks in the aromatic region for the benzene ring carbons, signals for the five methyl carbons at varying chemical shifts, and peaks corresponding to the methylene carbons and the quaternary carbons of the chromanol structure.
-
IR Spectroscopy: The IR spectrum is used to identify functional groups.[12] A prominent, broad absorption band would be expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the phenolic hydroxyl group. C-H stretching vibrations for the methyl and methylene groups would appear around 2850-3000 cm⁻¹, and aromatic C=C stretching peaks would be visible in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern.[13] The mass spectrum should show a clear molecular ion (M⁺) peak at m/z corresponding to the molecular weight of 220.31. Fragmentation patterns would likely involve the loss of methyl groups or cleavage of the heterocyclic ring, providing further structural confirmation.
Section 4: Chemical Reactivity and Stability
Antioxidant Mechanism
The primary chemical reactivity of interest for PMC is its antioxidant activity, which stems from the phenolic hydroxyl group on the chromanol ring.[1] It acts as a radical scavenger by donating its hydrogen atom to neutralize reactive oxygen species (ROS), thereby becoming a resonance-stabilized phenoxyl radical. This radical is relatively stable and does not propagate the radical chain reaction.
Caption: Mechanism of radical scavenging by PMC.
Degradation and Stability Considerations
PMC is susceptible to oxidation, which compromises its antioxidant activity and can interfere with experimental results.[14] Understanding the factors that promote degradation is crucial for its proper handling and storage.
-
Primary Degradation Factors:
-
Oxygen: Molecular oxygen is a key driver of oxidation.[14]
-
Light: UV light, in particular, can induce photodegradation.[14]
-
Temperature: Elevated temperatures accelerate the rate of oxidation.[14]
-
Metal Ions: Can catalyze oxidation reactions.[14]
-
pH: Both acidic and basic conditions can promote degradation.[14]
-
-
Degradation Products: Oxidation can lead to the formation of quinones, spirodimers, and other derivatives.[14] A visual color change in solution, often to a yellowish or brownish hue, can indicate significant oxidation.[14]
-
Expert Insight for Maximizing Stability: To ensure the integrity of PMC solutions, a multi-faceted approach is required. This includes using high-purity aprotic solvents, deoxygenating solvents and storage vials with an inert gas (e.g., argon or nitrogen), protecting solutions from light by using amber vials or wrapping them in foil, and storing stock solutions at -20°C or -80°C for long-term stability.[14][15]
Section 5: Experimental Protocols for Laboratory Use
The following protocols provide self-validating, step-by-step methodologies for the preparation and analysis of PMC in a research setting.
Protocol 1: Preparation of Stable Stock Solutions in DMSO
This protocol details the preparation of a high-concentration stock solution of PMC, minimizing oxidative degradation.
Materials:
-
2,2,5,7,8-Pentamethyl-6-chromanol powder
-
High-purity, anhydrous DMSO
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vial with a screw cap
Procedure:
-
Vial Preparation: Place a clean, dry amber vial and a small magnetic stir bar into a desiccator under vacuum for at least 1 hour to remove residual moisture.
-
Inert Atmosphere: Transfer the vial to a glove box or use a Schlenk line to create an inert atmosphere. Purge the vial with argon or nitrogen gas for 5-10 minutes.
-
Weighing PMC: In the inert atmosphere, accurately weigh the desired amount of PMC powder directly into the prepared vial.
-
Solvent Addition: Using a dry syringe, add the appropriate volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., for a 100 mM stock, add 454 µL of DMSO per 10 mg of PMC).
-
Dissolution: Seal the vial tightly and stir on a magnetic stir plate at room temperature until the powder is completely dissolved. Gentle sonication can be used to expedite dissolution.[3]
-
Storage: Once dissolved, purge the headspace of the vial with inert gas one final time before sealing tightly with Parafilm. Store the stock solution at -80°C for long-term stability.[15]
Protocol 2: Forced Degradation and Stability Analysis via HPLC
This protocol outlines a method to assess the stability of PMC under stress conditions, a critical step in drug development.[14]
Objective: To determine the degradation profile of PMC under acidic, basic, and oxidative stress.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of PMC in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Control: Mix 1 mL of the stock solution with 1 mL of the solvent.
-
-
Incubation: Incubate all solutions at 60°C (for acid/base) or room temperature (for oxidative) for a defined period (e.g., 2, 4, 8, 24 hours).[14]
-
Sample Preparation: At each time point, withdraw an aliquot. Neutralize the acid-stressed sample with 0.1 M NaOH and the base-stressed sample with 0.1 M HCl. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated HPLC method.
Typical HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately non-polar compounds like PMC. |
| Mobile Phase | Gradient of Acetonitrile and Water (or a buffer) | A gradient elution is often necessary to separate the parent PMC peak from its more polar degradation products.[14] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations, providing good efficiency and reasonable run times.[14] |
| Detector | UV or Diode Array Detector (DAD) at ~295 nm | The chromanol ring has a strong UV absorbance, allowing for sensitive detection. |
| Column Temp. | 25-30°C | Ensures reproducible retention times by controlling viscosity and partitioning.[14] |
| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC.[14] |
Data Analysis:
-
Calculate the percentage of PMC remaining at each time point relative to the control.
-
Identify and quantify the formation of degradation peaks. This data is crucial for determining the compound's intrinsic stability.
Section 6: Biological Activity and Applications in Drug Development
Beyond its antioxidant properties, PMC exhibits potent activity as an androgen receptor (AR) antagonist, making it a compound of interest for prostate cancer research.[1][2]
Androgen Receptor Antagonism
Prostate cancer growth is often dependent on androgens that activate the AR signaling pathway.[2] PMC has been shown to inhibit this pathway. It competes with androgens for binding to the AR, preventing the receptor's activation and translocation to the nucleus.[1][4] This blockade inhibits the expression of androgen-responsive genes that are critical for cancer cell growth and survival.[4] The phenolic hydroxyl group of the chromanol ring is a key structural feature for this antiandrogenic activity.[1]
Caption: Simplified pathway of AR inhibition by PMC.
Therapeutic Potential and Research Applications
The dual action of PMC as both a potent antioxidant and an AR antagonist makes it a compelling candidate for therapeutic development. Oxidative stress is implicated in the progression of prostate cancer, and a molecule that can simultaneously mitigate this stress while blocking the primary growth signaling pathway is highly attractive.[2] PMC has been investigated in Phase 1/2a clinical trials for men with advanced prostate cancer.[2][5] For researchers, PMC serves as a critical tool to:
-
Study the specific role of the chromanol moiety in antioxidant defense.[7]
-
Investigate the mechanisms of nonsteroidal antiandrogen activity.[1]
-
Explore the interplay between oxidative stress and androgen signaling in cancer biology.[2]
Conclusion
2,2,5,7,8-Pentamethyl-6-chromanol is a multifaceted compound whose chemical properties extend far beyond its role as a simple Vitamin E model. Its well-defined structure, predictable reactivity, and dual biological functions as an antioxidant and androgen receptor antagonist provide a rich platform for scientific inquiry. For researchers in drug development and cell biology, a firm grasp of its solubility, stability, and handling requirements is essential to harness its full potential. By applying the principles and protocols outlined in this guide, scientists can ensure the integrity of their experiments and contribute to the ongoing exploration of this promising molecule's therapeutic applications.
References
- A Technical Guide to 2,2,5,7,8-Pentamethyl-6-chromanol: Solubility, Properties, and Biological Activity. (n.d.). Benchchem.
- Preventing oxidation of 2,2,5,7,8-Pentamethyl-6-chromanol in solution. (n.d.). Benchchem.
- 2,2,5,7,8-Pentamethyl-6-Chromanol | Androgen Receptor. (n.d.). TargetMol.
- 2,2,5,7,8-Pentamethyl-6-chromanol. (n.d.). Smolecule.
- The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells. (2025). PubMed.
- The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells. (n.d.). MDPI.
- Chemical Safety Data Sheet MSDS / SDS - 2,2,5,7,8-PENTAMETHYL-6-CHROMANOL. (2025). ChemicalBook.
- 2,2,5,7,8-Pentamethyl-6-chromanol | C14H20O2. (n.d.). PubChem.
- 2,2,5,7,8-Pentamethyl-6-chromanol Formula. (n.d.). ECHEMI.
- 2,2,5,7,8-PENTAMETHYL-6-CHROMANOL | 950-99-2. (2025). ChemicalBook.
- 2,2,5,7,8-Pentamethyl-6-chromanol 97%. (n.d.). Sigma-Aldrich.
- Technical Support Center: Synthesis of 2,2,5,7,8-Pentamethyl-6-chromanol. (n.d.). Benchchem.
- Androgen Antagonist Activity by the Antioxidant Moiety of Vitamin E, 2,2,5,7,8-Pentamethyl-6-chromanol in Human Prostate Carcinoma Cells. (n.d.). AACR Journals.
- A multicenter phase 1/2a dose-escalation study of the antioxidant moiety of vitamin E 2,2,5,7,8-pentamethyl-6-chromanol (APC-100) in men with advanced prostate cancer. (n.d.). PMC - NIH.
- 2,2,5,7,8-Pentamethyl-6-Chromanol (Synonyms: PMC). (n.d.). MedchemExpress.com.
- Organic Spectrometry. (n.d.).
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube.
- Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. A multicenter phase 1/2a dose-escalation study of the antioxidant moiety of vitamin E 2,2,5,7,8-pentamethyl-6-chromanol (APC-100) in men with advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2,5,7,8-Pentamethyl-6-Chromanol | Androgen Receptor | TargetMol [targetmol.com]
- 4. 2,2,5,7,8-Pentamethyl-6-chromanol | C14H20O2 | CID 99479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2,2,5,7,8-Pentamethyl-6-chromanol | 950-99-2 | >98% [smolecule.com]
- 6. echemi.com [echemi.com]
- 7. 2,2,5,7,8-PENTAMETHYL-6-CHROMANOL | 950-99-2 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. lehigh.edu [lehigh.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes & Protocols: Quantitative Analysis of Chroman-6-ol in Biological Samples
Abstract
This comprehensive guide provides detailed methodologies for the quantitative analysis of Chroman-6-ol in biological matrices such as plasma, serum, and urine. This compound, the core functional structure of Vitamin E and its analogs like Trolox, is a critical biomarker for assessing antioxidant capacity and oxidative stress.[1] This document outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC) with various detectors and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and professionals in drug development. We delve into the causality behind experimental choices, from sample preparation to data acquisition, ensuring each protocol is a self-validating system grounded in established bioanalytical standards.
Introduction: The Significance of this compound Quantification
This compound and its derivatives, most notably α-tocopherol (Vitamin E), are potent lipid-soluble antioxidants that play a crucial role in protecting cell membranes from oxidative damage.[1][2] The accurate measurement of this compound levels in biological fluids is fundamental to research in areas such as aging, cardiovascular disease, neurodegenerative disorders, and pharmacology. However, quantifying this lipophilic molecule in complex biological samples presents several analytical challenges:
-
Matrix Complexity: Biological samples like plasma are rich in proteins, lipids, and other endogenous components that can interfere with analysis.
-
Analyte Stability: The phenolic hydroxyl group of this compound is susceptible to oxidation, requiring careful sample handling and preparation to prevent analyte loss.
-
Concentration Range: Physiological and pharmacologically relevant concentrations can span a wide range, demanding methods with both high sensitivity and a broad dynamic range.
This guide provides robust, validated methods to overcome these challenges, enabling reliable and reproducible quantification.
Core Principles of Method Selection
The choice of an analytical method is dictated by the specific requirements of the study. The primary trade-off lies between the universal accessibility and cost-effectiveness of HPLC-UV/FLD and the superior sensitivity and selectivity of LC-MS/MS.
-
HPLC with UV or Fluorescence Detection (HPLC-UV/FLD): A workhorse technique suitable for applications where this compound concentrations are relatively high (µg/mL range). UV detection is straightforward, while fluorescence offers enhanced sensitivity.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis, offering unparalleled sensitivity (ng/mL to pg/mL range) and selectivity.[4][5] It is the preferred method for pharmacokinetic studies and when analyzing samples with very low analyte concentrations or complex matrices.
Methodologies and Experimental Protocols
Critical First Step: Sample Preparation
Effective sample preparation is paramount to minimize matrix effects, concentrate the analyte, and ensure method robustness. The choice of technique depends on the analytical method's sensitivity and the sample volume.
-
Expert Insight: This is the simplest and fastest method, often sufficient for the high selectivity of LC-MS/MS. Acetonitrile is generally preferred over methanol as it precipitates proteins more effectively.[6][7]
-
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300-400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structural analog).
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The supernatant can be evaporated to dryness and reconstituted in the mobile phase to enhance sensitivity.
-
-
Expert Insight: LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences behind.[9] This is highly effective for lipophilic compounds like this compound. A solvent like n-heptane or a mixture of hexane and ethyl acetate is chosen for its ability to efficiently extract the analyte while minimizing the co-extraction of water-soluble matrix components.[9][10][11]
-
Protocol:
-
To 200 µL of plasma, add the internal standard.
-
Add 1 mL of n-heptane (or a hexane:ethyl acetate 9:1 v/v mixture).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of mobile phase for injection.
-
-
Expert Insight: SPE offers the most selective sample cleanup by utilizing specific chemical interactions between the analyte and a solid sorbent.[12][13][14] For this compound, a reversed-phase (C18 or polymeric) sorbent is ideal.[12][14] This method is particularly useful for HPLC-UV analysis where a very clean extract is necessary.
-
Protocol:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg/1 mL) with 1 mL of methanol followed by 1 mL of deionized water. Do not let the sorbent bed go dry.[15]
-
Loading: Load the pre-treated sample (e.g., 200 µL of plasma diluted with 200 µL of 5% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of a strong organic solvent like methanol or acetonitrile into a clean collection tube.[15]
-
Evaporate the eluate and reconstitute as described for LLE.
-
Diagram 1: Sample Preparation Workflow A visual guide to the decision-making process for selecting a sample preparation technique based on the chosen analytical instrument.
Method 1: HPLC with UV Detection
This method is robust and widely accessible, ideal for studies where high sample throughput and cost-effectiveness are priorities.
-
Principle: Separation is achieved on a reversed-phase C18 column, and quantification is based on the absorbance of the chroman ring's chromophore.[3]
-
Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Methanol:Water (e.g., 95:5 v/v) at a flow rate of 1.0 mL/min.
-
Column Temperature: 30°C.[16]
-
Injection Volume: 20 µL.
-
Detection: UV detector set to approximately 295-300 nm.[3]
-
Quantification: Prepare a calibration curve using this compound standards (e.g., 0.1 to 50 µg/mL) prepared in the mobile phase. Plot peak area versus concentration.
-
-
Trustworthiness: A system suitability test should be performed before each run, injecting a mid-level standard multiple times to ensure the reproducibility of retention time and peak area (RSD < 2%). Include quality control (QC) samples at low, medium, and high concentrations to validate the accuracy and precision of the run.
Method 2: LC-MS/MS (Gold Standard)
This method provides the highest level of sensitivity and selectivity, making it ideal for demanding applications such as pharmacokinetic studies.
-
Principle: After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and detected by a triple quadrupole mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, virtually eliminating matrix interferences.[5]
-
Protocol:
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution is often preferred for better peak shape and resolution.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Methanol or Acetonitrile
-
Gradient: Start at 40% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters (Example):
-
Ionization Mode: ESI Negative (deprotonation of the phenolic hydroxyl group is efficient).
-
MRM Transitions:
-
This compound: m/z 249.2 -> 164.1 (This is an example; transitions must be optimized empirically).
-
Internal Standard (IS): A stable isotope-labeled version (e.g., this compound-d4) would have a different precursor mass but a similar product ion.
-
-
-
Quantification: Prepare a calibration curve (e.g., 1 to 2000 ng/mL) in a surrogate matrix (e.g., stripped serum). Plot the peak area ratio (Analyte/IS) against concentration.
-
-
Trustworthiness: The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and corrects for variations in sample preparation, injection volume, and ion suppression. Method validation must be performed according to regulatory guidelines (e.g., FDA or ICH M10), assessing parameters like accuracy, precision, selectivity, matrix effect, and stability.[4][17][18]
Diagram 2: Analytical Workflow from Sample to Data This flowchart illustrates the sequential steps involved in the bioanalytical process for this compound quantification.
Data Presentation: Method Performance Comparison
The following table summarizes the typical performance characteristics of the described methods, compiled from literature and in-house validation data. These values serve as a general guideline.
| Parameter | HPLC-UV | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | ~50 - 100 ng/mL | ~0.5 - 5 ng/mL[6] |
| Linearity Range | 0.1 - 50 µg/mL | 1 - 2000 ng/mL[6] |
| Precision (RSD%) | < 10% | < 15%[6] |
| Accuracy (% Bias) | Within ±15% | Within ±15%[6] |
| Sample Preparation | LLE or SPE Recommended | PPT often sufficient |
| Selectivity | Moderate | Very High |
| Throughput | High | Very High (with UPLC) |
Conclusion and Best Practices
The accurate quantification of this compound in biological samples is achievable with well-designed and validated analytical methods. For routine analysis of samples with expected high concentrations, HPLC-UV provides a reliable and cost-effective solution. For research requiring high sensitivity, such as pharmacokinetic profiling or low-level biomarker detection, LC-MS/MS is the unequivocal method of choice.
Key Best Practices:
-
Minimize Oxidation: Handle samples quickly, keep them on ice, and use antioxidants like butylated hydroxytoluene (BHT) during sample preparation if necessary. Protect from light.[3]
-
Internal Standard: Always use an appropriate internal standard. A stable isotope-labeled analog is ideal for LC-MS/MS.
-
Method Validation: Fully validate your chosen method in the specific biological matrix of your study, following established regulatory guidelines to ensure data integrity.[4][17][18][19][20]
-
Quality Control: Analyze QC samples at multiple concentrations alongside every batch of study samples to guarantee the validity of the results.
By adhering to these protocols and principles, researchers can generate high-quality, defensible data, advancing our understanding of the role of this compound in health and disease.
References
- Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
- Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation Guidance for Industry.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Bio-Techne. (n.d.). Vitamin E Assay Kit (Colorimetric) NBP3-25910 Manual.
- Immundiagnostik AG. (n.d.). Vitamin A/E HPLC Kit.
- Chromsystems. (n.d.). Vitamins A and E.
- Niu, L., et al. (n.d.). Liquid chromatography as candidate reference method for the determination of vitamins A and E in human serum. Journal of Clinical Laboratory Analysis.
- Zivak Technologies. (n.d.). Vitamin A-E Serum HPLC Analysis Kit.
- Jaimez-Ordaz, J., et al. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Antioxidants.
- Mezzomo, N., & Ferreira, S. R. S. (n.d.). Obtaining Antioxidants from Botanic Matrices Applying Novel Extraction Techniques. Food and Public Health.
- Ecoxtract. (n.d.). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices.
- ResearchGate. (2014). Is there an LCMS assay (or other method) for quantification of a Trolox antioxidant in body fluids?
- Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
- ResearchGate. (n.d.). measure of antioxidant potential of plasma by lc-ms/ms.
- SciSpace. (n.d.). Obtaining Antioxidants from Botanic Matrices Applying Novel Extraction Techniques.
- Lee, I. S. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
- Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube.
- Thermo Fisher Scientific. (2010). HPLC Electrochemical Detection Bibliography.
- UCT, Inc. (n.d.). An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water.
- MDPI. (n.d.). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest.
- Vasquez, H., et al. (2001). High-performance liquid chromatographic method with electrochemical detection for the analysis of O6-methylguanine. Journal of Chromatography B: Biomedical Sciences and Applications.
- LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis.
- PubMed. (n.d.). Electrochemical Determination of Chromium(VI) in River Water with Gold Nanoparticles-Graphene Nanocomposites Modified Electrodes.
- Wałejko, P., et al. (2025). A Combined Experimental and Theoretical Study of this compound α- and β-O-Glucosides: Dynamic Solution NMR, Solid-State NMR, Single-Crystal X-Ray Diffraction, and Density Functional Theory Calculations. ChemPlusChem.
- Kalogianni, A. I., et al. (2021). A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin. Applied Sciences.
- MDPI. (2022). 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives.
- MDPI. (n.d.). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples.
- Majors, R. E. (n.d.). Advanced Topics in Solid-Phase Extraction: Chemistries. LCGC International.
- Li, Y., et al. (2011). An LC-MS/MS assay to determine plasma pharmacokinetics of cyclic thymic hexapeptide (cTP6) in rhesus monkeys. Journal of Chromatography B.
- PubMed. (n.d.). UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction.
- MDPI. (n.d.). Electrochemical Detection of Heavy Metals Using Graphene-Based Sensors: Advances, Meta-Analysis, Toxicity, and Sustainable Development Challenges.
- Affenzeller, S., et al. (2019). Quantitation of eumelanin and pheomelanin markers in diverse biological samples by HPLC-UV-MS following solid-phase extraction. PLOS ONE.
- Affenzeller, S., et al. (2019). Quantitation of eumelanin and pheomelanin markers in diverse biological samples by HPLC-UV-MS following solid-phase extraction. PLOS ONE.
- PubMed Central. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma.
- ChemRxiv. (n.d.). Solid Phase Extraction on Reverse Phase Chromatographic Media Subjected to Stresses Expected for Extraterrestrial Implementation.
- ResearchGate. (n.d.). A general HPLC-UV method for the quantitative determination of curcumin analogues containing the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore in rat biomatrices.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Combined Experimental and Theoretical Study of this compound α- and β-O-Glucosides: Dynamic Solution NMR, Solid-State NMR, Single-Crystal X-Ray Diffraction, and Density Functional Theory Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. listarfish.it [listarfish.it]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. An LC-MS/MS assay to determine plasma pharmacokinetics of cyclic thymic hexapeptide (cTP6) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zivak.com [zivak.com]
- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. ecoxtract.com [ecoxtract.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. [PDF] Quantitation of eumelanin and pheomelanin markers in diverse biological samples by HPLC-UV-MS following solid-phase extraction | Semantic Scholar [semanticscholar.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. weber.hu [weber.hu]
- 16. Liquid chromatography as candidate reference method for the determination of vitamins A and E in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. moh.gov.bw [moh.gov.bw]
HPLC-DAD for the quantitative analysis of Chroman-6-ol
An Application Note on the Quantitative Analysis of Chroman-6-ol using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD)
Abstract
This application note presents a robust and validated method for the quantitative determination of this compound (2,2,5,7,8-pentamethyl-6-chromanol), a potent antioxidant and a key structural analog of Vitamin E. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode-Array Detector (DAD) for precise and specific quantification. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the analytical principle, detailed experimental protocols, and a complete method validation strategy based on the International Council for Harmonisation (ICH) guidelines. The described methodology is demonstrated to be linear, accurate, precise, and specific for its intended purpose.
Introduction: The Significance of this compound Quantification
This compound, and its water-soluble counterpart Trolox, are widely used as antioxidant standards in biochemical assays and as potential therapeutic agents due to their ability to scavenge free radicals. The chromanol ring is the core functional moiety responsible for the antioxidant activity of tocopherols (Vitamin E). Accurate quantification of this compound is therefore critical in various fields, including:
-
Pharmaceutical Development: To determine the purity of drug substances and the content in finished products.
-
Food Science: To measure antioxidant capacity and for quality control of fortified products.
-
Clinical Research: To study pharmacokinetics and metabolic pathways of related antioxidant compounds.
HPLC with DAD is an ideal analytical technique for this purpose. It offers high resolving power to separate this compound from potential impurities and degradation products. The DAD provides spectral information, which confirms the peak's identity and purity, thus enhancing the method's specificity.
Principle of the HPLC-DAD Method
This method is based on reversed-phase chromatography, where the stationary phase (typically a C18 silica-based column) is nonpolar, and the mobile phase is a polar solvent mixture. This compound, being a moderately nonpolar molecule, is retained on the column and then eluted by a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
The separation is governed by the partitioning of this compound between the stationary and mobile phases. The Diode-Array Detector measures the absorbance of the eluate across a range of wavelengths simultaneously. For quantification, the absorbance is monitored at the wavelength of maximum absorbance (λmax) of this compound, which is approximately 290 nm. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.
Experimental Protocol
Materials and Reagents
-
This compound reference standard: (Purity ≥97%)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: Deionized (DI) or HPLC grade, filtered through a 0.22 µm filter
-
Formic Acid (HCOOH): HPLC grade (≥98%)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup and optimized chromatographic parameters for the analysis.
| Parameter | Specification | Rationale |
| HPLC System | A quaternary or binary pump system with an autosampler and column oven. | Ensures precise and reproducible delivery of the mobile phase and stable column temperature for consistent retention times. |
| Detector | Diode-Array Detector (DAD) | Allows for monitoring at a specific wavelength for quantification and provides spectral data for peak purity assessment. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent retention and separation for the moderately nonpolar this compound from polar and nonpolar impurities. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The acidic modifier (formic acid) ensures the protonation of any residual silanols on the column, leading to better peak shape and reproducibility. |
| Elution Mode | Isocratic | |
| Composition | 60% B (Acetonitrile/0.1% HCOOH) | An isocratic elution with 60% acetonitrile provides a reasonable retention time (typically 4-6 minutes) and good resolution. This can be optimized as needed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures stable and reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Detection Wavelength | 290 nm | This is the typical λmax for the chromanol ring, providing maximum sensitivity for detection. The DAD should be set to acquire data from 200-400 nm for purity analysis. |
| Run Time | 10 minutes | Sufficient time for the elution of this compound and any potential late-eluting impurities. |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent (50:50 ACN/Water). Mix thoroughly. This solution should be stored at 2-8 °C and protected from light.
Calibration Curve Standards (e.g., 1 - 100 µg/mL):
-
Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution with the sample diluent.
-
A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation:
-
Accurately weigh the sample material expected to contain this compound.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.
Method Validation Protocol
The analytical method must be validated to ensure its reliability for the intended application. The following validation parameters should be assessed according to ICH Q2(R1) guidelines.
Caption: Logical flow of the HPLC method validation process.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Protocol:
-
Inject the blank (diluent), a placebo (sample matrix without the analyte), and a standard solution of this compound.
-
Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of this compound.
-
Use the DAD to perform a peak purity analysis on the this compound peak from a sample. The peak should be spectrally homogeneous.
-
Linearity and Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response.
-
Protocol:
-
Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.
-
Protocol:
-
Prepare a sample matrix (placebo) and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
Formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve. 2. The LOQ should be confirmed by analyzing a standard at the determined concentration and checking for acceptable precision (%RSD ≤ 10%).
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small changes to the method parameters one at a time.
-
Parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic content)
-
-
Analyze a sample under each condition and evaluate the effect on retention time, peak area, and peak shape.
-
-
Acceptance Criteria: The system suitability parameters (see below) should remain within limits, and the results should not be significantly affected.
Data Analysis and System Suitability
Caption: Experimental workflow from sample preparation to final report.
System Suitability Testing (SST)
Before starting any analysis, the chromatographic system must be verified to be suitable for the intended use.
-
Protocol: Inject a standard solution (e.g., 25 µg/mL) five times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
Calculation of Concentration
From the linear regression equation of the calibration curve (y = mx + c), where 'y' is the peak area and 'x' is the concentration:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
Remember to account for the sample weight and dilution factor to determine the final concentration in the original sample.
Conclusion
The HPLC-DAD method described here provides a reliable, specific, and robust tool for the quantitative analysis of this compound. The detailed validation protocol ensures that the method adheres to international standards of analytical quality, making it suitable for implementation in regulated quality control and research environments. The use of a C18 column with an acidified acetonitrile/water mobile phase yields excellent chromatographic performance with symmetric peaks and a short run time.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Synthesis and antioxidant activity of 2,2,5,7,8-pentamethyl-6-chromanol (PMC). Molecules. [Link]
- Antioxidant properties of Trolox. Journal of the American Chemical Society. [Link]
- Simultaneous determination of α-tocopherol, α-tocopherol acetate and 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) in rat plasma by high-performance liquid chromatography.
- The role of the mobile phase in reversed-phase liquid chromatography.
- Temperature in liquid chrom
Application Note: High-Throughput Profiling of Chroman-6-ol Metabolism In Vitro Using UPLC-MS/MS
Abstract
This application note provides a comprehensive, field-tested protocol for the detection and characterization of Chroman-6-ol metabolites in vitro using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). This compound, the core structure of Trolox and a key component of the vitamin E family, undergoes extensive metabolism that dictates its biological activity and clearance. Understanding these metabolic pathways is critical for drug development and toxicology studies. This guide details a robust methodology, from in vitro incubation with human liver microsomes (HLMs) to high-resolution UPLC-MS/MS analysis and data interpretation, designed for researchers in drug metabolism and pharmacokinetic (DMPK) laboratories.
Introduction: The Significance of this compound Metabolism
This compound and its derivatives, most notably as the core of vitamin E (tocopherols and tocotrienols), are potent antioxidants. Their phenolic hydroxyl group is central to their ability to scavenge reactive oxygen species (ROS), protecting cells from oxidative stress. In drug discovery, the chromanol ring is often incorporated into novel therapeutic agents to enhance their antioxidant properties and improve stability. However, like most xenobiotics, this compound is subject to extensive Phase I and Phase II metabolism, primarily in the liver. This metabolic transformation can significantly alter its efficacy, toxicity, and pharmacokinetic profile.
The primary metabolic routes for chromanols involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes, followed by conjugation reactions such as glucuronidation and sulfation, which facilitate excretion. Profiling these metabolites is therefore essential for a complete understanding of the compound's disposition. UPLC-MS/MS stands as the gold standard for this application due to its unparalleled sensitivity, selectivity, and speed, allowing for the separation and identification of structurally similar metabolites from complex biological matrices.
Principle of the Method: UPLC-MS/MS for Metabolite Identification
This protocol leverages the synergy between the high-resolution separation power of UPLC and the definitive structural elucidation capabilities of tandem mass spectrometry.
-
UPLC (Ultra-Performance Liquid Chromatography): By utilizing sub-2 µm particle columns, UPLC systems operate at higher pressures than conventional HPLC, achieving significantly faster separations with superior resolution and sensitivity. This is critical for resolving isomeric metabolites, which have identical masses but different structures, from the parent compound and endogenous matrix components.
-
MS/MS (Tandem Mass Spectrometry): A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity. The process involves:
-
Ionization: The sample is ionized, typically using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules like drug metabolites.
-
Precursor Ion Selection (Q1): The first quadrupole (Q1) acts as a mass filter, selecting only the protonated or deprotonated molecular ion ([M+H]⁺ or [M-H]⁻) of the target analyte.
-
Collision-Induced Dissociation (CID) (q2): The selected ion is fragmented in the collision cell (q2) by colliding it with an inert gas (e.g., argon).
-
Product Ion Analysis (Q3): The resulting fragment ions (product ions) are analyzed by the third quadrupole (Q3), generating a unique fragmentation pattern (MS/MS spectrum) that serves as a structural fingerprint for the molecule.
-
This specific fragmentation pattern allows for the confident identification of metabolites, even at trace levels within a complex biological sample.
Experimental Workflow
The overall experimental process is a multi-step workflow designed to ensure reproducibility and data integrity.
Figure 1: Overall experimental workflow from in vitro incubation to data analysis.
Detailed Protocols
In Vitro Incubation with Human Liver Microsomes (HLMs)
This protocol describes a typical metabolic stability assay using pooled HLMs.
Materials:
-
This compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
Acetonitrile (ACN), ice-cold, containing an internal standard (e.g., 100 nM Tolbutamide)
-
Incubator/Water Bath (37°C)
Step-by-Step Protocol:
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and HLMs. The final HLM protein concentration in the incubation should be 0.5 mg/mL.
-
Pre-incubation: Pre-warm the master mix in a 37°C water bath for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Initiate the metabolic reaction by adding this compound to the master mix. The final substrate concentration should typically be 1 µM to be within the linear range of most CYP enzymes. Vortex gently to mix.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Quench Reaction: Immediately add the aliquot to a 96-well plate or microcentrifuge tube containing 2-3 volumes (e.g., 150 µL) of ice-cold acetonitrile with the internal standard. This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.
-
Control Samples:
-
Negative Control (-NADPH): Prepare a control incubation without the NADPH regenerating system to check for non-enzymatic degradation.
-
Matrix Control (-Substrate): Prepare a control without this compound to identify potential interferences from the matrix.
-
-
Protein Precipitation: Vortex the quenched samples vigorously for 1 minute, then centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new 96-well plate for UPLC-MS/MS analysis.
UPLC-MS/MS Method
The following parameters are a robust starting point and should be optimized for the specific instrument used.
Table 1: UPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 chemistry provides excellent retention for moderately polar compounds like this compound and its metabolites. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in protonation for positive ion mode ESI and improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a strong organic solvent providing good elution strength. |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and separation efficiency. |
| Column Temperature | 40°C | Reduces viscosity and improves peak shape and reproducibility. |
| Injection Volume | 2 µL | Small injection volume minimizes peak broadening, consistent with UPLC performance. |
| Gradient Elution | Time (min) | %B |
| 0.0 | 5 | |
| 0.5 | 5 | |
| 4.0 | 95 | |
| 5.0 | 95 | |
| 5.1 | 5 | |
| 6.0 | 5 |
Table 2: MS/MS Parameters (Triple Quadrupole)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The phenolic hydroxyl and ether oxygen in the chroman ring are readily protonated. |
| Capillary Voltage | 3.0 kV | Optimized for stable spray and efficient ion generation. |
| Source Temperature | 150°C | Balances efficient desolvation with minimizing thermal degradation of analytes. |
| Desolvation Temp. | 500°C | Ensures complete solvent evaporation from the ESI droplets. |
| Desolvation Gas Flow | 1000 L/Hr (Nitrogen) | High flow aids in desolvation and prevents solvent clusters from entering the mass spectrometer. |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | For highest sensitivity and specificity in quantifying the parent drug and known metabolites. |
| Precursor/Product Ion Scan | Used for identifying unknown metabolites. |
Data Analysis and Metabolite Identification
Expected Metabolic Pathways
Metabolite identification is a predictive process based on known biotransformation reactions. The primary metabolic pathways for this compound are expected to be Phase I oxidation and Phase II conjugation.
Figure 2: Predicted metabolic pathways of this compound.
Metabolite Identification Strategy
-
Extract Ion Chromatograms (XICs): Generate XICs for the predicted m/z values of potential metabolites based on the mass shifts listed in Figure 2.
-
Compare with Controls: A true metabolite peak should be present in the +NADPH samples and absent or significantly lower in the -NADPH and t=0 samples.
-
Analyze MS/MS Spectra: Acquire a full scan product ion spectrum for each suspected metabolite. The fragmentation pattern should be consistent with the proposed structure. For instance, a key fragment of the chroman ring should be present in the spectra of most metabolites, confirming the core structure is intact. A neutral loss of 176 Da is a classic indicator of a glucuronide conjugate.
-
Relative Quantification: The peak area of each metabolite can be compared across time points to assess the rate of its formation. Normalizing to the internal standard corrects for variations in sample processing and instrument response.
Table 3: Example MRM Transitions for this compound and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale for Product Ion |
| This compound | 179.1 | 137.1 | 15 | Loss of the C3H6 side chain from the dihydropyran ring |
| Hydroxylated Metabolite | 195.1 | 153.1 | 15 | Corresponding fragment after +16 Da addition |
| Sulfate Conjugate | 259.1 | 179.1 | 20 | Neutral loss of SO₃ (80 Da) |
| Glucuronide Conjugate | 355.1 | 179.1 | 25 | Neutral loss of glucuronic acid (176 Da) |
Conclusion and Best Practices
This application note outlines a validated and robust UPLC-MS/MS method for the comprehensive in vitro profiling of this compound metabolites. The combination of high-resolution UPLC separation and sensitive, specific tandem mass spectrometry provides an essential tool for drug development professionals to understand the metabolic fate of chromanol-containing compounds.
For optimal results, consider the following:
-
System Suitability: Always run a system suitability test before sample analysis to ensure the UPLC-MS/MS system is performing optimally.
-
Internal Standard Selection: The ideal internal standard should be structurally similar to the analyte but not present endogenously, and it should have a similar ionization efficiency and retention time.
-
Matrix Effects: Evaluate potential ion suppression or enhancement from the biological matrix by comparing analyte response in solvent versus post-extraction spiked matrix.
-
Metabolite Standards: Whenever possible, confirm the identity of metabolites by comparing the retention time and MS/MS fragmentation pattern with those of authentic reference standards.
By adhering to this detailed protocol and these best practices, researchers can confidently and accurately characterize the metabolic profile of this compound, generating critical data for advancing drug discovery and development programs.
References
- Title: Vitamin E: A Comprehensive Review of its Allure and Controversies Source: Antioxidants (Basel) URL:[Link]
- Title: The vitamin E metabolome in human plasma and its association with inflammatory and oxidative stress markers Source: Redox Biology URL:[Link]
- Title: Metabolism of vitamin E in the liver and the gastrointestinal tract Source: Molecular Nutrition & Food Research URL:[Link]
- Title: A Review of Recent Advances in HPLC-MS and Its Applications in Drug Metabolism and Pharmacokinetics Source: Current Drug Metabolism URL:[Link]
Application Note: High-Throughput Determination of Antioxidant Capacity of Chroman-6-ol Analogues using the ORAC Assay
Introduction
Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in numerous degenerative diseases.[1][2] Antioxidants are crucial defense mechanisms that neutralize these harmful radicals.[1] Chroman-6-ol derivatives, which include the well-known vitamin E family (tocopherols and tocotrienols) and their synthetic analogues, are potent antioxidants due to the reactivity of the hydroxyl group on the chromanol ring.[3][4][5] Quantifying the antioxidant capacity of these molecules is vital for drug development, nutraceutical formulation, and fundamental biochemical research.
The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely accepted, robust method for measuring the antioxidant capacity of various substances.[1][2][6] This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical source.[7][8] The ORAC assay is distinguished by its use of a biologically relevant radical source and its quantitation, which combines both the inhibition time and the degree of inhibition into a single value.[2] This application note provides a detailed experimental protocol for determining the antioxidant capacity of this compound analogues using the ORAC assay, with Trolox, a water-soluble this compound analogue, as the reference standard.[2][7]
Principle of the ORAC Assay
The ORAC assay is a hydrogen atom transfer (HAT) based method.[1] The core principle involves three key components:
-
Peroxyl Radical Generator: 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) is a thermal decomposer that, at 37°C, breaks down to produce peroxyl radicals at a constant rate.[2][8] These radicals are prevalent in biological systems.[9]
-
Fluorescent Probe: Fluorescein is used as the target of radical attack.[6][8] As peroxyl radicals damage the fluorescein molecule, it loses its fluorescence.[8]
-
Antioxidant (e.g., this compound analogue): In the presence of an antioxidant, the peroxyl radicals are neutralized. The antioxidant sacrifices itself, thereby protecting the fluorescein from degradation and preserving its fluorescent signal.[1][7]
The fluorescence decay is monitored kinetically over time. The presence of an antioxidant results in a lag phase or a slower decay rate compared to a blank control.[2] The antioxidant capacity is quantified by calculating the Area Under the Curve (AUC) for the fluorescence decay.[7] By subtracting the AUC of the blank, a "Net AUC" is obtained, which is directly proportional to the antioxidant's capacity.[7][10] This Net AUC is then compared to a standard curve generated with Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) to express the results in Trolox Equivalents (TE).[6][7]
Caption: Mechanism of the ORAC Assay.
Materials and Reagents
-
Instrumentation: Fluorescence microplate reader with temperature control (37°C) and injectors (optional, but recommended for precision).[2] Capable of excitation at ~485 nm and emission at ~520 nm.[2][7]
-
Microplates: 96-well black, clear-bottom microplates are required for fluorescence measurements.[7]
-
Reagents:
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.[9]
Reagent Preparation
Causality Note: All solutions, especially AAPH and the Fluorescein working solution, must be prepared fresh daily. AAPH decomposes over time, and fluorescein is light-sensitive. Fresh preparation ensures reproducibility and accuracy.
-
75 mM Phosphate Buffer (pH 7.4): Prepare and adjust the pH. This buffer is used for all dilutions unless otherwise specified to maintain a stable reaction environment.
-
Fluorescein Stock Solution (4 µM): Dissolve fluorescein sodium salt in the phosphate buffer. Store this stock solution at 4°C, protected from light.[6]
-
Fluorescein Working Solution (~8.4 nM): Immediately before use, dilute the stock solution 1:500 with phosphate buffer.[6][12] This high dilution is critical for obtaining a signal within the linear range of the detector.
-
AAPH Solution (e.g., 75 mM): Dissolve AAPH powder in phosphate buffer.[6] The concentration may need optimization, but this is a common starting point. Crucially, this solution must be made fresh just before the assay and kept at 37°C to ensure a consistent rate of radical generation upon addition to the plate.[2][6]
-
Trolox Standard Stock Solution (1 mM): Dissolve Trolox in phosphate buffer.[12] This stock can be aliquoted and stored at -20°C.[1][13]
-
Trolox Standard Working Solutions: Prepare a serial dilution from the stock solution using phosphate buffer to create standards ranging from 12.5 µM to 200 µM (e.g., 200, 100, 50, 25, 12.5 µM).[2][7]
-
This compound Analogue Sample Solutions: Prepare stock solutions of the test compounds. For lipophilic analogues, a solvent like acetone may be required for the initial stock, which is then diluted in a buffer/solvent mixture.[11] It is critical to ensure the final solvent concentration is low and consistent across all wells (including standards and blanks) to avoid interference.[9] Prepare several dilutions of each analogue to ensure at least one falls within the linear range of the Trolox standard curve.
Assay Procedure
Caption: Experimental workflow for the ORAC assay.
-
Plate Mapping: Design the plate layout. Each blank, standard, and sample dilution should be run in triplicate for statistical validity.[1]
-
Blank wells: 25 µL phosphate buffer.
-
Standard wells: 25 µL of each Trolox working solution.
-
Sample wells: 25 µL of each this compound analogue dilution.
-
-
Plate Loading:
-
Incubation: Incubate the plate for at least 30 minutes at 37°C in the plate reader.[1][2] This step is crucial to allow the plate and its contents to reach thermal equilibrium, ensuring the AAPH reaction starts consistently across all wells.
-
Reaction Initiation:
-
Set the plate reader to take kinetic readings (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for 60-90 minutes at a constant 37°C.[12][13]
-
Take an initial background reading (2-3 cycles) before adding AAPH.[2]
-
Initiate the reaction by adding 25 µL of the pre-warmed AAPH solution to each well.[1][2] Using an auto-injector is highly recommended for timing consistency.[2] If adding manually with a multichannel pipette, do so as quickly as possible.[2]
-
Immediately after AAPH addition, shake the plate for 10-30 seconds to ensure thorough mixing and begin the kinetic read.[6]
-
Data Analysis and Interpretation
The goal of data analysis is to determine the Trolox Equivalency of your this compound samples.
-
Calculate the Area Under the Curve (AUC): For each well, calculate the AUC from the kinetic fluorescence decay data. The fluorescence readings should first be normalized to the initial reading (RFU₀). The formula for AUC is:
-
Calculate Net AUC: Subtract the average AUC of the blank from the AUC of each standard and sample well.[7][10]
-
Net AUC = AUCSample/Standard - AUCBlank
-
The Net AUC represents the degree of protection afforded by the antioxidant.
-
-
Generate Standard Curve: Plot the Net AUC for the Trolox standards (y-axis) against their corresponding concentrations (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + b) and the R² value. An R² value > 0.98 indicates a good quality curve.[6]
-
Calculate Trolox Equivalents (TE): For each sample dilution, use its Net AUC value and the standard curve's equation to calculate its TE concentration.[10]
-
TE (µM) = (Sample Net AUC - b) / m
-
Account for the initial dilution factor of your sample to report the final ORAC value, typically in µmol TE per gram or µmol TE per mol of the compound.
-
Application to this compound Analogues: Expected Results
The antioxidant activity of this compound analogues is highly dependent on the substitution pattern on the chromanol ring and the nature of the side chain. Trolox, as the standard, provides a benchmark. It is expected that analogues with structural similarities to α-tocopherol will exhibit high ORAC values.
| Compound | Class | Relative ORAC Value (Illustrative) | Key Structural Feature |
| Trolox | This compound (Standard) | 1.00 | Water-soluble Vitamin E analogue |
| α-Tocopherol | This compound (Vitamin E) | ~1.10 | Trimethylated chromanol ring |
| γ-Tocopherol | This compound (Vitamin E) | ~0.70 | Dimethylated chromanol ring |
| δ-Tocopherol | This compound (Vitamin E) | ~0.30 | Monomethylated chromanol ring |
| PMHC | This compound Analogue | ~1.25 | Pentamethylated chromanol ring |
Note: The values above are for illustrative purposes to show expected trends. Actual values must be determined experimentally. PMHC (2,2,5,7,8-pentamethyl-6-chromanol) is known to have higher activity than α-tocopherol.[15]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High variability between replicates (High %CV) | Inconsistent timing of AAPH addition; Poor mixing; Temperature fluctuations across the plate.[6] | Use an auto-injector for AAPH.[2] Ensure thorough shaking after AAPH addition. Allow for sufficient plate incubation time (30 min) to ensure thermal equilibrium.[6] |
| Poor R² value on standard curve (<0.98) | Inaccurate pipetting of standards; Degradation of Trolox stock; AAPH or Fluorescein solution not freshly prepared. | Use calibrated pipettes. Prepare fresh Trolox dilutions for each assay. Ensure AAPH and Fluorescein working solutions are made immediately before use.[1] |
| Blank fluorescence does not decay significantly | Inactive AAPH solution. | Prepare a fresh AAPH solution. Ensure it is fully dissolved and pre-warmed to 37°C. |
| Sample Net AUC falls outside the standard curve range | Sample concentration is too high or too low. | Prepare a wider range of sample dilutions and re-run the assay. |
References
- Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
- Active Concepts. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay.
- BMG Labtech. (n.d.). Antioxidant potential using ORAC assay.
- Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4.
- Carvalho, J. R. B., et al. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Antioxidants.
- Ghirardello, D., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants.
- Arigo biolaboratories. (n.d.). ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
- Cell Biolabs, Inc. (n.d.). FAQ: Oxygen Radical Antioxidant Capacity (ORAC) Assay.
- Scribd. (n.d.). ORAC Assay Protocol. [Link]
- Bioquochem. (2019, October 28).
- Chen, M., Kohar, I., & Southwell-Keely, P. T. (2001). Antioxidant activity of 5-alkoxymethyl-6-chromanols. Redox Report. [Link]
- Wallert, M., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers in Pharmacology. [Link]
- Birringer, M., et al. (2018).
Sources
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Frontiers | Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents [frontiersin.org]
- 4. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. FAQ: Oxygen Radical Antioxidant Capacity (ORAC) Assay | Cell Biolabs [cellbiolabs.com]
- 11. arigobio.com [arigobio.com]
- 12. scribd.com [scribd.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. bioquochem.com [bioquochem.com]
- 15. Antioxidant activity of 5-alkoxymethyl-6-chromanols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Chroman-6-ol in Lipid Peroxidation Inhibition Studies
Foundational Concepts: Understanding Lipid Peroxidation and the Role of Chroman-6-ol
Lipid peroxidation is a detrimental chain reaction involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes.[1] This process, initiated by reactive oxygen species (ROS), generates lipid peroxides and secondary reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[1] These byproducts can cause widespread damage to cellular components, leading to membrane disruption, enzyme inactivation, and DNA damage, ultimately contributing to cellular demise and various pathologies.[2][3] The study of lipid peroxidation is crucial in fields ranging from neurodegenerative diseases to cancer and is a key feature of regulated cell death pathways like ferroptosis.[4][5]
To investigate these mechanisms, researchers require precise tools to inhibit and quantify lipid peroxidation. This compound, known commercially as Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), serves as an indispensable instrument in this field.[6][7] As a cell-permeable and water-soluble analog of vitamin E, Trolox possesses a chromanol ring structure responsible for its potent antioxidant activity.[6][7][8] It effectively interrupts the lipid peroxidation chain reaction by scavenging lipid peroxyl radicals, thereby providing a controllable method to study the downstream effects of oxidative stress.[9][10][11] Its primary utility lies in its dual function as a direct experimental inhibitor and as a universal standard for quantifying antioxidant capacity in various assays.[7][12]
Mechanism of Action: How this compound Halts the Peroxidation Cascade
The antioxidant prowess of this compound stems from its vitamin E-like chromanol head group.[9][13] The process of free radical-mediated lipid peroxidation occurs in three main stages: initiation, propagation, and termination.
-
Initiation: An initiating radical (like a hydroxyl radical, •OH) abstracts a hydrogen atom from a PUFA (L-H), creating a lipid radical (L•).
-
Propagation: The lipid radical rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen from a neighboring PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction.
-
Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.
This compound acts as a potent chain-breaking antioxidant.[10] The phenolic hydroxyl group on its chromanol ring readily donates a hydrogen atom to the lipid peroxyl radical (LOO•), neutralizing it into a more stable lipid hydroperoxide (LOOH).[14][15] This action converts this compound into a relatively stable chromanoxyl radical, which is significantly less reactive than the lipid peroxyl radical and effectively halts the propagation phase of the chain reaction.[14]
Figure 1: Mechanism of lipid peroxidation and its inhibition by this compound (Trolox).
Core Applications & Quantitative Data
This compound is a versatile tool with two primary applications in lipid peroxidation research:
-
Positive Control/Standard: It is widely used as the reference standard in antioxidant capacity assays, such as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, which measures the antioxidant strength of a sample relative to Trolox.[7][16][17][18]
-
Direct Inhibitor: It is applied directly to in vitro biochemical assays or cell culture models to prevent or rescue cells from induced lipid peroxidation, allowing researchers to study the specific consequences of this process.[12]
The effective concentration of this compound is highly dependent on the experimental system. Below is a summary of typical working concentrations.
| Application | Experimental System | Typical Concentration Range | Key Considerations |
| Antioxidant Standard | TEAC/ABTS Assay | 15 µM - 250 µM | A standard curve should be generated for each experiment.[19][20] |
| Inhibition of Lipid Peroxidation | Biochemical Assays (e.g., TBARS) | 50 µM - 500 µM | Concentration should be optimized based on the strength of the pro-oxidant stimulus. |
| Cellular Protection | Cell Culture Models (e.g., against H₂O₂, RSL3) | 20 µM - 200 µM | Cell type-dependent. A dose-response curve is essential to determine the optimal protective concentration without inducing cytotoxicity.[8][21] |
| Ferroptosis Inhibition | Cell Culture Models | 1 µM - 10 µM (with Ferrostatin-1) | Often used alongside other specific inhibitors like Ferrostatin-1 to confirm ferroptotic pathways.[22] |
Note: Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. High concentrations of chromanols can sometimes exhibit cytotoxic or pro-oxidant effects.[21]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for using this compound in common lipid peroxidation assays.
Protocol 1: In Vitro Inhibition using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a well-established method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a reactive aldehyde byproduct.[23] This protocol describes how to use this compound as an inhibitor in a system where lipid peroxidation is chemically induced in a lipid-rich sample (e.g., brain homogenate or liposomes).
A. Materials & Reagents:
-
This compound (Trolox)
-
Thiobarbituric Acid (TBA)
-
Trichloroacetic Acid (TCA)
-
MDA standard (e.g., 1,1,3,3-Tetramethoxypropane)
-
Pro-oxidant initiator (e.g., FeSO₄ and Ascorbic Acid)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sample (e.g., tissue homogenate, liposomes)
-
Spectrophotometer or plate reader (Absorbance at 532 nm)
B. Reagent Preparation:
-
This compound Stock (10 mM): Dissolve 2.5 mg of this compound (MW: 250.29 g/mol ) in 1 mL of DMSO or ethanol. Store at -20°C.[8] Prepare fresh working dilutions in PBS before each experiment.
-
TBA Reagent (0.67% w/v): Dissolve 0.67 g of TBA in 100 mL of deionized water. Gentle heating may be required. Prepare fresh.
-
TCA Solution (10% w/v): Dissolve 10 g of TCA in 100 mL of deionized water. Store at 4°C.
-
Pro-oxidant Solution: Prepare fresh solutions of FeSO₄ (e.g., 100 µM) and Ascorbic Acid (e.g., 500 µM) in deionized water immediately before use.
C. Experimental Workflow:
Figure 2: General experimental workflow for the TBARS assay with an inhibitor.
D. Step-by-Step Protocol:
-
Sample Setup: In microcentrifuge tubes, prepare your experimental groups. For example:
-
Control (Sample + Vehicle)
-
Induced (Sample + Vehicle + Pro-oxidant)
-
Inhibited (Sample + this compound + Pro-oxidant)
-
-
Inhibitor Addition: Add the desired concentration of this compound (or vehicle, e.g., PBS/DMSO) to the appropriate tubes. Briefly vortex and pre-incubate for 15 minutes at 37°C.
-
Induction: Initiate lipid peroxidation by adding the pro-oxidant solution to the "Induced" and "Inhibited" tubes.
-
Incubation: Incubate all tubes for a set time (e.g., 60 minutes) at 37°C.
-
Precipitation: Stop the reaction by adding 200 µL of ice-cold 10% TCA to each 100 µL sample.[24][25] Vortex and incubate on ice for 15 minutes to precipitate proteins.[24][25]
-
Centrifugation: Centrifuge the samples at ~2,200 x g for 15 minutes at 4°C.[24][25]
-
TBA Reaction: Carefully transfer 200 µL of the clear supernatant to a new set of tubes. Add an equal volume (200 µL) of 0.67% TBA reagent.[24][25]
-
Color Development: Incubate the tubes in a boiling water bath for 10 minutes to develop the pink MDA-TBA adduct.[24][25]
-
Measurement: Cool the tubes to room temperature. Transfer 150-200 µL of each reaction mixture to a 96-well plate and read the absorbance at 532 nm.[24][25]
-
Quantification: Calculate the concentration of MDA equivalents using a standard curve prepared with the MDA standard.
Protocol 2: Cell-Based Inhibition using the C11-BODIPY™ 581/591 Sensor
This protocol uses a ratiometric fluorescent probe, C11-BODIPY™ 581/591, to visualize and quantify lipid peroxidation in live cells.[2][26] The probe incorporates into cellular membranes and shifts its fluorescence emission from red (~590 nm) to green (~510 nm) upon oxidation by lipid peroxyl radicals.[2][26] this compound is used to demonstrate a protective effect against a chemical inducer of ferroptosis, such as RSL3.
A. Materials & Reagents:
-
C11-BODIPY™ 581/591 (Lipid Peroxidation Sensor)
-
This compound (Trolox)
-
Ferroptosis Inducer (e.g., RSL3)
-
Cell line of interest plated in a suitable format (e.g., 96-well plate, glass-bottom dish)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope, high-content imager, or flow cytometer
B. Reagent Preparation:
-
C11-BODIPY™ Stock (10 mM): Dissolve 1 mg of the probe in ~198 µL of high-quality anhydrous DMSO.[2] Store protected from light at -20°C.
-
This compound Stock (10 mM): Prepare as described in Protocol 1.
-
RSL3 Stock (10 mM): Dissolve in DMSO. Store at -20°C.
C. Step-by-Step Protocol:
-
Cell Plating: Seed cells at an appropriate density to reach ~70-80% confluency on the day of the experiment.
-
Compound Pre-treatment: Treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control. Incubate for 1-2 hours at 37°C. This step allows the antioxidant to be taken up by the cells.
-
Induction of Peroxidation: Add the ferroptosis inducer (e.g., RSL3, final concentration 1-5 µM) to the this compound-containing media. Also include a vehicle-only control and an RSL3-only control. Incubate for the desired time (e.g., 4-8 hours).
-
Probe Loading: Remove the treatment media. Wash the cells once with pre-warmed HBSS. Add fresh culture media containing C11-BODIPY™ at a final concentration of 1-2 µM.[2]
-
Incubation with Probe: Incubate the cells for 30 minutes at 37°C, protected from light.[2][26]
-
Wash: Wash the cells twice with HBSS to remove excess probe.[2] Add fresh HBSS or imaging buffer to the wells.
-
Imaging/Analysis:
-
Microscopy/Imaging: Acquire images using two filter sets:
-
Reduced Probe (Red): Excitation/Emission ~581/590 nm.
-
Oxidized Probe (Green): Excitation/Emission ~488/510 nm.[26]
-
-
Flow Cytometry: Harvest cells, resuspend in PBS, and analyze using appropriate channels (e.g., PE for red, FITC for green).[27]
-
-
Data Analysis: Quantify the extent of lipid peroxidation by calculating the ratio of the green fluorescence intensity to the red fluorescence intensity. A decrease in this ratio in the this compound treated groups compared to the RSL3-only group indicates inhibition of lipid peroxidation.
Troubleshooting and Best Practices
-
Solubility: this compound is water-soluble, but concentrated stock solutions are typically made in DMSO or ethanol.[8] Always ensure the final solvent concentration in your assay is low (typically <0.5%) and consistent across all conditions, as solvents can have independent biological effects.[28]
-
Stability: In cell culture media, this compound can be metabolized or undergo autoxidation over long incubation periods.[21] For experiments lasting longer than 24 hours, consider refreshing the media with the compound.
-
Controls are Critical: Always include a comprehensive set of controls:
-
Vehicle Control: To account for any effects of the solvent.
-
Positive Control for Induction: To ensure your pro-oxidant is working (e.g., H₂O₂ or RSL3 alone).
-
Positive Control for Inhibition: this compound itself serves this purpose, confirming the assay can detect antioxidant effects.
-
-
Assay Specificity: The TBARS assay can react with other aldehydes, not just MDA, and may not be perfectly specific.[23] For more precise measurements, consider complementing TBARS with other methods like the C11-BODIPY™ probe or LC-MS-based detection of specific lipid hydroperoxides.[4][29]
References
- Thiobarbituric acid reactive substances (TBARS) Assay. (2019). Protocols.io. [Link]
- Burlakova, E. B., & Khrapova, N. G. (1994). [Lipid peroxidation and mechanism of antioxidant effect of vitamin E]. Bioorganicheskaia khimiia, 20(10), 1029–1046. [Link]
- Niki, E. (1997). Vitamin E: Mechanism of Its Antioxidant Activity. Journal of the Japan Oil Chemists' Society, 46(12), 1461-1469. [Link]
- Trolox. (n.d.). PubChem. [Link]
- TEAC Assay. (n.d.). Citeq Biologics. [Link]
- 2-Thiobarbituric Acid Reactive Substances (TBARS). (n.d.). Oxford Biomedical Research. [Link]
- Trolox. (n.d.). Wikipedia. [Link]
- OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). (n.d.). Antibodies-online.com. [Link]
- Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591. (2023). Protocols.io. [Link]
- Chen, X., et al. (2023). Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols. Methods in Molecular Biology. [Link]
- Trolox Equivalent Antioxidant Capacity (TEAC) Assay. (2021). Bio-protocol. [Link]
- Trolox Equivalent Antioxidant Capacity (TEAC) Assay. (n.d.). Cell Biolabs, Inc. [Link]
- Thiobarbituric acid reactive substances (TBARS) Assay. (2016). MMPC.org. [Link]
- Clifford, C. P., et al. (2021). A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. Biosensors. [Link]
- Niki, E. (2021). Lipid oxidation that is, and is not, inhibited by vitamin E: Consideration about physiological functions of vitamin E. IUBMB Life. [Link]
- Niki, E. (1997). Vitamin E: Mechanism of Its Antioxidant Activity. Semantic Scholar. [Link]
- Lam, M., et al. (n.d.).
- Chen, X., et al. (2023). Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols. Methods in Molecular Biology. [Link]
- Gorusupudi, A., et al. (2021). The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells. Antioxidants. [Link]
- Atilaw, Y., et al. (2023). A Combined Experimental and Theoretical Study of this compound α- and β-O-Glucosides. ChemPlusChem. [Link]
- Niki, E. (2005). Lipid peroxidation: mechanisms, inhibition, and biological effects.
- Jiang, X., et al. (2021). A roadmap to creating ferroptosis-based medicines.
- Wang, H., et al. (2024). Advances in Ferroptosis Research: A Comprehensive Review of Mechanism Exploration, Drug Development, and Disease Treatment. International Journal of Molecular Sciences. [Link]
- Laranjinha, J. A. N., et al. (2022).
- Kapral, M., et al. (2024). Ferroptosis as a Form of Cell Death—Medical Importance and Pharmacological Implications. International Journal of Molecular Sciences. [Link]
- Niki, E., et al. (2005). Lipid peroxidation: mechanisms, inhibition, and biological effects.
- Ayala, A., et al. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity. [Link]
- Liu, J., et al. (2023). Regulation of m6A modification on ferroptosis and its potential significance in radiosensitization.
- Mechanisms of Lipid Oxidation. (n.d.). AOCS Lipid Library. [Link]
- Chroman 1. (n.d.).
Sources
- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A roadmap to creating ferroptosis-based medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trolox - Wikipedia [en.wikipedia.org]
- 8. Trolox, Antioxidant vitamin E derivative (CAS 53188-07-1) | Abcam [abcam.com]
- 9. [Lipid peroxidation and mechanism of antioxidant effect of vitamin E] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lamclinic.com [lamclinic.com]
- 12. caymanchem.com [caymanchem.com]
- 13. A Combined Experimental and Theoretical Study of this compound α- and β-O-Glucosides: Dynamic Solution NMR, Solid-State NMR, Single-Crystal X-Ray Diffraction, and Density Functional Theory Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 15. Vitamin E: Mechanism of Its Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 16. citeqbiologics.com [citeqbiologics.com]
- 17. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 18. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Research Models to Study Ferroptosis’s Impact in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. zellx.de [zellx.de]
- 24. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 25. mmpc.org [mmpc.org]
- 26. abpbio.com [abpbio.com]
- 27. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: The Chroman-6-ol Scaffold as a Versatile Platform for Multi-Target Alzheimer's Disease Drug Discovery
Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease.
Introduction: Shifting Paradigms in Alzheimer's Drug Discovery
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by a complex cascade of pathological events, including the extracellular deposition of amyloid-beta (Aβ) plaques, the formation of intracellular neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, rampant oxidative stress, and chronic neuroinflammation.[1][2][3] The intricate nature of AD has challenged the traditional "one-target, one-drug" paradigm, leading to a growing consensus that multi-target-directed ligands (MTDLs)—single compounds designed to engage multiple disease-relevant targets simultaneously—represent a more promising therapeutic strategy.[4][5]
Within this MTDL framework, the chromane ring system, particularly the Chroman-6-ol moiety, has emerged as a "privileged scaffold" in medicinal chemistry.[6][7][8] This structure is the core of Vitamin E and its water-soluble analog, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), compounds renowned for their potent antioxidant properties.[9][10][11] The foundational therapeutic rationale is clear: by leveraging the intrinsic ability of the this compound core to neutralize oxidative stress—a key pathological driver in AD—we can design novel derivatives that also engage other critical targets like cholinesterases, monoamine oxidases (MAOs), and Aβ aggregation pathways.[10][12][13]
This document provides a comprehensive guide to utilizing the this compound scaffold, detailing the strategic workflow, key experimental protocols, and data interpretation frameworks necessary for advancing novel MTDL candidates for Alzheimer's disease.
Part 1: The Multi-Target Therapeutic Potential of this compound
The neuroprotective mechanism of the this compound scaffold is rooted in its ability to scavenge free radicals and inhibit lipid peroxidation, thus directly mitigating the oxidative damage implicated in AD neuronal death.[9][10][14] Recent studies have demonstrated that Trolox, a benchmark this compound compound, not only reduces oxidative stress but also attenuates neuroinflammation by modulating pathways involving Toll-like receptor 4 (TLR4) and nuclear factor-κB (NF-κB).[10][15] This inherent dual action against oxidative stress and neuroinflammation makes it an ideal starting point for MTDL design. By chemically modifying the core structure, functionalities can be introduced to confer inhibitory activity against other key AD targets.
Caption: Drug discovery workflow for this compound derivatives.
Protocol 1: Synthesis of this compound Derivatives
Causality and Rationale: The core this compound structure provides the antioxidant foundation. To achieve multi-target activity, rational design is used to add chemical moieties known to interact with other AD targets. For example, incorporating fragments resembling parts of donepezil or tacrine can introduce cholinesterase inhibitory activity. [16]A common and versatile method to create a library of such compounds is the reductive amination of a chromanone precursor, which allows for the introduction of various amine-containing side chains. [7] Exemplar Protocol: Reductive Amination of a Chromanone Precursor (This is a generalized protocol; specific reaction conditions must be optimized for individual substrates.)
-
Precursor Synthesis: Synthesize the gem-dimethylchroman-4-one precursor according to established literature methods.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the chromanone precursor (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent such as methanol or dichloroethane.
-
Reductive Amination: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq), to the solution portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired N-substituted gem-dimethylchroman-4-amine derivative. [7]7. Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Primary Screening - Antioxidant Capacity Assay
Causality and Rationale: This initial screen is critical to verify that the chemical modifications have not abrogated the fundamental antioxidant property of the this compound scaffold. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to measure the radical-scavenging ability of the synthesized compounds. [17][18] Methodology: DPPH Radical Scavenging Assay
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Test compounds and positive control (Trolox or Ascorbic Acid)
-
96-well microplate
-
Microplate reader
-
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Prepare stock solutions of test compounds and the positive control in methanol (e.g., 1 mg/mL). Create a series of dilutions from the stock solutions to test a range of concentrations (e.g., 1 to 200 µg/mL).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the freshly prepared DPPH solution to each well.
-
Add 100 µL of the various concentrations of test compounds or the positive control to the respective wells.
-
For the blank control, add 100 µL of methanol instead of the compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
Protocol 3: In Vitro Secondary Screening - Cholinesterase Inhibition
Causality and Rationale: A key strategy in symptomatic AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase acetylcholine levels in the brain. [2][19][20]Ellman's method is the gold standard for measuring cholinesterase activity and its inhibition by test compounds.
Methodology: Ellman's Assay for AChE/BuChE Inhibition
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel / Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) / Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and positive control (Donepezil or Galantamine)
-
-
Reagent Preparation:
-
Prepare enzyme solutions (e.g., 0.25 U/mL), substrate solutions (10 mM ATCI/BTCI), and DTNB solution (3 mM) in phosphate buffer.
-
Prepare serial dilutions of test compounds and the positive control in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the AChE or BuChE solution and incubate for 15 minutes at 25°C.
-
Add 125 µL of the DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader in kinetic mode. The rate of color change is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC₅₀ value by plotting % Inhibition against the logarithm of the compound concentration.
-
Protocol 4: In Vitro Tertiary Screening - Cell-Based Neuroprotection
Causality and Rationale: After confirming target engagement, it is crucial to assess whether the compounds can protect neurons from AD-relevant toxicity. Using a human neuroblastoma cell line like SH-SY5Y, we can model Aβ-induced neurotoxicity and measure the neuroprotective (rescuing) effect of the lead compounds. [21][22] Methodology: Aβ₁₋₄₂-Induced Neurotoxicity Assay in SH-SY5Y Cells
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1x10⁴ cells/well).
-
Induce differentiation into a more neuron-like phenotype by treating with low-serum medium containing retinoic acid (10 µM) for 5-7 days.
-
-
Preparation of Aβ₁₋₄₂ Oligomers:
-
Prepare toxic Aβ₁₋₄₂ oligomers according to established protocols (e.g., incubation of monomeric Aβ₁₋₄₂ at 4°C for 24 hours). The aggregation state should be confirmed by methods like Western Blot or AFM.
-
-
Treatment:
-
Pre-treat the differentiated SH-SY5Y cells with various concentrations of the test compounds for 2-4 hours.
-
After pre-treatment, add the prepared Aβ₁₋₄₂ oligomers (e.g., 5-10 µM final concentration) to the wells (except for the vehicle control group).
-
Co-incubate the cells with the compounds and Aβ₁₋₄₂ for an additional 24-48 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Determine the EC₅₀ value (the concentration of the compound that provides 50% protection against Aβ₁₋₄₂-induced toxicity).
-
Part 3: Data Interpretation and Lead Advancement
Structure-Activity Relationship (SAR) Analysis: The data generated from the screening cascade is crucial for establishing a structure-activity relationship (SAR). This process links specific chemical modifications to changes in biological activity, guiding the next round of synthesis for lead optimization.
Hypothetical Data Summary for SAR Analysis
| Compound ID | Modification | DPPH IC₅₀ (µM) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Neuroprotection EC₅₀ (µM) |
| Scaffold-01 | (Parent Chroman-4-ol) | 15.2 | >100 | >100 | 25.8 |
| Lead-01 | N-benzyl amine | 18.5 | 5.4 | 12.1 | 8.3 |
| Lead-02 | N-piperidinylpropyl amine | 16.1 | 2.8 | 1.5 | 4.9 |
| Lead-03 | N-propargyl amine | 14.8 | 45.3 | 28.7 | 19.5 |
| Donepezil | (Reference) | >200 | 0.02 | 3.5 | N/A |
From this hypothetical data, one could deduce that adding an N-piperidinylpropyl side chain (Lead-02) significantly and selectively improves cholinesterase inhibition while maintaining strong antioxidant and neuroprotective effects, making it a superior lead compared to the others.
Caption: Key SAR insights for modifying the this compound scaffold.
Lead Candidate Selection: A promising lead candidate for advancement into in vivo animal models should exhibit:
-
Potent Multi-Target Activity: Balanced, sub-micromolar to low-micromolar activity in antioxidant, cholinesterase, and neuroprotection assays.
-
Selectivity: Where applicable, desired selectivity (e.g., BuChE vs. AChE, or MAO-B vs. MAO-A).
-
Low Cytotoxicity: Minimal toxicity in neuronal cell lines at concentrations well above its effective dose.
-
Favorable Physicochemical Properties: Predicted or measured properties (e.g., LogP, PSA) consistent with blood-brain barrier permeability.
Conclusion and Future Directions
The this compound scaffold represents a robust and empirically validated starting point for the design of multi-target-directed ligands against Alzheimer's disease. Its inherent antioxidant and anti-inflammatory properties provide a powerful neuroprotective foundation upon which additional functionalities can be built. The systematic application of the synthesis and screening protocols outlined in this guide enables the efficient identification and optimization of novel drug candidates.
Successful lead compounds identified through this workflow should be advanced to more complex validation, including in vivo efficacy studies in transgenic AD animal models, pharmacokinetic profiling, and comprehensive safety toxicology to fully evaluate their therapeutic potential.
References
- Neuroprotective effects of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)
- Alzheimer's Disease in vitro models - Innoprot CNS in vitro assays. Innoprot. (URL: [Link])
- Multifaceted neuroprotective approach of Trolox in Alzheimer's disease mouse model: targeting Aβ pathology, neuroinflammation, oxidative stress, and synaptic dysfunction. National Institutes of Health (NIH). (URL: [Link])
- In vitro neurology assays. InnoSer. (URL: [Link])
- Neuroprotective effects of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), an antioxidant in middle cerebral artery occlusion induced focal cerebral ischemia in rats | Request PDF.
- In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay). NEUROFIT. (URL: [Link])
- Alzheimer's Disease In Vitro Modeling Service.
- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. ScienceDirect. (URL: [Link])
- Design, synthesis, and multi-target evaluation of Chromone-based derivatives as promising anti-Alzheimer's disease agents. PubMed. (URL: [Link])
- Alzheimer's Disease Prevention through Natural Compounds: Cell-Free, In Vitro, and In Vivo Dissection of Hop (Humulus lupulus L.) Multitarget Activity. ACS Chemical Neuroscience. (URL: [Link])
- Vitamin E Analog Trolox Attenuates MPTP-Induced Parkinson's Disease in Mice, Mitigating Oxidative Stress, Neuroinflammation, and Motor Impairment. PubMed. (URL: [Link])
- Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PubMed Central. (URL: [Link])
- Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. PubMed Central. (URL: [Link])
- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. PubMed. (URL: [Link])
- Chromenone: An emerging scaffold in anti-Alzheimer drug discovery. PubMed. (URL: [Link])
- Chromone Scaffolds in the Treatment of Alzheimer's and Parkinson's Disease: An Overview. Semantic Scholar. (URL: [Link])
- Evaluation of Chromane Derivatives: Promising Privileged Scaffolds for Lead Discovery within Alzheimer's Disease | Request PDF.
- The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. PubMed Central. (URL: [Link])
- Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy | Request PDF.
- Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy. PubMed. (URL: [Link])
- The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents.
- Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. (URL: [Link])
- Discovery of cyclopropyl chromane-derived pyridopyrazine-1,6-dione γ-secretase modulators with robust central efficacy. PubMed Central. (URL: [Link])
- Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. MDPI. (URL: [Link])
- Effects and mechanisms of actions of phytochemicals on Alzheimer's disease neurop
- Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. PubMed Central. (URL: [Link])
- Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. PubMed Central. (URL: [Link])
- Molecular interaction of human acetylcholinesterase with trans-tephrostachin and derivatives for Alzheimer's disease. PubMed Central. (URL: [Link])
- Acetylcholinesterase Inhibitory Potential of Various Sesquiterpene Analogues for Alzheimer's Disease Therapy. PubMed Central. (URL: [Link])
- Mechanism of Metal Complexes in Alzheimer's Disease. PubMed Central. (URL: [Link])
- Chemical structures of AChE inhibitors galantamine, rivastigmine and donepezil, and NMDAR antagonist memantine which are used in Alzheimer disease therapy.
- Cholinesterase inhibitors as Alzheimer's therapeutics. PubMed Central. (URL: [Link])
Sources
- 1. Effects and mechanisms of actions of phytochemicals on Alzheimer's disease neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.uevora.pt [dspace.uevora.pt]
- 7. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effects of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), an antioxidant in middle cerebral artery occlusion induced focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multifaceted neuroprotective approach of Trolox in Alzheimer's disease mouse model: targeting Aβ pathology, neuroinflammation, oxidative stress, and synaptic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Design, synthesis, and multi-target evaluation of Chromone-based derivatives as promising anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vitamin E Analog Trolox Attenuates MPTP-Induced Parkinson's Disease in Mice, Mitigating Oxidative Stress, Neuroinflammation, and Motor Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular interaction of human acetylcholinesterase with trans-tephrostachin and derivatives for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of Metal Complexes in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 22. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of Chroman-6-ol in Plant Tissue Cultures by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven guide for the extraction, derivatization, and quantitative analysis of chroman-6-ol from plant tissue cultures using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is the core heterocyclic structure of tocochromanols, a class of potent lipid-soluble antioxidants that includes tocopherols and tocotrienols (Vitamin E).[1] The ability to accurately quantify these compounds in plant tissue culture is critical for research in metabolic engineering, abiotic stress response, and the development of nutraceuticals. We present a self-validating protocol that emphasizes the causal logic behind each step, from sample preparation to instrumental analysis and data interpretation, ensuring robust and reproducible results.
Introduction: The Significance of this compound Analysis
Photosynthetic organisms, including plants, are the exclusive source of tocochromanols, making them essential nutrients for mammals.[2] These molecules, built upon a this compound ring, play a vital role in protecting cellular membranes from lipid peroxidation by quenching reactive oxygen species (ROS).[1] Plant tissue culture offers a controlled environment to study the biosynthesis of these valuable compounds and to investigate how genetic or environmental factors influence their production.[2][3] For instance, modulating the expression of key biosynthetic genes can enhance Vitamin E content, a trait of significant interest for developing nutritionally improved crops.
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical technique for this application due to its high sensitivity, selectivity, and the structural information provided by mass spectrometry.[4][5][6] However, the analysis of this compound and its derivatives is not without challenges. Their high boiling points and the presence of a polar hydroxyl group necessitate a chemical derivatization step to increase volatility and thermal stability, which is essential for successful GC analysis.[7][8] This guide provides a detailed workflow to overcome these challenges and achieve accurate quantification.
Principle of the Method: A Validated Workflow
The analytical workflow is a multi-stage process designed to isolate the target analyte from a complex biological matrix, prepare it for instrumental analysis, and ensure accurate quantification. Each stage is crucial for the integrity of the final result.
Caption: Overall workflow for GC-MS analysis of this compound.
Part A: Detailed Protocol for Sample Preparation
The quality of sample preparation dictates the success of the entire analysis. The primary objectives are to extract the lipophilic this compound efficiently, remove interfering substances, and chemically modify it for GC compatibility.
Step 1: Harvesting and Homogenization
-
Causality: Plant metabolic processes must be halted instantly upon harvesting to prevent enzymatic degradation or alteration of the target analytes. Flash-freezing in liquid nitrogen is the most effective method for quenching all biological activity. Subsequent lyophilization (freeze-drying) removes water, which would otherwise interfere with the efficiency of non-polar solvent extraction and degrade the derivatization reagents.
-
Protocol:
-
Harvest plant tissue culture material and immediately plunge it into liquid nitrogen.
-
Store samples at -80°C until further processing.
-
Place the frozen samples in a lyophilizer until all water has sublimated and the tissue is completely dry and brittle.
-
Grind the lyophilized tissue to a fine, homogenous powder using a mortar and pestle or a bead mill. Store the powder in a desiccator to prevent moisture reabsorption.
-
Step 2: Lipophilic Extraction
-
Causality: this compound is a lipophilic (fat-soluble) molecule. A robust solvent extraction is required to isolate it from the polar components of the plant cell (e.g., sugars, amino acids). A mixture of polar and non-polar solvents, such as methanol and chloroform, is highly effective for this purpose.[9][10] An internal standard (IS), a compound structurally similar to the analyte but not naturally present in the sample, should be added at the beginning of this process. The IS corrects for any loss of analyte during sample preparation and for variations in injection volume, which is fundamental for accurate quantification.
-
Protocol:
-
Weigh approximately 50 mg of the dried, powdered plant tissue into a glass centrifuge tube.
-
Add 1 mL of a methanol solution containing the internal standard (e.g., 2-methyl-2-(4,8,12-trimethyltridecyl)this compound, also known as alpha-Tocopherol).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 2 mL of chloroform. Vortex again for 1 minute.
-
Add 1 mL of deionized water. Vortex for 1 minute to induce phase separation.
-
Centrifuge at 3,000 x g for 10 minutes. Three distinct layers will form: an upper aqueous/methanol layer, a central layer of plant debris, and a lower chloroform layer containing the lipophilic compounds.
-
Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean 2 mL amber glass vial.
-
Evaporate the chloroform to complete dryness under a gentle stream of nitrogen gas. The dried extract is now ready for derivatization.
-
Step 3: Derivatization via Silylation
-
Causality: The free hydroxyl (-OH) group on the this compound ring is polar and has an active hydrogen. This makes the molecule non-volatile and prone to adsorption onto active sites within the GC injector and column, leading to poor peak shape and inaccurate results.[11] Silylation is a chemical reaction that replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. This reaction, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, blocks the polar site, thereby increasing the molecule's volatility and thermal stability, making it ideal for GC-MS analysis.[8]
Caption: Silylation of the this compound hydroxyl group.
-
Protocol:
-
To the dried extract from step 3.2, add 100 µL of a derivatization agent mixture. A common and effective mixture is BSTFA with 1% TMCS, diluted in a solvent like pyridine or acetonitrile (9:1 v/v).
-
Seal the vial tightly with a PTFE-lined cap.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure the reaction goes to completion.
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS injection.
-
Part B: GC-MS Instrumental Analysis
The instrumental parameters must be optimized to achieve good chromatographic separation of the derivatized analyte from other matrix components and to ensure sensitive and specific detection by the mass spectrometer.
GC-MS System Configuration
A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is well-suited for this application.
Recommended GC-MS Parameters
The following parameters provide a robust starting point for method development. They should be optimized for the specific instrument in use.
| GC Parameter | Recommended Setting | Rationale |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for non-polar TMS-derivatized compounds.[12][13] |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of analyte onto the column, enhancing sensitivity for trace-level analysis. |
| Injector Temp. | 280°C | Ensures rapid and complete volatilization of the high-boiling point TMS-derivatives without thermal degradation. |
| Carrier Gas | Helium (Constant Flow) | Inert gas that provides good chromatographic efficiency. A flow rate of 1.0 mL/min is typical. |
| Oven Program | Initial 150°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min | A temperature gradient is essential to separate compounds with different volatilities and elute the high-boiling chromanol derivative in a reasonable time. |
| MS Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard 70 eV ionization energy creates reproducible fragmentation patterns that are comparable to established spectral libraries (NIST, Wiley).[13] |
| Ion Source Temp. | 230°C | A hot source minimizes contamination and ensures efficient ionization. |
| Transfer Line Temp. | 290°C | Prevents condensation of the analyte as it moves from the GC column to the MS source. |
| Acquisition Mode | Full Scan (m/z 50-550) & SIM | Full Scan is used for initial method development and compound identification. Selected Ion Monitoring (SIM) is used for quantification, providing higher sensitivity and selectivity by monitoring only characteristic ions of the target analyte.[14] |
Part C: Data Analysis, Identification, and Quantification
Compound Identification
The identity of the TMS-derivatized this compound is confirmed by a combination of two parameters:
-
Retention Time (RT): The specific time at which the compound elutes from the GC column. This should be consistent with the RT of an injected pure standard under the same conditions.
-
Mass Spectrum: The fragmentation pattern produced by EI. The TMS-derivatized this compound will produce a characteristic mass spectrum. For the parent structure, key ions would include the molecular ion (M+) and a prominent fragment from the cleavage of a methyl group. For tocopherol derivatives, characteristic ions at m/z 205 and 165 are often observed, corresponding to the methylated chromanol ring.[15] This pattern should be matched against a known standard or a reference library.
Quantitative Analysis
Quantification is performed using the internal standard method.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of pure this compound and a constant concentration of the internal standard. Extract, derivatize, and analyze these standards using the same procedure as the plant samples.
-
Response Ratio: For each standard and sample, calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).
-
Linear Regression: Plot the peak area ratio against the known concentration of the standards. The resulting calibration curve should be linear, with a correlation coefficient (R²) greater than 0.99.[4][16]
-
Calculate Concentration: Use the linear regression equation (y = mx + c) to calculate the concentration of this compound in the injected sample from its measured peak area ratio. Finally, use the initial sample weight and extraction volumes to calculate the final concentration in the original plant tissue (e.g., in µg/g of dry weight).
Part D: Method Validation for Trustworthiness
To ensure the method is reliable and produces trustworthy data, it must be validated. Key validation parameters are summarized below.[4][6]
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (R²) > 0.99 | Confirms a proportional response of the instrument to changes in analyte concentration over a defined range.[16][17] |
| Accuracy | Recovery of 80-120% | Measures the closeness of the experimental value to the true value, typically assessed by analyzing spiked samples.[16] |
| Precision | Relative Standard Deviation (RSD) < 15% | Assesses the degree of scatter between a series of measurements, indicating the method's reproducibility.[4][16] |
| LOD & LOQ | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ | The Limit of Detection (LOD) is the lowest concentration that can be reliably detected. The Limit of Quantification (LOQ) is the lowest concentration that can be accurately quantified.[16][17] |
| Specificity | No interfering peaks at the analyte's retention time | Ensures that the signal being measured comes only from the analyte of interest. |
Troubleshooting
| Problem | Potential Cause | Solution |
| No Peak or Low Signal | Incomplete derivatization; Analyte degradation; Low extraction efficiency. | Ensure reagents are fresh and anhydrous. Optimize derivatization time/temp. Check extraction solvent polarity. |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column; Column contamination. | Use a deactivated liner. Trim the front end of the column. Bake out the column. |
| Poor Reproducibility | Inconsistent sample preparation; Injector variability. | Use an internal standard. Ensure precise pipetting. Check autosampler syringe. |
| Interfering Peaks | Matrix components; Contamination from solvents or vials. | Optimize the GC temperature program. Use high-purity solvents. Run a solvent blank. |
References
- Munné-Bosch, S. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications.
- Royal Society of Chemistry. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications.
- Paciolla, C., et al. (2021). Development, Optimization, and Comparison of Different Sample Pre-Treatments for Simultaneous Determination of Vitamin E and Vitamin K in Vegetables. MDPI. [Link]
- Bartosińska, E., et al. (2016). GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices.
- Serebriakova, M.K., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health (NIH). [Link]
- Zhang, Y., et al. (2015). Simultaneous determination of tocopherols and tocotrienols in vegetable oils by GC-MS.
- Li, Y., et al. (2020). Development and validation of a GC–MS method for soybean organ-specific metabolomics. Taylor & Francis Online. [Link]
- Shen, W., et al. (2015). Simultaneous determination of tocopherols and tocotrienols in vegetable oils by GC-MS. Analytical Methods (RSC Publishing). [Link]
- Bartosińska, E., et al. (2016).
- Lisec, J., et al. (2020). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. MDPI. [Link]
- Mène-Saffrané, L., & DellaPenna, D. (2010). Biosynthesis, regulation and functions of tocochromanols in plants. PubMed. [Link]
- Choudhury, S., et al. (2022). GC-MS/MS Profiling of Plant Metabolites.
- Kumar, A. (2017).
- Yeh, M. K. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
- Chemistry For Everyone. (2024).
- LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis.
- Lisec, J., et al. (2009). Application of GC-MS for the detection of lipophilic compounds in diverse plant tissues.
- Various Authors. (2016). Derivatization for GC-MS analysis?.
- Estopa, C., et al. (2025). Regulation of tocopherol (vitamin E) biosynthesis by abscisic acid-dependent and -independent pathways during abiotic stress in Arabidopsis. PubMed Central. [Link]
- Kumar, R., et al. (2024). Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS).
- Gopu, C., et al. (2021). GC-MS analysis of bioactive compounds in the plant parts of methanolic extracts of Momordica cymbalaria Fenzl. Journal of Medicinal Plants Studies. [Link]
- Kumar, R., et al. (2024). Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS). PubMed. [Link]
Sources
- 1. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, regulation and functions of tocochromanols in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of tocopherol (vitamin E) biosynthesis by abscisic acid-dependent and -independent pathways during abiotic stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. impactfactor.org [impactfactor.org]
- 7. GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]
- 10. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. researchgate.net [researchgate.net]
- 13. plantsjournal.com [plantsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous determination of tocopherols and tocotrienols in vegetable oils by GC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Unlocking Conformational Secrets: A Guide to Solid-State NMR for the Analysis of Chromanyl Glucosides
Introduction: The Conformation Conundrum of Chromanyl Glucosides
Chromanyl glucosides, a class of compounds featuring a chromane core linked to a glucose moiety, are of significant interest in pharmaceutical and natural product research due to their diverse biological activities. The three-dimensional structure, or conformation, of these molecules is intrinsically linked to their function, influencing everything from receptor binding to bioavailability. However, elucidating the precise solid-state conformation of these often non-crystalline or poorly crystalline solids presents a significant challenge for traditional analytical techniques like single-crystal X-ray diffraction.
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has emerged as a powerful, non-destructive technique to bridge this analytical gap. It provides atomic-level insights into the structure, dynamics, and intermolecular interactions of molecules directly in their solid form, whether crystalline or amorphous. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging ssNMR to unravel the conformational intricacies of chromanyl glucosides. We will delve into the theoretical underpinnings of key ssNMR experiments, provide detailed protocols for sample preparation and data acquisition, and illustrate how to interpret the resulting data to build a robust conformational model.
The Power of Solid-State NMR: Why it is the Tool of Choice
In solution, small molecules like chromanyl glucosides tumble rapidly, averaging out many of the orientation-dependent magnetic interactions that provide rich structural information. In the solid state, this motion is restricted, and these anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, can be measured. While these interactions lead to broad, often featureless spectra in static samples, techniques like Magic Angle Spinning (MAS) are employed to reintroduce high resolution.
The key advantages of ssNMR for the conformational analysis of chromanyl glucosides include:
-
Applicability to Diverse Solid Forms: ssNMR is equally adept at analyzing crystalline, amorphous, and partially ordered materials, a crucial advantage when dealing with compounds that are difficult to crystallize.
-
Sensitivity to Local Environment: The chemical shift of a nucleus in a ssNMR spectrum is exquisitely sensitive to its local electronic environment. This allows for the differentiation of polymorphs, solvates, and distinct conformers within a sample.
-
Direct Measurement of Internuclear Distances: Techniques like Rotational-Echo Double-Resonance (REDOR) allow for the precise measurement of distances between specific pairs of nuclei, providing crucial constraints for defining molecular geometry.
-
Non-Destructive Nature: ssNMR is a non-destructive technique, allowing the same sample to be analyzed by other methods following the NMR experiments.
Core Techniques for Conformational Analysis
A suite of ssNMR experiments is typically employed to gain a comprehensive understanding of chromanyl glucoside conformation.
Cross-Polarization Magic Angle Spinning (CP-MAS)
The cornerstone of most ssNMR studies on organic molecules is the ¹³C CP-MAS experiment. This technique enhances the signal of low-abundance ¹³C nuclei by transferring magnetization from abundant ¹H nuclei. The high-resolution ¹³C spectrum obtained provides a fingerprint of the molecule, with each carbon atom giving rise to a distinct resonance. Differences in the ¹³C chemical shifts between different solid forms of a chromanyl glucoside can reveal changes in conformation and packing.
Diagram: The Cross-Polarization (CP) Process
The following diagram illustrates the fundamental principle of cross-polarization, where magnetization is transferred from the abundant ¹H spins to the dilute ¹³C spins, enhancing the ¹³C signal.
Caption: Workflow for a REDOR distance measurement experiment.
Experimental Protocols
Part 1: Sample Preparation for Solid-State NMR
The quality of the ssNMR data is highly dependent on the sample preparation.
Materials:
-
Chromanyl glucoside sample (5-50 mg)
-
Zirconia MAS rotor (e.g., 4 mm or 3.2 mm diameter)
-
Rotor caps
-
Packing tool
-
Spatula
Protocol:
-
Sample Characterization: Before packing, ensure the sample is well-characterized by other techniques (e.g., LC-MS, solution NMR) to confirm its identity and purity.
-
Sample State: The sample should be a dry, free-flowing powder. If the sample is crystalline, it can be gently ground to a fine powder to ensure homogeneous packing. For amorphous samples, they can be used as is.
-
Rotor Packing:
-
Carefully insert the bottom cap into the zirconia rotor.
-
Using a spatula, add a small amount of the chromanyl glucoside powder into the rotor.
-
Use the packing tool to gently and evenly compress the powder.
-
Repeat this process until the rotor is filled to the appropriate level, ensuring there are no air gaps. Homogeneous packing is crucial for stable magic angle spinning.
-
Securely place the top cap on the rotor.
-
-
Rotor Cleaning: Wipe the exterior of the rotor with a lint-free cloth dampened with isopropanol or acetone to remove any residual sample.
-
Rotor Balancing: Ensure the rotor is properly balanced according to the spectrometer manufacturer's guidelines to prevent damage during high-speed spinning.
Part 2: Solid-State NMR Data Acquisition
The following provides a general protocol for acquiring ¹³C CP-MAS and REDOR data. Specific parameters will need to be optimized for the particular instrument and sample.
Instrumentation:
-
Solid-state NMR spectrometer equipped with a CP-MAS probe.
-
Appropriate MAS rotor containing the chromanyl glucoside sample.
Protocol for ¹³C CP-MAS:
-
Insert the Sample: Carefully insert the packed rotor into the MAS probe.
-
Set the Magic Angle: Set the spinning axis of the rotor to the magic angle (54.74°) with respect to the main magnetic field.
-
Spin the Sample: Gradually increase the spinning speed to the desired rate (typically 5-15 kHz for ¹³C CP-MAS).
-
Tune the Probe: Tune the ¹H and ¹³C channels of the probe to the correct frequencies.
-
Set Up the CP-MAS Experiment:
-
Set the ¹H 90° pulse width.
-
Optimize the Hartmann-Hahn matching condition to ensure efficient magnetization transfer from ¹H to ¹³C.
-
Set the contact time (typically 1-5 ms).
-
Set the recycle delay (should be at least 1.25 times the ¹H T₁ relaxation time).
-
-
Acquire the Spectrum: Acquire the free induction decay (FID) with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the Data: Apply a Fourier transform to the FID, phase the spectrum, and reference the chemical shifts (e.g., using an external standard like adamantane).
Protocol for ¹³C{¹⁵N} REDOR (example for a ¹³C- and ¹⁵N-labeled sample):
-
Follow steps 1-4 for CP-MAS.
-
Set Up the REDOR Pulse Sequence:
-
The REDOR sequence is implemented after the cross-polarization step and before detection of the ¹³C signal.
-
The sequence consists of a series of rotor-synchronized ¹⁸⁰° pulses on the ¹⁵N channel.
-
-
Acquire S₀ and S Spectra:
-
Acquire the control (S₀) spectrum without the ¹⁵N ¹⁸⁰° pulses.
-
Acquire the dephased (S) spectrum with the ¹⁵N ¹⁸⁰° pulses.
-
Repeat this for a series of different dephasing times (N*Tr, where N is the number of rotor cycles and Tr is the rotor period).
-
-
Process and Analyze the Data:
-
Process both sets of spectra identically.
-
For each dephasing time, calculate the S/S₀ ratio for the peak of interest.
-
Plot S/S₀ as a function of the dephasing time to generate the REDOR dephasing curve.
-
Fit the experimental curve to a theoretical REDOR curve to extract the dipolar coupling constant and calculate the internuclear distance.
-
Data Interpretation and Conformational Modeling
The data obtained from ssNMR experiments provide a rich source of information for building a detailed conformational model of the chromanyl glucoside.
-
¹³C Chemical Shifts: The isotropic chemical shifts from the CP-MAS spectrum provide information about the local electronic environment of each carbon atom. These can be compared to theoretical chemical shifts calculated for different possible conformers using DFT (Density Functional Theory) methods to aid in structure validation. A recent study on chromanyl glucosides successfully used this combined experimental and theoretical approach.
-
Internuclear Distances from REDOR: The distances measured by REDOR provide precise geometric constraints. For example, measuring the distance between a carbon on the chromane ring and a carbon on the glucoside moiety can define the torsion angles around the glycosidic bond.
The table below summarizes the types of information that can be obtained and their application in conformational analysis.
| ssNMR Experiment | Information Obtained | Application to Conformational Analysis |
| ¹³C CP-MAS | Isotropic chemical shifts for each carbon | - Fingerprinting of different solid forms (polymorphs, conformers) - Validation of theoretical structures via comparison with DFT-calculated shifts |
| ¹³H-¹³C HETCOR | One-bond C-H connectivities | - Unambiguous assignment of ¹³C and ¹H resonances |
| ¹³C{¹⁵N} REDOR | ¹³C-¹⁵N internuclear distances | - Determination of torsion angles - Probing intermolecular contacts in labeled samples |
| ¹³C T₁ Relaxation | Spin-lattice relaxation times | - Information on molecular dynamics and mobility in different parts of the molecule |
By integrating the data from these various ssNMR experiments with computational modeling, a high-resolution model of the solid-state conformation of the chromanyl glucoside can be constructed. This detailed structural understanding is invaluable for establishing structure-activity relationships and for guiding the development of new drug candidates.
Conclusion
Solid-state NMR spectroscopy is an unparalleled tool for the detailed conformational analysis of chromanyl glucosides in their native solid forms. By providing a wealth of information on local structure, intermolecular interactions, and dynamics, ssNMR empowers researchers to overcome the limitations of other analytical techniques. The combination of CP-MAS for fingerprinting and REDOR for precise distance measurements, when coupled with computational modeling, offers a robust workflow for elucidating the three-dimensional structures that govern the biological function of these important molecules. This guide provides a foundational framework for applying these powerful techniques, paving the way for deeper insights into the complex world of chromanyl glucoside conformation.
References
- Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis.
- Lo, G. J., et al. (2018). New applications of solid-state NMR in structural biology. Journal of Magnetic Resonance, 291, 84-95.
- Andreas, L. B., et al. (2021). Solid-state NMR spectroscopy. Nature Reviews Methods Primers, 1(1), 1-22.
- Wu, G. (2016). Solid-State ¹⁷O NMR studies of organic and biological molecules: Recent advances and future directions. Solid State Nuclear Magnetic Resonance, 73, 1-14.
- Lo, G. J., et al. (2018). New applications of solid-state NMR in structural biology. Semantic Scholar.
- Munson, E. J. (2020). Solid-state NMR spectroscopy of drug substances and drug products. European Pharmaceutical Review.
- Vogt, F. G. (2015). Solid-State Nuclear Magnetic Resonance in Pharmaceutical Compounds. In NMR of Quadrupolar Nuclei in Solid Materials (pp. 539-569). John Wiley & Sons, Ltd.
- Byrn, S. R., et al. (2013). Applications of solid-state NMR spectroscopy to pharmaceuticals. American Pharmaceutical Review, 16(2), 10-17.
- Potrzebowski, M. J., et al. (2021). Applications of Solid-State NMR to Pharmaceutical Polymorphism and Related Matters. Molecules, 26(16), 4998.
- Mandal, A., et al. (2022). Solid-State NMR: Methods for Biological Solids. Chemical Reviews, 122(9), 8484-8559.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Tycko, R. (2001). Biomolecular solid state NMR: advances in structural methodology and applications to peptide and protein fibrils. Annual review of physical chemistry, 52, 575-606.
- Gullion, T., & Schaefer, J. (1989). Rotational-echo, double-resonance NMR. Journal of Magnetic Resonance, 81(1), 196-200.
- Wikipedia. (2023). Solid-state nuclear magnetic resonance.
- da Silva, A. B. F., et al. (2021). Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone, Flavonol, Isoflavone, Flavone, and Flavan-3-ol. ACS Omega, 6(13), 8965-8977.
- Pelzer, K. (n.d.). Principles of solid state NMR and applications in catalysis. Fritz Haber Institute.
- Rienstra, C. M. (2013). Recent Advances in Solid-State Nuclear Magnetic Resonance Techniques to Quantify Biomolecular Dynamics. Annual review of biophysics, 42, 405-424.
- Biological Magnetic Resonance Data Bank. (n.d.). Solid state NMR.
- Meier, B. H., & Böckmann, A. (2022). Biological solid-state NMR: Integrative across different scientific disciplines. Frontiers in Molecular Biosciences, 9, 983995.
- Jain, M. G., et al. (2021). Off-Resonance 13C-2H REDOR NMR for Site-Resolved Studies of Molecular Motion. Journal of Magnetic Resonance, 323, 106893.
- Wałejko, P., et al. (2023). A Combined Experimental and Theoretical Study of Chroman-6-ol α- and β-O-Glucosides: Dynamic Solution NMR, Solid-State NMR, Single-Crystal X-Ray Diffraction, and Density Functional Theory Calculations. ChemPlusChem, e202300450.
- University of California, San Diego. (n.d.). Introduction to Solid State NMR.
- Middleton, D. A., et al. (2007). Structural insights into the binding of cardiac glycosides to the digitalis receptor revealed by solid-state NMR. Proceedings of the National Academy of Sciences, 104(43), 16882-16887.
- University College London. (n.d.). Sample Preparation.
- Chemistry LibreTexts. (2022). Solid-state nuclear magnetic resonance spectroscopy (Solid-state NMR).
- Iowa State University. (n.d.). NMR Sample Preparation.
- Watts, A. (Ed.). (2014). Advances in Biological Solid-State NMR: Proteins and Membrane-Active Peptides. Royal Society of Chemistry.
- Kamieńska-Trela, K., et al. (1997). 13C-CP-MAS-NMR studies of flavonoids. I. Solid-state conformation of quercetin, quercetin 5'-sulphonic acid and some simple polyphenols. Solid State Nuclear Magnetic Resonance, 10(1-2), 33-38.
- Ardá, A., & Jiménez-Barbero, J. (2019). Novel NMR Avenues to Explore the Conformation and Interactions of Glycans. ACS Omega, 4(8), 13345-13352.
- Wawer, I., & Pisklak, D. M. (2008). Solid state NMR studies and density functional theory (DFT) calculations of conformers of quercetin. Journal of Molecular Structure, 875(1-3), 226-234.
- Zhang, P., et al. (1998). Solid-state NMR investigations of the glycosidic linkage in α-α′ trehalose. Solid State Nuclear Magnetic Resonance, 12(4), 221-225.
- da Silva, A. B. F., et al. (2021). Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone, Flavonol, Isoflavone, Flavone, and Flavan-3-ol. ACS Omega, 6(13), 8965-8977.
- Jaroniec, C. P. (2015). Distance measurements by REDOR. ResearchGate.
- Zhang, P., et al. (1998). Solid-state NMR investigations of the glycosidic linkage in α-α′ trehalose. SciSpace.
- Wawer, I., et al. (2001). 13C CP/MAS NMR studies of flavonoids. Magnetic Resonance in Chemistry, 39(7), 383-390.
- Watts, A. (Ed.). (2014).
Application Note: Unraveling Rapid Antioxidant Reactions of Chroman-6-ol Using Stopped-Flow Photometry
Introduction: Capturing Antioxidant Action in Milliseconds
The chroman ring system, particularly the 6-hydroxychroman structure, is the core pharmacophore of Vitamin E and its synthetic analogues, such as Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).[1][2] These compounds are renowned for their potent antioxidant properties, which are critical in mitigating oxidative stress implicated in numerous diseases.[3][4] In drug discovery, derivatives of the chroman scaffold are explored for a wide range of therapeutic applications, including neuroprotective, anti-inflammatory, and anti-cancer agents.[5][6][7]
The efficacy of an antioxidant is not solely defined by its capacity to neutralize free radicals but, crucially, by the speed at which it can do so. These radical-scavenging reactions are often extremely fast, with half-lives in the millisecond range, making them impossible to monitor with conventional spectrophotometers.[8] This is where stopped-flow photometry becomes an indispensable tool. By enabling the rapid mixing of reactants and immediate spectroscopic monitoring, stopped-flow instruments allow for the precise measurement of these transient kinetic events, providing invaluable insights into reaction mechanisms and the intrinsic reactivity of antioxidant compounds like Chroman-6-ol.[9][10][11]
This application note provides a comprehensive guide to the principles, protocols, and data analysis involved in using stopped-flow photometry to characterize the reaction kinetics of this compound with a stable free radical.
Foundational Principles
The Stopped-Flow Technique
Stopped-flow spectrometry is a rapid-mixing technique designed to study the kinetics of fast reactions in solution.[11] The core principle involves two or more reactant solutions held in separate syringes. A pneumatic or motor-driven ram simultaneously pushes the plungers, forcing the solutions into a high-efficiency mixer. The newly mixed solution then flows into an observation cell, flushing out the previous contents. The flow continues until it is abruptly halted by a stop syringe, which triggers data acquisition.[12] A light beam passes through the observation cell, and a detector records changes in absorbance or fluorescence as a function of time, typically on a millisecond timescale.[10]
A critical parameter of any stopped-flow system is its dead time , which is the time elapsed between the mixing of reactants and the arrival of the solution in the observation cell.[11] This represents the initial phase of the reaction that cannot be observed. Modern instruments feature dead times of approximately 1 millisecond, enabling the capture of a significant portion of very rapid kinetic processes.[11]
Caption: Workflow of a typical stopped-flow experiment.
Antioxidant Mechanism of this compound
The antioxidant activity of this compound stems from the hydroxyl (-OH) group on the chroman ring. This phenolic group can readily donate a hydrogen atom (H•) to a reactive free radical (R•), thereby neutralizing it. This process converts the this compound into a relatively stable chromanoxyl radical, which is less reactive and prevents the propagation of radical chain reactions.[13][14]
The reaction can be generalized as: Chroman-OH + R• → Chroman-O• + RH
To study this reaction kinetically, a stable and colored free radical is used as a proxy for biologically relevant radicals. Two common choices are DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation).[15][16] As the antioxidant scavenges the radical, the solution's color fades, and this decrease in absorbance is monitored over time. For instance, the deep violet DPPH• solution turns pale yellow upon reduction.[15][17]
Caption: Hydrogen atom transfer (HAT) mechanism for radical scavenging.
Detailed Experimental Protocol: this compound vs. DPPH•
This protocol details the kinetic analysis of this compound (using its water-soluble analog, Trolox, as a standard) reacting with the DPPH• radical.
Reagents and Materials
-
This compound Standard: Trolox (Sigma-Aldrich, Cat. No. 238813 or equivalent).
-
Free Radical: DPPH• (2,2-diphenyl-1-picrylhydrazyl, Sigma-Aldrich, Cat. No. D9132 or equivalent).
-
Solvent: Anhydrous Ethanol (or Methanol, ACS grade). The choice of solvent is critical as it can influence reaction kinetics.[18]
-
Instrumentation: A stopped-flow spectrophotometer (e.g., Applied Photophysics SX20, Bio-Logic SFM series, or equivalent) equipped with an absorbance detector.
Solution Preparation
-
Trolox Stock Solution (1 mM):
-
Accurately weigh 2.50 mg of Trolox.
-
Dissolve in 10.0 mL of anhydrous ethanol in a volumetric flask.
-
Store this stock solution at 4°C, protected from light. Prepare fresh working dilutions from this stock.
-
-
DPPH• Stock Solution (0.5 mM):
-
Accurately weigh 1.97 mg of DPPH•.
-
Dissolve in 10.0 mL of anhydrous ethanol in a volumetric flask.
-
Wrap the flask in aluminum foil to protect it from light. This solution should be prepared fresh daily.[15]
-
-
DPPH• Working Solution (0.1 mM):
-
Dilute 2.0 mL of the 0.5 mM DPPH• stock solution with ethanol to a final volume of 10.0 mL.
-
The absorbance of this solution at ~517 nm should be approximately 1.0. Adjust concentration if necessary.
-
-
Trolox Working Solutions:
-
Prepare a series of Trolox dilutions from the stock solution (e.g., 1.0 mM, 0.5 mM, 0.25 mM, 0.125 mM). This allows for studying the concentration dependence of the reaction rate.
-
Instrument Setup and Data Acquisition
-
Power On & Warm-up: Turn on the stopped-flow instrument, spectrophotometer lamp (Xenon or Deuterium/Tungsten), and temperature controller. Allow the system to warm up for at least 30 minutes for lamp stability.
-
Set Temperature: Set the cell holder temperature to 25.0 °C.
-
Wavelength Selection: Set the monochromator to the wavelength of maximum absorbance for DPPH•, which is approximately 517 nm in ethanol.[15]
-
Prime Syringes: Thoroughly flush and prime the drive syringes and flow circuit with the solvent (ethanol) to remove any air bubbles and contaminants.
-
Load Reactants:
-
Load Syringe A with a Trolox working solution (e.g., 1.0 mM).
-
Load Syringe B with the 0.1 mM DPPH• working solution.
-
Note: This creates pseudo-first-order conditions where [Trolox] >> [DPPH•] after 1:1 mixing.
-
-
Acquisition Parameters:
-
Timescale: Set the data acquisition time to capture the full reaction, typically 1-5 seconds for this type of reaction.
-
Sampling Mode: Use a linear sampling mode for short time courses or a logarithmic mode to capture both fast initial and slower final phases.[19]
-
Number of Points: Set to acquire at least 1000 data points per trace.
-
Experimental Run
-
Blank Measurement: Perform a "push" with ethanol in both syringes to obtain a baseline reference (100% Transmittance or 0 Absorbance).
-
Control Run: Perform a push with the 0.1 mM DPPH• solution in Syringe B and pure ethanol in Syringe A. Record the stable absorbance of the unreacted radical.
-
Kinetic Run:
-
Initiate the pneumatic drive. The instrument will rapidly mix the contents of Syringe A (Trolox) and Syringe B (DPPH•).
-
The reaction begins in the mixer, and data collection is triggered as the flow stops.
-
The absorbance at 517 nm will decrease over time as the DPPH• is consumed.
-
-
Replicate Measurements: Perform at least 5-7 replicate pushes ("shots") for each Trolox concentration. This is crucial for signal averaging and ensuring reproducibility.
-
Repeat for all Concentrations: Repeat steps 3-4 for each of the prepared Trolox working solutions.
Caption: Step-by-step experimental protocol workflow.
Data Analysis and Interpretation
The goal of the analysis is to determine the second-order rate constant (k₂) for the reaction between this compound and the free radical.
Data Processing
-
Averaging: For each Trolox concentration, average the replicate kinetic traces to generate a smooth, high signal-to-noise curve.
-
Normalization: The raw data is a decay of absorbance over time. This can be directly fitted.
Kinetic Modeling
Under pseudo-first-order conditions ([Trolox]₀ >> [DPPH•]₀), the reaction rate depends only on the concentration of DPPH•. The decay in DPPH• absorbance will follow a single exponential decay function:
*A(t) = Aₑ + (A₀ - Aₑ) * e(-kobst)
Where:
-
A(t) is the absorbance at time t.
-
A₀ is the initial absorbance at t=0.
-
Aₑ is the final absorbance at the end of the reaction.
-
kobs is the observed pseudo-first-order rate constant (in s⁻¹).
Fit the averaged kinetic trace for each Trolox concentration to this equation using non-linear regression software (e.g., Prism, Origin, or the software provided with the instrument) to obtain the value of kobs.[19]
Determining the Second-Order Rate Constant (k₂)
The observed rate constant (kobs) is linearly dependent on the concentration of the excess reactant (Trolox):
kobs = k₂ * [Trolox]₀
-
Plot the calculated kobs values (y-axis) against the corresponding initial Trolox concentrations (x-axis).
-
Perform a linear regression on this plot.
-
The slope of this line is the second-order rate constant, k₂ (in M⁻¹s⁻¹), which is the definitive measure of the antioxidant's reactivity.[20][21]
Caption: Workflow for kinetic data analysis.
Representative Data
The following table summarizes typical kinetic data that might be obtained and literature values for comparison.
| Antioxidant | Radical | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
| Trolox | DPPH• | Ethanol/Buffer | 1.1 x 10⁴ | [1] |
| Ascorbic Acid | DPPH• | Ethanol/Buffer | 2.1 x 10⁴ | [22] |
| α-Tocopherol | Phenoxyl | Ethanol | 5.1 x 10³ | [13] |
| γ-Tocopherol | Phenoxyl | Ethanol | 2.4 x 10³ | [13] |
Troubleshooting and Key Considerations
-
Solvent Purity: Use high-purity, anhydrous solvents. Traces of water or other impurities can affect reaction rates.
-
Oxygen Removal: For highly sensitive reactions, de-gassing solutions with an inert gas (e.g., Argon) may be necessary to prevent interference from dissolved oxygen.
-
Radical Stability: DPPH• and ABTS•+ solutions degrade over time, especially when exposed to light. Always use freshly prepared solutions and perform control runs to check for any baseline decay.[15][23][24]
-
Reaction Stoichiometry: At very high antioxidant concentrations, complex secondary reactions can occur. It is important to work within a concentration range where a clear kinetic model applies. Some studies have shown that one Trolox molecule can reduce approximately two DPPH• radicals.[1][25]
-
pH Dependence: For reactions in aqueous or mixed-solvent systems, the pH can dramatically affect reaction rates, particularly for phenolic antioxidants whose reactivity is enhanced upon deprotonation.[2][26]
Conclusion
Stopped-flow photometry is a powerful and essential technique for accurately quantifying the reactivity of potent antioxidants like this compound. By providing direct measurement of second-order rate constants, this method moves beyond simple capacity assays to reveal the true kinetic behavior of these compounds. The detailed protocols and analysis workflows presented here offer a robust framework for researchers in drug discovery, food science, and biochemistry to elucidate antioxidant mechanisms, screen novel compounds, and gain a deeper understanding of the rapid chemical processes that underpin cellular protection.
References
- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
- Plesničar, B., et al. (1993). Resolution of Stopped-Flow Kinetic Data for Second-Order Reactions with Rate Constants up to 10⁸ M⁻¹ s⁻¹ Involving Large Concentration Gradients. Experimental Comparison Using Three Independent Approaches. The Journal of Physical Chemistry, 97(25), 6667–6675.
- Cerecetto, H., & González, M. (1998). The reaction between ABTS radical cation and antioxidants and its use to evaluate the antioxidant status of serum samples. Free Radical Biology and Medicine, 25(3), 261–266.
- Shared Instruments Pool (SIP), CU Boulder. (n.d.). Fast Kinetics of Reactions and Conformational Changes. University of Colorado Boulder.
- Barana, A. C., et al. (2024). From Quantity to Reactivity: Advancing Kinetic-Based Antioxidant Testing Methods for Natural Compounds and Food Applications. Comprehensive Reviews in Food Science and Food Safety.
- Bio-protocol. (2021). DPPH∙ Radical Scavenging Assay. Bio-protocol, 11(24), e4260.
- Bio-Logic. (n.d.). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?. Bio-Logic Science Instruments.
- Applied Photophysics. (n.d.). Stopped Flow FAQs.
- Bolchini, C., et al. (2023). A kinetic-based stopped-flow DPPH• method. Scientific Reports, 13(1), 7621.
- Mukai, K., et al. (1981). Stopped-Flow Investigation of Antioxidant Activity of Tocopherols. Bioscience, Biotechnology, and Biochemistry, 45(1), 201-202.
- Mukai, K., et al. (1988). Stopped-flow investigation of antioxidant activity of tocopherols. Finding of new tocopherol derivatives having higher antioxidant activity than alpha-tocopherol. Chemistry and Physics of Lipids, 46(1), 31–36.
- Marine Biology. (n.d.). DPPH Radical Scavenging Activity.
- Friaa, O., & Brault, D. (2006). Kinetics of the reaction between the antioxidant Trolox® and the free radical DPPH˙ in semi-aqueous solution. Organic & Biomolecular Chemistry, 4(12), 2413–2418.
- El-hadj Saïd, A., & Mekelleche, S. (2021). Antioxidant activity of Trolox derivatives toward methylperoxyl radicals: thermodynamic and kinetic theoretical study. Theoretical Chemistry Accounts, 140(9), 111.
- Özyürek, M., et al. (2021). DPPH Radical Scavenging Assay. Molecules, 26(23), 7175.
- Tian, X., & Schaich, K. M. (2013). Effects of molecular structure on kinetics and dynamics of the trolox equivalent antioxidant capacity assay with ABTS(•+). Journal of Agricultural and Food Chemistry, 61(23), 5511–5519.
- Alberto, M. E., et al. (2013). A physicochemical examination of the free radical scavenging activity of Trolox: mechanism, kinetics and influence of the environment. Physical Chemistry Chemical Physics, 15(12), 4642–4650.
- University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow).
- Friaa, O., & Brault, D. (2006). Kinetics of the reaction between the antioxidant Trolox® and the free radical DPPH• in semi-aqueous solution. ResearchGate.
- Hynes, M. J., et al. (1993). Resolution of Stopped-Flow Kinetic Data for Second-Order Reactions with Rate Constants up to 10⁸ M⁻¹ s⁻¹ Involving Large Concentration Gradients. Experimental Comparison Using Three Independent Approaches. The Journal of Physical Chemistry, 97(25), 6667-6675.
- Comerford, J. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent.
- Georgiou, C. A., et al. (2004). Stopped-flow method for assessment of pH and timing effect on the ABTS total antioxidant capacity assay. ResearchGate.
- Wikipedia. (n.d.). Stopped-flow.
- Chemistry LibreTexts. (2023). 2.1.6: Stopped Flow.
- Varghese, J. O., et al. (2022). The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells. Antioxidants, 11(8), 1579.
- Lema, F., et al. (2010). Formation and decay of the ABTS derived radical cation: A comparison of different preparation procedures. ResearchGate.
- KinTek Corporation. (n.d.). Methods | The Stopped-Flow, The Chemical Quench-Flow, The Optical Photolysis Method.
- Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(1), 113.
- Bolchini, C., et al. (2023). (PDF) A kinetic-based stopped-flow DPPH method. ResearchGate.
- Scott, J. W., et al. (1974). Antioxidant activity of 5-alkoxymethyl-6-chromanols. Journal of Medicinal Chemistry, 17(12), 1363–1365.
- Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2957–2967.
- Serpen, A., et al. (2012). Stability of ABTS•+ radical-cation in different reaction mixtures. ResearchGate.
- Johnson, K. A. (n.d.). Guidelines for Acquiring and Analyzing Stopped-Flow Data.
- Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219.
- Wang, L., et al. (2021). Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. Journal of Medicinal Chemistry, 64(21), 16106–16131.
- da Costa, E. S. O., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 67, 128741.
- Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2957–2967.
- da Costa, E. S. O., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6653.
- Boscoboinik, D., et al. (1995). Tocopherols and 6-hydroxy-chroman-2-carbonitrile derivatives inhibit vascular smooth muscle cell proliferation by a nonantioxidant mechanism. Archives of Biochemistry and Biophysics, 318(1), 241–246.
- Gao, J., et al. (2022). The Metabolite of γ-Tocopherol, 2,7,8-Trimethyl-2-(2′-Carboxyethyl)-6-Hydroxychroman, Exerts Intracellular Antioxidant Activity via Up-Regulation of Heme Oxygenase-1 in Hepatocytes. Antioxidants, 11(11), 2211.
- Schmölz, L., & Birringer, M. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers in Pharmacology, 11, 583.
Sources
- 1. Kinetics of the reaction between the antioxidant Trolox® and the free radical DPPH˙ in semi-aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A physicochemical examination of the free radical scavenging activity of Trolox: mechanism, kinetics and influence of the environment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. dspace.uevora.pt [dspace.uevora.pt]
- 7. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 9. biologic.net [biologic.net]
- 10. Stopped Flow FAQs [photophysics.com]
- 11. Stopped-flow - Wikipedia [en.wikipedia.org]
- 12. Methods | The Stopped-Flow, The Chemical Quench-Flow, The Optical Photolysis Method [kintekcorp.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Stopped-flow investigation of antioxidant activity of tocopherols. Finding of new tocopherol derivatives having higher antioxidant activity than alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The reaction between ABTS radical cation and antioxidants and its use to evaluate the antioxidant status of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. From Quantity to Reactivity: Advancing Kinetic‐Based Antioxidant Testing Methods for Natural Compounds and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A kinetic-based stopped-flow DPPH• method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: Electron Spin Resonance Spectroscopy for the Identification of Chromanoxyl Radicals
Introduction: The Crucial Role of Chromanoxyl Radicals in Oxidative Stress and Antioxidant Mechanisms
Chromanoxyl radicals, derived from chromanol-type compounds like vitamin E (α-tocopherol), are critical intermediates in the body's defense against oxidative stress.[1][2] These radicals are formed when chromanols donate a hydrogen atom to scavenge highly reactive free radicals, thereby neutralizing them.[3] The resulting chromanoxyl radical is relatively stable, a key feature that contributes to the antioxidant efficacy of its parent compound.[4] Understanding the formation, stability, and fate of these radicals is paramount in fields ranging from fundamental biology and medicine to drug development, where modulating oxidative stress is a key therapeutic strategy.[5][6]
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), stands as the most powerful and direct technique for studying paramagnetic species like free radicals.[7][8][9] Unlike other spectroscopic methods, ESR is uniquely sensitive to species with unpaired electrons, allowing for the unambiguous detection and characterization of radicals, even at very low concentrations.[10][11] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of ESR spectroscopy for the identification and characterization of chromanoxyl radicals.
Foundational Principles of ESR Spectroscopy for Radical Identification
ESR spectroscopy is based on the absorption of microwave radiation by an unpaired electron in the presence of a strong, static magnetic field.[7][12] The electron's intrinsic spin creates a magnetic moment. When placed in an external magnetic field, this moment can align either parallel or anti-parallel to the field, resulting in two distinct energy levels (the Zeeman effect).[8] Transitions between these energy levels can be induced by applying microwave radiation of a specific frequency. By sweeping the magnetic field, a resonance condition is met where the energy difference between the spin states matches the energy of the microwaves, leading to absorption.[7]
An ESR spectrum plots the derivative of this microwave absorption against the magnetic field strength. Key parameters extracted from the spectrum provide a unique fingerprint for the radical species:
-
g-factor: This dimensionless value is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment.[8][13] For many organic radicals, the g-factor is close to that of a free electron (approximately 2.0023). Chromanoxyl radicals typically exhibit g-values around 2.0046.[3]
-
Hyperfine Coupling (HFC): The interaction of the unpaired electron's spin with the magnetic moments of nearby atomic nuclei (with non-zero spin, e.g., ¹H, ¹³C, ¹⁴N) causes a splitting of the ESR signal into multiple lines. This hyperfine structure provides detailed information about the radical's molecular structure and the distribution of the unpaired electron.[13][14] The number of lines and their spacing (the hyperfine coupling constant, a) are highly specific to the radical.[4]
Experimental Workflow for Chromanoxyl Radical Identification
The successful application of ESR spectroscopy for identifying chromanoxyl radicals involves a systematic workflow, from sample preparation to data interpretation.
Figure 1: A generalized experimental workflow for the ESR spectroscopic analysis of chromanoxyl radicals.
Detailed Protocols
Protocol 1: Generation and Preparation of Chromanoxyl Radicals for ESR Analysis
Objective: To generate a sufficient and stable concentration of chromanoxyl radicals for ESR detection. The choice of radical generation method is critical and depends on the experimental context.
Materials:
-
Chroman-6-ol derivative (e.g., α-tocopherol, Trolox, or a novel synthetic analogue)
-
Oxidizing agent:
-
For chemical oxidation: 2,2-diphenyl-1-picrylhydrazyl (DPPH) or a metal-based oxidant.
-
For photochemical generation: A photosensitizer and a UV light source.
-
For enzymatic generation: An appropriate enzyme system (e.g., lipoxygenase).[15]
-
-
High-purity, degassed solvent (e.g., benzene, toluene, or an appropriate buffer). Oxygen must be removed as it can broaden the ESR signal and react with the radicals.
-
ESR-grade quartz capillary tubes or flat cells.
-
Inert gas (e.g., nitrogen or argon) for creating an anaerobic environment.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the chromanol derivative in the chosen solvent. The concentration will typically be in the millimolar range, but optimization may be required.
-
Prepare a stock solution of the oxidizing agent. For DPPH, an equimolar concentration to the chromanol is a good starting point.
-
-
Radical Generation:
-
In a small, sealed vial under an inert atmosphere, mix the chromanol solution with the oxidizing agent solution.
-
The reaction of α-tocopherol with DPPH will result in the disappearance of the deep purple color of DPPH and the formation of the α-chromanoxyl radical.[4]
-
If using photochemical methods, the sample will need to be irradiated within the ESR spectrometer's cavity.
-
-
Sample Loading:
-
Carefully draw the resulting solution containing the chromanoxyl radicals into an ESR capillary tube using a syringe or pipette, avoiding the introduction of air bubbles.
-
Seal the capillary tube to prevent solvent evaporation and oxygen contamination.
-
-
Sample Insertion:
-
Place the sealed capillary tube into a standard ESR sample tube and position it within the ESR spectrometer's resonant cavity.
-
Protocol 2: ESR Spectra Acquisition and Parameter Optimization
Objective: To acquire a high-quality ESR spectrum of the chromanoxyl radical with optimal resolution and signal-to-noise ratio.
Instrumentation:
-
An X-band (~9.5 GHz) continuous-wave (CW) ESR spectrometer.
Procedure:
-
Spectrometer Setup and Tuning:
-
Turn on the spectrometer and allow the magnet and electronics to stabilize.
-
Insert the sample into the cavity and tune the spectrometer to the resonant frequency of the cavity. This is a critical step to ensure maximum sensitivity.
-
-
Parameter Optimization:
-
Center Field and Sweep Width: Set the center of the magnetic field sweep around the expected g-value for a chromanoxyl radical (for X-band, this is typically around 3400-3500 Gauss). Set an initial wide sweep width (e.g., 100 G) to locate the signal, then narrow it to encompass the entire spectrum.
-
Microwave Power: Start with a low microwave power (e.g., 1 mW) to avoid saturation of the signal, which can distort the lineshape. Incrementally increase the power while monitoring the signal intensity. The optimal power is just below the point where saturation begins.
-
Modulation Amplitude: The modulation amplitude should be a fraction of the narrowest peak-to-peak linewidth to avoid over-modulation, which broadens the spectral lines and obscures hyperfine details. Start with a small value (e.g., 0.1 G) and increase it to optimize the signal-to-noise ratio without significant line broadening.
-
Time Constant and Sweep Time: These parameters control the signal-to-noise ratio and the scan speed. A longer time constant and sweep time will improve the signal-to-noise but increase the acquisition time. A good starting point is a time constant of 0.1 s and a sweep time of 60 s.
-
-
Spectrum Acquisition:
-
Once the parameters are optimized, acquire the ESR spectrum. It is good practice to acquire multiple scans and average them to further improve the signal-to-noise ratio.
-
Data Analysis and Interpretation
The analysis of the ESR spectrum is a multi-step process to confirm the identity of the chromanoxyl radical.
Figure 2: Logical flow for the analysis and interpretation of an ESR spectrum to identify a chromanoxyl radical.
Interpreting the Spectrum of an α-Tocopheroxyl Radical
The ESR spectrum of the α-tocopheroxyl radical is well-characterized and serves as a benchmark. It arises from the hyperfine interactions of the unpaired electron with the methyl and methylene protons on the chroman ring.
-
The spectrum typically shows a dominant septet of lines.[3]
-
This pattern is a result of the coupling of the unpaired electron with the protons of the methyl groups at the 5- and 7-positions and the methylene protons at the 4-position.[4]
Table 1: Typical Hyperfine Coupling Constants for the α-Tocopheroxyl Radical
| Interacting Protons | Typical a-value (Gauss) |
| 5-CH₃ | ~6.0 |
| 7-CH₃ | ~4.6 |
| 4-CH₂ | ~1.5 |
| 8-CH₃ | ~0.9 |
Note: These values can vary slightly depending on the solvent and temperature.[4]
By measuring the g-factor and the hyperfine coupling constants from the experimental spectrum and comparing them to literature values for known chromanoxyl radicals, a positive identification can be made.[16] For novel chromanoxyl radicals, spectral simulation using software that incorporates the measured hyperfine coupling constants is essential for confirming the structural assignment.[13]
Advanced Applications in Drug Development
ESR spectroscopy is an invaluable tool in drug development for assessing the antioxidant properties of new chemical entities.[5][6][17]
-
Screening for Radical Scavenging Activity: By monitoring the decay of a standard radical signal (like DPPH) upon addition of a test compound and the concomitant appearance of a new radical signal, the antioxidant potential can be quantified.
-
Characterizing Antioxidant-Derived Radicals: Identifying the structure of the radical formed from a novel antioxidant provides crucial insights into its mechanism of action and its potential to participate in subsequent redox reactions.[1]
-
Studying Radical Regeneration: ESR can be used to study the recycling of chromanoxyl radicals by other antioxidants, such as ascorbate (vitamin C), which is a key aspect of the cellular antioxidant network.[2][18][19]
Spin Trapping: An Indirect Method for Detecting Reactive Radicals
In many biological systems, the primary radicals that chromanols scavenge are too short-lived to be detected directly by ESR. In such cases, a technique called spin trapping is employed.[9][20]
A spin trap is a diamagnetic molecule that reacts with a transient radical to form a much more stable paramagnetic radical adduct.[21] This spin adduct has a characteristic ESR spectrum from which the identity of the original, short-lived radical can be inferred.[20] Common spin traps include nitrones like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and phenyl-N-tert-butylnitrone (PBN).[20] While not a direct detection of the chromanoxyl radical itself, spin trapping is a powerful complementary technique for studying the initial radical scavenging events.[15][22][23]
Conclusion
ESR spectroscopy provides an unparalleled level of detail for the direct detection and characterization of chromanoxyl radicals. Its ability to provide structural information through hyperfine coupling analysis makes it an indispensable tool for researchers in oxidative stress, antioxidant mechanisms, and drug development. By following the protocols and principles outlined in this guide, scientists can confidently employ ESR to gain critical insights into the chemistry of these important radical species.
References
- Ozawa, T., Hanaki, A., & Matsumoto, S. (1978). Electron spin resonance studies of radicals obtained by the reaction of alpha-tocopherol and its model compound with superoxide ion. Biochimica et Biophysica Acta (BBA) - General Subjects, 531(1), 72-78. [Link]
- Getoff, N., & Pritchett, T. (2000). Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy. Journal of the American Chemical Society, 122(49), 12104-12109. [Link]
- Boguth, W., & Niemann, H. (1971). Electron spin resonance of chromanoxy free radicals from alpha, zeta, beta, gamma, delta-tocopherol and tocol. Biochimica et Biophysica Acta (BBA) - General Subjects, 248(1), 121-130. [Link]
- Taira, J., & Uehara, M. (2006). [Biomedical application of electron spin resonance (ESR) spectroscopy--assessment of antioxidant property for development of drugs]. Yakugaku Zasshi, 126(10), 847-856. [Link]
- BYJU'S. (n.d.). Principle of ESR Spectroscopy. [Link]
- Lee, M. C. I. (2010). Biomedical Application of Developing Drugs by Assessment of Antioxidant Property with Electron Spin Resonance Spectroscopy. Journal of Health Science, 56(1), 1-8. [Link]
- LibreTexts Chemistry. (2021). 27.10: Electron-Spin Resonance (ESR) Spectroscopy of Organic Radicals. [Link]
- Lund, A., & Shiotani, M. (Eds.). (2013). Principles and Applications of ESR Spectroscopy. Springer Science & Business Media. [Link]
- Fiveable. (n.d.). Electron Spin Resonance (ESR) Spectroscopy. [Link]
- Slideshare. (2014). PRINCIPLES OF ESR. [Link]
- Jeschke, G. (2017). Advanced Magnetic Resonance Techniques for the Structural Characterization of Aminoxyl Radicals and Their Inorganic-Organic Nanocomposite Systems. Chemistry - A European Journal, 23(33), 7854-7866. [Link]
- Lee, M. C. I., & Taira, J. (2018). Measurement of Oxidative Stress Using ESR Spectroscopy.
- Lee, M. C. I. (2013). Assessment of antioxidant property of drugs by electron spin resonance (ESR) spectroscopy. Journal of Clinical Biochemistry and Nutrition, 52(2), 97-103. [Link]
- Schlick, S. (Ed.). (2009). Advanced ESR Methods in Polymer Research. John Wiley & Sons. [Link]
- Slideshare. (2023). Electron Spin Resonance (ESR) for Pharma studnets. [Link]
- Scribd. (n.d.). Free Radical and Antioxidant Protocols - Chapter 3. [Link]
- Davies, M. J. (2016). Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods. Journal of the Serbian Chemical Society, 81(10), 1135-1156. [Link]
- Webster, R. D. (2020). Electrochemical and Spectroscopic Characterization of Oxidized Intermediate Forms of Vitamin E. Molecules, 25(21), 5021. [Link]
- Schlick, S. (2009). Advanced ESR Methods in Polymer Research. University of Western Australia (UWA). [Link]
- Mukai, K., et al. (1984). Electron spin resonance spectra and hyperfine coupling constants of the [13C]α-tocopheroxyl (the [13C]vitamin E radical) and [13C]2,2,5,7,8-pentamethylchroman-6-oxyl radicals (Its model radical). Journal of the American Chemical Society, 106(15), 4424-4427. [Link]
- Kagan, V. E., et al. (1992). Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals. Biochemical Pharmacology, 44(8), 1637-1649. [Link]
- Wikipedia. (n.d.). Spin trapping. [Link]
- Niki, E., Tsuchiya, J., Tanimura, R., & Kamiya, Y. (1982). Regeneration of Vitamin E from α-Chromanoxyl Radical by Glutathione and Vitamin C. Chemistry Letters, 11(6), 789-792. [Link]
- Al-Assadi, A. S., et al. (2022). Use of In-Situ ESR Measurements for Mechanistic Studies of Free Radical Non-Catalytic Thermal Reactions of Various Unconventional Oil Resources and Biomass. Molecules, 27(19), 6649. [Link]
- Buettner, G. R., & Jurkiewicz, B. A. (1993). Interaction of vitamin C and vitamin E during free radical stress in plasma: an ESR study. American Journal of Clinical Nutrition, 58(2 Suppl), 295S-300S. [Link]
- Nakagawa, K., et al. (2022). Investigation of Various Organic Radicals Dispersed in Polymethylmethacrylate Matrices Using the Electron Spin Resonance Spectroscopy Technique. ACS Omega, 7(32), 28292-28301. [Link]
- Scilight Press. (2024). Analysis of Natural Antioxidants Using Electron Paramagnetic Resonance (EPR) Spectroscopy. Applied Sciences, 14(10), 10766. [Link]
- Spasojevic, I. (2011). Free radicals and antioxidants at a glance using EPR spectroscopy. Critical Reviews in Food Science and Nutrition, 51(8), 733-743. [Link]
- Mukai, K., et al. (1986). EPR spectra of some .alpha.-tocopherol model compounds. Polar and conformational effects and their relation to antioxidant activities. Journal of the American Chemical Society, 108(12), 3235-3240. [Link]
- Niki, E. (1987). Kinetic EPR study on reactions of vitamin E radicals. Free Radical Biology and Medicine, 3(4-5), 287-293. [Link]
- Barriga-González, G., et al. (2013). Summary of Studies that Use the ESR to the Detection of Radical Species in Biological Systems. Current Medicinal Chemistry, 20(37), 4646-4663. [Link]
- Gkoura, L., et al. (2023). Gauging the importance of structural parameters for hyperfine coupling constants in organic radicals. Physical Chemistry Chemical Physics, 25(20), 13953-13963. [Link]
- ResearchGate. (n.d.). Observed hyperfine coupling constants. [Link]
- Buettner, G. R. (1993). The pecking order of free radicals and antioxidants: lipid peroxidation, alpha-tocopherol, and ascorbate. Archives of Biochemistry and Biophysics, 300(2), 535-543. [Link]
- Stolz, K., et al. (2000). Spin trapping of lipid radicals with DEPMPO-derived spin traps: detection of superoxide, alkyl and alkoxyl radicals in aqueous and lipid phase. Free Radical Biology and Medicine, 29(10), 986-995. [Link]
- ResearchGate. (n.d.).
- He, W., et al. (2016). Electron spin resonance spectroscopy for the study of nanomaterial-mediated generation of reactive oxygen species. Journal of Materials Chemistry B, 4(19), 3243-3253. [Link]
- ResearchGate. (n.d.). Hyperfine coupling constants of radicals detected during the breakdown... [Link]
- Dikalov, S. I., & Mason, R. P. (2001). Spin Trapping of Polyunsaturated Fatty Acid-Derived Peroxyl Radicals: Reassignment to Alkoxyl Radical Adducts. Free Radical Biology and Medicine, 30(2), 187-197. [Link]
- ResearchGate. (n.d.). Theoretical and experimental g-factors of considered radicals. [Link]
- Marnett, L. J., & Wilcox, A. L. (1996). The Chemistry of Lipid Alkoxyl Radicals and Their Role in Metal- Amplified Lipid Peroxidation. Biochemical Society Symposium, 61, 65-72. [Link]
- Stolz, K., et al. (2000). Spin trapping of lipid radicals with DEPMPO-derived spin traps: Detection of superoxide, alkyl and alkoxyl radicals in aqueous and lipid phase. Free Radical Biology and Medicine, 29(10), 986-995. [Link]
- Buettner, G. R. (1994). Spin trapping of hydroxyl radicals in biological systems. Methods in Enzymology, 233, 105-111. [Link]
- Khan Academy. (2012).
- University of Rochester. (n.d.). Unit 5: Radicals and Radical Reactions. [Link]
- ResearchGate. (n.d.). The chemical structures of radicals formed upon the first stage of... [Link]
Sources
- 1. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of vitamin C and vitamin E during free radical stress in plasma: an ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electron spin resonance studies of radicals obtained by the reaction of alpha-tocopherol and its model compound with superoxide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [Biomedical application of electron spin resonance (ESR) spectroscopy--assessment of antioxidant property for development of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharm.or.jp [pharm.or.jp]
- 7. byjus.com [byjus.com]
- 8. fiveable.me [fiveable.me]
- 9. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. PRINCIPLES OF ESR | PPT [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. juser.fz-juelich.de [juser.fz-juelich.de]
- 15. Spin trapping of polyunsaturated fatty acid-derived peroxyl radicals: reassignment to alkoxyl radical adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The pecking order of free radicals and antioxidants: lipid peroxidation, alpha-tocopherol, and ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Spin trapping - Wikipedia [en.wikipedia.org]
- 21. Electron spin resonance spectroscopy for the study of nanomaterial-mediated generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Spin trapping of lipid radicals with DEPMPO-derived spin traps: detection of superoxide, alkyl and alkoxyl radicals in aqueous and lipid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Substituted Chroman-4-Ones
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-substituted chroman-4-ones. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve issues leading to low yields in your experiments. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to ensure you can optimize your synthetic routes for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-substituted chroman-4-ones, and what are their primary challenges?
A1: The most prevalent methods for synthesizing the chroman-4-one core include:
-
Base-Promoted Condensation and Cyclization: This popular one-pot or two-step method involves the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an aldehyde to form a 2'-hydroxychalcone intermediate, which then undergoes an intramolecular oxa-Michael addition to cyclize into the chroman-4-one.[1][2] The main challenge is the competing self-condensation of the aldehyde, especially when the acetophenone is deactivated by electron-donating groups.[2][3][4]
-
Acid-Catalyzed Cyclization of 2'-Hydroxychalcones: This is a common method for cyclizing the chalcone intermediate. However, it can require harsh conditions, which may not be suitable for sensitive substrates.[5][6]
-
Intramolecular Friedel-Crafts Acylation: This route involves the cyclization of a phenoxypropionic acid. Key challenges include intermolecular side reactions leading to polymers, especially at high concentrations, and potential rearrangement of substituents under strong acid conditions.[3]
-
Radical Cascade Cyclization: Modern methods involving the cyclization of precursors like 2-(allyloxy)arylaldehydes offer alternative pathways.[7][8][9] Potential side reactions can include direct reduction of the aldehyde or intermolecular reactions of the radical intermediate.[10]
Q2: My reaction is yielding an isomeric byproduct, an aurone, instead of the desired flavanone (2-aryl-chroman-4-one). What causes this?
A2: Aurone formation is a well-known competing cyclization pathway in the synthesis of flavanones from 2'-hydroxychalcones, particularly under basic conditions.[1] The regioselectivity of the intramolecular cyclization is influenced by factors like base concentration and temperature. Higher temperatures and stronger basic conditions can favor the 5-endo-trig cyclization that leads to aurones. To favor flavanone formation, consider using milder basic conditions (e.g., lower base concentration) or conducting the reaction at a lower temperature.[1] Exploring acid-catalyzed cyclization is another effective strategy to circumvent aurone formation.[1]
Q3: The electronic properties of my substituents seem to be causing very low yields. How do I adjust my strategy?
A3: Substituent effects are critical and can dramatically alter the outcome of the reaction.
-
Electron-Donating Groups (EDGs) on the 2'-hydroxyacetophenone (e.g., -OCH₃, -CH₃) decrease its acidity and reactivity. This can significantly promote the competing self-condensation of the aldehyde starting material, leading to low yields of the desired chroman-4-one.[2][3][4] To mitigate this, you might need to use a bulkier, non-nucleophilic base or optimize the temperature to disfavor the self-condensation pathway.[10]
-
Electron-Withdrawing Groups (EWGs) on the 2'-hydroxyacetophenone (e.g., -Cl, -F, -NO₂) generally lead to higher yields as they increase the reactivity of the acetophenone.[2][4] Conversely, strong EWGs on the chalcone can make the double bond less nucleophilic and hinder the cyclization step.[11]
Q4: Can microwave irradiation improve my chroman-4-one synthesis?
A4: Yes, microwave-assisted synthesis is a powerful technique for producing chroman-4-ones. It can dramatically reduce reaction times from many hours to as little as 15-60 minutes and often results in significantly higher product yields.[1][2][4] Microwave heating can be applied to both the initial condensation and the subsequent cyclization step, providing a more efficient and rapid synthetic route.[1][2]
Troubleshooting Guide: Base-Catalyzed Synthesis of 2-Substituted Chroman-4-Ones
This is one of the most common methods and often the source of significant troubleshooting. The general scheme involves the reaction of a 2'-hydroxyacetophenone with an aldehyde.
Caption: Troubleshooting workflow for low yields.
Issue 1: The major byproduct is from aldehyde self-condensation.
-
Causality: This side reaction is kinetically favored when the 2'-hydroxyacetophenone is not reactive enough, a common issue with electron-donating groups on the aromatic ring.[2][3] Strong, nucleophilic bases like NaOH or KOH can readily catalyze the aldehyde self-condensation.[10]
-
Solutions & Protocols:
| Strategy | Detailed Protocol | Rationale |
| Optimize the Base | Switch from NaOH or KOH to a bulkier, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[10] A typical protocol uses the 2'-hydroxyacetophenone (1.0 eq), aldehyde (1.1 eq), and DIPA (1.1 eq) in ethanol, heated via microwave at 160-170 °C for 1 hour.[2][4] | Bulky bases are less likely to attack the aldehyde carbonyl directly, favoring deprotonation of the more acidic acetophenone and promoting the desired Claisen-Schmidt condensation. |
| Lower Reaction Temp. | Run the reaction at room temperature or even 0 °C for an extended period (monitoring by TLC). | Aldehyde self-condensation often has a higher activation energy; lowering the temperature can significantly reduce its rate relative to the desired reaction. |
| Change the Solvent | Experiment with different solvents. While ethanol is common, aprotic solvents might alter the reaction pathways. | Solvents can influence the relative rates of competing reactions by solvating intermediates and transition states differently.[10] |
Issue 2: The reaction stalls, with significant starting material remaining.
-
Causality: This often points to insufficient activation energy, catalyst deactivation, or impure reagents. The purity of the starting 2'-hydroxychalcone (if prepared in a separate step) is critical for successful cyclization.[11]
-
Solutions & Protocols:
| Strategy | Detailed Protocol | Rationale |
| Increase Temperature | If using conventional heating, consider increasing the temperature or switching to microwave irradiation, which can provide rapid and efficient heating to overcome activation barriers.[1][4] | Provides the necessary energy for the reaction to proceed to completion. |
| Verify Reagent Purity | Purify starting materials via recrystallization or column chromatography.[11] Ensure the base is not old or degraded. | Impurities can inhibit the catalyst or introduce side reactions that consume reagents. |
| Optimize Catalyst | For acid-catalyzed cyclizations, ensure the acid is potent and anhydrous if required. For base-catalyzed routes, ensure the stoichiometry is correct. A typical base-catalyzed cyclization of a chalcone uses 5 equivalents of sodium acetate in refluxing methanol for 24 hours.[1][6] | The catalyst is essential for the cyclization step; its effectiveness is paramount. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones
This protocol is adapted from a highly efficient method for synthesizing a range of 2-alkyl-substituted chroman-4-ones.[2][4]
-
Materials:
-
Appropriate 2'-hydroxyacetophenone (1.0 eq)
-
Appropriate aldehyde (1.1 eq)
-
Diisopropylamine (DIPA) (1.1 eq)
-
Ethanol (to make a 0.4 M solution of the acetophenone)
-
Microwave vial
-
-
Procedure:
-
To a microwave vial, add the 2'-hydroxyacetophenone, the aldehyde, DIPA, and ethanol.
-
Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[2][4]
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic layer sequentially with 1 M NaOH (aq), 1 M HCl (aq), water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted chroman-4-one.[2][4]
-
Protocol 2: Base-Catalyzed Cyclization of a 2'-Hydroxychalcone
This protocol describes a general method for the intramolecular cyclization of a pre-synthesized 2'-hydroxychalcone.[1]
-
Materials:
-
2'-hydroxychalcone (1.0 eq)
-
Sodium Acetate (NaOAc) (5.0 eq)
-
Methanol
-
Ethyl Acetate & Water for workup
-
-
Procedure:
-
Dissolve the 2'-hydroxychalcone in methanol.
-
Add sodium acetate to the solution.
-
Heat the mixture to reflux for 24 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the mixture and evaporate the methanol under reduced pressure.
-
Perform a liquid-liquid extraction using ethyl acetate and water.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.[1]
-
Mechanistic Insight: Flavanone vs. Aurone Formation
Understanding the mechanistic dichotomy is key to controlling the product outcome.
Caption: Competing pathways in chalcone cyclization.
This diagram illustrates how the common phenoxide intermediate can proceed via two different cyclization pathways. Path A, the 6-endo-trig attack of the phenoxide oxygen onto the β-carbon of the enone system, leads to the desired flavanone. Path B, the 5-endo-trig attack of the enolate onto the carbonyl carbon, results in the isomeric aurone.[1] Controlling your reaction conditions allows you to selectively favor Path A.
References
- Navigating Chroman-4-one Synthesis: A Guide to Overcoming Common Side Products. Benchchem.
- Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. National Center for Biotechnology Information.
- Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Royal Society of Chemistry.
- A Short Review on Synthetic Methodologies of Flavonoids. Asian Journal of Pharmacy and Technology.
- Allan-Robinson Reaction. Name-Reaction.com.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications.
- Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research.
- Synthesis of alkyl substituted chroman‐4‐one derivatives. ResearchGate.
- Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. National Center for Biotechnology Information.
- Optimization of the reaction conditions. ResearchGate.
- Stereoselective Synthesis of Flavonoids: A Brief Overview. MDPI.
- Flavones and Related Compounds: Synthesis and Biological Activity. MDPI.
- Allan–Robinson reaction. Wikipedia.
- Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. PubMed.
- Synthesis of chroman‐4‐one derivatives. ResearchGate.
- Baker-Venkataraman Rearrangement. Online Organic Chemistry Tutor.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Center for Biotechnology Information.
- Baker–Venkataraman rearrangement. Wikipedia.
- Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. National Center for Biotechnology Information.
- Baker-Venkataraman rearrangement. chemeurope.com.
- Baker-Venkatraman Rearrangement. Cambridge University Press.
- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies.
- Challenges in the synthesis of chroman‐4‐one derivatives. ResearchGate.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.
- Synthesis of Chromones and Flavones. Organic Chemistry Portal.
- Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reacti. Semantic Scholar.
- Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. National Center for Biotechnology Information.
- Decarboxylative photoinduced ligand-to-metal charge transfer reaction: synthesis of 2-substituted chroman-4-ones. Royal Society of Chemistry.
- Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI.
- Reactions and rearrangements of chroman-4-ones and related compounds. Durham University.
- Cyclization of chalcone to flavanones. ResearchGate.
- Cyclization of 2-hydroxy-chalcone to flavanones. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Intramacromolecular Cyclization for Chroman Synthesis
Welcome to the technical support center for the synthesis of chromans via intramolecular cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and troubleshooting strategies. Our goal is to empower you to navigate the complexities of these reactions and achieve optimal outcomes in your experiments.
Introduction to Chroman Synthesis via Intramolecular Cyclization
The chroman scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmaceuticals, including vitamin E and various therapeutic agents. Intramolecular cyclization represents a powerful and convergent strategy for the synthesis of chromans, offering advantages in terms of atom economy and stereocontrol. However, the success of these reactions is highly dependent on a nuanced understanding of the interplay between substrate, catalyst, and reaction conditions. This guide will delve into the most common challenges and their solutions, ensuring your path to successful chroman synthesis is as smooth as possible.
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization reaction is resulting in low to no yield of the desired chroman. What are the most common culprits?
A1: Low or no product yield is a frequent challenge and can often be traced back to a few key factors. Systematically troubleshooting these variables is crucial.[1]
-
Inefficient Catalyst System: The choice and activity of your catalyst are paramount. For acid-catalyzed reactions, a weak acid or low catalyst loading may be insufficient.[1] In base-catalyzed variants, the strength of the base is critical.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and concentration play a significant role. Many cyclizations require elevated temperatures to overcome the activation energy.[1] Intramolecular reactions are generally favored at high dilution to minimize competing intermolecular side reactions.[1]
-
Substrate Reactivity: The electronic and steric properties of your starting material can dramatically influence the reaction's success. For instance, in the synthesis of chroman-4-ones, electron-deficient 2'-hydroxyacetophenones tend to give higher yields, while electron-donating groups can promote side reactions.
-
Poor Nucleophilicity of the Alcohol: In oxa-Michael additions, the inherent lower nucleophilicity of alcohols compared to other heteroatoms can make the cyclization challenging.
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a common issue that complicates purification and reduces yields. Identifying the nature of the byproduct is the first step in mitigating its formation.
-
Dehydration to Chromenes: In acid-catalyzed reactions, the chroman product can undergo dehydration to form the corresponding 2H-chromene. To minimize this, carefully control the acidity and consider lowering the reaction temperature.
-
Intermolecular Reactions: If the reaction concentration is too high, intermolecular side reactions can compete with the desired intramolecular cyclization. Running the reaction at high dilution is a standard technique to favor the intramolecular pathway.[1]
-
Retro-Michael Addition: For reactions like the intramolecular oxa-Michael addition, the process can be reversible, especially at elevated temperatures or with prolonged reaction times, leading to the accumulation of the starting material.
-
Carbocation Rearrangements/Elimination: In reactions proceeding through a carbocation intermediate, such as triflimide-catalyzed annulations, the stability of the carbocation is crucial. Unstable intermediates may lead to elimination side reactions.[2]
Q3: How does the choice of solvent affect my intramolecular cyclization?
A3: The solvent can influence the reaction in several ways, including reactant solubility, stabilization of intermediates, and catalyst activity. For instance, in triflimide-catalyzed annulations, dichloromethane (DCM) has been found to be effective, offering comparable yields to nitromethane with the benefit of easier workup. For some base-mediated reactions, polar protic solvents like ethanol are commonly used, particularly in microwave-assisted syntheses.
Troubleshooting Guides for Key Intramolecular Cyclization Methods
Triflimide-Catalyzed Annulation of o-Hydroxy Benzylic Alcohols
This powerful method allows for the convergent synthesis of chromans from readily available starting materials under mild conditions.[2]
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Unstable Carbocation Intermediate: Substrates that form less stable benzylic carbocations (e.g., with alkyl groups instead of aryl groups at the 4-position) may lead to lower yields due to decomposition or elimination.[2] | * Consider alternative substrates that lead to more stable carbocation intermediates. * Optimize the reaction temperature; sometimes lower temperatures can minimize side reactions. |
| Steric Hindrance: Bulky substituents on the alkene can slow down the nucleophilic attack, allowing for decomposition of the carbocation intermediate. | * If possible, use less sterically hindered alkenes. * Increase reaction time and monitor closely by TLC. | |
| Formation of Diastereomers | Facial Selectivity: The approach of the nucleophile to the carbocation can occur from either face, leading to a mixture of diastereomers. | * This is often inherent to the reaction. Diastereomers can typically be separated by flash column chromatography. |
| Reaction Stalls | Catalyst Inactivation: Impurities in the starting materials or solvent can poison the catalyst. | * Ensure all starting materials and solvents are pure and dry. * Use freshly opened or purified triflimide. |
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the o-hydroxy benzylic alcohol (1.0 equiv) in dichloromethane (DCM) to a concentration of 0.1 M.
-
To the stirred solution, add the alkene or allylsilane (1.5 equiv) dropwise.
-
Add a freshly prepared solution of triflimide (5 mol%) in DCM (0.125 M).
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the biphasic mixture with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Intramolecular Oxa-Michael Addition
This method is a versatile approach for constructing the chroman ring, often catalyzed by a base or a bifunctional organocatalyst.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Low Nucleophilicity of the Phenol: The acidity of the phenolic proton is key. Electron-withdrawing groups on the aromatic ring can increase acidity and facilitate deprotonation, enhancing nucleophilicity. | * If the reaction is sluggish, consider a stronger base to ensure complete deprotonation of the phenol. * Ensure anhydrous conditions, as water can quench the base and inhibit the reaction. |
| Reversibility (Retro-Michael Addition): The reaction can be reversible, leading to an equilibrium mixture of starting material and product. | * Optimize the reaction temperature; lower temperatures often favor the forward reaction. * Reduce the reaction time and monitor carefully to isolate the product before significant retro-Michael addition occurs. | |
| Intermolecular Side Reactions | High Concentration: At higher concentrations, the enolate intermediate can react with another molecule of the starting material. | * Perform the reaction at high dilution to favor the intramolecular pathway. * Consider slow addition of the substrate to the base to maintain a low instantaneous concentration. |
Intramolecular Hetero-Diels-Alder Reaction
The intramolecular hetero-Diels-Alder reaction of in situ generated ortho-quinone methides is a powerful strategy for the synthesis of chromans.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient Generation of the o-Quinone Methide: The method used to generate the reactive diene may not be optimal. | * Experiment with different methods for generating the o-quinone methide, such as thermal or acid-catalyzed elimination from a suitable precursor. * Ensure the precursor is of high purity. |
| Decomposition of the o-Quinone Methide: This intermediate can be unstable and prone to polymerization or other side reactions. | * Generate the o-quinone methide in situ in the presence of the dienophile to ensure it is trapped as it is formed. * Optimize the reaction temperature to balance the rate of formation and trapping. | |
| Poor Diastereoselectivity | Transition State Geometry: The stereochemical outcome is determined by the endo/exo selectivity of the transition state. | * The use of Lewis acid catalysts can sometimes enhance diastereoselectivity. * Modifying the substituents on the diene or dienophile can influence the preferred transition state geometry. |
Visualizing the Process
To better understand the reaction dynamics and troubleshooting logic, the following diagrams illustrate key workflows and mechanisms.
General Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields in intramolecular chroman cyclization.
Simplified Mechanism of Acid-Catalyzed Chroman Ring Formation
Caption: A generalized mechanism for acid-catalyzed intramolecular cyclization to form the chroman ring.
References
- Netscher, T., & Loesche, A.-C. (n.d.).
- Luo, J., Eichmann, K. G., Guerrero, M. D., Koukounas, K. G., Wang, W., Reynolds, R. G., Jones, M., & Thomson, R. J. (2015). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry, 80(12), 6351–6359. [Link]
- Thermal Intermolecular Hetero Diels–Alder Cycloadditions of Aldehydes and Imines viao-Quinone Dimethides. (2025).
- Seo, S., & Marks, T. J. (2010). Lanthanide-catalyst-mediated tandem double intramolecular hydroalkoxylation/cyclization of dialkynyl dialcohols: scope and mechanism. Chemistry, 16(17), 5148–5162. [Link]
- Brown, T. J., Weber, D., Gagné, M. R., & Widenhoefer, R. A. (2012). Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation. Journal of the American Chemical Society, 134(22), 9134–9137. [Link]
- Master Organic Chemistry. (2019, December 6). The Intramolecular Diels Alder Reaction. Master Organic Chemistry. [Link]
- Wilson, R. (2001, January 24). Intramolecular Diels-Alder Reactions. MacMillan Group Meeting. [Link]
Sources
Stability and degradation pathways of N-methylchroman-6-amine
Welcome to the technical support center for N-methylchroman-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this molecule. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with N-methylchroman-6-amine, providing potential causes and actionable solutions.
Issue 1: Unexpected Peaks in HPLC Analysis of a Freshly Prepared Sample
Question: I've just prepared a solution of N-methylchroman-6-amine in a standard organic solvent like methanol or acetonitrile, and upon immediate injection into my HPLC system, I'm observing small, unexpected peaks alongside the main analyte peak. What could be the cause?
Probable Causes & Solutions:
-
Solvent Impurities: The unexpected peaks may not be related to the degradation of your compound but could be impurities in the solvent itself.
-
Solution: Always use high-purity, HPLC-grade solvents. It is also good practice to run a blank injection of the solvent alone to identify any inherent impurity peaks.
-
-
Contaminated Glassware or Equipment: Residual contaminants on glassware or within the HPLC system can leach into your sample.
-
Solution: Ensure all glassware is meticulously cleaned and rinsed with the mobile phase before use. Purge the HPLC system thoroughly, especially when changing solvents or after a period of inactivity.
-
-
On-Column Degradation: The stationary phase of the HPLC column, particularly if it's older or has been exposed to harsh conditions, could potentially catalyze the degradation of a sensitive analyte.
-
Solution: Try a different, newer column of the same type to see if the issue persists. Also, ensure that the mobile phase pH is within the stable range for your column.
-
Issue 2: Rapid Loss of Purity in Solution Under Ambient Conditions
Question: I've noticed a significant decrease in the purity of my N-methylchroman-6-amine solution when left on the benchtop for a few hours, with the appearance of a major new peak in the chromatogram. What degradation pathway is likely at play?
Probable Cause & Solution:
-
Oxidative Degradation: The tertiary amine in N-methylchroman-6-amine is susceptible to oxidation, which can be accelerated by exposure to air and light.[1] The primary degradation product is likely the corresponding N-oxide.
-
Solution:
-
Minimize Oxygen Exposure: Prepare solutions fresh and consider sparging solvents with an inert gas like nitrogen or argon before use.
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to protect against photolytic degradation.[2][3]
-
Work at Lower Temperatures: If possible, keep samples in an autosampler cooled to 4-10°C to slow down the degradation rate.
-
-
Issue 3: Inconsistent Results in Forced Degradation Studies
Question: I am performing forced degradation studies on N-methylchroman-6-amine, but my results are not reproducible, especially under acidic or basic conditions. Why might this be happening?
Probable Causes & Solutions:
-
Incomplete Neutralization: If samples from acidic or basic stress conditions are not properly neutralized before HPLC analysis, the pH of the injected sample can affect peak shape and retention time, leading to inconsistent results.
-
Solution: Carefully neutralize all samples to a consistent pH, ideally close to that of your mobile phase, before injection.
-
-
Buffer Incompatibility: The buffer used for neutralization might be incompatible with your mobile phase, causing precipitation or other issues within the HPLC system.
-
Solution: Choose a buffer system that is soluble in your mobile phase. For example, if using a methanol/water mobile phase, phosphate buffers are a common choice.
-
-
Time-Dependent Degradation: The degradation may be continuing or even accelerating after the initial stress period, especially if the sample is not analyzed immediately.
-
Solution: Analyze stressed samples as quickly as possible after the designated time point. If immediate analysis is not possible, store them at a low temperature (e.g., -20°C) to minimize further changes.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid N-methylchroman-6-amine? A1: Solid N-methylchroman-6-amine should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it in a cool, dry place, such as a desiccator at 2-8°C, is recommended.
Q2: How can I best prepare a stock solution of N-methylchroman-6-amine for stability studies? A2: It is advisable to use a high-purity, degassed solvent such as acetonitrile or methanol. Prepare the stock solution in an amber volumetric flask to protect it from light. If the solution is to be stored for any length of time, it should be kept at a low temperature (2-8°C or frozen) and blanketed with an inert gas.
Q3: What are the likely degradation pathways for N-methylchroman-6-amine under forced degradation conditions? A3: Based on its chemical structure, several degradation pathways are plausible:
-
Oxidative: The tertiary amine is a primary target for oxidation, likely forming an N-oxide.[1]
-
Hydrolytic (Acidic/Basic): While the chroman ring is generally stable, extreme pH and high temperatures could potentially lead to ring-opening.[4]
-
Thermal: High temperatures may cause demethylation of the tertiary amine or other fragmentation of the molecule.[5][6][7][8][9]
-
Photolytic: The aromatic portion of the molecule makes it susceptible to degradation upon exposure to UV light.[2][3]
Q4: How do I develop a stability-indicating HPLC method for this compound? A4: A stability-indicating method is one that can separate the parent compound from all its degradation products.[10][11][12][13] The development process involves:
-
Forced Degradation: Stress the compound under various conditions (acid, base, oxidation, heat, light) to generate degradation products.[14][15][16]
-
Method Development: Use the stressed samples to develop an HPLC method (typically reversed-phase with a C18 column) that shows baseline separation between the parent peak and all degradant peaks.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Hypothetical Stability Data Summary
The following table provides a hypothetical summary of the stability of N-methylchroman-6-amine under various stress conditions. This is intended as a guide for designing your own experiments.
| Stress Condition | Reagent/Parameter | Time | Temperature | Expected Degradation | Potential Major Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 5-15% | Minor, potential ring-opening products |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | 10-20% | Minor, potential ring-opening products |
| Oxidation | 3% H₂O₂ | 8 h | Room Temp | 20-40% | N-oxide derivative |
| Thermal | Dry Heat | 48 h | 80°C | 5-10% | Demethylated and other fragments |
| Photolytic | ICH Option 1 | N/A | Room Temp | 15-30% | Aromatic ring oxidation/rearrangement products |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation: Prepare a 1 mg/mL stock solution of N-methylchroman-6-amine in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photostability: Expose a solution of the compound to light conditions as specified in ICH Q1B guidelines.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Plausible Degradation Pathways
Caption: Plausible degradation pathways for N-methylchroman-6-amine.
Forced Degradation Workflow
Caption: General workflow for a forced degradation study.
References
- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharma Focus Asia.
- Cho, J., & Choi, C. H. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. The Journal of Chemical Physics, 134(19), 194701.
- Rostami Vartooni, A., et al. (2014). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
- Cho, J., & Choi, C. H. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. PubMed.
- Ikonnikova, V., et al. (2025).
- Sahoo, S. K., et al. (2018). List of aromatic amines used in this study and the efficiency of their...
- Ikonnikova, V., et al. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Cambridge Open Engage.
- Ikonnikova, V., et al. (2025).
- Yamaguchi, S., et al. (1971). The Oxidation of Chroman-4-Ols With Chromic Acid. Amanote Research.
- Emelus, H. J., & Jolley, L. J. (1935). 211. Kinetics of the Thermal Decomposition of Methylamine. RSC Publishing.
- Parmeter, J. E., et al. (1988). Chemisorption and Thermal Decomposition of Methylamine on the Ru(001) Surface.
- Kumar, R., et al. (2019). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. PubMed Central.
- Cho, J., & Choi, C. H. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface.
- Ikonnikova, V., et al. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swapping in 1-Tetralones.
- Schmalz, H.-G. (2023).
- Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross. (2026).
- Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development.
- Impact of Solvent on the Thermal Stability of Amines. (2022). PubMed Central.
- Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. (2021). PubMed Central.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Harada, K., et al. (2018).
- stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov.
- Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. (2020).
- REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor.
- DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIV
- Amine alkyl
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023).
- Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. (2011). PubMed Central.
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. (2014).
- Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. (2024).
- DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). UM Research Repository.
- Enantioselective Hydrolysis of 2, 2-Disubstituted Oxiranes Mediated by Microsomal Epoxide Hydrolase. (1995).
- Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.).
- Hydrolysis reaction pathways for (a) HCN, (b) HD, (c) GB, and (d) VX. (n.d.).
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
- The Prohibited List. (2019). World Anti Doping Agency - WADA.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. dl.edi-info.ir [dl.edi-info.ir]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 211. Kinetics of the thermal decomposition of methylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 14. ajpsonline.com [ajpsonline.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. pharmasm.com [pharmasm.com]
Technical Support Center: Stabilizing Chroman-6-ol in Aqueous Solutions
Welcome to the technical support center for Chroman-6-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidative degradation of this compound in aqueous solutions. Here, we will address common challenges, offer troubleshooting strategies, and provide validated protocols to ensure the integrity and stability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in aqueous solutions a concern?
This compound, and its analogues like 2,2,5,7,8-Pentamethyl-6-chromanol (PMC), are potent antioxidants structurally related to Vitamin E (α-tocopherol).[1] Their antioxidant properties are central to their function in various research applications, from studying cellular oxidative stress to developing new therapeutics.[1][2][3] However, the very chemical moiety that imparts this antioxidant activity—the hydroxyl group on the chroman ring—also makes the molecule highly susceptible to oxidation.[4] In aqueous solutions, the presence of dissolved oxygen, metal ions, and exposure to light can lead to oxidative degradation. This degradation results in a loss of antioxidant capacity and the formation of various byproducts, such as quinones and dimers, which can interfere with experimental results and compromise the stability of formulations.[1]
Q2: What are the primary factors that trigger the degradation of this compound in my experiments?
Several environmental and chemical factors can accelerate the degradation of this compound in aqueous solutions. Understanding these is the first step toward effective prevention.
-
Presence of Oxygen: Molecular oxygen is a primary driver of oxidation for phenolic compounds like this compound.[1][5]
-
Exposure to Light: Ultraviolet (UV) and even visible light can induce photodegradation, breaking chemical bonds and diminishing the compound's potency.[1][5][6]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][5]
-
pH of the Solution: The stability of this compound can be highly pH-dependent. Both acidic and basic conditions can promote degradation, though the optimal pH for stability can vary based on the specific derivative and buffer system used.[1][7][8][9]
-
Presence of Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for oxidation reactions.[1][10]
-
Solvent Type: While this guide focuses on aqueous solutions, it's worth noting that the choice of co-solvents can influence stability. Protic solvents, for instance, can sometimes reduce the antioxidant activity of chromanols.[1][11]
Q3: I noticed my this compound solution turned a yellowish-brown color. What does this mean, and is the solution still usable?
A color change, typically to a yellow or brownish hue, is a strong visual indicator that significant oxidation has occurred.[1][4] This is often due to the formation of quinone-type degradation products. While this visual cue is helpful, substantial degradation can happen even before a color change is apparent.
Recommendation: If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one. The presence of degradation products can lead to inaccurate and irreproducible results. For definitive assessment, a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) should be used to quantify the remaining active compound and detect degradation products.[1][12]
Q4: How can I minimize the risk of oxidation when preparing and storing my this compound solutions?
Proactive measures during preparation and storage are critical for maintaining the stability of this compound.
| Strategy | Implementation Details | Rationale |
| Use of Inert Atmosphere | Deoxygenate solvents by sparging with an inert gas (e.g., high-purity nitrogen or argon) for 15-30 minutes before use. Blanket the headspace of the container with the inert gas before sealing.[1] | Displaces molecular oxygen, a key reactant in the oxidative degradation pathway.[1][5] |
| Protection from Light | Store solutions in amber-colored glass vials or wrap containers in aluminum foil. Avoid direct exposure to sunlight and fluorescent lab lighting.[1][5] | Prevents photodegradation, which can be initiated by UV and visible light energy.[6] |
| Temperature Control | For short-term storage, keep solutions refrigerated (2-8°C). For long-term storage, store at -20°C or -80°C.[4] | Low temperatures significantly slow down the rate of chemical degradation reactions.[5] |
| Use of High-Purity Solvents | Use HPLC-grade or equivalent high-purity water and co-solvents. | Minimizes the presence of catalytic impurities, such as trace metal ions. |
| Addition of Chelating Agents | Consider adding a small amount (e.g., 0.1 mM) of Ethylenediaminetetraacetic acid (EDTA) to your aqueous buffer. | EDTA sequesters divalent metal ions that can catalyze oxidative reactions. |
| pH Control | Prepare solutions in a buffered system at a pH where this compound exhibits maximum stability. This must be determined empirically for your specific application. | The rate of oxidation can be highly dependent on the pH of the medium.[7][8] |
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a logical path to resolution.
Issue 1: Inconsistent results between experiments using the same this compound stock solution.
-
Possible Cause: The stock solution is degrading over time, leading to a decrease in the effective concentration of the active compound. Storing solutions, even at low temperatures, without protecting them from oxygen and light can lead to gradual degradation.[4]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh immediately before each experiment.[1][4]
-
Verify Concentration: If a stock solution must be used, verify its concentration and purity using a stability-indicating method like HPLC before each use.[1]
-
Implement Strict Storage Protocols: If fresh preparation is not feasible, divide the stock solution into single-use aliquots, blanket with argon or nitrogen, and store at -80°C, protected from light.[4]
-
Issue 2: Rapid color change observed shortly after dissolving this compound.
-
Possible Cause 1: Contaminated Solvent: The aqueous buffer or solvent may be contaminated with oxidizing agents or catalytic metal ions.
-
Troubleshooting Steps:
-
Use fresh, high-purity (e.g., HPLC-grade) water for all buffers.
-
Prepare fresh buffer solutions.
-
Consider adding a chelating agent like EDTA to the buffer to sequester any contaminating metal ions.
-
-
Possible Cause 2: High Oxygen Content: The solvent has a high concentration of dissolved oxygen.
-
Troubleshooting Steps:
-
Deoxygenate the solvent thoroughly by sparging with nitrogen or argon for at least 15-30 minutes before dissolving the this compound.[1]
-
Perform the dissolution process under a gentle stream of inert gas.
-
Logical Troubleshooting Workflow
Below is a diagram illustrating a systematic approach to troubleshooting this compound stability issues.
Caption: A logical troubleshooting guide for common stability issues.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol outlines the steps for preparing a this compound solution with enhanced stability for use in experiments.
Materials:
-
This compound (or derivative)
-
High-purity water (e.g., HPLC or Milli-Q grade)
-
Buffer salts (e.g., phosphate, TRIS), as required for the experiment
-
EDTA (optional)
-
High-purity nitrogen or argon gas with a sparging tube
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Solvent Preparation:
-
Prepare the desired aqueous buffer solution. If using, dissolve EDTA to a final concentration of 0.1 mM.
-
Transfer the buffer to a glass container and begin sparging with nitrogen or argon gas. Maintain a gentle but steady stream of bubbles for at least 15-30 minutes to deoxygenate the solvent.
-
-
Weighing this compound:
-
Accurately weigh the required amount of solid this compound in a clean, dry amber vial. If possible, perform this step in an inert atmosphere glove box.
-
-
Dissolution:
-
Using a gastight syringe, transfer the required volume of the deoxygenated buffer to the vial containing the this compound.
-
Immediately cap the vial. Gently swirl or sonicate at room temperature until the compound is completely dissolved.
-
-
Storage (if necessary):
-
Before tightening the cap, briefly flush the headspace of the vial with the inert gas.
-
Seal the vial tightly and wrap the cap with parafilm for an extra seal.
-
Store at the appropriate temperature (refrigerated for short-term, -80°C for long-term) and protected from light until use.
-
Workflow for Solution Preparation and Use
Caption: Recommended workflow for preparing and handling this compound solutions.
Protocol 2: Forced Degradation Study to Determine Optimal pH
This study helps identify the pH range where your this compound derivative is most stable.
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a stable organic solvent like acetonitrile or methanol.
-
Prepare pH Buffers: Prepare a series of aqueous buffers covering a range of pH values (e.g., pH 3, 5, 7, 9, 11).
-
Incubation:
-
Dilute a small aliquot of the stock solution into each pH buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Divide each solution into two sets. Wrap one set in foil to serve as a dark control.
-
Incubate all samples at a moderately elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours).
-
-
Analysis:
-
At each time point, withdraw a sample from each condition.
-
Immediately analyze the samples by a stability-indicating HPLC-UV method to quantify the percentage of intact this compound remaining.
-
-
Interpretation: Plot the percentage of this compound remaining versus pH. The pH at which the highest percentage of the compound remains is the optimal pH for stability under those conditions.
References
- BenchChem. (n.d.). Preventing oxidation of 2,2,5,7,8-Pentamethyl-6-chromanol in solution.
- Polygon Group. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
- Wikipedia. (n.d.). Oxidation with chromium(VI) complexes.
- Srikendari, E. W., Sunthomphanich, S., & Southwell-Keely, P. T. (2001). Co-oxidation of 2,2,5,7,8-pentamethyl-6-chromanol and diphenyl disulfide with 3-chloroperoxybenzoic acid. Redox Report, 6(3), 191-193.
- Chen, M., Kohar, I., & Southwell-Keely, P. T. (2001). Antioxidant activity of 5-alkoxymethyl-6-chromanols. Redox Report, 6(3), 194-196.
- ResearchGate. (2025, August 6). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy.
- BenchChem. (n.d.). Preventing oxidation of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one during storage.
- ResearchGate. (n.d.). Solvation of 2-(hydroxymethyl)-2,5,7,8-tetramethyl-chroman-6-ol revealed by circular dichroism: a case of chromane helicity rule breaking.
- Vallejo, D. D., Rojas Ramirez, C., Parson, K. F., & Han, G. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Schultz, M., et al. (n.d.). Reactions of the vitamin E model compound 2,2,5,7,8-pentamethylthis compound with peroxyl radicals. PubMed.
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- Graham, N., et al. (2025, August 10). The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. ResearchGate.
- Yoshida, Y., et al. (n.d.). Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans. PubMed.
- Lee, D. G. (n.d.). MECHANISM OF THE CHROMIC ACID OXIDATION OF ALCOHOLS.
- International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, 1409–1421.
- Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems.
- Boscoboinik, D., et al. (1995). Tocopherols and 6-hydroxy-chroman-2-carbonitrile derivatives inhibit vascular smooth muscle cell proliferation by a nonantioxidant mechanism. Archives of Biochemistry and Biophysics, 318(1), 241-246.
- ResearchGate. (n.d.). Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors.
- Wang, C., et al. (n.d.). Effects of pH on the Photocatalytic Activity and Degradation Mechanism of Rhodamine B over Fusiform Bi Photocatalysts under Visible Light. MDPI.
- LibreTexts. (2023, November 14). 17.7 Oxidation of Alcohols. Chemistry LibreTexts.
- Yang, Y., et al. (n.d.). Effects of pH alterations on stress- and aging-induced protein phase separation. PMC.
- Wikipedia. (n.d.). Tetrahydrocannabinol.
- Kurechi, T., & Tsuda, S. (n.d.). pH-Dependent Degradation of Nitrosocimetidine and Its Mechanisms. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antioxidant activity of 5-alkoxymethyl-6-chromanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of pH alterations on stress- and aging-induced protein phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactions of the vitamin E model compound 2,2,5,7,8-pentamethylthis compound with peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Forced degradation studies for Chroman-6-ol stability indicating method
Prepared by: Senior Application Scientist, Pharmaceutical Development Support
Welcome to the technical support guide for performing forced degradation studies on Chroman-6-ol. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into designing, executing, and troubleshooting these critical studies to develop a robust, stability-indicating analytical method.
Part 1: Foundational Concepts & Regulatory Context
This section addresses the fundamental questions regarding the purpose and regulatory landscape of forced degradation studies.
Q1: What are forced degradation studies, and why are they critical for a molecule like this compound?
A: Forced degradation, or stress testing, is the intentional degradation of a drug substance or drug product under conditions more severe than accelerated stability testing.[1] The primary goals are to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[1][2]
For this compound, this is particularly important for several reasons:
-
Intrinsic Stability: These studies reveal the inherent stability of the this compound molecule, helping to anticipate stability-related issues later in development.[1]
-
Antioxidant Nature: The 6-hydroxy group on the chroman ring, which is responsible for its antioxidant properties, is also a likely site of oxidative degradation.[3] Stress testing helps to characterize these oxidative degradants, which may form during manufacturing or storage.
-
Method Validation: The data generated is essential for developing and validating a stability-indicating analytical method —a method proven to accurately measure the active ingredient without interference from its degradants, excipients, or other impurities.[4][5]
Q2: What are the key regulatory guidelines I need to follow for these studies?
A: The primary guidelines are from the International Council for Harmonisation (ICH). The most relevant documents are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline mandates stress testing to elucidate the intrinsic stability of the drug substance.[4]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides specific guidance on how to conduct photostability studies.[1]
-
ICH Q2(R1): Validation of Analytical Procedures. While not exclusively for forced degradation, it requires demonstration of specificity, a key output of stress testing.
These guidelines require exposing the drug substance to hydrolysis (acidic and basic), oxidation, heat, and light.[4][6] The goal is to achieve a target degradation level, typically between 5-20%, to ensure that the analytical method is challenged without generating secondary degradants that are not relevant to formal stability studies.[4][7][8]
Part 2: Experimental Design & Troubleshooting Guide
This section provides practical advice for setting up your experiments and resolving common issues.
Q3: I'm starting my forced degradation study for this compound. What are the recommended initial stress conditions?
A: A systematic approach is crucial. Start with moderate conditions and escalate only if necessary. This compound's insolubility in water requires a co-solvent; methanol or acetonitrile are common choices. Always run a control sample (drug substance in the same solvent system, kept at ambient temperature in the dark) for each condition.
Here is a recommended starting point:
| Stress Condition | Reagent/Condition | Recommended Starting Concentration/Level | Temperature | Recommended Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M HCl in 50:50 Methanol:Water | Room Temp (~25°C) | 24 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M NaOH in 50:50 Methanol:Water | Room Temp (~25°C) | 24 hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% H₂O₂ in 50:50 Methanol:Water | Room Temp (~25°C) | 24 hours |
| Thermal | Dry Heat (Solid State) | N/A | 70°C | 48 hours |
| Photolytic | Light Exposure | Overall illumination of ≥ 1.2 million lux hours and ≥ 200 watt hours/m² | Ambient | Per ICH Q1B |
Causality Behind Choices:
-
Hydrolysis: Acid and base hydrolysis target ionizable functional groups and can catalyze the breakdown of ether linkages within the chroman ring structure.[8]
-
Oxidation: Hydrogen peroxide is a standard choice as it can mimic oxidative processes. The phenolic hydroxyl group of this compound is particularly susceptible to oxidation.[3]
-
Thermal: Heat accelerates degradation reactions that might occur over a long shelf-life.
-
Photolytic: Light energy can induce photo-oxidation and other free-radical degradation mechanisms.[1]
Q4: I'm not seeing any degradation under my initial conditions. What should I do?
A: This indicates that this compound is relatively stable under those specific conditions. The next logical step is to increase the severity of the stressor incrementally.
-
For Hydrolysis/Oxidation: If room temperature yields no degradation, increase the temperature to 50-70°C and re-run the experiment.[7] If degradation is still minimal, you can then consider increasing the reagent concentration (e.g., from 0.1 M to 1.0 M HCl/NaOH).[7]
-
For Thermal: Increase the temperature in 10°C increments above your initial setting. Exposing the sample to high humidity (e.g., 75% RH) in combination with heat can also promote degradation.
Q5: I'm seeing too much degradation (>20%). How do I adjust my conditions?
A: Excessive degradation can lead to secondary products that are not relevant to real-world stability and can complicate mass balance calculations.[5] To reduce the extent of degradation:
-
Reduce Exposure Time: Sample at earlier time points (e.g., 2, 6, 12 hours instead of 24).
-
Lower the Temperature: Conduct the study at a lower temperature (e.g., room temperature instead of 60°C).
-
Decrease Reagent Concentration: Use a more dilute acid, base, or oxidizing agent (e.g., 0.01 M instead of 0.1 M).
Q6: What are the expected degradation pathways for this compound?
A: Based on its chemical structure, the primary degradation pathways involve the phenolic hydroxyl group and the chroman ring system.
-
Oxidation: This is the most likely pathway. The 6-hydroxy group can be oxidized to form a phenoxyl radical, which can then be converted into a quinone-type structure . This is a common degradation pathway for phenolic antioxidants like Vitamin E.[3]
-
Hydrolysis: Under harsh acidic or basic conditions, the ether linkage in the dihydropyran ring could potentially undergo cleavage, leading to ring-opening .
-
Photodegradation: Exposure to light, especially UV, can catalyze the oxidative processes mentioned above.
Below is a diagram illustrating these potential pathways.
Caption: Predicted degradation pathways for this compound.
Part 3: Analytical Method & Data Interpretation FAQs
This section focuses on the chromatographic analysis and interpretation of results.
Q7: What is a good starting point for an HPLC method to separate this compound and its degradants?
A: A reversed-phase HPLC (RP-HPLC) method is the standard approach for molecules of this polarity.
-
Column: A C18 column is the workhorse and an excellent starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]
-
Mobile Phase: Start with a simple gradient elution to ensure all potential degradants, which may have very different polarities, are eluted. A good starting point is a gradient of Acetonitrile (or Methanol) and water (with 0.1% formic or phosphoric acid to improve peak shape).
-
Detection: UV detection is standard. Perform a UV scan of this compound to determine its wavelength of maximum absorbance (λ-max) and use this for detection. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.[9]
Q8: How do I confirm peak purity to ensure my parent drug peak isn't co-eluting with a degradant?
A: This is a critical step in validating a stability-indicating method.[5] A PDA detector is the most common tool. It collects UV spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical (as determined by the software's purity algorithm), it provides confidence that the peak is pure. For absolute certainty, especially for regulatory submissions, LC-MS can be used to confirm that only the mass of the parent drug is present under the main peak.
Q9: What is "mass balance" and why is it important?
A: Mass balance is an essential part of a forced degradation study. It's the process of accounting for all the drug substance after degradation. In an ideal scenario, the sum of the assay value of the remaining drug and the levels of all degradation products should be close to 100% of the initial drug concentration.[11]
A good mass balance (typically 95-105%) demonstrates that your analytical method is capable of detecting all the major degradants formed. A poor mass balance might indicate that some degradants are not being detected (e.g., they have no UV chromophore or are co-eluting) or that the drug has degraded into non-UV active small molecules.
Part 4: Protocols & Workflow
Detailed Step-by-Step Protocol: General Forced Degradation Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration, typically around 1 mg/mL.[7]
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Control: Mix 1 mL of stock solution with 1 mL of the solvent (e.g., 50:50 Methanol:Water).
-
-
Incubation: Place the vials for hydrolysis and oxidation at the desired temperature (e.g., 60°C). Keep the control vial under ambient, dark conditions.
-
Time Point Sampling: At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot from each vial.
-
Neutralization (Crucial Step):
-
For the acid sample, add an equimolar amount of NaOH (e.g., if you took 100 µL of the 0.1 M HCl sample, add 100 µL of 0.1 M NaOH).
-
For the base sample, add an equimolar amount of HCl.
-
This step is vital to stop the degradation reaction and protect the HPLC column from extreme pH.[5]
-
-
Dilution: Dilute the neutralized samples and the control sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using the mobile phase.
-
Analysis: Analyze the samples by the developed HPLC-PDA method.
-
Data Evaluation: Calculate the percentage degradation, check for peak purity, and assess the mass balance.
Experimental Workflow Diagram
Caption: General workflow for forced degradation studies.
References
- ICH. (2025).
- MedCrave online. (2016).
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- IJCRT.org. (n.d.).
- Alsante, K. M., et al. (n.d.).
- Muchugi, A., et al. (n.d.).
- Lhasa Limited. (2025).
- Wałejko, P., et al. (2025).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- The Pharma Review. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
- PharmaTutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- MedCrave online. (2016).
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- BenchChem. (2025).
- ResearchGate. (2025). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. longdom.org [longdom.org]
- 6. ijcrt.org [ijcrt.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Flash Chromatography Purification of Chroman-4-One Derivatives
Welcome to the dedicated support center for optimizing the purification of chroman-4-one derivatives using flash column chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity and yield for this important class of heterocyclic compounds. Here, we address common issues with in-depth, scientifically grounded solutions.
Part 1: Troubleshooting Guide—From Tailing Peaks to Low Recovery
This section tackles the most frequent and frustrating issues encountered during the flash chromatography of chroman-4-one derivatives. Each problem is followed by a diagnostic guide and a step-by-step solution.
Issue 1: Poor Separation Between My Chroman-4-one and a Key Impurity
Symptoms:
-
Co-eluting peaks observed on the chromatogram.
-
Fractions contain a mixture of the desired product and a closely related impurity.
-
The resolution (Rs) between the two peaks is less than 1.5.
Root Cause Analysis: Poor separation is fundamentally a problem of insufficient differential migration between the analyte of interest and the impurity. This can be attributed to several factors: an inappropriate solvent system (mobile phase), the wrong choice of stationary phase, or suboptimal loading techniques. Chroman-4-ones, possessing a moderately polar ketone and an ether linkage, require a delicate polarity balance in the mobile phase to achieve separation from structurally similar impurities.
Step-by-Step Solution:
-
Re-evaluate Your Solvent System with TLC: Before scaling to flash chromatography, always optimize your separation on a Thin Layer Chromatography (TLC) plate. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your target chroman-4-one and maximize the difference in Rf (ΔRf) between it and the impurity.
-
Pro-Tip: Employ a multi-component solvent system. For chroman-4-ones, mixtures of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) are excellent starting points. Adding a small percentage (0.1-1%) of a more polar solvent like methanol or isopropanol can significantly sharpen peaks and improve resolution, particularly if dealing with hydrogen-bonding impurities.
-
-
Optimize the Polarity of the Mobile Phase:
-
If your compound and the impurity are eluting too quickly (high Rf), decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
If they are eluting too slowly (low Rf), increase the polarity.
-
-
Consider an Alternative Stationary Phase: While standard silica gel is the workhorse for normal-phase chromatography, its acidic nature can sometimes cause issues like peak tailing or degradation of sensitive chroman-4-ones.
-
Alternative 1: Neutral or Basic Alumina: If you suspect your compound is sensitive to acid, alumina can be an effective alternative.
-
Alternative 2: Chemically-Modified Silica: For challenging separations, consider using silica gel modified with different functional groups, such as diol or cyano (CN) phases, which offer different selectivity compared to standard silica.
-
-
Employ a Gradient Elution: If a single isocratic (constant solvent composition) system fails to provide adequate separation, a solvent gradient is the next logical step. A shallow gradient that slowly increases the polarity of the mobile phase can effectively resolve closely eluting compounds. A typical gradient for a chroman-4-one might start with 5% ethyl acetate in hexane and gradually increase to 20% over 10-15 column volumes.
Issue 2: Significant Peak Tailing of the Chroman-4-one Product
Symptoms:
-
The peak on the chromatogram has an asymmetrical shape with a "tail" extending from the back of the peak.
-
This leads to broader peaks, reduced resolution, and contamination of later-eluting fractions.
Root Cause Analysis: Peak tailing in the context of chroman-4-ones on silica gel is often caused by strong, non-ideal interactions between the analyte and the stationary phase. The silanol groups (Si-OH) on the silica surface are acidic and can form strong hydrogen bonds with the carbonyl group of the chroman-4-one. This can lead to a subset of molecules being more strongly retained, resulting in a tailed peak shape. Overloading the column is another common cause.
Step-by-Step Solution:
-
Reduce Sample Load: This is the simplest first step. Overloading the column saturates the stationary phase, leading to non-linear adsorption isotherms and peak tailing. As a rule of thumb, for a standard silica column, the sample load should not exceed 1-5% of the column's adsorbent weight.
-
Incorporate a Mobile Phase Modifier: To mitigate the strong interaction with acidic silanol groups, add a small amount of a competitive polar modifier to your mobile phase.
-
Acetic Acid (0.1-1%): Adding a small amount of a weak acid can protonate the silanol groups, reducing their interaction with your compound. This is often effective for neutral or weakly basic compounds.
-
Triethylamine (0.1-1%): If your chroman-4-one derivative has any basic functionalities, residual acidic sites on the silica can cause severe tailing. A small amount of a volatile base like triethylamine can neutralize these sites.
-
-
Use a Different Sample Loading Technique: The way you introduce your sample onto the column can have a significant impact.
-
Dry Loading: Instead of dissolving your sample in a strong solvent and injecting it (wet loading), try adsorbing it onto a small amount of silica gel or celite. After evaporating the solvent, the resulting dry powder can be carefully loaded onto the top of the column. This technique often results in sharper bands and reduced tailing.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for purifying chroman-4-one derivatives?
While the optimal system is always compound-specific, a highly effective starting point for many chroman-4-one derivatives is a mixture of n-hexane and ethyl acetate . This combination offers a good balance of polarity and is readily available in high purity. A typical starting point for TLC analysis would be a 70:30 or 80:20 mixture of hexane:ethyl acetate. Dichloromethane can be substituted for ethyl acetate to offer a different selectivity profile.
Q2: How do I choose the right size flash column for my purification?
The choice of column size depends on the amount of sample you need to purify and the difficulty of the separation (the ΔRf between your product and the closest impurity). A larger ΔRf allows for a higher sample load.
| Sample Mass (g) | ΔRf on TLC | Recommended Column Size (g of Silica) |
| 0.1 - 0.5 | > 0.2 | 12 - 24 g |
| 0.1 - 0.5 | 0.1 - 0.2 | 24 - 40 g |
| 0.5 - 2.0 | > 0.2 | 40 - 80 g |
| 0.5 - 2.0 | 0.1 - 0.2 | 80 - 120 g |
Q3: My chroman-4-one derivative is UV-inactive. How can I monitor the purification?
If your compound lacks a UV chromophore, you have several alternative detection methods:
-
Staining TLC Plates: After running your fractions on TLC plates, you can visualize the spots using a stain. A common general-purpose stain is potassium permanganate (KMnO₄), which reacts with many organic compounds.
-
Evaporative Light Scattering Detector (ELSD): If your flash chromatography system is equipped with an ELSD, this is an excellent option for non-UV active compounds.
-
Mass Spectrometry (MS): Some modern flash systems can be coupled with a mass spectrometer, allowing for detection based on the mass-to-charge ratio of your compound.
Part 3: Visual Workflows and Diagrams
Diagram 1: Troubleshooting Workflow for Poor Separation
This diagram outlines the decision-making process when faced with co-eluting peaks.
Caption: A decision tree for resolving poor separation issues.
Diagram 2: Key Interactions in Chroman-4-one Chromatography
This diagram illustrates the primary molecular interactions at play during the purification of a chroman-4-one on a silica gel stationary phase.
Caption: Molecular interactions governing chroman-4-one retention.
References
- "Flash Chromatography."Reaxys.
- "A Practical Guide to Flash Column Chromatography."Journal of Chemical Education.
- "The Theory of Chromatography."International Union of Pure and Applied Chemistry (IUPAC).
- "Chromanones: A Privileged Scaffold in Medicinal Chemistry."Journal of Medicinal Chemistry.
Technical Support Center: Challenges in the Demethylation of Cremastranone Precursors
Welcome to the technical support center dedicated to addressing the challenges encountered during the crucial demethylation step in the synthesis of Cremastranone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the synthesis of this potent antiangiogenic homoisoflavanone and related natural products.
The final demethylation of Cremastranone's precursors is a critical transformation that is often fraught with difficulties, including low yields, lack of selectivity, and complex purification. In the first reported total synthesis, the challenge of selective deprotection of methyl phenyl ethers was a significant hurdle, which initially led to the formation of an undesired regioisomer[1]. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities successfully.
Troubleshooting Guide: Common Demethylation Issues
This section addresses the most common problems encountered during the demethylation of poly-methoxylated chromanone scaffolds.
Q1: My demethylation reaction shows low or no conversion of the starting material. What are the common causes?
A1: Failure to achieve conversion is a frequent issue, often attributable to reagent integrity, stoichiometry, or reaction conditions.
-
Degraded Reagent: This is the most common culprit, especially when using Boron Tribromide (BBr₃). BBr₃ is extremely sensitive to moisture and will readily hydrolyze to boric acid and hydrobromic acid, rendering it inactive[2]. Always use a fresh bottle or a recently opened bottle that has been meticulously stored under an inert atmosphere (e.g., nitrogen or argon). Commercial solutions of BBr₃ in dichloromethane (DCM) can also degrade over time and should be handled with care[2][3].
-
Insufficient Stoichiometry: While a 1:1 molar ratio of the demethylating agent per methyl ether group is the theoretical minimum, this is rarely sufficient in practice. Strong Lewis acids like BBr₃ form stable adducts with the product phenol, consuming the reagent. It is advisable to use a slight to significant excess (typically 1.1 to 3 equivalents per ether) to drive the reaction to completion[2].
-
Inadequate Temperature or Reaction Time: Many demethylation reactions are initiated at low temperatures (-78°C to 0°C) to control the initial exothermic complexation[2][3]. However, some substrates require warming to room temperature or even gentle heating to proceed at a practical rate. If you observe no conversion by Thin Layer Chromatography (TLC) after several hours, a gradual increase in temperature may be necessary. Monitor the reaction closely, as higher temperatures can also promote side reactions.
Q2: My reaction is messy, yielding a complex mixture of partially demethylated products. How can I improve regioselectivity?
A2: Achieving selective demethylation on a molecule with multiple methoxy groups, such as the Cremastranone core, is a significant challenge[1]. The electronic and steric environment of each methoxy group influences its reactivity.
-
Control Stoichiometry and Temperature: The most straightforward approach is to carefully control the amount of demethylating agent. Using a sub-stoichiometric amount of the reagent can sometimes favor the cleavage of the most reactive methyl ether. Likewise, running the reaction at a lower temperature for a longer duration may enhance selectivity.
-
Reagent Choice is Key: Different reagents exhibit different selectivities. For instance, magnesium iodide etherate (MgI₂) has been shown to regioselectively demethylate aryl methyl ethers that are adjacent to a carbonyl group[4][5]. For the synthesis of Cremastranone itself, trimethylsilyl iodide (TMSI) was successfully used to remove the final methyl groups[1]. Exploring alternative reagents beyond the commonly used BBr₃ is often a productive strategy.
Q3: The reaction appears successful by TLC, but my yield is very low after workup and purification. Where is my product going?
A3: Product loss during workup is a frustrating but solvable problem, often related to the altered physical properties of the demethylated product.
-
Aqueous Solubility: Your product is a phenol, which is significantly more polar and acidic than the methoxy-protected starting material. Upon quenching the reaction, especially under basic or neutral conditions, the product can form a phenolate salt, which may be partially or fully soluble in the aqueous layer[6].
-
Troubleshooting Step: Before extraction, carefully acidify the aqueous layer to a pH of ~2-3 with cold, dilute HCl to ensure the product is in its neutral, less water-soluble phenolic form. Then, proceed with the extraction using a suitable organic solvent. Always check the aqueous layer by TLC to ensure no product remains[7].
-
-
Emulsion Formation: Phenolic compounds can act as surfactants, leading to the formation of stubborn emulsions during extraction. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.
-
Complex Chromatography: The crude product mixture may be complex, making column chromatography difficult. The polar phenolic hydroxyl groups can cause the product to streak on silica gel.
-
Troubleshooting Step: Consider adding a small amount of acetic acid (~0.5-1%) to your chromatography eluent to suppress the deprotonation of the phenol on the silica surface, which often leads to sharper peaks and better separation.
-
Frequently Asked Questions (FAQs)
Q4: What is the best demethylating agent for the final step of Cremastranone synthesis?
A4: There is no single "best" agent, as the optimal choice depends on the specific precursor and the presence of other functional groups. However, we can compare the most common options. The first successful total synthesis utilized Trimethylsilyl iodide (TMSI) , making it a validated choice[1].
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Boron Tribromide (BBr₃) | DCM, -78°C to RT[8] | High reactivity, effective for hindered ethers. | Extremely moisture sensitive[2], strong Lewis acid can cause side reactions[2], harsh quenching. |
| Trimethylsilyl iodide (TMSI) | CH₂Cl₂, CH₃CN, or neat, 0°C to reflux[9] | Used in the first reported synthesis of Cremastranone[1], generally milder than BBr₃. | Can be expensive, may also be moisture sensitive. |
| Thiolates (e.g., EtSNa, Dodecanethiol) | DMF or NMP, elevated temperatures[8][9] | Non-acidic conditions, good for substrates with acid-sensitive groups. | Often requires high temperatures, unpleasant odor with low molecular weight thiols[9], can be slow. |
| Magnesium Iodide (MgI₂) | Benzene or neat, reflux[5] | Can offer regioselectivity for ethers ortho to a carbonyl group[4]. | Requires high temperatures, limited solvent compatibility. |
Q5: Can the demethylation reagent affect other functional groups in my Cremastranone precursor, like the chromanone ketone?
A5: Absolutely. This is a critical consideration. The chromanone core contains a ketone, which is a Lewis basic site. Strong Lewis acid reagents like BBr₃ or AlCl₃ will coordinate to the carbonyl oxygen. This can be a double-edged sword. While it may activate the molecule, it can also promote undesired side reactions, such as bromination at the α-position if any enolization occurs[2]. Furthermore, BBr₃ is known to cleave other types of ethers and can open lactones, so a full compatibility check of your substrate is essential[2]. Reagents that operate under non-acidic conditions, such as thiolates, may be preferable if your substrate contains acid-labile functional groups[10].
Protocols and Workflows
Experimental Protocol 1: General Procedure for BBr₃ Demethylation
Safety Note: Boron tribromide is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware must be rigorously dried.
-
Dissolve the methoxy-substituted Cremastranone precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an argon or nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BBr₃ in DCM (1.2 to 2.0 eq per methoxy group) dropwise via syringe.
-
After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C and very carefully quench by the slow, dropwise addition of methanol, followed by water.
-
Dilute the mixture with additional DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenolic product.
-
Purify by column chromatography.
Visualization: Troubleshooting Workflow for Low Demethylation Yield
The following diagram outlines a logical workflow for troubleshooting a demethylation reaction that has resulted in a low yield.
Caption: A step-by-step workflow for troubleshooting low-yield demethylation reactions.
References
- Lee, B., et al. (2014). The first synthesis of the antiangiogenic homoisoflavanone, cremastranone. Organic & Biomolecular Chemistry, 12(39), 7673-7. [Link]
- Wikipedia. (2023).
- Liu, Y., et al. (2020). Recent Advances in Dissecting the Demethylation Reactions in Natural Product Biosynthesis. Current Opinion in Chemical Biology, 59, 47-53. [Link]
- Wu, Y., et al. (2009). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry, 7(24), 5084-90. [Link]
- Lee, B., et al. (2014). The first synthesis of the antiangiogenic homoisoflavanone, cremastranone. PubMed, PMID: 25167470. [Link]
- Common Organic Chemistry.
- Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
- Chem-Station International Edition. (2024).
- Lord, R. L., et al. (2015).
- ResearchGate. (2016).
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Reddit. (2020).
- Reddit. (2024).
- Wang, Y., et al. (2023).
- ResearchGate. (2020).
Sources
- 1. First Synthesis of the Antiangiogenic Homoisoflavanone, Cremastranone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Demethylation - Wikipedia [en.wikipedia.org]
- 5. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. How To [chem.rochester.edu]
- 8. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Overcoming color change in N-methylchroman-6-amine solutions
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-methylchroman-6-amine. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of color change in solutions of this compound, ensuring the integrity and success of your experiments.
Introduction: The Challenge of Color in N-methylchroman-6-amine Solutions
N-methylchroman-6-amine, a valuable heterocyclic compound, is susceptible to discoloration, often manifesting as a yellow to brown hue in solution. This color change is typically a visual indicator of chemical degradation, primarily through oxidation. Such degradation can compromise the compound's purity, affect its reactivity, and introduce impurities that may interfere with downstream applications and biological assays. This guide provides a comprehensive framework for understanding, preventing, and mitigating this issue.
Part 1: Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding the stability of N-methylchroman-6-amine solutions.
Q1: Why is my N-methylchroman-6-amine solution turning yellow/brown?
A1: The color change is almost certainly due to oxidation of the aromatic amine moiety. Aromatic amines are well-known to be sensitive to atmospheric oxygen.[1] The degradation process often leads to the formation of highly conjugated molecules, which absorb light in the visible spectrum, resulting in the observed color.[2]
Q2: Will this color change affect my experiment?
A2: Yes, it is highly likely. The color indicates the presence of degradation products, which means the concentration of your active compound is decreasing. These byproducts can interfere with your reactions, lead to inconsistent results, and potentially exhibit unintended biological activity or toxicity.
Q3: Can I still use a discolored solution?
A3: It is strongly advised against using discolored solutions for quantitative or sensitive applications. For less sensitive screening experiments, you might proceed with caution, but be aware that your results may be compromised. The best practice is to prevent discoloration from occurring in the first place.
Q4: Is the degradation reversible?
A4: Generally, the oxidative degradation of aromatic amines is not reversible under standard laboratory conditions. It is a chemical transformation of the molecule.
Q5: How quickly does this discoloration happen?
A5: The rate of discoloration depends on several factors, including the solvent used, exposure to air and light, the presence of metal ion contaminants, and the storage temperature. In some cases, it can occur within hours of preparing the solution.
Part 2: In-Depth Troubleshooting Guide
This section provides a deeper dive into the causes of color change and offers systematic approaches to troubleshoot and resolve the issue.
Understanding the Mechanism of Color Change
The primary culprit behind the discoloration of N-methylchroman-6-amine solutions is oxidation. The aromatic amine group is susceptible to attack by atmospheric oxygen, a process that can be accelerated by light and trace metal ions. This oxidation leads to the formation of various colored byproducts. While the specific degradation pathway for N-methylchroman-6-amine is not extensively documented in publicly available literature, we can infer the likely mechanism from the well-established chemistry of other aromatic amines.
The process likely involves the formation of radical intermediates, which can then couple to form larger, more conjugated systems like azo compounds or undergo further oxidation to form quinone-imine structures. These extended π-systems are responsible for the absorption of visible light and thus the colored appearance of the solution.
Diagram: Hypothetical Oxidation Pathway of N-methylchroman-6-amine
Caption: Hypothetical oxidation pathway of N-methylchroman-6-amine.
Proactive Prevention: The Best Defense
The most effective strategy is to prevent oxidation from the outset. This involves a combination of proper solvent selection, inert atmosphere techniques, and the use of antioxidants.
-
Purity is Paramount: Use high-purity, anhydrous solvents. Solvents can contain dissolved oxygen and trace metal impurities that catalyze oxidation.
-
Degassing Solvents: Before use, it is highly recommended to degas your solvent to remove dissolved oxygen. Common laboratory methods for degassing include:
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[1]
-
Freeze-Pump-Thaw: This method involves freezing the solvent, applying a vacuum to remove gases, and then thawing. This cycle is typically repeated three times for maximum effectiveness.
-
Sonication under Vacuum: Placing the solvent in an ultrasonic bath under a gentle vacuum can also effectively remove dissolved gases.
-
Handling N-methylchroman-6-amine and its solutions under an inert atmosphere is crucial for preventing oxidation.[1]
-
Glovebox: For maximum protection, all manipulations (weighing, dissolution, aliquoting) should be performed in a glovebox filled with an inert gas like argon or nitrogen.
-
Schlenk Line Techniques: If a glovebox is not available, Schlenk line techniques can be employed. This involves using specialized glassware that allows for the evacuation of air and backfilling with an inert gas.[3][4][5]
Diagram: Inert Atmosphere Workflow
Caption: Recommended workflow for handling N-methylchroman-6-amine solutions.
For long-term storage or applications where stringent inert atmosphere techniques are not feasible, the addition of a suitable antioxidant can significantly inhibit discoloration. Hindered phenolic antioxidants are a good choice for this purpose.[6]
-
Butylated Hydroxytoluene (BHT): BHT is a widely used and effective antioxidant that acts as a radical scavenger.[7] It can be added to the solution at a low concentration to prevent the initiation of the oxidation chain reaction.
| Antioxidant | Recommended Concentration Range (w/w) | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.2% | Free radical scavenger |
Note: The optimal concentration of the antioxidant may need to be determined empirically for your specific application. Always start with a low concentration and assess its efficacy. It is also crucial to ensure that the chosen antioxidant does not interfere with your downstream experiments.
Reactive Measures: What to Do with a Discolored Solution
If you already have a discolored solution, your options are limited. As mentioned, the degradation is generally irreversible.
-
Purification: Depending on the nature of the degradation products, it might be possible to repurify the N-methylchroman-6-amine using chromatographic techniques such as flash column chromatography or preparative HPLC. However, this is often impractical for routine use of solutions.
-
Acceptance of Risk: If the experiment is non-critical, you may choose to proceed, but the results should be interpreted with the understanding that the starting material is impure. It is advisable to prepare a fresh, stabilized solution for any confirmatory experiments.
Part 3: Detailed Experimental Protocols
Here we provide step-by-step protocols for preparing and storing stable solutions of N-methylchroman-6-amine.
Protocol 1: Preparation of a Stabilized Stock Solution using Inert Atmosphere Techniques
Objective: To prepare a stock solution of N-methylchroman-6-amine with minimal exposure to atmospheric oxygen.
Materials:
-
N-methylchroman-6-amine (solid)
-
High-purity, anhydrous solvent (e.g., ethanol, DMSO)
-
Schlenk flask or a vial with a septum-sealed cap
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Gastight syringes and needles
-
Cannula for solvent transfer (optional)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas.[3][4][5]
-
Degas Solvent: Place the required volume of solvent in a Schlenk flask. Bubble argon or nitrogen through the solvent for at least 30 minutes to remove dissolved oxygen.
-
Prepare for Solid Addition: Place the desired amount of N-methylchroman-6-amine into a separate, dry Schlenk flask or vial. Seal the vessel with a septum.
-
Inert Atmosphere Purge: Connect the vessel containing the solid to the Schlenk line. Carefully evacuate the air from the vessel and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Transfer: Using a gastight syringe or a cannula, transfer the degassed solvent to the vessel containing the N-methylchroman-6-amine.
-
Dissolution: Gently swirl or stir the solution until the solid is completely dissolved.
-
Storage: Store the solution in the sealed vessel under a positive pressure of inert gas. For long-term storage, wrap the vessel in aluminum foil to protect it from light and store it at the recommended temperature (typically 2-8°C, but always check the supplier's recommendation).
Protocol 2: Preparation of a Stabilized Stock Solution using an Antioxidant
Objective: To prepare a stock solution of N-methylchroman-6-amine with an added antioxidant for enhanced stability.
Materials:
-
N-methylchroman-6-amine (solid)
-
Butylated Hydroxytoluene (BHT)
-
High-purity solvent
-
Appropriate glassware (e.g., amber vial with a screw cap)
Procedure:
-
Prepare Antioxidant Stock: Prepare a stock solution of BHT in the chosen solvent (e.g., 1% w/v). This allows for more accurate addition of the antioxidant to the final solution.
-
Weigh Compound: Weigh the desired amount of N-methylchroman-6-amine and place it in an amber vial.
-
Calculate and Add Antioxidant: Calculate the volume of the BHT stock solution needed to achieve the desired final concentration (e.g., 0.05% w/w). Add this volume to the vial.
-
Add Solvent and Dissolve: Add the remaining volume of the solvent to the vial to reach the final desired concentration of N-methylchroman-6-amine. Seal the vial and mix until the solid is completely dissolved.
-
Storage: Store the solution in the sealed amber vial at the recommended temperature.
References
- Butylated hydroxytoluene. (n.d.). In Wikipedia.
- Patel, A., & Rosenau, T. (2022). Synthesis and analytical characterization of N-methylated derivatives of α-tocopheramine and their oxidation products. Monatshefte für Chemie - Chemical Monthly, 153(9), 919–928. [Link]
- Discoloration inhibitors for aromatic amines. (1989).
- Why do some chemical reactions change color? (2014). Reddit. [Link]
- How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012).
- Inert
- Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. [Link]
- Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part I: Interactions between hindered amine light stabilizers and phenolic antioxidants. (2014).
- New combined hindered phenol/hindered amine stabilizers for polymers based on diphenylmethane-4,40-diisocyanate. (2003). Polymer Degradation and Stability, 81(3), 453–461. [Link]
- Handling air-sensitive reagents AL-134. (n.d.). MIT. [Link]
- Patel, A., & Rosenau, T. (2022). (PDF) Synthesis and analytical characterization of N-methylated derivatives of α-tocopheramine and their oxidation products.
- Hindered Phenol Antioxidant HPAO. (n.d.). Tintoll. [Link]
- Kancheva, V. D., et al. (2007). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]
Sources
- 1. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. researchgate.net [researchgate.net]
- 5. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
Technical Support Center: pH Control for Preventing Hydrolysis of Chroman Derivatives
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the hydrolysis of chroman derivatives through meticulous pH control. The stability of the chroman scaffold, a privileged structure in numerous bioactive molecules and pharmaceuticals, is paramount for experimental reproducibility and the development of safe and effective therapeutics.[1][2][3] This guide offers a blend of foundational principles, actionable troubleshooting advice, and detailed protocols to empower you in your research endeavors.
Section 1: Understanding the Hydrolysis of Chroman Derivatives
The Chemistry of Chroman Instability
The chroman ring system, a benzodihydropyran structure, is a core component of various compounds, including Vitamin E (tocopherols), and several drugs.[3] While generally stable, certain derivatives, particularly those with specific functional groups, are susceptible to degradation, with hydrolysis being a primary concern.[1][4] Hydrolysis, the cleavage of chemical bonds by water, can be significantly influenced by the pH of the solution.[5][6][7]
Both acidic and basic conditions can catalyze the breakdown of chroman derivatives.[1][8] The specific mechanism and rate of hydrolysis are highly dependent on the nature and position of substituents on the chroman ring. For instance, chroman-4-ones are known to be more prone to degradation, especially under basic conditions which can lead to ring-opening.[1]
The Critical Role of pH
The hydrogen ion concentration (pH) of a solution is a master variable that dictates the stability of many pharmaceutical compounds.[5][9][10] For chroman derivatives, pH influences stability in several ways:
-
Catalysis of Hydrolysis: Both H+ (acid catalysis) and OH- (base catalysis) ions can directly participate in and accelerate the cleavage of susceptible bonds within the molecule.[11][12]
-
Ionization State: The pH determines the ionization state of functional groups on the chroman derivative.[8] Changes in ionization can alter the molecule's susceptibility to nucleophilic attack by water. Weakly acidic and basic drugs, for instance, often show increased decomposition rates when in their ionized form.[6]
-
Solubility: While adjusting pH can improve the solubility of a compound, this can sometimes lead to a pH environment that compromises its stability.[9][]
The relationship between pH and the rate of hydrolysis is often depicted in a pH-rate profile, which helps identify the pH of maximum stability for a given compound. Many drugs exhibit optimal stability in the pH range of 4 to 8.[6]
Section 2: Core Principles of pH Control
Effective pH management is the cornerstone of preventing the hydrolysis of sensitive chroman derivatives. This involves the selection of appropriate buffer systems and adherence to best practices for their preparation and use.
Selecting the Right Buffer System
A buffer solution resists changes in pH upon the addition of an acid or base and is essential for maintaining a stable chemical environment.[14][15] The choice of buffer is critical and should be based on the desired pH range for your experiment.
| Buffer System | Effective pH Range | Common Applications & Considerations |
| Citrate | 3.0 - 6.2 | Widely used in pharmaceutical formulations. Can chelate metal ions, which may be beneficial or detrimental depending on the experiment. |
| Acetate | 3.8 - 5.8 | Common for experiments in the acidic range. Volatile, which can be an advantage for certain analytical techniques. |
| Phosphate (PBS) | 5.8 - 8.0 | Mimics physiological conditions and is widely used in biological assays. Be aware of potential precipitation with certain metal ions. |
| Tris | 7.5 - 9.0 | Frequently used in biochemistry and molecular biology. Its pH is temperature-dependent. |
| Borate | 8.0 - 10.0 | Useful for maintaining alkaline conditions. Can form complexes with diols, including some carbohydrates. |
Best Practices for Buffer Preparation and Use
-
Purity of Reagents: Always use high-purity water and buffer components to avoid introducing contaminants that could catalyze degradation.
-
Accurate pH Measurement: Calibrate your pH meter regularly with fresh, certified standards.[10]
-
Temperature Considerations: The pH of some buffer solutions can be sensitive to temperature changes.[14] Prepare and use buffers at the temperature of your experiment.
-
Avoid Buffer Catalysis: In some instances, the buffer components themselves can participate in the hydrolysis reaction, a phenomenon known as general acid-base catalysis.[11] It is crucial to screen different buffer systems during stability studies to identify any such effects.
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during experiments with chroman derivatives, providing potential causes and actionable solutions.
Question 1: My chroman derivative appears to be degrading in solution, as confirmed by HPLC analysis showing new peaks over time. How can I determine if pH is the culprit?
Answer:
This is a classic sign of compound instability, and pH-mediated hydrolysis is a likely cause. To systematically troubleshoot this, a forced degradation study is the recommended approach.
-
Underlying Cause: The current pH of your solution is likely outside the optimal stability range for your specific chroman derivative, leading to acid or base-catalyzed hydrolysis.[1]
-
Recommended Action - Protocol 1: pH-Dependent Stability Study:
-
Prepare a series of buffered solutions covering a broad pH range (e.g., pH 2, 4, 7, 9, and 11).
-
Dissolve your chroman derivative in each buffer at a known concentration.
-
Incubate the solutions at a controlled temperature (e.g., 40°C) to accelerate potential degradation.[16]
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and any degradation products.[1]
-
Plot the percentage of the remaining parent compound against time for each pH. This will allow you to construct a pH-rate profile and identify the pH at which the compound is most stable.
-
Question 2: I've identified the optimal pH for my compound, but I still observe some degradation. What else could be contributing to the hydrolysis?
Answer:
While pH is a primary factor, other experimental conditions can exacerbate hydrolytic degradation.
-
Potential Causes:
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[6][7]
-
Presence of Water: Even in predominantly organic solvents, trace amounts of water can be sufficient to cause hydrolysis, especially over extended periods.
-
Excipient Interactions: Other components in your formulation could be interacting with your chroman derivative or altering the micro-pH environment.
-
-
Recommended Actions:
-
Temperature Control: Conduct your experiments at the lowest practical temperature to slow down the degradation rate.
-
Solvent Choice: If your experimental design allows, consider using anhydrous solvents to minimize the presence of water. For aqueous formulations, ensure your pH control is robust.
-
Excipient Compatibility Screening: Perform compatibility studies by mixing your chroman derivative with individual excipients and analyzing for degradation under stressed conditions (e.g., elevated temperature and humidity).[17]
-
Question 3: My chroman derivative is poorly soluble in aqueous buffers, forcing me to use co-solvents. Could this be affecting its stability?
Answer:
Yes, the use of co-solvents can influence the stability of your compound.
-
Underlying Mechanism: Co-solvents alter the polarity of the solvent system, which can, in turn, affect the rate of hydrolysis.[6] While they can improve solubility, they may also inadvertently promote degradation.
-
Recommended Actions:
-
Systematic Co-solvent Screening: Evaluate a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) at various concentrations in your buffered solution.
-
Monitor Stability: For each co-solvent system, perform a stability study as described in Protocol 1 to determine the impact on the hydrolysis rate.
-
Consider Alternative Formulation Strategies: If co-solvents prove problematic, explore other solubilization techniques such as the use of surfactants or cyclodextrins, always re-evaluating for stability.[]
-
Question 4: During purification of a chroman-4-one derivative on a silica gel column, I'm observing the formation of a new, unexpected compound. What could be happening?
Answer:
This is a common issue, particularly with acid-sensitive compounds.
-
Potential Cause: Silica gel is inherently acidic and can catalyze the degradation of sensitive compounds, such as chroman derivatives, during chromatography.[18] This can lead to side reactions like dehydration or ring-opening.
-
Recommended Actions:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize its acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or a bonded-phase silica like C18 for reversed-phase chromatography.
-
Non-Chromatographic Purification: If the product is a solid, recrystallization can be a highly effective purification method that avoids contact with acidic stationary phases.[18]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to prevent the hydrolysis of a new chroman derivative? The most crucial first step is to perform a pre-formulation stability study to understand the compound's intrinsic stability. This involves conducting forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to identify potential degradation pathways.[1] This information will guide all subsequent formulation and handling decisions.
Q2: Are there any general pH guidelines for storing chroman derivatives? While the optimal pH is compound-specific, many organic molecules exhibit good stability in a slightly acidic to neutral pH range (pH 4-8).[6] However, this is a general guideline and should be confirmed experimentally for your specific derivative.
Q3: How can I monitor for hydrolysis during my experiment? The most common and reliable method is High-Performance Liquid Chromatography (HPLC).[1] A stability-indicating HPLC method should be developed that can separate the parent chroman derivative from all potential degradation products. Other analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Q4: Can the choice of container affect the pH and stability of my solution? Yes. Some glass containers can leach alkaline ions, causing a gradual increase in the pH of unbuffered or weakly buffered solutions. It is advisable to use high-quality borosilicate glass or, for highly sensitive applications, polypropylene or other inert plastic containers.
Q5: Besides hydrolysis, what other degradation pathways should I be aware of for chroman derivatives? In addition to hydrolysis, chroman derivatives can be susceptible to oxidation and photolysis.[4][19] The phenolic hydroxyl group present in many bioactive chromans is particularly prone to oxidation. Therefore, it is important to also consider protecting your compound from light and atmospheric oxygen (e.g., by working under an inert atmosphere like nitrogen or argon).[7][19]
Section 5: Experimental Protocols & Visualizations
Protocol 2: General Procedure for Preparing a Buffered Solution
-
Select the Buffer: Choose a buffer system with a pKa value close to your desired experimental pH.
-
Prepare the Buffer Components: Accurately weigh the acidic and basic components of the buffer.
-
Dissolve in High-Purity Water: Dissolve the components in approximately 80% of the final volume of high-purity water.
-
Adjust the pH: While stirring, use a calibrated pH meter to monitor the pH. Add a concentrated solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) dropwise to adjust the pH to the desired value.[20]
-
Bring to Final Volume: Once the target pH is reached, transfer the solution to a volumetric flask and add high-purity water to the final volume.
-
Sterilization (if required): If working with biological systems, sterilize the buffer solution by autoclaving or filtration through a 0.22 µm filter. Note that autoclaving can sometimes alter the pH of certain buffers (e.g., Tris).
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the stability of chroman derivatives.
Caption: A decision-making workflow for diagnosing and mitigating the hydrolysis of chroman derivatives.
References
- Vertex AI Search. (2023, December 12). Why Do We Do pH in the Pharmaceutical Industry?
- StabilityStudies.in. Factors Affecting Drug Stability: pH.
- Benchchem.
- Drug Stability. (n.d.).
- Hudson Lab Automation. pH for Stability Testing and Analysis.
- ResearchGate. (2024, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- HYDROLYSIS. (n.d.).
- Benchchem. Application Notes and Protocols: Hydrolysis of (S)
- ResearchGate. (2018, September 26).
- CompoundingToday.com.
- Benchchem.
- (2023, December 15). Mastering pH Control: Unveiling the Secrets of Effective pH Buffer Solutions.
- Zamann Pharma Support GmbH. pH Control.
- BOC Sciences.
- Solubility of Things. pH in Industrial Processes.
- Ariel University. (1985, November 1). Mechanism of Hydrolysis of the Metal-Carbon Bond in α-Hydroxyalkyl-Chromium(III) Complexes.
- ManTech Publications. (2025, December 13).
- National Institutes of Health. (2016, September 2). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities.
- (2025, October 2). Top 5 Factors Affecting Chemical Stability.
- ResearchGate. (2025, August 10). (PDF) Mechanism of Hydrolysis of Coumaran-2-ones (I).
- PubMed Central.
- Wikipedia. Chromane.
- Fiveable.
- MDPI.
- Chemistry Steps.
- Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions.
- PubMed. (2002, May).
- YouTube. (2024, March 3). Organic Chemistry 2 - Chapter 19.
- PubMed Central. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- ResearchGate. (2025, August 9).
- Hydrolysis in Pharmaceutical Formul
- PubMed. (2014, August 22).
- III Analytical Methods. (n.d.).
- Benchchem.
- Science discussions. Ravi Divakaran, 1 Mechanisms of Ester hydrolysis [Ref: Jerry March, “Advanced Organic Chemistry”.
- MDPI. (2023, December 19).
- Benchchem. (2025, December).
- ResearchGate. Factors Affecting Stability of Ring Species. of Ring Species*.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromane - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 6. philadelphia.edu.jo [philadelphia.edu.jo]
- 7. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. industrialpharmacist.com [industrialpharmacist.com]
- 10. hudsonlabautomation.com [hudsonlabautomation.com]
- 11. web.viu.ca [web.viu.ca]
- 12. fiveable.me [fiveable.me]
- 14. labproinc.com [labproinc.com]
- 15. pH Control - Zamann Pharma Support GmbH [zamann-pharma.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. admin.mantechpublications.com [admin.mantechpublications.com]
- 20. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
Optimizing solvent and temperature for chromanol synthesis
Welcome to the technical support center for chromanol synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with chromanol scaffolds and wish to optimize their synthetic routes. Here, we will address common challenges and frequently asked questions regarding the critical role of solvent and temperature selection. Our approach is rooted in mechanistic principles to empower you to troubleshoot effectively and enhance the efficiency, yield, and purity of your reactions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the interplay between reaction conditions and the outcomes of chromanol synthesis.
Q1: How does the choice of solvent fundamentally impact the success of a chromanol synthesis reaction?
A: The solvent is not merely a medium for the reactants; it is an active participant that can dramatically influence reaction rates and outcomes.[1] Its effects can be categorized by three primary properties:
-
Solubility: First and foremost, the solvent must dissolve the starting materials, reagents, and any catalysts to a sufficient extent to allow the reaction to proceed in the homogeneous phase. Poor solubility is a common cause of low or inconsistent yields.
-
Polarity and Protic/Aprotic Nature: The polarity of the solvent governs its ability to stabilize charged intermediates and transition states, which is crucial in many cyclization and substitution reactions used to form the chromanol ring.[2]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and are excellent at stabilizing both cations and anions through hydrogen bonding.[3] They can accelerate reactions that proceed through ionic intermediates (like an SN1-type mechanism). However, they can also "cage" and deactivate strong nucleophiles by excessive solvation, slowing down SN2-type reactions.[3][4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They are excellent at solvating cations but leave anions relatively "naked" and highly reactive.[5] This makes them ideal for promoting SN2 reactions which are common in the synthesis of chromanol precursors.
-
-
Boiling Point: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure, directly influencing the reaction kinetics.
Q2: What is the general relationship between temperature and reaction outcome in chromanol synthesis?
A: Temperature is a critical lever for controlling both the rate and selectivity of a reaction. The relationship is governed by the principles of chemical kinetics:
-
Reaction Rate: As a general rule, increasing the temperature increases the reaction rate. The Arrhenius equation describes how the rate constant (k) increases exponentially with temperature (T).[6] A common approximation holds that reaction rates can double for every 10 °C increase in temperature.[6] This can be beneficial for overcoming high activation energy barriers and reducing long reaction times.
-
Selectivity and Byproduct Formation: While higher temperatures accelerate the desired reaction, they also accelerate potential side reactions, such as elimination, decomposition, or self-condensation.[7][8] These unwanted pathways often have different activation energies than the main reaction. If a side reaction has a higher activation energy, its rate will increase more dramatically with temperature, leading to a decrease in product purity.[9] Therefore, optimization often involves finding the "sweet spot" that provides an acceptable reaction rate without significant byproduct formation.[10]
Q3: I'm trying to develop a "greener" synthesis. What are some sustainable solvent alternatives?
A: Green chemistry principles encourage the reduction or elimination of volatile organic compounds (VOCs). For chromanol synthesis, consider the following:
-
Ethanol/Methanol: These polar protic solvents are often derived from renewable resources and have a lower environmental impact than many halogenated or hydrocarbon solvents. They are effective for reactions involving polar substrates.[11]
-
Water: When reactant solubility allows, water is an excellent green solvent.[12] In some cases, "on water" synthesis, where insoluble reactants are vigorously stirred in water, can lead to unexpected rate enhancements.[11]
-
Solvent-Free Reactions: In some cases, particularly for condensation reactions, it may be possible to run the synthesis neat (without any solvent), for instance by grinding the solid reactants together, which can increase yields and reduce reaction times.[10]
-
Solvent Reduction: A key strategy is to minimize the total volume of solvent used. Pfizer's synthesis of sertraline is a landmark example where changing the solvent to ethanol allowed for multiple steps to be conducted in one pot, drastically reducing solvent waste from 101.4 L to just 34 L per kilogram of product.[1]
Troubleshooting Guide: Common Issues and Solutions
This guide provides a structured approach to diagnosing and solving common problems encountered during chromanol synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Yield | A. Low Reaction Temperature: The reaction kinetics are too slow at the current temperature.[8] | Incremental Heating: Gradually increase the temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage. Be aware that some reactions show a sharp increase in rate with decreasing temperature due to quantum tunneling, though this is less common for typical chromanol syntheses.[13] |
| B. Poor Reactant Solubility: Starting materials are not sufficiently dissolved in the chosen solvent. | Solvent Screening: Test the solubility of your starting materials in a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile, Ethanol). Run small-scale test reactions in the most promising candidates.[14] | |
| C. Product Degradation: The reaction temperature is too high, causing the desired product or starting materials to decompose.[15] | Reduce Temperature: If you suspect degradation (e.g., charring, multiple spots on TLC), lower the temperature. Consider running the reaction at 0 °C or even lower for sensitive substrates.[16] | |
| 2. Significant Byproduct Formation | A. Temperature Too High: Elevated temperatures are favoring undesired reaction pathways (e.g., elimination to form dienes, self-condensation).[7][17] | Lower Reaction Temperature: This is the most effective way to reduce the rate of side reactions relative to the desired reaction.[7] Running the reaction at room temperature or below can significantly improve selectivity. |
| B. Inappropriate Solvent Polarity: The solvent may be stabilizing an undesired transition state or participating in a side reaction. For example, a protic solvent might promote elimination (E1) over substitution (SN1).[3] | Change Solvent Type: If you observe elimination byproducts, switching from a polar protic (e.g., ethanol) to a polar aprotic solvent (e.g., THF, acetonitrile) may favor the desired substitution pathway. Conversely, if an SN2-type side reaction is occurring, a polar protic solvent may suppress it.[3][5] | |
| 3. Reaction Stalls or is Incomplete | A. Product Inhibition/Precipitation: The synthesized chromanol may be insoluble in the reaction solvent and precipitates out, preventing the reaction from reaching completion. | Use a Co-Solvent: Add a co-solvent in which the product is more soluble to keep it in the reaction mixture. |
| B. Equilibrium Reached: The reaction is reversible and has reached equilibrium. This is common in cyclization reactions where water is a byproduct. | Remove Byproducts: If water is formed, use a Dean-Stark trap or add molecular sieves to drive the equilibrium towards the product side. | |
| 4. Difficulty with Purification | A. Byproducts with Similar Polarity: The optimization of solvent and temperature was insufficient, leading to byproducts that are difficult to separate from the product via column chromatography.[7] | Re-optimize Conditions: Revisit the troubleshooting steps for byproduct formation. A small change in temperature or solvent can sometimes dramatically alter the product/byproduct ratio, simplifying purification. |
| B. Product Instability During Workup: The product may be sensitive to the acidic or basic conditions of an aqueous workup, or unstable on silica gel.[18] | Modify Workup: Test the stability of your product by exposing a small sample to the planned workup conditions before applying them to the entire batch.[18] Consider using a neutral workup or deactivating the silica gel with a small amount of triethylamine before chromatography. |
Data Presentation: Solvent and Temperature Effects
The following tables illustrate the hypothetical effects of solvent and temperature on a representative chromanol synthesis (e.g., acid-catalyzed cyclization of a phenol with an allylic alcohol).
Table 1: Effect of Solvent on Chromanol Synthesis at 60 °C
| Solvent | Type | Dielectric Constant (Polarity) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| Toluene | Nonpolar | 2.4 | 24 | 35 | 85 | Slow reaction, good purity. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 12 | 65 | 75 | Faster reaction, some elimination byproduct. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 10 | 78 | 88 | Good balance of rate and selectivity. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 6 | 85 | 70 | Fast reaction, significant side products. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 8 | 70 | 65 | Moderate rate, significant elimination byproduct due to protic nature.[3] |
Table 2: Effect of Temperature on Chromanol Synthesis in THF
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 25 (RT) | 48 | 65 | >95 | Very slow but very clean reaction. |
| 40 | 20 | 75 | 92 | Good compromise between time and purity. |
| 60 | 10 | 78 | 88 | Optimal rate and yield for many applications. |
| 80 (Reflux) | 4 | 82 | 75 | Fast reaction but noticeable increase in byproducts.[9] |
Visualized Workflows and Logic
The following diagrams provide visual guides for systematic troubleshooting and optimization.
Caption: A decision tree for troubleshooting low reaction yield.
Caption: A workflow for systematic solvent screening.
Experimental Protocols
Protocol 1: General Synthesis of a 4-Chromanol by Reduction of a Chroman-4-one
This protocol describes a common method for producing chromanols from their corresponding ketone precursors.[19]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted chroman-4-one (1.0 equivalent).
-
Dissolution: Add a suitable solvent (e.g., methanol or ethanol, approx. 0.1 M concentration) and stir until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until all the starting material has been consumed.[16]
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x volume of the reaction mixture).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-chromanol.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final product.
Protocol 2: Systematic Optimization of Solvent and Temperature
This protocol outlines a method for efficiently determining the optimal solvent and temperature for your specific chromanol synthesis.
-
Solvent Screening (as per workflow diagram):
-
Set up an array of small-scale reactions (e.g., in 2 mL vials) with identical amounts of starting materials and reagents.
-
To each vial, add a different solvent from a pre-selected list (e.g., Toluene, THF, DCM, ACN, Isopropanol).
-
Place all vials in a heating block set to a moderate temperature (e.g., 60 °C).
-
After a set time (e.g., 8 hours), quench all reactions and analyze the crude mixture by LC-MS or ¹H NMR to determine conversion and purity.
-
Identify the top 1-2 solvents that provide the best combination of conversion and selectivity.
-
-
Temperature Optimization:
-
Using the optimal solvent identified in the previous step, set up 3-4 identical reactions.
-
Run each reaction at a different temperature (e.g., Room Temperature, 40 °C, 60 °C, 80 °C).
-
Monitor each reaction over time to determine the reaction rate at each temperature.
-
Once each reaction is complete (or has reached a plateau), analyze the final crude mixture for yield and purity.
-
Select the temperature that offers the best balance of reaction time, yield, and purity for your specific needs.
-
References
- Google Patents. (2023).
- ResearchGate. (2023). (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. [Link]
- Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?. [Link]
- Mansilla, D. S., et al. (2016). Synthesis of chromanols using the eco-friendly catalyst AlPMo12O40/Carbon: The role of support.
- ResearchGate. (n.d.).
- Semantic Scholar. (2018). A REVIEW ON THE SYNTHETIC METHODOLOGIES OF CHROMONES. [Link]
- Abraham, M. H. (2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. University of Surrey. [Link]
- National Institutes of Health (NIH). (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. [Link]
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
- Gregor, W., et al. (2006). Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy. PubMed. [Link]
- Reddit. (2024). How to minimize side products of this reaction. r/OrganicChemistry. [Link]
- National Institutes of Health (NIH). (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. [Link]
- National Institutes of Health (NIH). (2024).
- Chemistry LibreTexts. (2022). 4.7: Solvent Effects. [Link]
- CONICET. (n.d.). Synthesis of chromanols using the eco-friendly catalyst AlPMo12O40/Carbon: The role of support. [Link]
- National Institutes of Health (NIH). (2023).
- ACS Publications. (2006). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. The Journal of Organic Chemistry. [Link]
- SCM. (n.d.). Solvent Optimization — COSMO-RS 2025.
- National Institutes of Health (NIH). (n.d.). Solvents and sustainable chemistry. [Link]
- Semantic Scholar. (2003). Synthesis of α-tocopherol (vitamin E), vitamin K1-chromanol, and their analogs in the presence of. [Link]
- HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. [Link]
- Wiley. (n.d.). Practical Organic Synthesis A Student's Guide. [Link]
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
- ResearchGate. (2020). Screening of Suitable Solvents in Organic Synthesis.
- Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. [Link]
- National Institutes of Health (NIH). (n.d.). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. [Link]
- Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. [Link]
- PubMed. (2014). Low temperature kinetics of the CH3OH + OH reaction. [Link]
- ResearchGate. (2006). Study on the consecutive reaction kinetics of synthesis of Di(2-ethylhexyl) terephthalate under nonisothermal conditions. [Link]
- Wiley. (n.d.). Practical Organic Synthesis: A Student's Guide. [Link]
- ResearchGate. (2015). Catalytic performance and kinetics of Au/γ-Al 2O 3 catalysts for low-temperature combustion of light alcohols. [Link]
- National Institutes of Health (NIH). (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. [Link]
Sources
- 1. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. SOLVENTS: From Past to Present - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low temperature kinetics of the CH3OH + OH reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scm.com [scm.com]
- 15. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US11673874B2 - Synthesis of chromanol derivatives - Google Patents [patents.google.com]
- 18. How To [chem.rochester.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Improving isolation of polar chromanol derivatives from aqueous phase
Technical Support Center: Isolation of Polar Chromanol Derivatives
Welcome to the technical support center for the isolation and purification of polar chromanol derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when extracting these valuable compounds from complex aqueous matrices. Here, we address common issues through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of polar chromanol derivatives make their isolation from aqueous phases so challenging?
Polar chromanol derivatives, which include compounds like certain vitamin E (tocopherol) metabolites and synthetic analogues, possess a dual nature that complicates their extraction. Their core chromanol ring system has hydrophobic character, but the presence of polar functional groups (e.g., hydroxyl, carboxyl, phosphate groups) imparts significant water solubility. This amphiphilic character leads to several challenges:
-
Poor Partitioning in LLE: These molecules do not partition cleanly into conventional, water-immiscible organic solvents (like hexane or ethyl acetate) during Liquid-Liquid Extraction (LLE), leading to low recovery.[1][2]
-
Weak Retention in Reversed-Phase SPE: In standard reversed-phase Solid-Phase Extraction (SPE), where a nonpolar sorbent is used, highly polar analytes have a strong affinity for the aqueous mobile phase and may exhibit poor retention, leading to premature breakthrough.[3]
-
pH Sensitivity: Many chromanol derivatives contain ionizable groups. Their charge state, which is dictated by the sample pH, dramatically alters their polarity and, consequently, their retention and elution behavior.[4][5][6]
Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my polar chromanols?
The choice depends on your sample complexity, required purity, and throughput needs.
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique but is often inefficient for highly polar analytes. It can be improved by using more polar, partially water-miscible solvents like 1-butanol or by employing "salting-out" to decrease the analyte's solubility in the aqueous phase.[1][2][7] LLE is generally faster for a single sample but can be labor-intensive, generate significant solvent waste, and is prone to emulsion formation.[8]
-
Solid-Phase Extraction (SPE): SPE is generally the superior choice for this application. It offers higher selectivity, cleaner extracts, better reproducibility, and the potential for automation.[9][10] The key is selecting the correct sorbent and optimizing the methodology. For polar chromanols, reversed-phase SPE with specialized polymer-based sorbents or hydrophilic-lipophilic balanced (HLB) cartridges often provides the best performance.[11]
The following decision-making diagram can help guide your choice.
Caption: Decision diagram for choosing between LLE and SPE.
Troubleshooting Guide
Q3: I have very low recovery of my analyte after SPE. What are the likely causes and how can I fix it?
Low recovery is the most common issue in SPE.[12] The root cause is typically one of three things: poor retention during sample loading, premature elution during the wash step, or incomplete elution at the final step.
Troubleshooting Low Recovery in SPE
| Problem Area | Likely Cause | Recommended Solution |
| Analyte Breakthrough (During Loading) | 1. Sorbent-Analyte Mismatch: The analyte is too polar for the selected reversed-phase sorbent (e.g., standard C18).[12] | Switch to a more hydrophilic sorbent, such as a hydrophilic-lipophilic balanced (HLB) polymer, or a C18 phase designed for aqueous samples.[9][11] |
| 2. Incorrect Sample pH: If your chromanol has a carboxylic acid group, a high pH (> pKa) will make it anionic and extremely polar, preventing retention on a reversed-phase sorbent.[6] | Adjust the sample pH to be at least 2 units below the pKa of any acidic groups (or 2 units above the pKa of basic groups) to ensure the analyte is in its neutral, less polar form.[10][13] | |
| 3. Loading Solvent is Too Strong: The sample is dissolved in a solution with a high organic content, which prevents the analyte from partitioning onto the sorbent.[14] | Dilute the sample with water or a weak buffer to reduce the organic content to <5% before loading. | |
| 4. High Flow Rate: The sample is loaded too quickly, not allowing enough time for the analyte to interact with the sorbent.[12][14] | Decrease the loading flow rate to ~1-2 mL/min. Allowing for a "soak step" where the sample sits on the sorbent for a few minutes can also help.[14] | |
| Analyte Loss (During Wash Step) | 1. Wash Solvent is Too Strong: The organic content of the wash solvent is high enough to begin eluting your analyte along with the interferences.[10][14] | Decrease the percentage of organic solvent in your wash step. Test a gradient of wash strengths (e.g., 5%, 10%, 15% methanol in water) to find the strongest possible wash that doesn't elute your analyte. |
| Incomplete Elution | 1. Elution Solvent is Too Weak: The solvent is not strong enough to disrupt the analyte-sorbent interactions. | Increase the strength of the elution solvent (e.g., from 80% to 100% methanol or acetonitrile). For very stubborn compounds, adding a small amount of acid or base (e.g., 0.1-1% formic acid or ammonia) can modify the analyte's charge state and facilitate its release.[12] |
| 2. Insufficient Elution Volume: Not enough solvent was passed through the cartridge to fully desorb the analyte.[12] | Increase the elution volume. Try eluting with two or three smaller aliquots of solvent instead of one large volume, as this is often more effective. |
Q4: My final extract is not clean. How can I improve the purity?
A dirty extract indicates that matrix components are being co-eluted with your analyte. The key is to maximize the differences in chemistry between your analyte and the interferences.
-
Optimize the Wash Step: This is the most critical step for improving purity.[10] Don't be overly cautious. The goal is to use the strongest possible wash solvent that removes interferences without eluting your analyte of interest. Systematically test increasing the percentage of organic solvent in your aqueous wash solution.
-
Manipulate pH: If your chromanol derivative is ionizable, you can use pH to your advantage. For an acidic analyte, load and wash under acidic conditions (pH < pKa) where it is neutral and retained. Then, you can selectively elute interferences. If interferences are basic, they will be charged under these conditions and will not be retained on a reversed-phase column.
-
Use a Mixed-Mode Sorbent: If simple reversed-phase isn't providing enough selectivity, consider a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties. This allows for a two-pronged retention mechanism, making it much easier to separate compounds with different properties. For example, a mixed-mode cation exchange cartridge can retain basic interferences while your neutral/acidic chromanol passes through under the right conditions.
Detailed Experimental Protocol
Q5: Can you provide a validated, step-by-step protocol for isolating a polar, acidic chromanol derivative from an aqueous sample using SPE?
Certainly. This protocol is a robust starting point for isolating a carboxylated chromanol derivative from a buffered aqueous solution (e.g., cell culture media, diluted urine) using a polymeric reversed-phase (HLB) cartridge.
Objective: To achieve >90% recovery and high purity of a polar chromanol derivative.
Materials:
-
SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent, 60 mg, 3 mL
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid
-
SPE Vacuum Manifold
Protocol Workflow Diagram
Caption: A typical workflow for Solid-Phase Extraction.
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Rationale: To ensure the analyte is in its neutral, most retentive form.
-
Take 1 mL of your aqueous sample.
-
Add 10 µL of concentrated formic acid to adjust the pH to ~2-3. This protonates the carboxylic acid group on the chromanol, making it less polar.[6]
-
If the sample contains particulates, centrifuge and use the supernatant.
-
-
SPE Cartridge Conditioning:
-
Rationale: To wet the sorbent and activate it for interaction with the analyte.[10][15] Do not let the cartridge dry out between steps until the final elution.[13]
-
Place the HLB cartridge on the vacuum manifold.
-
Pass 2 mL of methanol through the cartridge.
-
Pass 2 mL of HPLC-grade water through the cartridge.
-
-
SPE Cartridge Equilibration:
-
Sample Loading:
-
Rationale: To bind the analyte of interest to the sorbent.
-
Load the pre-treated 1 mL sample onto the cartridge.
-
Apply a slow, steady vacuum to pull the sample through at a rate of approximately 1 drop per second (~1 mL/min). A slow flow rate is critical for efficient retention.[14]
-
-
Washing:
-
Rationale: To wash away weakly bound, more polar interferences while retaining the analyte.
-
Pass 2 mL of 5% methanol in water (pH adjusted to 2-3) through the cartridge.
-
After the wash, apply a high vacuum for 2-5 minutes to completely dry the sorbent. This step is crucial for ensuring efficient elution.[14]
-
-
Elution:
-
Rationale: To disrupt the analyte-sorbent interaction and collect the purified compound.
-
Place a collection tube inside the manifold.
-
Add 1 mL of acetonitrile containing 0.5% formic acid to the cartridge. Let it soak for 1 minute before drawing it through slowly.
-
Repeat with a second 1 mL aliquot of the elution solvent into the same collection tube.
-
The resulting eluate can now be evaporated and reconstituted for analysis (e.g., by LC-MS).
-
References
- Biotage. (n.d.). Optimizing Extraction of Multianalyte Suites from Water Samples Using SPE.
- El-Malky, M. G., & Taha, F. S. (2015). Effect of pH on the solubility of phenolic compounds. ResearchGate.
- Belguidoum, A., Ammari, F., & Boukheroufa, S. (2020). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. ProQuest.
- Kim, J., Kubheka, G., & Lee, S. (2016). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC - PubMed Central.
- Roselló-Soto, E., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. PubMed Central.
- Mastrianni, K. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International.
- MDPI. (2023). New Strategies for the Extraction of Antioxidants from Fruits and Their By-Products: A Systematic Review.
- Update Publishing House. (2023). The Effect of solvent, pH, extraction time and temperature on the extraction of phenolic compounds and antioxidant activity of Carpobrotus edulis. Journal of Phytology.
- SCION Instruments. (n.d.). How Can We Improve Our Solid Phase Extraction Processes?.
- ResearchGate. (2021). Effect of pH on the yield of phenolic extraction from orange peel.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.
- PloS. (2018). An improved method for extraction of polar and charged metabolites from cyanobacteria.
- Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents.
- Science.gov. (n.d.). polar extraction solvent: Topics by Science.gov.
- Tech Briefs. (2013). Solid-Phase Extraction of Polar Compounds From Water.
- PMC - PubMed Central. (2016). Influence of extraction techniques on antioxidant properties and bioactive compounds of loquat fruit (Eriobotrya japonica Lindl.) skin and pulp extracts.
- ResearchGate. (2016). How do we purify a polar compound having antioxidant property?.
- ResearchGate. (2022). Do I need to separate metabolites into polar and non-polar category before doing the C18 LC column or HILIC, and if so, then how can I separate that?.
- MDPI. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review.
- ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?.
- LCGC International. (2012). Liquid-Liquid Extraction of Polar Organic Compounds.
- ResearchGate. (2025). Extraction and Separation Properties of Hydrophilic Compounds Using Novel Water-Holding Adsorbents Bonded with a Zwitter-Ionic Polymer.
- ResearchGate. (2014). How can we isolate highly polar compounds (organic) from an aqueous extract of shillajit?.
- Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
- LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- LCGC International. (2020). The Most Common Mistakes in Solid-Phase Extraction.
- ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
- ResearchGate. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
- LCGC International. (2013). Tips for Troubleshooting Liquid–Liquid Extractions.
- EPA. (1984). Optimization Of Liquid-liquid Extraction Methods For Analysis Of Organics In Water.
- Beilstein Publishing. (2013). Natural product isolation – how to get from biological material to pure compounds.
- PMC - NIH. (2012). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts.
- PubMed. (2018). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects.
- ResearchGate. (2022). The isolation of water-soluble natural products – challenges, strategies and perspectives.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest [proquest.com]
- 6. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. welch-us.com [welch-us.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. silicycle.com [silicycle.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Refinement for Reducing Side Products in Chromane Synthesis
Welcome to the Technical Support Center for Chromane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of chromane derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you to not only troubleshoot but also proactively refine your synthetic strategies for higher yields and purity.
Troubleshooting Guide: From Unexpected Results to Optimized Protocols
This section is structured to address specific issues you may encounter during your chromane synthesis experiments, providing a logical workflow from problem identification to resolution.
Issue 1: Significant Formation of Dehydration Byproducts (e.g., 2H-Chromenes)
Symptom: You observe a significant amount of a byproduct with a lower polarity than your desired chromane, often characterized by vinylic proton signals in the ¹H NMR spectrum. This is a common issue in acid-catalyzed chromane syntheses.
Root Cause Analysis: The formation of 2H-chromenes is typically the result of acid-catalyzed dehydration of a chroman-4-ol intermediate or the chromane product itself, particularly if the 4-position is substituted with a group that can be eliminated. The reaction proceeds via a carbocation intermediate, which can be stabilized by substituents, promoting the elimination pathway.
Refinement Strategies:
-
Control of Acidity: The choice and amount of acid catalyst are critical.
-
Recommendation: If you are using a strong Brønsted acid like triflimide, consider reducing the catalyst loading. For the annulation of benzylic alcohols and alkenes, as little as 5 mol% of triflimide can be effective.[1]
-
Alternative: Switch to a milder acid catalyst or a Lewis acid that is less prone to promoting dehydration.
-
-
Temperature Management: Dehydration reactions are often favored at higher temperatures.
-
Recommendation: Lowering the reaction temperature can disfavor the elimination pathway. Monitor the reaction progress carefully by TLC to ensure that the rate of the desired cyclization remains acceptable at the lower temperature.
-
-
Solvent Choice: The polarity of the solvent can influence the stability of the carbocation intermediate.
-
Recommendation: A less polar solvent, such as dichloromethane (DCM), is often a good choice for these reactions as it may not stabilize the carbocation intermediate to the same extent as more polar solvents, thus potentially reducing the rate of dehydration.[1]
-
Issue 2: Prevalent Aldehyde Self-Condensation in Chroman-4-one Synthesis
Symptom: In base-promoted syntheses of chroman-4-ones from 2'-hydroxyacetophenones and aldehydes, you isolate a significant amount of a byproduct derived from the self-condensation of the aldehyde starting material.
Root Cause Analysis: This is a classic side reaction in aldol-type condensations. The base deprotonates the α-carbon of the aldehyde, forming an enolate which then attacks another molecule of the aldehyde. This pathway is particularly favorable when the 2'-hydroxyacetophenone is deactivated by electron-donating groups, making it less reactive towards the initial condensation with the aldehyde.[2] This can lead to significantly lower yields of the desired chroman-4-one, in some cases as low as 17%.[2]
Refinement Strategies:
-
Optimize the Base: The choice of base is crucial to favor the desired reaction pathway.
-
Control Reactant Stoichiometry and Addition:
-
Recommendation: Slowly add the aldehyde (1.1 equivalents) to a pre-mixed solution of the 2'-hydroxyacetophenone and the base. This keeps the instantaneous concentration of the aldehyde low, minimizing the rate of self-condensation.[2]
-
-
Leverage Microwave Synthesis:
Issue 3: Low or No Yield of the Desired Chromane
Symptom: The reaction fails to proceed to completion, resulting in a low yield of the desired chromane product and a significant amount of unreacted starting materials.
Root Cause Analysis: Low yields can stem from several factors, including inefficient cyclization, catalyst inactivity, or decomposition of starting materials or products under the reaction conditions. The electronic properties of the starting materials can also play a significant role. For instance, in triflimide-catalyzed annulations, substrates with alkyl groups or no substituent at the 4-position can lead to reduced yields due to the instability of the corresponding benzyl cation intermediates, favoring elimination side reactions.[1]
Refinement Strategies:
-
Catalyst Selection and Optimization:
-
Reaction Condition Optimization:
-
Temperature: Systematically vary the reaction temperature. Some cyclizations require elevated temperatures, which can be achieved through conventional heating or microwave irradiation.[3][4]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Dichloromethane and ethanol are commonly used solvents.[1][3][4]
-
Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time and avoid potential product degradation with prolonged heating.
-
-
Consider Alternative Synthetic Routes: If optimization of the current route is unsuccessful, explore alternative strategies such as intramolecular Heck coupling followed by cyclization, or oxa-Michael–Michael cascade reactions.
Issue 4: Difficulty in Purifying the Final Chromane Derivative
Symptom: You face challenges in isolating the pure chromane derivative from the crude reaction mixture, often due to co-eluting impurities or product instability on silica gel.
Root Cause Analysis: Side products may have similar polarities to the desired product, making chromatographic separation difficult. Additionally, some chromane derivatives can be unstable on silica gel, leading to decomposition during purification.
Refinement Strategies:
-
Optimize Reaction Conversion: Drive the reaction to completion to minimize the amount of unreacted starting materials, which can simplify the purification process.
-
Alternative Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution than standard column chromatography.
-
Alternative Stationary Phases: Consider using different stationary phases for chromatography, such as alumina or reverse-phase silica.
-
-
Derivatization: In some instances, derivatizing the crude mixture can alter the polarities of the components, facilitating separation. The protecting group can then be removed after purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to chroman-4-ones and what are their primary side products?
A1: The most prevalent methods are the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde and the intramolecular Friedel-Crafts acylation of a phenoxypropionic acid.
-
Base-Promoted Condensation: The major side product is the aldehyde self-condensation product, especially when the 2'-hydroxyacetophenone has electron-donating groups.[2][6]
-
Intramolecular Friedel-Crafts Acylation: Common side products include intermolecular acylation products leading to polymer formation, particularly at high concentrations. Incomplete cyclization and potential dealkylation or rearrangement of substituents on the aromatic ring under strong acidic conditions are also observed.[6]
Q2: I am observing unexpected peaks in the aliphatic region of my ¹H NMR spectrum after purification. What could they be?
A2: Unexpected peaks in the 0.7 to 3 ppm range in the ¹H NMR spectrum of an aromatic compound like chromane can often be attributed to impurities from the workup or purification process.
-
Grease: A singlet around 1.26 ppm is often indicative of grease from glassware joints.[7]
-
Solvent Residues: Traces of solvents used in chromatography, such as ethyl acetate or n-hexane, can persist even after drying under high vacuum. Consult a reference for the chemical shifts of common laboratory solvents to identify these peaks.[8][9]
-
Plasticizers: Phthalates from vinyl tubing in vacuum manifolds can sometimes leach into your sample.[7]
-
Troubleshooting: To identify the source, run a blank NMR of the solvent. If the impurity persists, consider passing your sample through a small plug of silica gel with a non-polar solvent like pentane or heptane to remove grease and other non-polar impurities.[7]
Q3: How can I confirm the identity of an OH or NH proton in my ¹H NMR spectrum?
A3: A simple and effective method is the D₂O shake test. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the exchangeable proton (OH or NH) should significantly decrease in intensity or disappear entirely.[8]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones
This protocol is adapted from a procedure known to be efficient in minimizing aldehyde self-condensation byproducts.[3][4]
Materials:
-
Appropriate 2′-hydroxyacetophenone (1.0 equiv)
-
Appropriate aldehyde (1.1 equiv)
-
Diisopropylamine (DIPA) (1.1 equiv)
-
Ethanol (to make a 0.4 M solution of the 2′-hydroxyacetophenone)
-
Dichloromethane
-
1 M NaOH (aq)
-
1 M HCl (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe reaction vessel, prepare a 0.4 M solution of the appropriate 2′-hydroxyacetophenone in ethanol.
-
To this solution, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).
-
Seal the vessel and heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkyl-chroman-4-one.
Protocol 2: Triflimide-Catalyzed Synthesis of 2,2-Dimethyl-4-Arylchromans
This protocol is based on a mild and efficient method for the synthesis of various chromane derivatives.[1]
Materials:
-
o-Hydroxy benzylic alcohol (1.0 equiv)
-
Alkene or silane (1.5 equiv)
-
Triflimide (5 mol%)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the o-hydroxy benzylic alcohol (1.0 equiv) in dichloromethane (DCM) to a concentration of 0.1 M.
-
Add the alkene or silane (1.5 equiv) dropwise to the stirred solution.
-
Add a pre-prepared solution of triflimide in DCM (0.125 M, 5 mol %).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with a saturated NaHCO₃ solution.
-
Extract the biphasic solution with DCM.
-
Combine the organic layers and dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chromane derivative.
Data Presentation
Table 1: Effect of Base on the Yield of 2-Alkyl-Chroman-4-ones in Microwave-Assisted Synthesis
| Entry | 2'-Hydroxyacetophenone Substituent | Aldehyde | Base | Yield (%) | Reference |
| 1 | H | Hexanal | DIPA | 55 | [10] |
| 2 | 6-Cl, 8-Br | Hexanal | DIPA | 88 | [10] |
| 3 | 6,8-di-Br | Hexanal | DIPA | 75 | [10] |
| 4 | 6,8-di-Me | Hexanal | DIPA | 17 | [10] |
| 5 | 6-OMe | Hexanal | DIPA | 17 | [10] |
Yields are for the isolated product after purification.
Visualizations
Caption: A logical workflow for troubleshooting common issues in chromane synthesis.
Caption: Competing reaction pathways in the base-promoted synthesis of chroman-4-ones.
References
- Fridén-Saxin, M., Pemberton, N., et al. (2009). Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation. The Journal of Organic Chemistry, 74(7), 2755-2759. [Link]
- Fridén-Saxin, M., Pemberton, N., et al. (2009).
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- Jakkampudi, S., Parella, R., & Zhao, J. C.-G. (2019). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry, 17(1), 151-155. [Link]
- Eichmann, K. G., et al. (2015). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry, 80(10), 5183-5192. [Link]
- Li, S., et al. (2021). Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry, 19(34), 7439-7443. [Link]
- Tas, M., et al. (2015). One-step, stereoselective synthesis of octahydrochromanes via the Prins reaction and their cannabinoid activities. PubMed Central. [Link]
- Silva, A. M. S., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6292. [Link]
- Claramunt, R. M., et al. (2014). Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. ARKIVOC, 2014(ii), 319-332. [Link]
- Ghorai, M. K., et al. (2015). Catalytic Synthesis of 2H-Chromenes.
- Wang, Y., et al. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. PubMed Central. [Link]
- Sotor, P., et al. (2023).
- Reddy, C. R., et al. (2014). Efficient synthesis of 2H-chromene derivatives via a dual-organocatalytic reaction.
- Zare, A., et al. (2023). Comparison of the yield and reaction time of 2-amino-4H-chromene products. Scientific Reports, 13(1), 1-13. [Link]
- Matiychuk, V., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]
- Eichmann, K. G., et al. (2015). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. [Link]
- Khan, I., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PubMed Central. [Link]
- Moser, A. (n.d.). Distinguishing Impurities … Part 1. ACD/Labs. [Link]
- Eichmann, K. G., et al. (2015). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2021). What should I do to get a clean 1H NMR spectra without any unwanted peaks in aliphatic region?.
- SpiroChem. (n.d.).
- Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
- Reddit. (2023).
- Magritek. (n.d.).
- Reddit. (2022). Unexpected 1H NMR signals. r/chemhelp. [Link]
- Reddit. (2017). I made a website to help identify common impurities in NMR spectra. r/chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Organic Chemistry Portal. [Link]
- Cole-Parmer. (n.d.).
- Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. [Link]
- Niemitz, M., et al. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. PubMed. [Link]
- SATHEE CUET - IIT Kanpur. (n.d.). Chemistry Aldol Condensation.
- ADICHEMISTRY. (n.d.).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Chroman-6-ol and α-Tocopherol in Membrane Protection
For researchers in drug development and cellular biology, mitigating oxidative stress is a cornerstone of therapeutic strategy. At the heart of this battle is the preservation of membrane integrity, a role exquisitely performed by lipophilic antioxidants. Among these, α-tocopherol, the most biologically active form of Vitamin E, is the canonical membrane protectant. However, for in vitro studies and as a reference compound, its water-soluble analog, Chroman-6-ol (commonly available as Trolox), is indispensable. This guide provides an in-depth comparison of these two critical antioxidants, grounded in experimental evidence, to inform your selection and experimental design.
Structural Determinants of Antioxidant Function
The efficacy of both α-tocopherol and this compound stems from the same functional core: the chromanol ring with a critical hydroxyl group at the 6-position. This hydroxyl group is the H-atom donor that neutralizes lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation[1][2]. The key differentiator lies in the side chain attached to this ring.
-
α-Tocopherol possesses a long, saturated 15-carbon phytyl tail. This hydrophobic tail anchors the molecule firmly within the phospholipid bilayer, positioning the active chromanol head near the membrane surface, where radical insults often originate[1][3].
-
This compound (Trolox) replaces this phytyl tail with a short carboxylic acid group, rendering the molecule water-soluble[4]. This fundamental structural change dictates its localization and application, primarily in aqueous phases or at the membrane interface.
Caption: Structural differences between α-tocopherol and this compound (Trolox).
Mechanism of Action: A Shared Pathway of Radical Scavenging
Both molecules operate via the same chain-breaking antioxidant mechanism. During lipid peroxidation, a lipid peroxyl radical (LOO•) propagates damage by abstracting a hydrogen atom from an adjacent unsaturated fatty acid. α-tocopherol (TOH) or this compound (CrOH) intercepts this radical.
-
Donation: The antioxidant donates the hydrogen atom from its hydroxyl group to the LOO• radical.
-
Neutralization: This neutralizes the lipid peroxyl radical, converting it into a more stable lipid hydroperoxide (LOOH).
-
Radical Formation: The antioxidant itself becomes a resonance-stabilized radical (TO• or CrO•), which is far less reactive than the LOO• radical and incapable of propagating the peroxidation chain[2].
-
Recycling (in vivo): In biological systems, this antioxidant radical can be recycled back to its active form by other antioxidants, such as ascorbic acid (Vitamin C).
Caption: Experimental workflow for the AAPH-induced lipid peroxidation assay.
Step-by-Step Procedure
-
Liposome Preparation: a. Dissolve soybean PC in chloroform in a round-bottom flask. For samples containing α-tocopherol, add it at this stage to ensure incorporation into the lipid phase. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall. c. Hydrate the film with PBS (pH 7.4) by vortexing, followed by sonication or extrusion to create unilamellar vesicles.
-
Sample Preparation: a. Aliquot the liposome suspension into test tubes. b. For aqueous-phase protection, add varying concentrations of Trolox from a stock solution to the appropriate tubes. c. Prepare control tubes: a negative control (liposomes + PBS), and a positive control (liposomes + AAPH, no antioxidant).
-
Initiation of Peroxidation: a. Prepare a fresh solution of AAPH in PBS. b. Add the AAPH solution to all tubes except the negative control to initiate lipid peroxidation.[5] The final concentration is typically 1-10 mM.
-
Incubation: a. Incubate all samples in a shaking water bath at 37°C for a predetermined time (e.g., 2-4 hours).
-
Measurement of Peroxidation (TBARS Assay): a. Stop the reaction by adding a solution of TCA containing BHT. b. Add TBA reagent to each sample. c. Heat the tubes at 95°C for 30-60 minutes to allow the formation of the MDA-TBA adduct (a pink chromogen). d. Cool the samples on ice and centrifuge to pellet any precipitate. e. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
Data Analysis: a. Calculate the percentage inhibition of lipid peroxidation for each antioxidant concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [6] b. Plot % inhibition against antioxidant concentration to determine the IC50 value (the concentration required to inhibit 50% of peroxidation).
Conclusion and Recommendations
Both α-tocopherol and this compound are potent inhibitors of lipid peroxidation, operating through an identical radical-scavenging mechanism centered on their chromanol ring. The choice between them is dictated entirely by the experimental system and the research question.
-
Choose α-Tocopherol for studies aiming to model in vivo membrane protection. Its phytyl tail ensures it is localized and retained within the lipid bilayer, providing a physiologically relevant assessment of antioxidant activity in cellular membranes or complex liposomal systems.[7]
-
Choose this compound (Trolox) as a water-soluble antioxidant standard. It is ideal for aqueous systems, for assessing the antioxidant capacity of plasma or other biological fluids, and as a reference compound in assays like ORAC (Oxygen Radical Absorbance Capacity).[8][9] Its solubility ensures homogeneity in these assays, providing reproducible results.
Ultimately, the structural disparity between the lipophilic anchor of α-tocopherol and the solubilizing group of this compound defines their distinct, yet complementary, roles in antioxidant research. Understanding these differences is paramount to designing robust experiments and accurately interpreting the resulting data.
References
- Effect of phytyl side chain of vitamin E on its antioxidant activity - ResearchGate. (n.d.).
- Niki, E., Kawakami, A., Yamamoto, Y., & Kamiya, Y. (1985). Effect of phytyl side chain of vitamin E on its antioxidant activity. PubMed. [Link]
- Trebst, A., & Arellano, J. B. (2011). Trolox, a water-soluble analogue of α-tocopherol, photoprotects the surface-exposed regions of the photosystem II reaction center in vitro. Is this physiologically relevant? PubMed. [Link]
- How to perform lipid peroxidation inhibition assay? (2020).
- Souza, M. F., De Giovani, W. F., & Leal, P. F. (2006). Free radical scavenger and antioxidant capacity correlation of alpha-tocopherol and Trolox measured by three in vitro methodologies. PubMed. [Link]
- Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes. (n.d.).
- In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma. (n.d.). ResearchGate.
- Hasan, M. M., Hasan, M. N., & Al-Sodany, Y. M. (2023). Potential role of tocopherol in protecting crop plants against abiotic stresses. PubMed Central. [Link]
- Galli, F., Piroddi, M., Lannone, A., Pagliarani, S., Tomasi, A., & Floridi, A. (2013). A comparison between the antioxidant and peroxynitrite-scavenging functions of the vitamin E metabolites alpha- and gamma-carboxyethyl-6-hydroxychromans. IMR Press. [Link]
- The Role of Phytol Degradation in Chlorophyll and Tocopherol (Vitamin E) Metabolism. (n.d.). bonndoc.
- α-Tocopherol and Trolox as Effective Natural Additives for Polyurethane Foams: A DFT and Experimental Study. (n.d.). MDPI.
- RRR-alpha-tocopherol can be substituted for by Trolox in determination of kinetic parameters of LDL oxidizability by copper. (1997). PubMed. [Link]
- Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations. (n.d.). PubMed.
- Wallert, M., Schmölz, L., Koeberle, A., Krauth, V., Gollowitzer, A., & Lorkowski, S. (2021). Antioxidant-independent activities of alpha-tocopherol. PubMed Central. [Link]
- In vitro % values for AAPH anti-lipid peroxidation activity of the most... (n.d.). ResearchGate.
- Khan, R. A., Khan, M. R., & Sahreen, S. (2012). Assessment of phytochemicals, antioxidant, anti-lipid peroxidation and anti-hemolytic activity of extract and various fractions of Maytenus royleanus leaves. PubMed Central. [Link]
- The Impact of AAPH-Induced Oxidation on the Functional and Structural Properties, and Proteomics of Arachin. (2023). MDPI. [Link]
- Galli, F., Piroddi, M., Lannone, A., Pagliarani, S., Tomasi, A., & Floridi, A. (2004). A comparison between the antioxidant and peroxynitrite- scavenging functions of the vitamin E metabolites α- and γ-. IMR Press. [Link]
- Shifting Perspectives on the Role of Tocotrienol vs. Tocopherol in Brain Health: A Scoping Review. (n.d.). MDPI.
- Tocopherols as antioxidants in lipid-based systems: The combination of chemical and physicochemical interactions determines. (2021). Agritrop. [Link]
- Yamauchi, R. (1997). Vitamin E: Mechanism of Its Antioxidant Activity.
- Atkinson, J., Marquardt, D., & DiPasquale, M. (n.d.). From Fat to Bilayers: Understanding Where and How Vitamin E Works. Scholarship at UWindsor. Retrieved January 10, 2026, from [Link] Gidaspow, H. (1970). 1 From Fat to Bilayers: Understanding Where and How Vitamin E Works.
- Duncan, K., Wright, E., & Calvo-Ochoa, E. (2022).
Sources
- 1. Potential role of tocopherol in protecting crop plants against abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of phytochemicals, antioxidant, anti-lipid peroxidation and anti-hemolytic activity of extract and various fractions of Maytenus royleanus leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of phytyl side chain of vitamin E on its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trolox, a water-soluble analogue of α-tocopherol, photoprotects the surface-exposed regions of the photosystem II reaction center in vitro. Is this physiologically relevant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Structure-Activity Relationship of Tocotrienol Isomers
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Tocopherols - Unveiling the Therapeutic Potential of Tocotrienols
Vitamin E is a family of eight structurally related compounds, categorized into tocopherols and tocotrienols, with each group containing alpha (α), beta (β), gamma (γ), and delta (δ) isomers.[1][2][3] For decades, research has predominantly focused on α-tocopherol, largely due to its higher bioavailability.[2][4] However, a growing body of evidence highlights the unique and often superior biological activities of tocotrienols, sparking significant interest in their therapeutic potential.[5][6][7][8] This guide provides an in-depth comparison of the structure-activity relationships of the different tocotrienol isomers, offering insights into their distinct mechanisms of action and providing supporting experimental data for researchers in drug discovery and development.
The key structural difference between tocopherols and tocotrienols lies in their phytyl tail; tocopherols possess a saturated tail, while tocotrienols have an unsaturated tail with three double bonds.[2][9] This seemingly subtle variation profoundly impacts their biological functions, influencing their membrane mobility, antioxidant potency, and interaction with cellular targets.[2][10][11] This guide will dissect these differences, providing a clear understanding of why certain tocotrienol isomers exhibit enhanced efficacy in various disease models.
Structural Nuances: The Foundation of Functional Diversity
The four tocotrienol isomers (α, β, γ, and δ) are distinguished by the number and position of methyl groups on their chromanol ring.[4] This seemingly minor structural variation is the primary determinant of their distinct biological activities.
-
Alpha (α)-Tocotrienol: Possesses three methyl groups on the chromanol ring.
-
Beta (β)-Tocotrienol: Has two methyl groups on the chromanol ring.
-
Gamma (γ)-Tocotrienol: Also features two methyl groups, but in different positions than β-tocotrienol.
-
Delta (δ)-Tocotrienol: Contains only one methyl group on the chromanol ring.
This variation in methylation impacts the molecule's polarity and its ability to donate a hydrogen atom from the hydroxyl group on the chromanol ring, a key step in its antioxidant activity. Generally, a decrease in the number of methyl groups is associated with increased antioxidant and biological potency.
Comparative Biological Activities: A Head-to-Head Analysis
The structural differences among tocotrienol isomers translate into a spectrum of biological activities, with δ- and γ-tocotrienol often demonstrating superior potency.
Antioxidant Activity
While all tocotrienols are potent antioxidants, their efficacy varies. The unsaturated side chain of tocotrienols allows for more efficient penetration and distribution within cell membranes compared to tocopherols.[2][11] Studies have shown that tocotrienols can be 40 to 60 times more potent than α-tocopherol in preventing lipid peroxidation.[10][12]
Among the isomers, γ-tocotrienol has been reported to be the most effective in preventing lipid oxidation in fats and oils.[13] Some studies suggest the order of antioxidant activity is α > β > γ > δ, based on the number of hydroxyl groups.[2] However, other research indicates that δ- and γ-tocotrienols exhibit superior antioxidant activity in a concentration-dependent manner without the pro-oxidant effects seen with α-tocopherol at higher concentrations.[13]
Anti-Inflammatory Effects
Chronic inflammation is a hallmark of many diseases. Tocotrienols, particularly the delta and gamma isomers, have demonstrated potent anti-inflammatory properties.[14][15][16] They can modulate inflammatory pathways by reducing the levels of pro-inflammatory markers such as C-reactive protein (CRP).[11]
A study on human endothelial cells revealed that δ-tocotrienol was the most potent inhibitor of interleukin-6 (IL-6), ICAM-1, VCAM-1, and NF-κB, while γ-tocotrienol was the most effective at inhibiting e-selectin.[14][15] These effects are often mediated through the inhibition of the NF-κB signaling pathway.[5][14][15]
Anti-Cancer Activity
Tocotrienols have emerged as promising anti-cancer agents, exhibiting greater potency than tocopherols.[7][17][18] Their anti-cancer effects are multi-faceted, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that feed tumors).[5][7][19]
Numerous studies have highlighted the superior anti-cancer activity of δ- and γ-tocotrienols.[17][18] For instance, δ-tocotrienol has been shown to be the most potent inhibitor of pancreatic cancer cell growth, followed by γ-tocotrienol.[20] In breast cancer cells, γ-tocotrienol has demonstrated significant antiproliferative effects.[21][22] The anti-cancer mechanisms of tocotrienols involve the modulation of various signaling pathways, including the inhibition of NF-κB and STAT3.[5][19]
Neuroprotective Effects
The neuroprotective properties of tocotrienols are gaining increasing attention.[4][23][24] Their ability to cross the blood-brain barrier and accumulate in the brain makes them attractive candidates for the prevention and treatment of neurodegenerative diseases.[4]
Alpha-tocotrienol, in particular, has shown potent neuroprotective effects at nanomolar concentrations, a feat not observed with α-tocopherol.[6] Studies have indicated that α-tocotrienol can be more effective than α-tocopherol in reducing infarct volume in cerebral ischemia.[25] The neuroprotective mechanisms of tocotrienols are attributed to their potent antioxidant and anti-inflammatory activities.[24][25]
Quantitative Comparison of Tocotrienol Isomer Activity
| Biological Activity | Most Potent Isomer(s) | Key Findings | References |
| Antioxidant | γ-tocotrienol, δ-tocotrienol | γ-tocotrienol is highly effective in preventing lipid oxidation. δ- and γ-tocotrienols show concentration-dependent antioxidant activity without pro-oxidant effects. | [13] |
| Anti-inflammatory | δ-tocotrienol, γ-tocotrienol | δ-tocotrienol is the most potent inhibitor of IL-6, ICAM-1, VCAM-1, and NF-κB. γ-tocotrienol is most effective against e-selectin. | [14][15] |
| Anti-cancer | δ-tocotrienol, γ-tocotrienol | δ- and γ-tocotrienols show the most significant inhibition of pancreatic and breast cancer cell growth. | [17][20][22] |
| Neuroprotection | α-tocotrienol | Prevents neurodegeneration at nanomolar concentrations and is more potent than α-tocopherol in reducing stroke-induced damage. | [6][25] |
Mechanistic Insights: Unraveling the "Why"
The superior bioactivity of certain tocotrienol isomers can be attributed to several key factors:
-
Cellular Uptake and Distribution: The unsaturated side chain of tocotrienols facilitates more efficient incorporation into cell membranes, particularly those with saturated fatty layers like the brain and liver.[26] Some studies suggest that the initial rate of cellular uptake for tocotrienols is significantly higher than for tocopherols.[27] The affinity of tocotrienols for albumin also influences their cellular uptake.[28]
-
Interaction with Molecular Targets: Tocotrienols modulate a variety of signaling pathways that are critical in disease pathogenesis.[29] For example, their ability to inhibit the HMG-CoA reductase pathway contributes to their cholesterol-lowering and anti-cancer effects.[19] Furthermore, tocotrienols, but not tocopherols, have been shown to interact with and modulate the activity of estrogen receptor-β (ERβ), which is implicated in the growth of certain cancers.[1][3]
-
Modulation of Key Signaling Pathways: Tocotrienols exert their effects by influencing critical cellular signaling cascades. A significant mechanism is the inhibition of the NF-κB pathway, a key regulator of inflammation and cell survival.[5] They also suppress the STAT3 signaling pathway, which is often dysregulated in cancer.[5] Additionally, tocotrienols can downregulate the PI3K/Akt pathway, which is crucial for cell growth and proliferation.[7]
Experimental Protocols: A Guide for Researchers
To facilitate further research in this promising area, this section outlines standard experimental protocols for evaluating the biological activities of tocotrienol isomers.
Protocol 1: Assessment of Cytotoxicity (Anti-Cancer Activity) using MTT Assay
This protocol determines the concentration at which a tocotrienol isomer inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Seed cancer cells (e.g., A549 lung cancer, U87MG glioblastoma) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[17]
-
Treatment: Treat the cells with various concentrations of the tocotrienol isomers (e.g., 1 µM to 100 µM) for different time periods (24, 48, and 72 hours).[17] A vehicle control (e.g., ethanol or DMSO) should be included.
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability using the formula: (OD_treated / OD_untreated) x 100%.[17] Determine the IC50 values from the dose-response curves.
Protocol 2: Evaluation of Anti-Inflammatory Activity in Endothelial Cells
This protocol measures the effect of tocotrienol isomers on the expression of inflammatory markers in human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Culture and Stimulation: Culture HUVECs and incubate them with various concentrations of tocotrienol isomers (e.g., 0.3–10 µM) along with an inflammatory stimulus like lipopolysaccharides (LPS) for 16 hours.[14][15]
-
Measurement of Inflammatory Markers:
-
ELISA: Collect the cell culture supernatant and measure the protein levels of inflammatory cytokines (e.g., IL-6) and adhesion molecules (e.g., ICAM-1, VCAM-1, E-selectin) using commercially available ELISA kits.
-
Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein expression of key inflammatory signaling molecules like NF-κB.
-
-
Data Analysis: Quantify the protein levels and compare the effects of different tocotrienol isomers to the control group.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the complex interactions, the following diagrams illustrate key pathways and experimental workflows.
Caption: Tocotrienol's anti-cancer signaling pathway.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The evidence strongly indicates that tocotrienol isomers possess distinct and often superior biological activities compared to their tocopherol counterparts. In particular, δ- and γ-tocotrienols frequently exhibit the most potent anti-cancer and anti-inflammatory effects, while α-tocotrienol shows exceptional neuroprotective properties. These differences are rooted in their unique molecular structures, which influence their bioavailability, cellular uptake, and interactions with key signaling pathways.
For researchers and drug development professionals, a nuanced understanding of the structure-activity relationships of tocotrienol isomers is crucial for designing targeted therapeutic strategies. Future research should focus on elucidating the precise molecular mechanisms of each isomer, exploring their synergistic effects, and conducting well-designed clinical trials to translate the promising preclinical findings into tangible health benefits. The continued investigation of these potent natural compounds holds significant promise for the development of novel therapies for a range of chronic diseases.
References
- Yap, W. N., Chang, P. N., Han, H. Y., Lee, D. T., Ling, M. T., Wong, Y. C., & Yap, Y. L. (2014). Cytotoxicity and apoptotic activities of alpha-, gamma- and delta-tocotrienol isomers on human cancer cells.
- Aggarwal, V., Kashyap, D., Sak, K., Tuli, H. S., Jain, A., Chaudhary, A., ... & Yerer, M. B. (2019). Molecular mechanisms of action of tocotrienols in cancer: recent trends and advancements. International journal of molecular sciences, 20(3), 656. [Link]
- Wong, Y. S., Tan, Z. X., & Lim, J. S. (2023). Molecular Mechanism of Tocotrienol-Mediated Anticancer Properties: A Systematic Review of the Involvement of Endoplasmic Reticulum Stress and Unfolded Protein Response. International Journal of Molecular Sciences, 24(8), 7193. [Link]
- Ju, J., & Mo, H. (2014). Cancer-preventive activities of tocopherols and tocotrienols. Carcinogenesis, 35(3), 503-511. [Link]
- Nordin, N., Kamal, H., & Qodri, L. (2016). Delta-and gamma-tocotrienol isomers are potent in inhibiting inflammation and endothelial activation in stimulated human endothelial cells. Food & nutrition research, 60(1), 31569. [Link]
- Sallam, A. A., & El-Abhar, H. S. (2021). Protective Effects of Tocotrienols in Cerebral and Myocardial Ischemia-Reperfusion Injury: A Systematic Review. Antioxidants, 10(7), 1085. [Link]
- Al-Salami, H., Butt, G., & Tucker, I. (2017). The antioxidant activity of tocotrienols compared with some synthetic antioxidant. Journal of Pharmacy and Nutrition Sciences, 7(1), 1-8. [Link]
- Gopalan, Y., Shuaib, I. L., Magosso, E., & Wong, E. H. (2023). Shifting Perspectives on the Role of Tocotrienol vs. Tocopherol in Brain Health: A Scoping Review. International Journal of Molecular Sciences, 24(13), 10839. [Link]
- Kumar, P., & Kumar, S. (2015). Towards the interaction mechanism of tocopherols and tocotrienols (vitamin E) with selected metabolizing enzymes.
- Lim, S. W., Loh, H. S., & Ting, K. N. (2018). Tocotrienol as a potential anticancer agent. Carcinogenesis, 39(2), 193-203. [Link]
- Vasanthan, M., & Selvaduray, K. R. (2021). Effects of tocotrienols supplementation on markers of inflammation and oxidative stress: A systematic review and meta-analysis of randomized controlled trials. PloS one, 16(7), e0255205. [Link]
- Nutritional Outlook. (2025). Vitamin E tocotrienols 'emerging as promising neuroprotective agents'. [Link]
- ResearchGate. (2015).
- Shahidi, F., & de Camargo, A. C. (2016). Tocopherols and tocotrienols in common and emerging dietary sources: Occurrence, applications, and health benefits. International journal of molecular sciences, 17(10), 1745. [Link]
- PhytoGaia. (2025). New Scientific Reviews Highlight Tocotrienols’ Potent Neuroprotective Effects. [Link]
- ResearchGate. (2016).
- Comitato, R., Ambra, R., & Virgili, F. (2017). Tocotrienols: a family of molecules with specific biological activities. Antioxidants, 6(4), 84. [Link]
- Szewczyk, K., Chojnacka, A., & Górnicka, M. (2021). Tocopherols and tocotrienols—bioactive dietary compounds; what is certain, what is doubt?. International journal of molecular sciences, 22(12), 6222. [Link]
- ResearchGate. (2025). Tocotrienols: A Family of Molecules with Specific Biological Activities. [Link]
- Suarna, C., Hood, R. L., Dean, R. T., & Stocker, R. (1993). Comparative antioxidant activity of tocotrienols and other natural lipid-soluble antioxidants in a homogeneous system, and in rat and human lipoproteins. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1166(2-3), 163-170. [Link]
- Leth, T., & Søndergaard, H. (1977). Biological activity of vitamin E compounds and natural materials by the resorption-gestation test, and chemical determination of the vitamin E activity in foods and feeds. Journal of nutritional science and vitaminology, 23(suppl), 41-50. [Link]
- Kunnumakkara, A. B., Sung, B., Ravindran, J., Diagaradjane, P., Deorukhkar, A., Dey, S., ... & Aggarwal, B. B. (2010). Vitamin E δ-tocotrienol augments the antitumor activity of gemcitabine and suppresses constitutive NF-κB activation in pancreatic cancer. Cancer research, 70(22), 9002-9013. [Link]
- ResearchGate. (n.d.). Effect of γ-tocotrienol on the cell viability of normal mesenchymal stem cells. [Link]
- Ramachandran, L., & Devaraj, S. (2020). Mechanisms mediating anti-inflammatory effects of delta-tocotrienol and tart cherry anthocyanins in 3T3-L1 adipocytes. Journal of nutritional biochemistry, 84, 108447. [Link]
- Taylor & Francis eBooks. (n.d.). Biological Activity of Tocotrienols. [Link]
- Nunnea. (2025).
- Semantic Scholar. (n.d.). The difference in the cellular uptake of tocopherol and tocotrienol is influenced by their affinities to albumin. [Link]
- Niki, E. (2019). CHAPTER 4: Chemical Reactivity and Cellular Uptake of Tocopherols and Tocotrienols. In Vitamin E: Chemistry and Nutritional Benefits. The Royal Society of Chemistry. [Link]
- UiTM Journal. (2025). Effect of Tocotrienols isomers on the Viability of Oral Cancer Cells (ORL-48): An MTT Assay Study. [Link]
- Tohoku University Repository. (n.d.). The difference in the cellular uptake of tocopherol and tocotrienol is influenced by their affinities to albumin. [Link]
- ResearchGate. (n.d.).
- Rotachrom Technologies. (2024). Unraveling the Separation and Enrichment of Vitamin E Isomers: A Focus on Tocotrienols (Isomerism Part 2). [Link]
- Ho, E., & Yuen, K. H. (2016). Biological properties of tocotrienols: evidence in human studies. International journal of molecular sciences, 17(11), 1682. [Link]
- Alawin, O. A., Ahmed, M., Zakaraya, Z. A., & Al-Suede, F. S. (2019).
- Khan, A., Khan, S., & Khan, S. (2024). Comparative efficacy of tocotrienol and tocopherol (vitamin E) on atherosclerotic cardiovascular diseases in humans. JPMA.
- ResearchGate. (2025). Comparison of the intestinal absorption and bioavailability of γ-tocotrienol and α-tocopherol: In vitro, in situ and in vivo studies. [Link]
- Nutritional Outlook. (2024). Tocotrienol vs. Tocopherol: A Systematic Review Highlights Superior Efficacy in Heart Health Improvement. [Link]
- Azzi, A. (2019). Tocopherols, tocotrienols and tocomonoenols: Many similar molecules but only one vitamin E. IUBMB life, 71(6), 675-684. [Link]
Sources
- 1. Tocotrienols: A Family of Molecules with Specific Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. scirp.org [scirp.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Biological Properties of Tocotrienols: Evidence in Human Studies [mdpi.com]
- 9. Unraveling the Separation and Enrichment of Vitamin E Isomers: A Focus on Tocotrienols (Isomerism Part 2) - Rotachrom Technologies [rotachrom.com]
- 10. Towards the interaction mechanism of tocopherols and tocotrienols (vitamin E) with selected metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Impact of Vitamin E Tocotrienols on Inflammation [nunnea.com]
- 12. nutritionaloutlook.com [nutritionaloutlook.com]
- 13. mdpi.com [mdpi.com]
- 14. Delta- and gamma-tocotrienol isomers are potent in inhibiting inflammation and endothelial activation in stimulated human endothelial cells | Food & Nutrition Research [foodandnutritionresearch.net]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms Mediating Anti-Inflammatory Effects of Delta-Tocotrienol and Tart Cherry Anthocyanins in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity and apoptotic activities of alpha-, gamma- and delta-tocotrienol isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cancer-preventive activities of tocopherols and tocotrienols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Mechanism of Tocotrienol-Mediated Anticancer Properties: A Systematic Review of the Involvement of Endoplasmic Reticulum Stress and Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vitamin E δ-Tocotrienol Augments the Anti-tumor Activity of Gemcitabine and Suppresses Constitutive NF-κB Activation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effect of Tocotrienols isomers on the Viability of Oral Cancer Cells (ORL-48): An MTT Assay Study | Compendium of Oral Science [journal.uitm.edu.my]
- 23. Vitamin E tocotrienols ‘emerging as promising neuroprotective agents’ [nutraingredients.com]
- 24. phytogaia.com [phytogaia.com]
- 25. mdpi.com [mdpi.com]
- 26. Effects of tocotrienols supplementation on markers of inflammation and oxidative stress: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. books.rsc.org [books.rsc.org]
- 28. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 29. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC-MS/MS for Chromanol Quantification
Introduction: The Critical Role of Chromanol Quantification
This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques for chromanol quantification: the established High-Performance Liquid Chromatography (HPLC) with UV detection and the advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). We will move beyond a simple listing of features to explore the causality behind experimental choices, grounding our discussion in a cross-validation framework compliant with internationally recognized standards.
Technology Primers: Understanding the Engines of Separation and Detection
High-Performance Liquid Chromatography (HPLC)
HPLC has long been the workhorse for chromanol analysis. It operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column packed with a solid adsorbent material (the stationary phase). Each compound in the sample interacts differently with the stationary phase, causing them to separate as they travel through the column. For chromanols, which possess a chromanol ring, a UV-Vis detector is commonly employed. This detector measures the absorbance of UV light by the analyte at a specific wavelength (typically around 292 nm), which is proportional to its concentration.[1][2]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC represents a significant evolution from HPLC, utilizing columns packed with smaller particles (<2 µm) and operating at much higher pressures. This results in dramatically increased resolution, sensitivity, and speed.
When coupled with a tandem mass spectrometer (MS/MS), the analytical power is magnified exponentially. Here’s how it works:
-
Ionization: After exiting the UPLC column, the separated chromanols enter an ionization source, most commonly an Electrospray Ionization (ESI) source. ESI uses a high voltage to create a fine aerosol of charged droplets, gently converting the analyte molecules into gas-phase ions without fragmentation.[3][4][5]
-
First Stage of Mass Analysis (MS1): The ions are guided into the first mass analyzer (a quadrupole), which is set to select only the ion corresponding to the mass-to-charge ratio (m/z) of the target chromanol (the "precursor ion").[6][7]
-
Fragmentation: The selected precursor ion is then passed into a collision cell, where it collides with an inert gas (like argon), causing it to break apart into characteristic smaller fragments ("product ions").[8]
-
Second Stage of Mass Analysis (MS2): The resulting product ions are sent to a second mass analyzer, which is set to detect one or more specific, high-intensity fragment ions. This highly selective detection process is known as Multiple Reaction Monitoring (MRM).[9]
This precursor-to-product ion transition is unique to the target molecule, providing a level of specificity that is virtually unmatched by other detectors.
The Cross-Validation Framework: Establishing Trustworthy Methods
To objectively compare these two platforms, we designed a cross-validation study based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[10][11][12] This ensures that our comparison is grounded in a globally accepted, authoritative standard for what constitutes a reliable analytical method.
The following sections detail the experimental protocols and the comparative performance data for the quantification of α-tocopherol, the most biologically active form of vitamin E, in human serum.
Experimental Protocols: A Step-by-Step Guide
Sample Preparation (Common to Both Methods)
Scientist's Note: The goal of sample preparation is to efficiently extract the lipid-soluble chromanols from the complex biological matrix (serum) while removing interfering substances like proteins and phospholipids. A liquid-liquid extraction (LLE) followed by protein precipitation is a robust and effective approach.
-
Aliquoting: Pipette 100 µL of human serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of an internal standard (IS) working solution (e.g., α-tocopherol-d6 for UPLC-MS/MS or Vitamin E Acetate for HPLC[13]). The IS is crucial for correcting variations in extraction efficiency and instrument response.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.
-
Liquid-Liquid Extraction: Add 500 µL of n-hexane. Vortex for 1 minute to extract the chromanols into the organic layer.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Evaporation: Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase specific to each method. Vortex for 20 seconds and transfer to an autosampler vial.
Method 1: HPLC-UV Protocol
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 98:2 (v/v) Methanol:Water.
-
Scientist's Note: This simple mobile phase provides good retention and separation for non-polar molecules like tocopherols on a C18 column.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 292 nm.[1]
-
Total Run Time: Approximately 10 minutes.
Method 2: UPLC-MS/MS Protocol
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[14]
-
Column: UPLC C18 Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate.
-
Mobile Phase B: Methanol with 0.1% Formic Acid and 2 mM Ammonium Acetate.
-
Scientist's Note: Formic acid and ammonium acetate are volatile additives essential for promoting efficient protonation of the analyte in the ESI source, enhancing ionization and thus sensitivity.
-
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 min: 80% B
-
1.5 min: 100% B
-
2.5 min: 100% B
-
2.6 min: 80% B
-
3.0 min: 80% B
-
-
Injection Volume: 5 µL.
-
MS/MS Parameters (for α-tocopherol):
-
Total Run Time: 3.0 minutes.[15]
Visualization of Methodological Differences
The following diagrams illustrate the key distinctions in the analytical workflows.
Caption: Comparative experimental workflows for HPLC-UV and UPLC-MS/MS.
Performance Metrics: A Head-to-Head Comparison
The performance of each validated method was assessed across several key parameters as defined by ICH Q2(R1).[16][17] The results, representing typical expected outcomes, are summarized below.
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Senior Scientist's Insight |
| Specificity / Selectivity | Moderate | Exceptional | UV detection can suffer from co-eluting matrix components that absorb at the same wavelength. MS/MS is highly specific, as it's improbable that an interference has both the same retention time, parent mass, and fragment mass. |
| Linearity (r²) | > 0.999[13] | > 0.997[18] | Both methods demonstrate excellent linearity over their respective ranges, suitable for quantification. |
| Limit of Quantification (LOQ) | ~1.0 - 2.0 µg/mL[1][19] | ~10 ng/mL [18] | UPLC-MS/MS is approximately 100-200 times more sensitive. This is a game-changer for studies with limited sample volume or low analyte concentrations. |
| Accuracy (% Recovery) | 95.1 - 100.4%[20] | 91.8 - 109.2%[18] | Both methods show excellent accuracy, demonstrating they can measure the true value. The IS is key to achieving this in both cases. |
| Precision (% RSD) | < 5%[13] | < 10%[18] | Both methods are highly precise and reproducible. The slightly higher but still acceptable RSD for MS/MS can be due to the complexity of the source and detector. |
| Sample Throughput | ~6 samples/hour | ~20 samples/hour | The 3-minute run time of the UPLC-MS/MS method allows for a >3-fold increase in sample throughput, crucial for large-scale clinical studies. |
| Matrix Effects | Not Applicable | Must be Evaluated | A critical consideration for MS/MS. Co-eluting compounds can suppress or enhance the analyte's ionization, affecting accuracy.[21][22][23] This is mitigated by good chromatography and the use of a stable isotope-labeled internal standard. |
Interconnectivity of Validation Parameters
The choice of analytical technique creates a cascade of effects on validation outcomes. For instance, the superior specificity of MS/MS directly enhances the reliability of its accuracy measurements, as the risk of quantifying interferences along with the analyte is minimized.
Caption: Logical relationships between key analytical validation parameters.
Discussion: Choosing the Right Tool for the Job
When to Choose HPLC-UV:
-
High Analyte Concentrations: For samples where chromanol levels are high (e.g., in fortified oils or pharmaceutical formulations), the sensitivity of HPLC-UV is more than sufficient.
-
Simpler Matrices: In clean, well-characterized sample matrices, the risk of chromatographic interferences is lower, making UV detection a reliable option.
-
Budget and Accessibility: HPLC-UV systems are more common, less expensive to acquire and maintain, and require less specialized training than UPLC-MS/MS systems.
When to Choose UPLC-MS/MS:
-
Trace-Level Quantification: When analyzing endogenous levels in biological fluids (serum, plasma, tissue), the superior sensitivity of UPLC-MS/MS is non-negotiable.[18]
-
Complex Matrices: For challenging matrices like food extracts or biological tissues, the exceptional specificity of MS/MS is required to ensure accurate results by filtering out background noise.[9]
-
High-Throughput Demands: For large clinical trials or screening studies, the significantly shorter run time provides a critical advantage, reducing both time and solvent consumption.[14]
-
Metabolite Identification: Beyond quantification, MS/MS is an invaluable tool for structural elucidation and the identification of chromanol metabolites, which is impossible with a UV detector.[24]
Conclusion
Both HPLC-UV and UPLC-MS/MS are powerful and reliable techniques for chromanol quantification when properly validated. The cross-validation demonstrates that while both methods can provide excellent accuracy and precision, they serve different analytical needs.
-
HPLC-UV remains a robust, cost-effective choice for routine analysis of high-concentration samples in simple matrices.
-
UPLC-MS/MS is the superior technology for trace-level quantification in complex biological matrices, offering unparalleled sensitivity, specificity, and throughput.
The decision of which technology to employ must be guided by the specific requirements of the research question, considering the expected analyte concentration, matrix complexity, sample throughput needs, and available resources. By understanding the fundamental strengths and limitations of each, researchers can confidently select the optimal tool to generate high-quality, defensible data.
References
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]
- Bioanalytical Method Validation Guidance for Industry. U.S.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
- Matrix effect in a view of LC-MS/MS: An overview.
- Tandem Mass Spectrometry (MS/MS).
- Tandem mass spectrometry. Wikipedia. [Link]
- Bioanalytical Method Validation - Guidance for Industry. U.S.
- Bioanalytical Method Validation FDA 2001.pdf. U.S.
- Tocopherols and Tocotrienols: an Adapted Methodology by UHPLC/MS Without Sample Pretre
- M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
- Tandem Mass Spectroscopy in Diagnosis and Clinical Research. National Institutes of Health (NIH). [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks. [Link]
- (PDF) Tocopherols and Tocotrienols: an Adapted Methodology by UHPLC/MS Without Sample Pretreatment Steps.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Principles of ICP Tandem Mass Spectrometry (ICP-MS/MS). Agilent. [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health (NIH). [Link]
- Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Proteomics Research. [Link]
- Electrospray Ionization (ESI)
- (PDF) Principles of Electrospray Ionization.
- Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food M
- Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research.
- Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans. National Institutes of Health (NIH). [Link]
- Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. MDPI. [Link]
- Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research.
- Development and Validation of a Sensitive LC/MS/MS Method for the Determination of γ-Tocotrienol in Rat Plasma: Application to Pharmacokinetic Studies. PubMed Central. [Link]
- Liquid chromatography as candidate reference method for the determination of vitamins A and E in human serum. National Institutes of Health (NIH). [Link]
- Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research.
- A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin. National Institutes of Health (NIH). [Link]
- The LCGC Blog: UV Detection for HPLC—Fundamental Principle, Practical Implic
- A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin. PubMed. [Link]
- (PDF) Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food Matrices by HPLC–UV–Vis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 4. longdom.org [longdom.org]
- 5. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 6. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 7. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. Liquid chromatography as candidate reference method for the determination of vitamins A and E in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. waters.com [waters.com]
- 16. fda.gov [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Development and Validation of a Sensitive LC/MS/MS Method for the Determination of γ-Tocotrienol in Rat Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nebiolab.com [nebiolab.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Assay Validation for Assessing Chroman-6-ol's Anticancer Activity
In the landscape of anticancer drug discovery, compounds that can selectively target malignant cells while sparing healthy tissue are of paramount importance. Chroman-6-ol, a water-soluble analog of vitamin E also known as Trolox, has garnered significant interest for its antioxidant properties and emerging anticancer potential.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and validate a robust in vitro assay cascade to rigorously evaluate the anticancer activity of this compound. Our focus will be on establishing a self-validating experimental workflow that not only quantifies cytotoxicity but also elucidates the underlying mechanisms of action, a critical step for preclinical assessment.[3][4]
The anticancer effects of vitamin E analogs, including this compound, are multifaceted, extending beyond simple antioxidant activity. Research suggests that these compounds can induce apoptosis (programmed cell death), modulate cellular oxidative stress, and influence cell cycle progression in cancer cells.[5][6] Notably, some studies indicate that Trolox can paradoxically enhance oxidative stress within cancer cells, leading to apoptosis, particularly when used in combination with other agents.[5][7] Therefore, a well-designed in vitro validation strategy must employ a panel of assays to dissect these distinct, yet interconnected, cellular events.
I. Foundational Assessment: Cell Viability and Cytotoxicity
The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. Tetrazolium-based colorimetric assays are a mainstay for this purpose due to their simplicity and reliability.[8] These assays measure the metabolic activity of living cells, which serves as a proxy for cell viability.[9]
Comparative Overview of Common Viability Assays
The choice of viability assay can significantly impact the interpretation of results. While all tetrazolium-based assays rely on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells, they differ in their protocols and the properties of the resulting formazan.[8][10]
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of yellow MTT to insoluble purple formazan crystals, requiring a solubilization step.[7][9] | Cost-effective, widely used and referenced.[10] | Requires a solubilization step which can introduce variability; the MTT reagent itself can be toxic to cells.[8][11] |
| XTT | Reduction of XTT to a water-soluble orange formazan product.[8] | Single-step procedure, higher sensitivity than MTT.[8] | Reagent can be less stable than MTT. |
| MTS | Reduction of MTS to a water-soluble formazan product.[10] | Simple, one-step "add-and-read" protocol; fast and highly reproducible.[10][12] | Can be more expensive than MTT. |
| WST-1/8 | Reduction of WST salts to water-soluble formazan products.[12] | High sensitivity and broad linear range; very low cytotoxicity.[12] | Generally the most expensive option. |
For initial high-throughput screening of this compound, MTS or WST-1 assays are often preferred due to their streamlined workflow and reduced potential for experimental error.[12] However, the MTT assay remains a valid and cost-effective option, provided that the protocol is meticulously followed.[13]
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium
-
This compound (Trolox)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well and gently pipette to dissolve the crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration of this compound that inhibits cell growth by 50%, can then be determined.
II. Mechanistic Deep Dive: Unraveling the Mode of Action
Once the cytotoxic potential of this compound is established, the next critical phase is to investigate how it induces cancer cell death. Based on existing literature, the primary mechanisms to investigate are the induction of apoptosis and the modulation of intracellular reactive oxygen species (ROS).[5][6]
Workflow for Mechanistic Investigation of this compound
Caption: A logical workflow for the in vitro validation of this compound's anticancer activity.
A. Quantifying Apoptosis: Annexin V/PI Staining
Apoptosis is a key mechanism of action for many anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[14] Propidium iodide (PI) is a fluorescent nucleic acid dye that is unable to cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[14] Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[6]
Experimental Protocol: Annexin V-FITC/PI Staining by Flow Cytometry
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations (including a vehicle control) for the desired time period.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and wash with cold PBS.
-
Cell Staining: Resuspend 1-5 x 10⁵ cells in 1x binding buffer.[6] Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[6]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Add 400 µL of 1x binding buffer to each tube and analyze immediately by flow cytometry.[6] Excite FITC at 488 nm and measure emission at ~530 nm, and excite PI at 488 nm and measure emission at >575 nm.[16]
B. Confirming the Apoptotic Pathway: Caspase-3/7 Activity Assay
Caspases are a family of proteases that are critical executioners of apoptosis.[17] Caspase-3 and -7 are key effector caspases that, once activated, cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. Measuring the activity of these caspases provides direct evidence of apoptosis induction. Luminescent or fluorogenic assays are commonly used for this purpose. These assays utilize a substrate containing the caspase-3/7 recognition sequence (DEVD) linked to a reporter molecule. Cleavage of the substrate by active caspases releases the reporter, generating a measurable signal.
Experimental Protocol: Luminescent Caspase-Glo® 3/7 Assay
Materials:
-
Cancer cells treated with this compound in a 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with this compound as described for the MTT assay.
-
Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent directly to each well of the 96-well plate containing 100 µL of cell culture medium.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.
C. Assessing Oxidative Stress: Intracellular ROS Detection
Given this compound's identity as a vitamin E analog, its effect on cellular redox status is a crucial area of investigation. While it is a known antioxidant, under certain conditions, it can promote oxidative stress in cancer cells.[5] The dichlorodihydrofluorescein diacetate (DCFDA) assay is a widely used method for measuring intracellular ROS. DCFDA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the fluorescence intensity is proportional to the level of intracellular ROS.
Experimental Protocol: DCFDA/H2DCFDA Cellular ROS Assay
Materials:
-
Cancer cells treated with this compound
-
DCFDA/H2DCFDA solution
-
Phosphate-buffered saline (PBS) or appropriate assay buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Plating and Treatment: Seed cells in a dark, clear-bottomed 96-well plate and treat with this compound for the desired duration.
-
Cell Staining: Remove the treatment medium and wash the cells with PBS. Add the DCFDA working solution (typically 10-50 µM) to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, remove the DCFDA solution, wash the cells again with PBS, and add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
D. Investigating Signaling Pathways: Western Blotting
To further dissect the molecular mechanisms underlying this compound's effects, Western blotting can be employed to analyze the expression and activation of key proteins involved in apoptosis and stress-response signaling pathways. This technique allows for the semi-quantitative detection of specific proteins in cell lysates.
Key Protein Targets for this compound Investigation:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins (e.g., Bax, Bcl-2).
-
Stress Signaling: Phospho-JNK, Phospho-p38, p53.
Experimental Workflow: Western Blotting
Caption: Standard workflow for Western blot analysis.
III. Data Synthesis and Interpretation
A crucial aspect of validating the anticancer activity of this compound is the clear and comparative presentation of quantitative data. This allows for a direct assessment of its potency and selectivity across different cancer cell lines.
Comparative Cytotoxicity of this compound
The following table presents a summary of representative IC50 values for this compound (Trolox) and related compounds in various cancer cell lines, as derived from the literature. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and treatment duration.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Comments |
| Trolox | SH-SY5Y | Neuroblastoma | ~200 | Reduced cell viability to 77.76% at this concentration. |
| Trolox + Curcumin (10 µM) | A2780 | Ovarian Cancer | < 5.4 | Trolox significantly enhanced curcumin's cytotoxicity.[7] |
| Trolox + Curcumin (10 µM) | MCF-7 | Breast Cancer | - | Enhanced cytotoxicity observed.[7] |
| Trolox + Curcumin (10 µM) | MDA-MB-231 | Breast Cancer | - | Enhanced cytotoxicity observed.[7] |
| γ-Tocotrienol | Various | - | 10-20 | Generally more potent than tocopherols.[3] |
| δ-Tocotrienol | Various | - | 10-20 | Generally more potent than tocopherols.[3] |
| γ-Tocopherol | Various | - | ≥25–50 | Less potent than tocotrienols.[3] |
This data highlights that while this compound alone may exhibit modest cytotoxicity, its potential as a synergistic agent is significant. Furthermore, other vitamin E analogs, particularly tocotrienols, demonstrate greater intrinsic anticancer activity.
IV. Conclusion and Future Directions
This guide outlines a systematic and multi-faceted approach to the in vitro validation of this compound's anticancer activity. By progressing from broad cytotoxicity screening to detailed mechanistic assays, researchers can build a comprehensive profile of the compound's effects on cancer cells. The validation framework presented here emphasizes the importance of not just identifying if a compound is active, but also how it exerts its effects.
Future in vitro studies should aim to expand the panel of cancer cell lines tested to better understand the spectrum of this compound's activity. Investigating its effects on 3D cell culture models, such as spheroids, would provide a more physiologically relevant context. Furthermore, exploring the molecular basis for its synergistic effects with other chemotherapeutic agents could unveil novel combination therapies with enhanced efficacy and reduced toxicity. A thorough and well-validated in vitro assessment is the indispensable foundation upon which successful preclinical and clinical development of promising anticancer agents like this compound is built.
References
- Ju, J., Picinich, S. C., Yang, Z., Zhao, Y., Suh, N., Kong, A. N., & Yang, C. S. (2010). Natural Forms of Vitamin E as Effective Agents for Cancer Prevention and Therapy. Nutrition and Cancer, 62(2), 220–229. [Link]
- Srivastava, A., & Gupta, S. (2008). An insight into the anticancer activities of vitamin E isomers and analogs. Nutrition and Cancer, 60(S1), 111-127. [Link]
- Galan-Moya, E. M., de Barrios, O., Lodi, F., de la Cruz-Morcillo, M. A., Sanchez-Prieto, R., & Fernandez-Marcos, P. J. (2005). Trolox selectively enhances arsenic-mediated oxidative stress and apoptosis in APL and other malignant cell lines. Blood, 105(3), 1237–1245. [Link]
- Du, B., Jiang, L., Qu, Z., & Xia, Q. (2013). Trolox Enhances Curcumin's Cytotoxicity through Induction of Oxidative Stress. PLoS ONE, 8(1), e53213. [Link]
- Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery.
- PromoCell. (n.d.). ROS Assay Kit Protocol.
- University of Virginia. (n.d.). The Annexin V Apoptosis Assay.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
- Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit.
- Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability.
- MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit.
- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121–130. [Link]
- PubMed. (2016). Antioxidant and antitumor activity of trolox, trolox succinate, and α-tocopheryl succinate conjugates with nitroxides.
- PubMed. (2025). Defining the Antitumor Mechanism of Action of a Clinical-stage Compound as a Selective Degrader of the Nuclear Pore Complex.
- Wikipedia. (n.d.). Trolox.
- FDA. (2019). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection.
Sources
- 1. Natural Forms of Vitamin E as Effective Agents for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.unic.ac.cy [pure.unic.ac.cy]
- 5. Trolox Enhances Curcumin's Cytotoxicity through Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trolox inhibits apoptosis in irradiated MOLT-4 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Reactive Oxygen Species Capacity of Tumor Cells with Repurposed Drug as an Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cell lines ic50: Topics by Science.gov [science.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A Combined Experimental and Theoretical Study of this compound α- and β-O-Glucosides: Dynamic Solution NMR, Solid-State NMR, Single-Crystal X-Ray Diffraction, and Density Functional Theory Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Chromane Derivatives as Potent Butyrylcholinesterase Inhibitors: A Comparative Guide
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the modulation of cholinergic neurotransmission remains a cornerstone of therapeutic strategies. While acetylcholinesterase (AChE) has historically been the primary target, the role of butyrylcholinesterase (BChE) in the progression of AD is gaining significant attention, making it a compelling target for novel inhibitors.[1] This guide provides an in-depth evaluation of chromane derivatives as a promising class of BChE inhibitors, offering a comparative analysis of their performance, supported by experimental data and protocols for researchers in drug discovery and development.
The Ascending Role of Butyrylcholinesterase in Alzheimer's Disease
In a healthy brain, AChE is the predominant enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). However, in the AD brain, AChE activity decreases while BChE activity progressively increases.[1] This shift suggests that BChE plays a more significant role in regulating acetylcholine levels in later stages of the disease, making selective BChE inhibition a viable therapeutic approach.[1] Chromane scaffolds, widely distributed in nature, have emerged as privileged structures in medicinal chemistry for targeting neurodegenerative disorders.[2][3]
Chromane Derivatives: A Privileged Scaffold for BChE Inhibition
The chromane ring system has proven to be a highly potent pharmacophore for the development of cholinesterase inhibitors.[3] Various derivatives have been synthesized and evaluated, demonstrating significant and often selective inhibition of BChE.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of chromane derivatives against BChE are intricately linked to their structural features. Key SAR observations from multiple studies reveal critical insights for rational drug design:
-
The Chromane Core: The fundamental chromane structure is essential for activity. Modifications at various positions on this scaffold significantly influence inhibitory potential.
-
Substitution at Position 4: The nature of the substituent at the C4 position of the chromane ring is a major determinant of BChE inhibitory activity. For instance, gem-dimethylchroman-4-ol and gem-dimethylchroman-4-amine derivatives have shown good to moderate inhibition of BChE.[2] The presence of a gem-dimethyl group has been identified as important for BChE inhibition.[3]
-
Aromatic Substituents: The introduction of aromatic moieties can enhance inhibitory activity. For example, naphthylchroman-4-amine has demonstrated good BChE inhibition.[3] The position of substituents on these aromatic rings also plays a role; for instance, a 4-fluorobenzyloxy group has been shown to improve interactions with the BChE binding site.[4]
-
Amino Functionalities: The incorporation of amino groups, as seen in amino-7,8-dihydro-4H-chromenone derivatives, can lead to potent BChE inhibitors.[4] Kinetic studies have revealed that some of these derivatives act as competitive inhibitors.[4]
Comparative Inhibitory Activity of Chromane Derivatives
To provide a clear comparison, the following table summarizes the butyrylcholinesterase inhibitory activity (IC50 values) of representative chromane derivatives from various studies. For context, the activity of some compounds against acetylcholinesterase is also included to indicate selectivity.
| Compound Class | Specific Derivative | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity (AChE/BChE) | Reference |
| gem-Dimethylchroman-4-ol | - | 2.9 - 7.3 | > 100 | High | [2][3] |
| gem-Dimethylchroman-4-amine | 8-OMe substituted | 7.6 | - | - | [3] |
| gem-Dimethylchroman-4-amine | Naphthyl substituted | 8.9 | - | - | [3] |
| Amino-7,8-dihydro-4H-chromenone | 4k (4-fluorobenzyloxy at R1, OCH3 at R2) | 0.65 | - | - | [4] |
| Amino-7,8-dihydro-4H-chromenone | 4c (4-chlorobenzyloxy at R1) | 0.89 | - | - | [4] |
| Chromone-derived aminophosphonates | Aromatic amine derivatives | 8.619 - 18.789 | 0.103 - 5.781 | Varies | [5] |
| Chromenone-based derivatives | 3q | 0.04 | - | - | [6] |
| Chromenone-based derivatives (dual inhibitor) | 3h | 0.09 | 0.15 | 1.67 | [6] |
Mechanism of Action: Unraveling the Inhibitory Profile
Kinetic studies are crucial for understanding how these derivatives interact with BChE. Several studies have indicated that chromane derivatives often exhibit a mixed-type inhibition mechanism against BChE.[2][3] This suggests that they can bind to both the free enzyme and the enzyme-substrate complex, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
Below is a conceptual diagram illustrating the mixed-type inhibition mechanism.
Caption: Conceptual diagram of mixed-type enzyme inhibition.
Experimental Protocols: A Guide to Evaluating BChE Inhibitors
The following is a detailed protocol for determining the in vitro inhibitory activity of chromane derivatives against butyrylcholinesterase using the well-established Ellman's method.[7][8][9]
Protocol: In Vitro BChE Inhibition Assay (Ellman's Method)
1. Materials and Reagents:
-
Butyrylcholinesterase (from equine serum or human serum)
-
Butyrylthiocholine iodide (BTCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (chromane derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer: Prepare 0.1 M phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.
-
BTCI Solution: Prepare a stock solution of BTCI in deionized water.
-
Enzyme Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Test Compound Solutions: Prepare serial dilutions of the chromane derivatives in the appropriate solvent. Further dilute with phosphate buffer to achieve the desired final concentrations in the assay.
3. Assay Procedure:
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the BChE inhibition assay.
Step-by-Step Method:
-
Add phosphate buffer to each well of a 96-well plate.
-
Add the test compound solution (or positive control/solvent control) to the respective wells.
-
Add the DTNB solution to all wells.
-
Add the BChE enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the BTCI substrate solution to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow color produced is due to the formation of 5-thio-2-nitrobenzoate, a product of the reaction between thiocholine (from BTCI hydrolysis) and DTNB.
-
The rate of reaction is proportional to the enzyme activity.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.
Conclusion and Future Directions
Chromane derivatives represent a highly promising and versatile scaffold for the development of potent and selective butyrylcholinesterase inhibitors. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of new analogues with improved efficacy. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their potential as therapeutic agents for Alzheimer's disease and other neurodegenerative disorders where BChE plays a significant role. Further in vivo studies are warranted to validate the therapeutic potential of the most promising candidates identified in vitro.
References
- Moutayakine, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. [Link]
- Singh, P., & Kumar, A. (2018). Design, synthesis and evaluation of new chromone-derived aminophosphonates as potential acetylcholinesterase inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2571. [Link]
- Moutayakine, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. [Link]
- Al-Ghorbani, M., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. BMC Chemistry, 18(1), 38. [Link]
- ResearchGate. (n.d.).
- Khan, I., et al. (2018). Identification of New Chromenone Derivatives as Cholinesterase Inhibitors and Molecular Docking Studies. Letters in Drug Design & Discovery, 15(10), 1056-1065. [Link]
- Taylor & Francis Online. (2020).
- National Center for Biotechnology Information. (2021). Identification of Compounds for Butyrylcholinesterase Inhibition. ACS Chemical Neuroscience, 12(15), 2824-2836. [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2019). Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors. Molecular Diversity, 23(4), 931-942. [Link]
- National Center for Biotechnology Information. (2020). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Molecules, 25(3), 489. [Link]
- ResearchGate. (2025). Synthesis and Evaluation of Chroman‐4‐One Linked to N‐Benzyl Pyridinium Derivatives as New Acetylcholinesterase Inhibitors. [Link]
- PubMed. (2019). Structure-activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors. [Link]
- PubMed. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. [Link]
- National Center for Biotechnology Information. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules, 26(13), 3998. [Link]
- Semantic Scholar. (2020). Synthesis and evaluation of chromone-2-carboxamido-alkylamines as potent acetylcholinesterase inhibitors. [Link]
- MDPI. (2020). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Molecules, 25(3), 489. [Link]
- MDPI. (2021). The Selectivity of Butyrylcholinesterase Inhibitors Revisited. Molecules, 26(11), 3195. [Link]
- PubMed. (2022). Design and Synthesis of Novel Dual Cholinesterase Inhibitors: In Vitro Inhibition Studies Supported with Molecular Docking. [Link]
- Semantic Scholar. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. [Link]
- National Center for Biotechnology Information. (2019). Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study. PLoS One, 14(4), e0215768. [Link]
- National Center for Biotechnology Information. (2021). Identification of Compounds for Butyrylcholinesterase Inhibition. ACS Chemical Neuroscience, 12(15), 2824-2836. [Link]
- SciSpace. (2019). Structure–activity relationship investigation of coumarin–chalcone hybrids with diverse side-chains as acetylcholinesterase. [Link]
- National Center for Biotechnology Information. (2019). Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. Bioorganic & Medicinal Chemistry Letters, 29(20), 126633. [Link]
- Semantic Scholar. (2017). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. [Link]
- Taylor & Francis. (n.d.). Butyrylcholinesterase – Knowledge and References. [Link]
- Mayo Clinic. (2017). Comparison of the binding of reversible inhibitors to human butyrylcholinesterase and acetylcholinesterase: A crystallographic, kinetic and calorimetric study. [Link]
Sources
- 1. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of new chromone-derived aminophosphonates as potential acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of New Chromenone Derivatives as Cholinesterase Inhibitors and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Quantitative Comparison of Chromane 6 and γ-Tocopherol in Lipid Peroxidation
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Contextualizing Antioxidant Efficacy
Lipid peroxidation, a chain reaction of oxidative degradation of lipids, is a fundamental mechanism of cellular damage implicated in a spectrum of pathologies and aging.[1][2] The cellular defense against this onslaught relies heavily on chain-breaking antioxidants, which intercept the propagating radicals.[3][4] Among these, the vitamin E family, particularly γ-tocopherol, the most common form in the US diet, is a critical lipophilic protector.[5] In parallel, synthetic analogs like Chromane 6 (2,2,5,7,8-pentamethyl-6-chromanol) have been developed as model compounds to understand and potentially improve upon nature's design.[6] This guide provides a detailed, quantitative comparison of these two molecules, moving beyond simple statements of activity to a nuanced discussion of how their structural differences dictate their efficacy in various experimental contexts. We will dissect the causality behind experimental choices and provide robust, self-validating protocols for their evaluation.
Foundational Mechanisms: The Chromanol Core and Its Environment
The antioxidant activity of both γ-tocopherol and Chromane 6 originates from the phenolic hydroxyl group on their shared chromanol ring.[7][8] This group readily donates a hydrogen atom to neutralize lipid peroxyl radicals (LOO•), the key propagators of the peroxidation chain, thereby converting the radical into a more stable lipid hydroperoxide (LOOH) and forming a relatively stable antioxidant radical (A-O•).[9][10]
-
γ-Tocopherol: This natural vitamer features a long, hydrophobic phytyl tail that anchors it firmly within the lipid bilayer of cellular membranes.[11] This precise localization is its greatest strength, positioning it exactly where lipid peroxidation occurs. However, its lipophilic nature renders it insoluble in water.[11] A unique feature of γ-tocopherol is an unsubstituted 5-position on its chromanol ring, which allows it to trap reactive nitrogen species (RNS), an activity not shared by the fully methylated α-tocopherol.[5]
-
Chromane 6 (2,2,5,7,8-pentamethyl-6-chromanol): As a synthetic analog, Chromane 6 possesses the same active chromanol head but lacks the phytyl tail. This structural modification makes it significantly less lipophilic than γ-tocopherol. While this guide focuses on Chromane 6, it's important to note its close relation to Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid), a well-known water-soluble vitamin E analog used as a standard in many antioxidant assays.[12] The reduced lipophilicity of Chromane 6 alters its distribution in biological and experimental systems, a critical factor in its comparative performance.
Visualizing the Lipid Peroxidation Pathway and Antioxidant Intervention
Caption: A stepwise workflow for the TBARS assay to quantify lipid peroxidation.
Conclusion for the Practicing Scientist
Neither Chromane 6 nor γ-tocopherol is universally "better"; their efficacy is context-dependent.
-
γ-Tocopherol is the quintessential membrane-bound antioxidant. Its high efficacy in liposomal assays and cellular membranes underscores the importance of precise localization for protecting against lipid-soluble radical initiators. [11][13]* Chromane 6 , representing less lipophilic or water-soluble analogs, excels where aqueous radical species are a primary threat, such as at the membrane-cytosol interface or in systemic circulation. Its superior performance in assays like ORAC reflects this accessibility. [6][12] For drug development professionals, this distinction is critical. A compound designed to protect cellular membranes from internal metabolic ROS might be optimized for lipophilicity, akin to γ-tocopherol. In contrast, a therapeutic intended to scavenge circulating radicals or protect against extracellular oxidative insults might be engineered for better water solubility, following the principles of Chromane 6 or Trolox. The choice of assay must therefore mirror the intended therapeutic environment to yield meaningful, translatable data.
References
- Jiang, Q. (2017). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management.
- BMG Labtech. (2022). ORAC assay measures antioxidant capacity. BMG Labtech. [Link]
- Cell Biolabs, Inc. Oxygen Radical Antioxidant Capacity (ORAC) Assay. Cell Biolabs, Inc. [Link]
- Niki, E. (2005). Lipid peroxidation: Mechanisms, inhibition, and biological effects. ScienceDirect. [Link]
- Niki, E. Vitamin E: Mechanism of Its Antioxidant Activity. J-Stage. [Link]
- Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]
- Madeddu, C. et al. (2017). Lipid Peroxidation (TBARS) in Biological Samples.
- Held, P. (2019). Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay. Lab Manager. [Link]
- Ghiselli, A. et al. (1995). Measuring antioxidant capacity using the ORAC and TOSC assays. PubMed. [Link]
- Al-Bari, M.A.A. (2024). Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. MDPI. [Link]
- Niki, E. et al. (2005). Lipid peroxidation: mechanisms, inhibition, and biological effects. PubMed. [Link]
- DiaComp. (2019). Thiobarbituric acid reactive substances (TBARS) Assay. Protocols.io. [Link]
- Grotto, D. et al. (2009). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. PMC. [Link]
- Niki, E. (2014). Lipid Peroxidation and Its Inhibition : Overview and Perspectives.
- Niki, E. (1995). Vitamin E: Mechanism of Its Antioxidant Activity.
- Cell Biolabs, Inc.
- Ayala, A. et al. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. PubMed Central. [Link]
- News-Medical.Net. (2018).
- Shah, P. et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. [Link]
- Sadowska-Bartosz, I. & Bartosz, G. (2022). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. [Link]
- Atkinson, J. et al. (2008). Tocopherol Activity Correlates with Its Location in a Membrane: A New Perspective on the Antioxidant Vitamin E.
- Traber, M.G. & Atkinson, J. (2007). Vitamin E, Antioxidant and Nothing More. PMC. [Link]
- Noguchi, N. (2019).
- Munteanu, I.G. & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]
- Marković, Z. et al. (2017). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies.
- Granato, D. et al. (2015). Comparison of antioxidant capacity assays with chemometric methods.
- Scott, J.W. et al. (1974). Antioxidant activity of 5-alkoxymethyl-6-chromanols. PubMed. [Link]
- Labcorp OnDemand. Micronutrient Test for Nutritional Deficiencies. Labcorp OnDemand. [Link]
- Beutner, S. et al. (2001). Quantitative assessment of antioxidant properties of natural colorants and phytochemicals: carotenoids, flavonoids, phenols and indigoids. Journal of the Science of Food and Agriculture. [Link]
- Astuti, I. et al. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. MDPI. [Link]
- Kassal, P. et al. (2022).
- Gao, S. et al. (2012). γ-Tocotrienol and γ-Tocopherol Are Primarily Metabolized to Conjugated 2-(β-carboxyethyl)
- sqadia.com. (2022).
- Kim, D. et al. (2021).
- Bowry, V.W. & Stocker, R. (1993). Tocopherol-mediated peroxidation. The prooxidant effect of vitamin E on the radical-initiated oxidation of human low-density lipoprotein. Journal of the American Chemical Society. [Link]
- Gille, L. et al. (2004). Antioxidant properties of chromanols derived from vitamin E and ubiquinone. PubMed. [Link]
- Astuti, I. et al. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics.
- Boscoboinik, D. et al. (1995). Tocopherols and 6-hydroxy-chroman-2-carbonitrile derivatives inhibit vascular smooth muscle cell proliferation by a nonantioxidant mechanism. PubMed. [Link]
- Gąsiorowski, K. et al. (2010).
Sources
- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. gsartor.org [gsartor.org]
- 4. researchgate.net [researchgate.net]
- 5. Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant activity of 5-alkoxymethyl-6-chromanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 10. Vitamin E, Antioxidant and Nothing More - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties | MDPI [mdpi.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroprotective Potential of Chroman Derivatives
The escalating prevalence of neurodegenerative diseases, such as Alzheimer's and Parkinson's, presents a formidable challenge to modern medicine. The intricate and multifactorial nature of these disorders necessitates therapeutic strategies that can address a confluence of pathological events. The chroman scaffold, a core structure in a variety of natural and synthetic compounds, has emerged as a privileged motif in the quest for potent neuroprotective agents. This guide provides an in-depth technical comparison of different chroman derivatives, elucidating their mechanisms of action and presenting supporting experimental data for researchers, scientists, and drug development professionals.
The Chroman Core: A Versatile Scaffold for Neuroprotection
The neuroprotective prowess of chroman derivatives stems from their intrinsic ability to engage with multiple targets implicated in neurodegeneration. This multi-target approach is a significant advantage over single-target therapies, which often fall short in addressing the complex pathology of these diseases. The core mechanisms of action of chroman-based compounds include:
-
Enzyme Inhibition: Modulation of key enzymes involved in neurotransmitter metabolism and pathological protein processing.
-
Antioxidant Activity: Mitigation of oxidative stress, a central player in neuronal damage.
-
Anti-Inflammatory Effects: Attenuation of chronic neuroinflammation that exacerbates neuronal loss.
-
Mitochondrial Support: Preservation of mitochondrial function, the powerhouse of the cell.
This guide will delve into specific examples of chroman derivatives, comparing their efficacy across these mechanistic domains.
Key Classes of Neuroprotective Chroman Derivatives
Vitamin E Analogues: The Natural Antioxidants
Vitamin E comprises a family of eight naturally occurring compounds, including four tocopherols and four tocotrienols, all possessing a chromanol ring. Their primary and most recognized function is as lipid-soluble antioxidants.
-
α-Tocopherol and Trolox: α-Tocopherol is the most abundant form of Vitamin E in the body. Trolox, a water-soluble analogue of vitamin E, is widely used as an antioxidant standard in in vitro studies. Both compounds exert their neuroprotective effects primarily by scavenging lipid peroxyl radicals, thus preventing the propagation of lipid peroxidation in cellular membranes.[1][2] Clinical trials on vitamin E supplementation in neurodegenerative diseases have yielded mixed results, suggesting that while it may play a role in reducing oxidative stress, its overall efficacy might be influenced by dosage, disease stage, and the specific form of vitamin E used.[3][4][5]
-
Tocotrienols: Emerging research suggests that tocotrienols may possess more potent neuroprotective properties than tocopherols.[6][7] Their unsaturated side chain is believed to allow for more efficient penetration into cell membranes and a higher recycling rate. Studies have indicated their potential in protecting against neurodegeneration through antioxidant and anti-inflammatory mechanisms.[6]
Synthetic Chroman Derivatives: Tailored for Multi-Target Efficacy
Synthetic modifications of the chroman scaffold have led to the development of novel compounds with enhanced and diverse neuroprotective activities.
-
U-83836E (2-methyl-2H-chromen-6-ol): This compound is a potent inhibitor of iron-dependent lipid peroxidation and has demonstrated neuroprotective effects in models of glutamate toxicity.[8] Its mechanism is primarily attributed to its potent antioxidant properties.
-
Chroman-4-one Derivatives: This class of compounds has shown promise as multi-target agents. For instance, certain chroman-4-one derivatives have been reported to exhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity, which is a key therapeutic strategy in Alzheimer's disease.[9][10] Some have also been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters and a source of oxidative stress.[10]
-
Imino-2H-chromene Derivatives: These compounds have been designed as multifunctional agents for Alzheimer's disease, targeting BACE1, AChE, and BuChE, while also providing neuroprotection against Aβ-induced toxicity.[11]
Comparative Analysis of Neuroprotective Efficacy
To provide a clear comparison of the neuroprotective potential of different chroman derivatives, the following tables summarize key experimental data from various studies.
Table 1: Inhibition of Key Enzymes in Neurodegeneration
| Compound/Derivative | Target Enzyme | IC50 Value | Experimental Model | Reference |
| Imino-2H-chromene 10c | BACE1 | 6.31 µM | In vitro enzyme assay | [11] |
| Imino-2H-chromene 10a | BuChE | 3.3 µM | In vitro enzyme assay | [11] |
| gem-dimethylchroman-4-ol | eqBuChE | 2.9 - 7.3 µM | In vitro enzyme assay | [9] |
| Chromone-lipoic acid conjugate 19 | BuChE | 7.55 µM | In vitro enzyme assay | [12] |
| Chromone Derivative | MAO-B | 0.019 µM | In vitro enzyme assay | [13] |
| Donepezil (Reference Drug) | AChE | 8.12 nM (bAChE) | In vitro enzyme assay | [13] |
Table 2: In Vitro Neuroprotective and Antioxidant Activity
| Compound/Derivative | Neuroprotective Model | Efficacy | Antioxidant Assay | Efficacy | Reference |
| Imino-2H-chromene 11b | Aβ-induced PC12 cell damage | 32.3% protection at 25 µM | - | - | [11] |
| Trolox | MPTP-induced PD mouse model | Reversed PD-like pathologies | Increased Nrf2 and HO-1 expression | Significant | [2] |
| Chromone-lipoic acid conjugates | H2O2-induced PC12 cell damage | Significant neuroprotection | Copper-chelation | Significant | [12] |
| Chromone derivatives C3AACP6/C3AACP7 | Aβ1-42-injected rat hippocampus | Reduced cognitive deficit | Improved mitochondrial respiration | Significant | [14] |
| BL-M (chromene derivative) | NMDA-induced excitotoxicity | IC50 comparable to memantine | DPPH radical scavenging | Potent | [15] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of chroman derivatives are mediated through complex signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Nrf2/ARE Antioxidant Pathway
A key mechanism by which many chroman derivatives exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.
Caption: Activation of the Nrf2/ARE pathway by chroman derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
ATCh solution (10 mM in deionized water, prepared fresh).
-
AChE enzyme solution (e.g., from electric eel, diluted in phosphate buffer to a working concentration).
-
Test compound (chroman derivative) stock solution (e.g., 10 mM in DMSO) and serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the test compound dilutions to the respective wells. For the control (100% activity), add 25 µL of phosphate buffer (with the same final DMSO concentration as the test wells).
-
Add 25 µL of the AChE enzyme solution to all wells.
-
Add 50 µL of the DTNB solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Experimental workflow for the AChE inhibition assay.
Assessment of Mitochondrial Function
Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. Several assays can be used to assess the impact of chroman derivatives on mitochondrial health.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, which are indicative of mitochondrial function, reduce the yellow MTT to purple formazan crystals.
Step-by-Step Protocol (Cell-based):
-
Cell Culture and Treatment:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Induce neurotoxicity using a relevant stressor (e.g., H2O2, rotenone, or Aβ oligomers).
-
Treat the cells with various concentrations of the chroman derivative for a specified period.
-
-
MTT Assay:
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the concentration of the chroman derivative to assess its protective effect.
-
Conclusion and Future Directions
Chroman derivatives represent a highly promising and versatile class of compounds for the development of novel neuroprotective therapies. Their ability to engage multiple pathological targets simultaneously offers a distinct advantage in the context of complex neurodegenerative diseases. Naturally occurring chromans, such as vitamin E analogues, provide a foundational understanding of the neuroprotective potential of this scaffold, while synthetic derivatives offer the opportunity to fine-tune pharmacological properties for enhanced efficacy and specificity.
The experimental data presented in this guide highlights the diverse mechanisms through which chroman derivatives can confer neuroprotection, including potent enzyme inhibition, robust antioxidant activity, and the preservation of mitochondrial function. The detailed protocols provide a framework for the rigorous evaluation of novel chroman-based compounds.
Future research should focus on the development of chroman derivatives with improved blood-brain barrier permeability and optimized multi-target profiles. Further in vivo studies in relevant animal models of neurodegenerative diseases are crucial to validate the therapeutic potential of these promising compounds and pave the way for their clinical translation.
References
- Pozdnyakov, D. I., Zolotych, D. S., Rukovitsyna, V. M., Oganesyan, E. T., & Arlt, V. M. (2023). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Pharmaceutical Chemistry Journal, 57(3), 329-337. [Link]
- Moutayakine, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. [Link]
- Al-Warhi, T., et al. (2020). Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities. Scientific Reports, 10(1), 1-13. [Link]
- Jo, E., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules, 23(3), 669. [Link]
- La Fata, G., et al. (2021). Enjoy Carefully: The Multifaceted Role of Vitamin E in Neuro-Nutrition. International Journal of Molecular Sciences, 22(18), 10037. [Link]
- Faghih, Z., et al. (2022). Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. Chemistry & Biodiversity, 19(1), e202100599. [Link]
- Farooqui, T., et al. (2024). Multifaceted neuroprotective approach of Trolox in Alzheimer's disease mouse model: targeting Aβ pathology, neuroinflammation, oxidative stress, and synaptic dysfunction.
- Ahmad, W., et al. (2023). Vitamin E Analog Trolox Attenuates MPTP-Induced Parkinson's Disease in Mice, Mitigating Oxidative Stress, Neuroinflammation, and Motor Impairment. International Journal of Molecular Sciences, 24(12), 9942. [Link]
- La Fata, G., et al. (2014). Effects of Vitamin E on Cognitive Performance during Ageing and in Alzheimer's Disease. Nutrients, 6(12), 5453-5472. [Link]
- ResearchGate. (n.d.). Overview of relevant vitamin E-related clinical trials and results in neurodegenerative disorders.
- Nutritional Outlook. (2025, August 22). New reviews highlight potential neuroprotective effects of vitamin E. [Link]
- Oberbauer, E., et al. (2013). Chroman-like cyclic prenylflavonoids promote neuronal differentiation and neurite outgrowth and are neuroprotective. The Journal of Nutritional Biochemistry, 24(11), 1953-1962. [Link]
- Abdel-rahman, S. S., et al. (2023). Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition. RSC Advances, 13(28), 19283-19295. [Link]
- Khan, I., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]
- Estrada-Soto, S., et al. (2015). Coumarin analogue 3-methyl-7H-furo[3,2-g]chromen-7-one as a possible antiparkinsonian agent. Pharmacological Reports, 67(5), 950-957. [Link]
- Google P
- Al-Warhi, T., et al. (2020). Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities. Scientific Reports, 10(1), 17743. [Link]
- Uckun, F. M., et al. (2004). MgSO4 and Lazaroid (U-83836E) Partially Protects Glioma Cells Against Glutamate Toxicity in Vitro. Acta Neurobiologiae Experimentalis, 64(4), 461-466. [Link]
- Chen, Y. T., et al. (2022). Multi-Target Effects of Novel Synthetic Coumarin Derivatives Protecting Aβ-GFP SH-SY5Y Cells against Aβ Toxicity. International Journal of Molecular Sciences, 23(19), 11843. [Link]
- Bencsik, T., et al. (2021). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Antioxidants, 10(11), 1693. [Link]
- Gorgani, L., et al. (2017). Neuroprotective Role of Trolox in Hippocampus after Ischemia Reperfusion Injury in Mouse. Journal of Molecular Neuroscience, 63(3-4), 319-326. [Link]
- Glisic, S. B., et al. (2019). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. International Journal of Molecular Sciences, 20(14), 3469. [Link]
- Boscoboinik, D., et al. (1995). Tocopherols and 6-hydroxy-chroman-2-carbonitrile derivatives inhibit vascular smooth muscle cell proliferation by a nonantioxidant mechanism. Archives of Biochemistry and Biophysics, 318(1), 241-246. [Link]
- Szymańska, R., et al. (2022). Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study. Metabolites, 12(7), 608. [Link]
- Moutayakine, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. [Link]
- Li, Y., et al. (2025). Design, synthesis, and multi-target evaluation of Chromone-based derivatives as promising anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry, 281, 116905. [Link]
- Al-Amiery, A. A., et al. (2011). The Antioxidant Activity of New Coumarin Derivatives. International Journal of Molecular Sciences, 12(9), 5747-5761. [Link]
- Ahmad, W., et al. (2023). Vitamin E Analog Trolox Attenuates MPTP-Induced Parkinson's Disease in Mice, Mitigating Oxidative Stress, Neuroinflammation, and Motor Impairment. International Journal of Molecular Sciences, 24(12), 9942. [Link]
- ResearchGate. (n.d.). Neuroprotective Mechanism of Trolox against MPTP-induced PD. (increase ↑, decrease ↓).
- Matta, A., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 44(32), 13716-13727. [Link]
- Matta, A., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 44(32), 13716-13727. [Link]
- Kumar, A., et al. (2021). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Advances, 11(20), 12136-12155. [Link]
- Li, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1346-1355. [Link]
- Stankov, M. V., et al. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Inorganics, 11(5), 193. [Link]
- ResearchGate. (n.d.). Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative.
- ResearchGate. (n.d.). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives.
- Wikipedia. (n.d.). Sirtuin 2.
- Decker, M., et al. (2001). MHP-133, a drug with multiple CNS targets: potential for neuroprotection and enhanced cognition. Life Sciences, 69(5), 525-539. [Link]
- Geronikaki, A., et al. (2023). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. Molecules, 28(13), 5035. [Link]
- American Academy of Neurology. (2024, May 1). Promise of Neuroprotection in Neurodegenerative Diseases Through HGF Compounds. [Link]
- Uddin, M. S., et al. (2020). Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. Oxidative Medicine and Cellular Longevity, 2020, 8785950. [Link]
- Chen, Y. T., et al. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. International Journal of Molecular Sciences, 23(21), 12853. [Link]
- Hall, E. D., et al. (1996). Neuroprotective effects of the novel brain-penetrating pyrrolopyrimidine antioxidants U-101033E and U-104067F against post-ischemic degeneration of nigrostriatal neurons. Journal of Neuroscience Research, 45(3), 317-325. [Link]
- Palmer, G. C. (1999). Neuroprotection against ischemic/hypoxic brain damage: blockers of ionotropic glutamate receptor and voltage sensitive calcium channels. Current and Medicinal Chemistry-Central Nervous System Agents, 1(1), 37-91. [Link]
Sources
- 1. Multifaceted neuroprotective approach of Trolox in Alzheimer's disease mouse model: targeting Aβ pathology, neuroinflammation, oxidative stress, and synaptic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin E Analog Trolox Attenuates MPTP-Induced Parkinson’s Disease in Mice, Mitigating Oxidative Stress, Neuroinflammation, and Motor Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nutritionaloutlook.com [nutritionaloutlook.com]
- 7. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MgSO4 and lazaroid (U-83836E) partially protects glioma cells against glutamate toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.uevora.pt [dspace.uevora.pt]
- 11. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Directive 1: Hazard Assessment and Waste Characterization
An In-Depth Guide to the Proper Disposal of Chroman-6-ol for Laboratory Professionals
As a cornerstone of modern research and development, ensuring the safe handling and disposal of specialized chemical reagents is not merely a regulatory hurdle but a fundamental pillar of scientific responsibility. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its derivatives. Moving beyond a simple checklist, we will explore the chemical principles and safety imperatives that underpin these procedures, empowering you to manage your laboratory's waste stream with confidence, precision, and an unwavering commitment to safety and environmental stewardship.
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is essential. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste classification.
This compound and its related compounds are typically classified as hazardous. While specific classifications can vary based on the derivative, common hazards include skin irritation, serious eye damage, and potential respiratory irritation.[1][2] Some derivatives may be corrosive or cause severe burns.[3][4] Therefore, all materials contaminated with this compound must be treated as hazardous waste.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5] this compound waste must be evaluated against these criteria. For instance, if the waste is in a solution with a pH of ≤2 or ≥12.5, it would be classified as a corrosive hazardous waste with the EPA code D002.[5]
Table 1: Common Hazard Classifications for this compound Derivatives
| Hazard Statement Code | Description | Commonality | Source(s) |
| H302 | Harmful if swallowed | Frequent for various derivatives | [1][2] |
| H315 | Causes skin irritation | Very Common | [1][2] |
| H319 | Causes serious eye irritation | Very Common | [1][2] |
| H335 | May cause respiratory irritation | Common | [1][2] |
| H314 | Causes severe skin burns and eye damage | Associated with specific amine derivatives | [4] |
Directive 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary operational steps for safely managing this compound waste from the point of generation to its final disposal.
Step 1: Pre-Disposal Safety—Personal Protective Equipment (PPE)
Due to the inherent hazards, all handling of this compound waste must be conducted within a well-ventilated chemical fume hood.[3] The following minimum PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2]
-
Protective Clothing: A lab coat and closed-toe shoes are required. For handling larger quantities or in case of a significant spill risk, a chemical-resistant apron or full-body suit may be necessary.[2]
Step 2: Waste Segregation—The Principle of Isolation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate a Specific Waste Stream: All waste materials contaminated with this compound must be collected separately. This includes:
-
Unused or expired pure reagent.
-
Reaction mixtures containing this compound.
-
Solvents used to rinse contaminated glassware.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).
-
-
Avoid Co-mingling: Never mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, strong acids, or strong reducing agents, which are common incompatibilities.[3][6] Mixing can lead to unforeseen chemical reactions, heat generation, or pressure buildup.
Step 3: Waste Collection and Container Management
The integrity of the waste container is paramount for safe temporary storage and transport.
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a chemically resistant material. High-density polyethylene (HDPE) is a common and suitable choice. Avoid metal containers or caps, as some this compound solutions may be corrosive.[7] Consult chemical resistance charts to verify compatibility with all components of the waste mixture.[8][9]
-
Proper Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemical constituents in the container (e.g., "Methanol," "Dichloromethane").
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., corrosive, irritant).
-
The date on which waste was first added to the container.
-
-
Container Handling: Keep the container securely closed at all times, except when adding waste. Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
Step 4: Secure On-Site Storage
Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste containers.
-
Location: The storage area should be well-ventilated, away from heat sources or direct sunlight, and not in a high-traffic area.[3]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.
-
Access: Store the waste in a locked cabinet or area to prevent unauthorized access.[1][3]
Step 5: Final Disposal—The Professional Mandate
The final and most critical step is the legal and safe disposal of the collected waste.
-
Mandatory Professional Disposal: The universal and required method for disposing of this compound is through a licensed and approved hazardous waste disposal contractor.[3][6] Never attempt to dispose of this chemical by pouring it down the drain or putting it in the regular trash.[10][11] This is strictly prohibited by environmental regulations and can cause significant harm to aquatic ecosystems and wastewater treatment systems.
-
In-Lab Treatment Warning: There are no standard, validated protocols for the in-laboratory neutralization or treatment of this compound for disposal. Attempting such procedures without expert knowledge and regulatory approval can be extremely dangerous, potentially creating more hazardous byproducts, and may be illegal.[11][12] The primary responsibility of the researcher is to safely collect, label, and store the waste for pickup by professionals.
Emergency Protocol: Small-Scale Spill Management
In the event of a small spill within a controlled environment like a fume hood:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[3]
-
Carefully collect the absorbent material using non-sparking tools and place it into your designated this compound hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., soap and water, followed by alcohol), collecting all cleaning materials as hazardous waste.
-
Wash hands thoroughly after the cleanup is complete.
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[13]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the proper management of this compound waste.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
- Angene Chemical. (2024). Safety Data Sheet: (R)-2,5,8-Trimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)this compound.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol.
- U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. fishersci.ca [fishersci.ca]
- 7. newcomersupply.com [newcomersupply.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. epfl.ch [epfl.ch]
- 13. nj.gov [nj.gov]
Mastering Safety: A Guide to Personal Protective Equipment for Handling Chroman-6-ol
For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Chroman-6-ol (also known as Trolox), a potent antioxidant and a staple in many experimental workflows, demands meticulous handling. This guide moves beyond a simple checklist, providing a deep, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the preservation of your research.
Hazard Assessment: Understanding the Risks of this compound
Before any handling, a thorough understanding of the compound's hazard profile is essential. This compound, while a valuable research tool, is classified as a hazardous chemical.[1] Safety Data Sheets (SDS) consistently identify the following primary risks:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2): The compound can cause significant eye irritation upon contact.[1][2]
-
Respiratory Irritation (Category 3): Inhalation of the powder form may lead to respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed (Category 4): Ingestion of this compound can be harmful.[4][5]
These hazards necessitate a multi-layered PPE strategy to create effective barriers against exposure. All handling of this compound, particularly in its solid, powdered form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6]
Core Protective Equipment: Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. The following recommendations are based on established safety protocols and the specific hazards of the compound.
Eye and Face Protection
Given the serious eye irritation risk, robust eye protection is non-negotiable.
-
Mandatory Equipment: Always wear chemical safety goggles that meet government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU).[4][6][7]
-
Enhanced Protection: When there is a heightened risk of splashing, such as when preparing solutions, a face shield should be worn in addition to safety goggles to protect the entire face.[4][6][8]
Hand Protection
To prevent skin contact and irritation, the choice of gloves is paramount.
-
Recommended Material: Nitrile rubber gloves are specified as a suitable barrier for handling this compound.[2][6]
-
Best Practice: Double gloving is recommended to provide an additional layer of protection, especially during prolonged handling or when working with solutions.[6] Always inspect gloves for any signs of degradation or perforation before use.[9]
Body Protection
Protecting your skin and personal clothing from contamination is crucial.
-
Standard Protocol: A laboratory coat is the minimum requirement for body protection.[6]
-
Enhanced Protection: For procedures with a higher risk of splashes or significant contamination, consider a disposable gown made from a material resistant to chemical permeation, such as polyethylene-coated polypropylene.[6]
Respiratory Protection
While engineering controls like a fume hood are the primary defense against inhalation, respiratory protection may be necessary in specific situations.
-
Standard Operations: When handling small quantities within a properly functioning chemical fume hood, additional respiratory protection is typically not required.
-
High-Risk Scenarios: If there is a risk of generating significant dust or aerosols, or if engineering controls are not available or sufficient, a NIOSH-approved respirator should be used.[6] The specific type of respirator should be determined by a formal risk assessment conducted with your institution's Environmental Health and Safety (EHS) department.[10]
PPE Selection and Usage Workflow
The following diagram outlines the decision-making process for selecting and using PPE when handling this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. fishersci.ca [fishersci.ca]
- 10. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
